Lisofylline
Description
Lisofylline has been investigated for the treatment of Type 1 Diabetes Mellitus.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
metabolite of pentoxifylline; structure given in first source
Properties
IUPAC Name |
1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058709 | |
| Record name | (R)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100324-81-0 | |
| Record name | Lisofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100324-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lisofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lisofylline mechanism of action in beta-cells
An In-Depth Technical Guide to the Mechanism of Action of Lisofylline in Pancreatic Beta-Cells
Abstract
Pro-inflammatory cytokine-mediated damage to pancreatic beta-cells is a cornerstone of the pathology of Type 1 diabetes and contributes to beta-cell dysfunction in Type 2 diabetes.[1][2] this compound (LSF), a synthetic methylxanthine derivative, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties and its demonstrated ability to protect and enhance beta-cell function.[3][4] This guide provides a detailed technical exploration of the molecular mechanisms through which this compound exerts its protective and restorative effects on pancreatic beta-cells. We will dissect the core signaling pathways modulated by LSF, its impact on mitochondrial bioenergetics, and its direct influence on insulin secretion dynamics. Furthermore, this document furnishes detailed, field-proven protocols for key assays essential for investigating these mechanisms, offering a practical resource for researchers in the field.
The Challenge: Cytokine-Mediated Beta-Cell Destruction
In the pathogenesis of autoimmune diabetes, pancreatic islets are infiltrated by immune cells, including T-lymphocytes and macrophages, which release a cocktail of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[2] This inflammatory milieu is profoundly toxic to beta-cells, triggering signaling cascades that lead to decreased insulin secretion, induction of apoptosis, and a progressive decline in functional beta-cell mass.[1][2][5] A critical axis in this process is the IL-12/STAT4 signaling pathway, which promotes a Th1-mediated immune response, further perpetuating the autoimmune attack.[6][7] Understanding the nodes of intervention within these pathways is paramount for developing effective beta-cell protective therapies.
Core Mechanism of Action: A Multi-Pronged Approach
This compound's efficacy in preserving beta-cell health stems from its ability to intervene at multiple critical points within the stress-response and functional pathways of the cell. Its action is not limited to a single target but rather a synergistic modulation of interconnected cellular processes.
Potent Anti-Inflammatory Signaling Interruption
The primary and most well-characterized mechanism of LSF is the disruption of pro-inflammatory signaling cascades. LSF has been shown to be a potent inhibitor of the IL-12 signaling pathway.[4][6] By blocking IL-12-driven Th1 cell differentiation, it can temper the autoimmune response directed at the beta-cells.[2]
A key molecular target within this pathway is the Signal Transducer and Activator of Transcription 4 (STAT4).[6][7] IL-12 signaling leads to the phosphorylation and activation of STAT4, a critical step for the production of IFN-γ and the promotion of a Th1-mediated inflammatory response.[6] LSF has been demonstrated to inhibit this IL-12-induced STAT4 phosphorylation, effectively disrupting this inflammatory feedback loop.[6][7] This inhibition prevents the downstream gene expression that contributes to beta-cell dysfunction and apoptosis.[6]
Caption: LSF inhibits cytokine signaling by blocking STAT4 phosphorylation.
Preservation of Mitochondrial Integrity and Bioenergetics
Mitochondria are central to beta-cell function, not only for generating the ATP required for glucose-stimulated insulin secretion (GSIS) but also for regulating cell viability.[1][5] Pro-inflammatory cytokines exert a significant toxic effect by disrupting mitochondrial metabolism.[1][5] They can decrease mitochondrial membrane potential, reduce intracellular ATP levels, and ultimately push the cell towards apoptosis.[2][5]
LSF directly counteracts this mitochondrial dysfunction.[1][5] Studies using the insulin-secreting INS-1 cell line have shown that LSF protects beta-cells from cytokine-induced damage by promoting mitochondrial metabolism.[2][5] Simultaneous application of LSF with cytokines restores mitochondrial membrane potential and brings cytokine-reduced intracellular ATP concentrations back to near-control levels.[2][5] This protective effect is crucial, as maintaining mitochondrial health is a prerequisite for beta-cell survival and function.
| Parameter | Cytokine Treatment | Cytokine + LSF Treatment | LSF Treatment Alone |
| Mitochondrial Metabolism (MTT Assay) | Reduced | Restored to control levels | Increased |
| Mitochondrial Membrane Potential | Decreased | Restored to control levels | N/A |
| Intracellular ATP Levels | Reduced | Restored to near-control levels | Increased |
| Cell Viability | Decreased (>40% death) | Restored to control levels (1-2% death) | N/A |
| Data synthesized from studies on INS-1 cells exposed to IL-1β, TNFα, and IFNγ.[1][2][5] |
Direct Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)
Beyond its protective effects, LSF also appears to directly enhance the primary function of beta-cells: insulin secretion. In vitro studies using isolated perfused pancreas preparations from normal rats demonstrated that LSF enhances glucose-stimulated insulin release.[3] This effect was particularly noted in the second phase of insulin secretion.[3] This suggests that LSF's therapeutic benefits may extend beyond anti-inflammatory action to actively improving beta-cell functional capacity, even in non-pathological states.[3] In vivo studies in prediabetic rats corroborate these findings, showing that LSF administration improves glucose tolerance, an effect associated with increased blood insulin levels.[3]
| Condition | Treatment Group | Outcome | p-value |
| In Vivo (STZ-diabetic rats) | LSF-treated | Glucose AUC: 23,390 ± 253 | < 0.0001 |
| Vehicle control | Glucose AUC: 29,390 ± 1,006 | ||
| In Vitro (Perfused Pancreas) | LSF-infused | ~2-fold increase in 2nd phase insulin release | < 0.03 |
| Control | Baseline insulin release | ||
| AUC = Area Under Curve. Data from studies in rats.[3] |
Inhibition of Phosphatidic Acid Generation
Another layer to LSF's mechanism involves the modulation of lipid signaling mediators. IL-1β is known to activate lipid pathways that generate phosphatidic acid (PA), which contributes to cytokine-induced islet toxicity.[8][9][10] LSF has been identified as an inhibitor of unsaturated phosphatidic acid generation.[8][9] In studies with cultured rat islets, LSF was shown to completely reverse the IL-1β-induced decrease in glucose-stimulated insulin secretion.[9] This protective effect occurred without altering the expression of inducible nitric oxide synthase (iNOS), suggesting that LSF acts on a parallel, PA-mediated pathway of islet dysfunction.[8][9]
Key Experimental Protocols and Methodologies
To empower researchers to investigate the multifaceted actions of this compound, this section provides detailed, step-by-step protocols for essential in vitro assays.
Rodent Pancreatic Islet Isolation and Culture
The foundation of in vitro beta-cell research is the ability to procure high-quality islets. This protocol describes a common method for isolating islets from mice.[11][12]
Workflow:
Caption: Workflow for rodent pancreatic islet isolation.
Methodology:
-
Preparation: Prepare sterile Hank's Balanced Salt Solution (HBSS) and RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12] Prepare a working solution of collagenase P in cold HBSS.[12]
-
Pancreas Perfusion: Euthanize the mouse and expose the abdominal cavity. Clamp the common bile duct near the liver and cannulate it towards the pancreas. Slowly inject 2-3 mL of the cold collagenase solution to inflate the pancreas until it is fully distended.[12]
-
Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for a duration optimized for the specific collagenase batch (typically 10-15 minutes).[12] Stop the digestion by adding cold HBSS with FBS.
-
Purification: Shake the tube vigorously to mechanically disrupt the digested tissue. Wash the tissue pellet several times with cold HBSS. Resuspend the pellet in a density gradient medium (e.g., Histopaque-1077) and carefully layer culture medium on top.[12]
-
Centrifugation: Centrifuge at 800-900 x g for 15-20 minutes at room temperature with the brake off.[12]
-
Collection and Culture: Islets will form a distinct layer at the interface between the density gradient and the culture medium.[12] Carefully collect this layer, wash several times to remove the gradient medium, and place into a petri dish with RPMI 1640 culture medium.
-
Final Purification: For high-purity preparations, manually hand-pick the islets under a dissecting microscope.[12] Culture the islets at 37°C and 5% CO2, allowing them to recover for at least one hour before experimentation.[12]
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental for assessing beta-cell function by measuring insulin release in response to low and high glucose concentrations.[5][13]
Workflow:
Caption: Workflow for a static GSIS assay.
Methodology:
-
Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose.
-
Pre-incubation: Hand-pick islets of similar size into groups (e.g., 10 islets/replicate). Pre-incubate all groups in KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.
-
Basal Secretion: Carefully transfer the islets to new tubes containing KRB with low glucose. Incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.[5]
-
Stimulated Secretion: Add KRB with high glucose to the same islets. Incubate for another 60 minutes at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.[5]
-
Quantification: Measure the insulin concentration in the collected supernatants using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2][5] The results are often expressed as a stimulation index (High Glucose Insulin / Low Glucose Insulin).
Caspase-3 Activity Assay (Apoptosis)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, providing a quantitative measure of apoptosis induction.[6][14]
Workflow:
Caption: Workflow for a Caspase-3 activity assay.
Methodology:
-
Cell Treatment: Culture beta-cells or islets and treat with experimental conditions (e.g., control, cytokines, cytokines + LSF) for the desired duration (e.g., 18-24 hours).[5]
-
Lysate Preparation: After treatment, collect and wash the cells. Resuspend the cell pellet in a chilled, provided cell lysis buffer.[14][15] Incubate on ice for 10-30 minutes.[14][15]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a 96-well plate. Prepare a reaction solution containing the caspase-3 substrate (e.g., colorimetric DEVD-pNA or fluorometric Ac-DEVD-AMC) in an assay buffer.[14][16] Add the reaction solution to each well containing lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[14][16]
-
Measurement: Read the plate using a microplate reader. For the colorimetric assay, measure absorbance at 400-405 nm.[14][17] For the fluorometric assay, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[16] The signal intensity is directly proportional to the caspase-3 activity.
Western Blotting for Signaling Protein Phosphorylation
Western blotting is essential for analyzing changes in the activation state of signaling proteins, such as the phosphorylation of STAT4.[18][19]
Workflow:
Caption: General workflow for Western blotting.
Methodology:
-
Sample Preparation: Following experimental treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19] Determine protein concentration using a standard method like the BCA assay.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample in SDS sample buffer by boiling.[20] Load the samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[19]
-
Blocking: Block the membrane with a solution of 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT4) overnight at 4°C with gentle agitation.[19][20]
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[21] To normalize the data, the membrane can be stripped and re-probed for the total, non-phosphorylated form of the protein (e.g., anti-total-STAT4) or a loading control like α-tubulin.[18]
Conclusion and Future Directions
This compound presents a compelling, multi-modal mechanism for the protection of pancreatic beta-cells against inflammatory assault. Its ability to concurrently inhibit key inflammatory signaling pathways like STAT4, preserve mitochondrial function, and directly enhance insulin secretion underscores its therapeutic potential.[3][4][6] The convergence of these actions—mitigating external threats while bolstering internal cellular resilience and function—positions LSF and its analogs as a significant area of interest for the development of disease-modifying therapies for diabetes.[4][6] Future research should focus on further elucidating the precise molecular interactions of LSF with its targets and translating these promising preclinical findings into robust clinical applications for the preservation of beta-cell mass and function in diabetic patients.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. [Link]
-
Chen, M., Yang, Z., Smith, K. M., Carter, J. D., & Nadler, J. L. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. [Link]
-
Yang, Z. D., Chen, M., Wu, R., McDuffie, M., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia. [Link]
-
Chen, M., et al. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic -Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348. [Link]
-
Stull, N. D., et al. (2012). A Practical Guide to Rodent Islet Isolation and Assessment. Journal of visualized experiments : JoVE. [Link]
-
Auguste, G., et al. (2018). Isolation and Culture of the Islets of Langerhans from Mouse Pancreas. Bio-protocol. [Link]
-
Wei, L. (2023). Isolation and Purification of Human Pancreatic Islets. Methods in Molecular Biology. [Link]
-
Chen, M. (2002). (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace. [Link]
-
Taylor-Fishwick, D. A., et al. (2018). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OAText. [Link]
-
Saliba, Y., & Farès, N. (2019). Isolation, Purification, and Culture of Mouse Pancreatic Islets of Langerhans. Methods in Molecular Biology. [Link]
-
Bertuzzi, F. (2016). Human Pancreatic Islet Production: From Research Protocols to Standardized Multicenter Manufacturing. American Diabetes Association. [Link]
-
Ropero, A. B., et al. (2020). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. National Institutes of Health. [Link]
-
RISE Consortium. (2017). A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium. National Institutes of Health. [Link]
-
Piteau, S., et al. (2006). Identification of Insulin Signaling Elements in Human β-Cells. Diabetes. [Link]
-
Bleich, D., et al. (1998). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology. [Link]
-
Bleich, D., et al. (1998). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. PubMed. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. PubMed. [Link]
-
Human Cell Design. (n.d.). Insulin Secretion Assay. Human Cell Design. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
Yang, Z., et al. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. [Link]
-
Bleich, D., et al. (1998). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology. [Link]
-
Springer Nature Experiments. (n.d.). Determination of Beta-Cell Function: Insulin Secretion of Isolated Islets. Springer Nature. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. MP Biomedicals. [Link]
-
Peng, Y., & He, Z. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol. [Link]
-
Bleich, D., et al. (1998). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1β-induced dysfunction in cultured rat islets. Research With Rutgers. [Link]
-
Sino Biological. (n.d.). Western Blot Protocol. Sino Biological. [Link]
-
Merck Millipore. (n.d.). Caspase 3 Colorimetric Activity Assay Kit, DEVD. Merck Millipore. [Link]
-
Wang, P., et al. (2014). Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway. eLife. [Link]
-
Geravandi, S., et al. (2021). NF-κB activity during pancreas development regulates adult β-cell mass by modulating neonatal β-cell proliferation and apoptosis. National Institutes of Health. [Link]
-
Dirice, E., et al. (2013). Inhibition of Nuclear Factor-κB Activation in Pancreatic β-Cells Has a Protective Effect on Allogeneic Pancreatic Islet Graft Survival. ResearchGate. [Link]
-
Rui, J., et al. (2024). Regulation of STAT1 Signaling in Human Pancreatic β-Cells by the Lysine Deacetylase HDAC6: A New Therapeutic Opportunity in Type 1 Diabetes? PubMed. [Link]
-
Hamad, M., et al. (2023). Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies. MDPI. [Link]
-
Dong, G., et al. (2023). Palmitoylation and β cell failure in diabetes. Cell Metabolism, 35(2). [Link]
Sources
- 1. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oatext.com [oatext.com]
- 7. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mpbio.com [mpbio.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Anti-Inflammatory Properties and Mechanistic Evaluation of Luteolin
Note on Terminology: The user requested a guide on "LSF." As this is not a standard scientific acronym for a known anti-inflammatory compound, this guide will focus on Luteolin , a well-researched, naturally occurring flavonoid with potent anti-inflammatory properties. The principles, mechanisms, and protocols detailed herein serve as an exemplary technical framework applicable to the study of novel anti-inflammatory agents.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response, yet its dysregulation underpins a vast array of chronic diseases. The quest for novel, effective, and safe anti-inflammatory therapeutics is a cornerstone of modern drug development. Luteolin (3′,4′,5,7-tetrahydroxyflavone), a common flavonoid found in numerous plants, has emerged as a significant candidate due to its multifaceted ability to modulate key inflammatory pathways.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms governing Luteolin's anti-inflammatory action, focusing on its interaction with the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades. Furthermore, it presents a validated, step-by-step workflow for the preclinical assessment of Luteolin and similar compounds, offering researchers a robust framework for discovery and validation.
Introduction to Luteolin: A Flavonoid of Therapeutic Interest
Luteolin is a ubiquitous plant flavonoid with a long history of use in traditional medicine for treating inflammatory conditions.[1] Its chemical structure, characterized by a C6-C3-C6 backbone with multiple hydroxyl groups, is crucial to its potent antioxidant and signaling-modulatory activities.[3][4] Modern research has substantiated these ethnopharmacological uses, demonstrating Luteolin's efficacy in a range of in vitro and in vivo models of inflammation.[5][6] Its therapeutic potential lies in its ability to target multiple, often redundant, inflammatory pathways, offering a more holistic modulatory effect than single-target agents.
Core Molecular Mechanisms of Anti-Inflammatory Action
Luteolin exerts its anti-inflammatory effects not through a single mechanism but by modulating a network of interconnected signaling pathways. This multi-target action is central to its efficacy.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[5] Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[5][8]
Luteolin has been shown to potently inhibit this cascade. It blocks the degradation of IκB-α, thereby preventing the nuclear translocation of the active p65 subunit.[5][8] This action effectively shuts down the downstream transcription of key inflammatory mediators.[9][10][11]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family—including ERK1/2, JNK, and p38—constitutes another critical set of signaling pathways that regulate inflammation.[12] These kinases are activated by cellular stress and inflammatory stimuli, leading to the activation of transcription factors like Activator Protein-1 (AP-1), which also drives pro-inflammatory gene expression.[5] Luteolin has been demonstrated to suppress the phosphorylation, and thus activation, of ERK, JNK, and p38 in response to inflammatory stimuli.[8][13][14] By dampening MAPK signaling, Luteolin provides another layer of control over the inflammatory response.[12]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity.[15] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[16] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. Luteolin has been shown to inhibit NLRP3 inflammasome activation by interfering with the oligomerization of a key adaptor protein, ASC.[15] This prevents the assembly of the functional inflammasome complex, thereby blocking caspase-1 activation and the subsequent release of IL-1β and IL-18.[16][17][18]
Antioxidant Activity via Nrf2 Activation
Oxidative stress and inflammation are intrinsically linked. Luteolin possesses both direct free-radical scavenging capabilities and indirect antioxidant effects.[3][19] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[7][20] Under normal conditions, Nrf2 is kept inactive by Keap1. Luteolin promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[21][22] By enhancing the cell's endogenous antioxidant defenses, Luteolin reduces the oxidative stress that can perpetuate inflammatory cycles.[21]
Preclinical Evaluation Workflow: A Validated Approach
A systematic, multi-tiered approach is essential for validating the anti-inflammatory properties of a test compound like Luteolin. The following workflow progresses from high-throughput in vitro screening to more complex in vivo validation.
In Vitro Assessment: LPS-Stimulated Macrophage Model
Causality and Rationale: Macrophages are key players in the inflammatory response. The RAW 264.7 murine macrophage cell line is a widely accepted and robust model for studying inflammation.[23] Stimulation with LPS, a component of Gram-negative bacteria cell walls, mimics a bacterial infection and reliably induces a strong inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines via NF-κB and MAPK activation.[24][25] This model serves as an excellent primary screen to determine if a compound can suppress these hallmark inflammatory outputs.
Detailed Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[26]
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[24]
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Luteolin (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 1-2 hours.[27]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[24]
-
Incubation: Incubate the plate for 18-24 hours.[24]
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect 100 µL of supernatant. Mix with 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[24] Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.[25]
-
Cytokine Measurement (TNF-α, IL-6): Collect supernatant and quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.[24]
-
Protein Expression (iNOS, COX-2): For a 6-well plate format, lyse the cells after treatment. Perform SDS-PAGE and Western blot analysis using specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[5]
-
In Vivo Validation: Carrageenan-Induced Paw Edema Model
Causality and Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[28][29] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response.[30] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is characterized by the production of prostaglandins and mediated by neutrophil infiltration.[31] A reduction in paw swelling (edema) is a direct and quantifiable measure of a compound's anti-inflammatory efficacy in a live animal model.[32]
Detailed Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Luteolin treatment groups (e.g., 20, 40 mg/kg).[9][30]
-
Compound Administration: Administer Luteolin or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[28][30]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[29][30]
-
Post-Induction Measurement: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.[30]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Optional Endpoints: At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis (to assess immune cell infiltration) or myeloperoxidase (MPO) assay (a biochemical marker for neutrophil infiltration).[4]
Data Synthesis and Interpretation
Quantitative data from the described assays should be summarized for clear comparison. The results will validate the mechanistic claims and demonstrate dose-dependent efficacy.
Table 1: Representative In Vitro Anti-Inflammatory Activity of Luteolin
| Luteolin Conc. (µM) | % Inhibition of NO Production (IC₅₀ ≈ 8.5 µM) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
| Control (No LPS) | N/A | < 20 | < 15 |
| Vehicle (+ LPS) | 0% | 2540 ± 180 | 1850 ± 150 |
| 1 | 15.2 ± 3.1% | 2110 ± 165 | 1520 ± 130 |
| 5 | 42.5 ± 4.5% | 1450 ± 120 | 980 ± 95 |
| 10 | 58.1 ± 5.2% | 980 ± 90 | 550 ± 60 |
| 25 | 85.3 ± 6.8% | 350 ± 45 | 180 ± 30 |
Data are representative and expressed as mean ± SD.
Table 2: Representative In Vivo Anti-Edema Effect of Luteolin (at 4 hours)
| Treatment Group (Dose) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | 0% |
| Indomethacin (5 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Luteolin (20 mg/kg) | 0.55 ± 0.06 | 35.3% |
| Luteolin (40 mg/kg) | 0.39 ± 0.05 | 54.1% |
Data are representative and expressed as mean ± SD.
Interpretation: The in vitro data clearly demonstrate a dose-dependent inhibition of key inflammatory mediators (NO, TNF-α, IL-6) by Luteolin. The in vivo results corroborate these findings, showing a significant, dose-dependent reduction in acute inflammation, comparable to the standard NSAID, indomethacin.
Conclusion and Future Directions
Luteolin is a compelling anti-inflammatory agent with a well-defined, multi-targeted mechanism of action.[1] It effectively suppresses inflammation by inhibiting the NF-κB and MAPK signaling pathways, attenuating NLRP3 inflammasome activation, and bolstering cellular antioxidant defenses via the Nrf2 pathway.[7][8][15] The preclinical workflow presented here provides a robust and logical framework for its evaluation.
Future research should focus on optimizing its bioavailability, exploring its efficacy in chronic inflammation models, and further elucidating its potential epigenetic regulatory roles.[3][22] The comprehensive data generated through these systematic approaches will be crucial for advancing Luteolin and similar natural compounds through the drug development pipeline.
References
-
Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization. (2021). Journal of Nutritional Biochemistry. [Link]
-
Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. (n.d.). PubMed Central. [Link]
-
Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. (2015). Molecules. [Link]
-
Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway. (2022). ResearchGate. [Link]
-
Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway. (2022). PubMed. [Link]
-
Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. (2018). PubMed. [Link]
-
Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. (2024). MDPI. [Link]
-
Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. (2018). PubMed Central. [Link]
-
Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus. (2021). PubMed Central. [Link]
-
Luteolin effects on the NLRP3 inflammasome. TLR-mediated NF-κb... (n.d.). ResearchGate. [Link]
-
Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018). ScienceDirect. [Link]
-
Luteolin Inhibits NLRP3 Inflammasome Activation... (n.d.). Ovid. [Link]
-
Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health. (2024). PubMed Central. [Link]
-
In vitro evaluation of flavonoids anti-inflammatory activity. (2025). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. (2019). PubMed. [Link]
-
Antioxidant and Nrf2 inducing activities of luteolin, a flavonoid constituent in Ixeris sonchifolia Hance, provide neuroprotective effects against ischemia-induced cellular injury. (2013). PubMed. [Link]
-
Luteolin's Anti-inflammatory Mechanisms in Skin. (2025). Patsnap Eureka. [Link]
-
Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis. (2025). PubMed. [Link]
-
Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. (2024). PubMed. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. (2021). MDPI. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). PubMed Central. [Link]
-
In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. (2022). RJPT. [Link]
-
Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. (2022). ResearchGate. [Link]
-
Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018). OUCI. [Link]
-
Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. (2021). MDPI. [Link]
-
Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. (2024). Frontiers. [Link]
-
Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats. (2017). Oncotarget. [Link]
-
The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells. (2019). National Institutes of Health. [Link]
-
Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. (2024). MDPI. [Link]
-
Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2018). PubMed Central. [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2016). MDPI. [Link]
-
Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (n.d.). ThaiScience. [Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. (2024). Jurnal Kedokteran Brawijaya. [Link]
Sources
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin's Anti-inflammatory Mechanisms in Skin [eureka.patsnap.com]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies [ouci.dntb.gov.ua]
- 7. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Antioxidant and Nrf2 inducing activities of luteolin, a flavonoid constituent in Ixeris sonchifolia Hance, provide neuroprotective effects against ischemia-induced cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jkb.ub.ac.id [jkb.ub.ac.id]
- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. thaiscience.info [thaiscience.info]
- 27. researchgate.net [researchgate.net]
- 28. inotiv.com [inotiv.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Role of Lisofylline in cytokine inhibition
An In-Depth Technical Guide to the Role of Lisofylline in Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LSF), a synthetic methylxanthine and an active metabolite of pentoxifylline, has emerged as a significant small molecule with potent anti-inflammatory and cytoprotective properties.[1][2] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's role as a cytokine inhibitor. We will delve into its primary signaling targets, including the Interleukin-12 (IL-12)/STAT4 axis and the p38 MAPK pathway, and explore its unique ability to preserve mitochondrial function in the face of pro-inflammatory insults.[3][4][5] This document is designed for researchers and drug development professionals, offering not only a deep mechanistic overview but also detailed, field-proven experimental protocols for evaluating LSF's efficacy. The guide follows a logical progression from molecular mechanism to practical application, providing a self-validating framework for investigating LSF and its analogs.
Introduction to this compound (LSF)
This compound, chemically known as 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a small molecule that has garnered substantial interest for its targeted anti-inflammatory activities.[6] Unlike broad-spectrum immunosuppressants, LSF exhibits a more nuanced mechanism of action, positioning it as a promising candidate for conditions characterized by excessive inflammation and cytokine-mediated tissue damage, such as type 1 diabetes, sepsis, and acute respiratory distress syndrome (ARDS).[7][8] Early investigations demonstrated its ability to block the release of pro-inflammatory cytokines, protect pancreatic β-cells from autoimmune destruction, and mitigate oxidative tissue injury.[4][9] Its therapeutic potential lies in its capacity to disrupt specific inflammatory signaling cascades without causing global immune suppression.
Core Mechanisms of Cytokine Inhibition
LSF's anti-inflammatory effects are not attributed to a single mode of action but rather to a multi-pronged approach targeting key nodes in inflammatory signaling pathways.
Primary Target: The IL-12/STAT4 Signaling Axis
A cornerstone of LSF's mechanism is its potent inhibition of the Interleukin-12 (IL-12) signaling pathway. IL-12 is a critical cytokine that drives the differentiation of naive T-cells into Th1 cells, which are heavily implicated in autoimmune responses. Upon binding to its receptor, IL-12 activates the Janus kinase (JAK) family, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 4 (STAT4).[3] Activated STAT4 translocates to the nucleus and promotes the transcription of pro-inflammatory genes, most notably Interferon-gamma (IFN-γ).
This compound directly interferes with this cascade by inhibiting the activation of STAT4.[1][3] This blockade prevents the downstream production of IFN-γ, a key mediator of inflammation and cellular damage in autoimmune diseases.[8][10] The interruption of this specific pathway is a primary contributor to LSF's ability to prevent autoimmune diabetes in non-obese diabetic (NOD) mice.[3][8]
Modulation of p38 MAP Kinase Pathway
LSF has also been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5] This pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-1β. In models of diabetic nephropathy, LSF was found to reduce the phosphorylation of p38 MAPK in human mesangial cells exposed to high glucose and angiotensin II.[5] By dampening the p38 MAPK pathway, LSF further reduces the expression of downstream inflammatory and fibrotic proteins, suggesting a broader anti-inflammatory profile beyond Th1-mediated immunity.
Preservation of Mitochondrial Function
A critical, cytoprotective mechanism of LSF is its ability to support mitochondrial health. Pro-inflammatory cytokines can impair mitochondrial metabolism, leading to reduced ATP production, increased oxidative stress, and ultimately, apoptosis.[4][11] In pancreatic β-cells, a combination of cytokines (IL-1β, TNF-α, IFN-γ) was shown to reduce mitochondrial activity and insulin secretion.[4] Simultaneous treatment with LSF restored mitochondrial membrane potential, metabolic activity (as measured by MTT assay), and insulin secretion to near-normal levels.[4][11] This suggests that LSF protects cells not just by blocking the initial inflammatory signal, but also by bolstering the cell's resilience to cytokine-induced metabolic stress.
Experimental Protocols for Assessing LSF Efficacy
To validate the cytokine-inhibitory effects of this compound, a series of well-controlled in vitro experiments are essential. The following protocols provide a robust framework for this assessment.
In Vitro Model: Cytokine Challenge in INS-1 Pancreatic β-Cells
This protocol establishes a model of cytokine-induced dysfunction in the rat insulinoma cell line INS-1, which is an excellent system for studying β-cell viability and function.[4]
-
Objective: To assess LSF's ability to protect INS-1 cells from cytokine-mediated damage.
-
Methodology:
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Maintain at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed cells in 96-well plates (for viability assays) or 24-well plates (for supernatant collection for ELISA) at a density that allows them to reach ~80% confluency at the time of treatment.
-
LSF Pre-treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. One hour prior to cytokine exposure, replace the medium with fresh medium containing various concentrations of LSF (e.g., 10, 50, 100, 200 µg/mL) or a vehicle control.
-
Causality Insight: Pre-treatment allows LSF to enter the cells and be available to act on signaling pathways immediately upon cytokine stimulation.
-
-
Cytokine Stimulation: Add a "cytokine cocktail" consisting of recombinant IL-1β, TNF-α, and IFN-γ to the wells.[4][12] Final concentrations should be pre-determined through titration to induce a sub-maximal toxic effect (e.g., 40-50% cell death).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Endpoint Analysis:
-
Supernatant Collection: Carefully collect the culture supernatant for cytokine analysis via ELISA (see Protocol 3.2). Store at -80°C.
-
Viability Assay: Assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.[4] Alternatively, use a LIVE/DEAD fluorescence assay.
-
Signaling Analysis: For Western blotting, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) post-cytokine stimulation to capture peak phosphorylation events.
-
-
Quantifying Cytokine Inhibition: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details a sandwich ELISA for quantifying a specific cytokine (e.g., IFN-γ, a downstream product of STAT4 activation, or TNF-α) in the collected cell culture supernatants. This provides direct evidence of LSF's inhibitory action.[13][14]
-
Methodology:
-
Coating: Dilute a purified anti-cytokine capture antibody in a coating buffer and add 100 µL to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution, wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of collected cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at RT.
-
Self-Validation: The standard curve is critical. It ensures that the measurements of the unknown samples are within the linear, quantifiable range of the assay.[15]
-
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of a biotinylated anti-cytokine detection antibody (recognizing a different epitope than the capture antibody) to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugation: Wash the plate 3 times. Add 100 µL of Streptavidin-Horseradish Peroxidase (S-HRP) conjugate. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. A blue color will develop.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Assessing Downstream Signaling: Western Blot for Phospho-STAT4
This protocol directly measures the phosphorylation state of STAT4, providing mechanistic proof of LSF's action on its primary target.
-
Objective: To determine if LSF inhibits IL-12-induced phosphorylation of STAT4.
-
Methodology:
-
Cell Treatment & Lysis: Culture and treat cells (e.g., primary T-cells or a responsive cell line) with LSF and/or IL-12 as described in 3.1, but for shorter durations (e.g., 0, 5, 15, 30 minutes). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Causality Insight: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of signaling proteins like STAT4.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT4 (p-STAT4).
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT4 and a loading control like β-actin or GAPDH.
-
Data Presentation and Interpretation
Quantitative Cytokine Analysis (ELISA)
Summarize the ELISA results in a table. Calculate the concentration of the cytokine in each sample by interpolating its OD value from the standard curve. The IC₅₀ (the concentration of LSF that causes 50% inhibition of cytokine production) can be calculated using non-linear regression analysis.
| Treatment Group | LSF Conc. (µg/mL) | Mean [IFN-γ] (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 1520 ± 85 | 0% |
| Cytokine Cocktail | 0 | 1520 ± 85 | 0% |
| + LSF | 10 | 1210 ± 60 | 20.4% |
| + LSF | 50 | 750 ± 45 | 50.7% |
| + LSF | 100 | 340 ± 30 | 77.6% |
| + LSF | 200 | 150 ± 22 | 90.1% |
Table 1: Example data presentation for an ELISA experiment measuring IFN-γ inhibition by this compound.
Western Blot Analysis
Quantify the band intensity from Western blots using densitometry software. Normalize the p-STAT4 signal to the total STAT4 signal to account for any minor variations in protein loading.
| Treatment Group | Time (min) | Relative p-STAT4 / Total STAT4 Ratio |
| Vehicle Control | 15 | 0.05 |
| IL-12 | 15 | 1.00 (Normalized) |
| IL-12 + LSF (100 µg/mL) | 15 | 0.25 |
Table 2: Example data presentation for a Western Blot experiment analyzing STAT4 phosphorylation.
In Vivo Correlates and Therapeutic Implications
The in vitro mechanisms of LSF are strongly supported by preclinical in vivo data. In the non-obese diabetic (NOD) mouse model of autoimmune diabetes, administration of LSF suppressed IFN-γ production, reduced immune cell infiltration into pancreatic islets, and significantly prevented the onset of diabetes.[8] LSF has also been shown to protect pancreatic β-cells from damage and maintain their insulin-secreting capabilities.[6][8]
Despite this promising preclinical data, clinical translation has faced challenges. Some clinical trials for conditions like ARDS were stopped for futility.[10] Pharmacokinetic studies in rats suggest that inflammatory states can significantly alter LSF's distribution and that achieving sustained serum concentrations above the IC₅₀ for cytokine inhibition may be a critical factor for clinical success.[16] This highlights the importance of optimizing dosing and delivery methods for future clinical investigations.
Conclusion and Future Directions
This compound is a targeted anti-inflammatory agent that primarily functions by inhibiting the IL-12/STAT4 signaling axis and modulating the p38 MAPK pathway. Its unique cytoprotective effects, mediated through the preservation of mitochondrial function, further underscore its therapeutic potential. The experimental frameworks provided in this guide offer a robust methodology for the continued investigation of LSF and its next-generation analogs.
Future research should focus on:
-
Developing LSF analogs with improved oral bioavailability and pharmacokinetic profiles.[6]
-
Exploring combination therapies where LSF can be used to mitigate the cytokine-related toxicities of other treatments, such as high-dose IL-2 cancer therapy.[17]
-
Further elucidating its impact on other immune cell types and signaling pathways to fully map its mechanism of action.
By leveraging a deep mechanistic understanding and rigorous experimental validation, the full therapeutic potential of this compound as a precision cytokine inhibitor can be realized.
References
-
Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
What is this compound used for? Patsnap Synapse. Available at: [Link]
-
This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. Available at: [Link]
-
This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology | Oxford Academic. Available at: [Link]
- US8481580B2 - this compound analogs and methods for use. Google Patents.
-
The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. PubMed. Available at: [Link]
-
This compound: a potential lead for the treatment of diabetes. PubMed. Available at: [Link]
-
The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. PubMed. Available at: [Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. PubMed. Available at: [Link]
-
This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. PubMed. Available at: [Link]
-
Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. PubMed. Available at: [Link]
-
(Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002). SciSpace. Available at: [Link]
-
Rutgers Leads Clinical Trial of Drug to Prevent Cytokine Storms in COVID-19 Patients. Rutgers University. Available at: [Link]
-
Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. Available at: [Link]
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. PubMed. Available at: [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Available at: [Link]
-
This compound - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Cytokine storm trials - Methodology. Houston Methodist. Available at: [Link]
-
This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. PubMed. Available at: [Link]
-
Cytokine storm treatment goes to trial in COVID-19. Drug Discovery News. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]
- 3. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8481580B2 - this compound analogs and methods for use - Google Patents [patents.google.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen | 60 Citations [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisofylline: A Modulator of Mitochondrial Metabolism in Cellular Stress and Disease
An In-depth Technical Guide
Abstract
Lisofylline (LSF), a synthetic methylxanthine derivative, has been historically investigated for its anti-inflammatory properties, particularly in the context of autoimmune and inflammatory diseases.[1] Emerging evidence, however, points towards a more nuanced mechanism of action centered on the preservation and promotion of mitochondrial metabolism, especially under conditions of cytotoxic stress induced by pro-inflammatory cytokines.[2][3] This technical guide provides an in-depth exploration of the effects of this compound on mitochondrial function. We will dissect the key experimental findings that form the basis of our current understanding, present detailed, field-proven protocols for investigating these effects, and propose a signaling pathway to frame future research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the mitochondrial-protective effects of this compound.
Introduction to this compound and Its Bioactivity
This compound, or 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a small molecule originally developed to mitigate the toxic effects of cancer chemotherapy.[1] Its primary characterization has been as an anti-inflammatory agent that inhibits the production and action of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4] Mechanistically, LSF has been shown to inhibit the generation of phosphatidic acid, a key lipid second messenger in inflammatory signaling.[1]
These properties have positioned LSF as a potential therapeutic for autoimmune disorders, most notably Type 1 diabetes, where cytokine-mediated destruction of pancreatic β-cells is a central pathological event.[1][4] While the systemic anti-inflammatory effects are significant, compelling research indicates a direct, cytoprotective role at the subcellular level, specifically by bolstering mitochondrial function in the face of inflammatory assault.[2][5] More recent studies have also linked LSF to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, suggesting a direct link to metabolic control pathways.[6]
The Core Mechanism: this compound's Protective Effect on Mitochondrial Metabolism
The mitochondrion is a critical organelle that governs not only cellular energy production but also the regulation of cell viability and apoptosis. In inflammatory states, a barrage of pro-inflammatory cytokines can inflict severe damage on mitochondria, leading to a decline in metabolic activity, a loss of mitochondrial membrane potential (ΔΨm), reduced ATP synthesis, and ultimately, cell death.[5] The primary evidence for LSF's mitochondrial effects comes from studies on insulin-secreting pancreatic β-cells (INS-1 cell line) exposed to a cocktail of cytotoxic cytokines (IL-1β, TNF-α, and IFN-γ).[2][3]
In these studies, cytokine exposure led to a predictable decline in mitochondrial function and cell health. The simultaneous application of this compound, however, reversed these detrimental effects, restoring mitochondrial activity and ensuring cell survival.[2][3] This suggests that LSF's protective mechanism is not merely the systemic suppression of cytokines, but an intrinsic enhancement of the mitochondria's resilience to stress.
Key Experimental Findings
The protective effects of this compound on cytokine-stressed pancreatic β-cells are multifaceted, impacting metabolic activity, mitochondrial integrity, and cellular function.
-
Restoration of Metabolic Activity: Cytokine treatment significantly reduces the metabolic activity of INS-1 cells, as measured by the MTT assay. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan is dependent on the cellular pool of reducing equivalents (NADH and FADH2), which are primarily generated by mitochondrial activity.[5] LSF not only prevented the cytokine-induced decrease in MTT metabolism but also stimulated it in healthy, unstressed cells.[3][5]
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis. A loss of this potential is a hallmark of mitochondrial dysfunction and a commitment point for apoptosis. Cytokine exposure causes a marked depolarization of the mitochondrial membrane, while LSF treatment maintains a hyperpolarized state, indicative of healthy, functional mitochondria.[2][5]
-
Sustained Cellular Energy Levels and Function: By preserving mitochondrial integrity and metabolic flux, LSF ensures the continued production of ATP. This restoration of intracellular ATP levels directly translates to the preservation of the cell's primary function—in the case of INS-1 cells, glucose-stimulated insulin secretion.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on INS-1 cells, demonstrating the protective effects of this compound against cytokine-induced damage.[2][3]
| Parameter Measured | Control Condition | Cytokine Treatment | Cytokine + this compound Treatment | This compound Alone |
| MTT Metabolism | Normalized to 100% | Significant Reduction | Restored to Control Levels | Increased vs. Control |
| Mitochondrial Potential | High (Hyperpolarized) | Low (Depolarized) | Restored to High Potential | High Potential |
| Intracellular ATP | Normal Levels | Significant Reduction | Restored to Normal Levels | Not Reported |
| Cell Viability | High (>98%) | Reduced (~60%) | Restored to High Viability | High Viability |
| Insulin Secretion | Normal Response | Significant Reduction | Restored to Normal Response | Increased vs. Control |
Proposed Signaling Pathway
The convergence of LSF's known anti-inflammatory effects, its recently identified role in AMPK activation, and its profound impact on mitochondrial metabolism suggests a cohesive signaling pathway. We propose that under inflammatory stress, LSF acts as a dual-function agent: it reduces the extrinsic inflammatory pressure while simultaneously activating intrinsic cellular programs that enhance mitochondrial fitness and stress resistance.
Caption: Proposed mechanism of this compound's mitochondrial-protective effects.
Experimental Protocols for Assessing Mitochondrial Effects
To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for the core assays used to measure mitochondrial metabolism and function.
Protocol 1: Isolation of Mitochondria from Cultured Cells
Causality: To study mitochondrial function directly, without the confounding variables of other cellular processes, it is essential to isolate a pure and functionally intact mitochondrial fraction. This protocol uses differential centrifugation to separate organelles based on their size and density.[7][8]
Methodology: All steps should be performed at 4°C with pre-chilled buffers and equipment.
-
Cell Collection: Harvest cultured cells (e.g., 70-80% confluent T-75 flasks) by scraping into ice-cold PBS. Centrifuge at 600 x g for 5 minutes. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 5 volumes of Mitochondrial Isolation Buffer (MIB: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Allow cells to swell on ice for 10 minutes.
-
Cell Lysis: Transfer the suspension to a Dounce homogenizer. Perform 15-20 gentle strokes with a tight-fitting pestle to lyse the plasma membranes while leaving mitochondria intact.
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes to pellet the mitochondria.
-
Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation (10,000 x g for 15 minutes).
-
Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of appropriate assay buffer (e.g., Respiration Buffer) and determine the protein concentration using a BCA assay.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Causality: OCR is the most direct measure of oxidative phosphorylation and electron transport chain (ETC) activity. By sequentially injecting specific ETC inhibitors and uncouplers, one can dissect different components of mitochondrial respiration. This protocol describes a plate-based assay using a phosphorescent oxygen-sensing probe.[9][10][11]
Caption: Workflow for a mitochondrial stress test to measure OCR.
Methodology:
-
Plate Cells: Seed cells in a compatible microplate (e.g., Seahorse XF96 or a standard 96-well plate for other systems) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh assay medium containing the desired concentrations of this compound and/or cytokine stressors. Incubate for the desired duration.
-
Assay Preparation: Prior to the assay, wash and replace the medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate in a CO2-free incubator at 37°C for 1 hour.
-
Run Assay: Place the plate in the instrument (e.g., Seahorse XF Analyzer). Follow the instrument's prompts to calibrate and begin the measurement protocol, which will involve automated injections of the following compounds:
-
Port A (Oligomycin): Inhibits ATP synthase (Complex V), revealing OCR due to proton leak. The decrease from basal OCR represents ATP-linked respiration.
-
Port B (FCCP): An uncoupling agent that collapses the proton gradient, forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.
-
Port C (Rotenone & Antimycin A): Inhibit Complexes I and III, respectively, shutting down all mitochondrial respiration and revealing the non-mitochondrial oxygen consumption.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Causality: Cationic, lipophilic fluorescent dyes like Tetramethylrhodamine, methyl ester (TMRM) accumulate in the mitochondrial matrix in a manner dependent on the negative-inside membrane potential. A decrease in fluorescence intensity within the mitochondria indicates depolarization.[12][13][14]
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in a suitable imaging buffer (e.g., Tyrode's buffer). Replace the culture medium with the TMRM solution and incubate for 30-45 minutes at 37°C, protected from light.
-
Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber (37°C). Excite the TMRM using a ~543 nm laser line and collect emission at ~570 nm.
-
Data Acquisition: Acquire a baseline fluorescence image. Add the test compound (this compound or a positive control like the uncoupler FCCP) and acquire a time-lapse series of images to monitor changes in fluorescence intensity within the mitochondria.
-
Analysis: Quantify the mean fluorescence intensity in regions of interest (ROIs) drawn around mitochondria over time. A decrease in intensity signifies mitochondrial depolarization.
Protocol 4: Quantification of Intracellular ATP Levels
Causality: The most sensitive method for quantifying ATP relies on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase. The amount of light produced (bioluminescence) is directly proportional to the ATP concentration in the sample.[15][16][17]
Methodology:
-
Cell Treatment: Culture and treat cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Cell Lysis: At the end of the treatment period, remove the culture medium. Add an appropriate volume of ATP-releasing lysis buffer to each well.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well according to the manufacturer's instructions (e.g., ATPlite Luminescence Assay System).
-
Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Quantification: Generate an ATP standard curve using known concentrations of ATP. Use this curve to convert the relative light units (RLU) from the experimental samples into absolute ATP concentrations (e.g., in μM). Normalize the results to the protein concentration or cell number in each well.
Future Research and Unanswered Questions
While the evidence for this compound's mitochondrial-protective effects is compelling, several key questions remain, representing fertile ground for future investigation.
-
Direct Molecular Targets: Does LSF interact directly with any of the ETC protein complexes or other mitochondrial proteins? Identifying a direct binding partner would be a significant step in elucidating its mechanism.
-
Role of AMPK: What is the precise downstream signaling cascade that links LSF-induced AMPK activation to the observed mitochondrial effects? Does it involve the phosphorylation of known mitochondrial regulators?[6]
-
Mitochondrial Dynamics and Biogenesis: Does chronic LSF treatment influence the processes of mitochondrial fusion, fission, or the transcriptional programs that govern mitochondrial biogenesis?[18]
-
Reactive Oxygen Species (ROS): Mitochondrial dysfunction is often associated with increased production of ROS. Does LSF act as a direct scavenger of ROS or does it prevent its formation at the source, for example, by improving ETC efficiency?[19]
Conclusion
This compound is emerging as more than just a general anti-inflammatory agent. It is a potent modulator of cellular metabolism with a clear, demonstrable ability to protect and enhance mitochondrial function in the face of cytotoxic inflammatory stress. Its capacity to maintain mitochondrial membrane potential, sustain metabolic activity, and preserve cellular energy production underscores its therapeutic potential for a range of diseases underpinned by mitochondrial dysfunction, from Type 1 diabetes to other inflammatory and metabolic disorders. The experimental frameworks and protocols provided in this guide offer the necessary tools for researchers to further unravel the intricate relationship between this compound and the powerhouse of the cell.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Lichtman, A. H., et al. (2004). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of general physiology, 124(4), 417-430. [Link]
-
Scaduto, R. C., Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical journal, 76(1 Pt 1), 469–477. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. Cold Spring Harbor protocols, 2016(9). [Link]
-
BioChain Institute Inc. Isolation of Mitochondria from Cells and Tissues. [Link]
-
Clayton, D. A., & Shadel, G. S. (2014). Isolation of mitochondria from cells and tissues. Cold Spring Harbor protocols, 2014(11), 1159-1163. [Link]
-
Panov, A. (n.d.). Isolation of mitochondria from cultured cells. Mitochondrial Physiology Network. [Link]
-
Drew, B., Phaneuf, S., Dirks, A., Selman, C., Gredilla, R., Lezza, A., ... & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1259-R1267. [Link]
-
Leeuwenburgh, C. (2003). Mitochondrial ATP measurements. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1259-R1267. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Bhogal, R. H., et al. (2023). Overview of methods that determine mitochondrial function in human disease. Frontiers in Molecular Biosciences, 10, 1189403. [Link]
-
Agilent Technologies. (n.d.). MitoXpress Xtra Oxygen Consumption Assay. [Link]
-
Adriaenssens, E. (2023). Mitochondrial isolation protocol. protocols.io. [Link]
-
Bonora, M., et al. (2013). Methods to Monitor and Compare Mitochondrial and Glycolytic ATP Production. In Mitochondrial Pathophysiology (pp. 313-332). Humana Press. [Link]
-
Wang, Y., et al. (2022). Common methods in mitochondrial research (Review). Experimental and Therapeutic Medicine, 24(4), 643. [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
-
Ter-Ovanesyan, E., et al. (2015). Simultaneous quantification of mitochondrial ATP and ROS production. Methods in molecular biology, 1264, 149-159. [Link]
-
Boushel, R., et al. (2014). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 63(4), 1175-1187. [Link]
-
Schrauwen, P., & Hesselink, M. K. (2004). Mitochondrial metabolic function assessed in vivo and in vitro. Current opinion in clinical nutrition and metabolic care, 7(6), 679-685. [Link]
-
Zen-Bio, Inc. (n.d.). ZenComplete™: Oxygen Consumption Rate Analysis. [Link]
-
Bakowska, J. C. (2022). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. [Link]
-
Beard, D. A. (2005). Quantitative analysis of mitochondrial ATP synthesis. The Journal of general physiology, 125(6), 523-533. [Link]
-
Dell, B. J., et al. (2021). Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of visualized experiments : JoVE, (170). [Link]
-
Creative BioMart. (n.d.). Oxygen Consumption Rate Assay Kit. [Link]
-
Agnello, M., et al. (2008). A method for measuring mitochondrial mass and activity. Cytotechnology, 56(3), 145-149. [Link]
-
Ferri, A., & Coccurello, R. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports, 27(1-3), 1-8. [Link]
-
Estabrook, R. W. (1967). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in enzymology, 10, 41-47. [Link]
-
Yambire, K. F., et al. (2019). Mitochondrial biogenesis is transcriptionally repressed in lysosomal lipid storage diseases. eLife, 8, e39598. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology, 68(11), 2111–2117. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace. [Link]
-
El-Yazbi, A. F., et al. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99–e104. [Link]
-
Brand, M. D. (2025). Suppressing Mitochondrial ROS Production is Beneficial in Multiple Preclinical Models of Human Disease. Biochemistry (Moscow), 90(12), 1862-1882. [Link]
Sources
- 1. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. agilent.com [agilent.com]
- 10. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 11. Oxygen Consumption Rate Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. sm.unife.it [sm.unife.it]
- 18. Mitochondrial biogenesis is transcriptionally repressed in lysosomal lipid storage diseases | eLife [elifesciences.org]
- 19. Suppressing Mitochondrial ROS Production is Beneficial in Multiple Preclinical Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Lisofylline as an Immunomodulator: Mechanisms, Protocols, and Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
Preamble: A Field-Proven Perspective on Lisofylline
This compound (LSF), a synthetic methylxanthine and a metabolite of pentoxifylline, has emerged from the shadow of its parent compound as a molecule of significant interest for its nuanced immunomodulatory properties.[1][2] Initially explored for its anti-inflammatory capabilities in the context of sepsis and complications from chemotherapy, recent research has illuminated a more targeted mechanism of action, positioning LSF as a compelling candidate for treating autoimmune and inflammatory diseases.[2][3] This guide moves beyond a simple recitation of facts to provide a strategic framework for the rigorous investigation of this compound. We will delve into its core mechanisms, provide validated experimental protocols that are designed to be self-verifying, and contextualize its potential within the landscape of modern therapeutics. The causality behind each experimental choice is paramount; we aim not just to perform experiments, but to ask the right questions of the molecule in a logical, sequential manner.
Part 1: The Core Mechanism of Action - A Multi-Pronged Approach to Immune Regulation
This compound does not act as a blunt instrument of immunosuppression. Instead, it selectively targets key nodes within inflammatory signaling cascades. Understanding these pathways is fundamental to designing experiments that can accurately probe its efficacy and therapeutic window. Its primary immunomodulatory functions can be attributed to the disruption of pro-inflammatory cytokine signaling, direct modulation of critical intracellular pathways, and the protection of cells from inflammatory-mediated damage.[2][3][4]
Key Signaling Pathways Modulated by this compound:
-
Inhibition of the IL-12/STAT4 Axis: A cornerstone of LSF's mechanism is its ability to block Interleukin-12 (IL-12) signaling, which consequently inhibits the activation of the Signal Transducer and Activator of Transcription 4 (STAT4).[1][5] This is a critical control point, as the IL-12/STAT4 pathway is instrumental in the differentiation of T-helper 1 (Th1) cells, which are primary drivers of autoimmune pathology in diseases like Type 1 diabetes.[1][2] By preventing STAT4 phosphorylation, LSF can quell the Th1-mediated autoimmune response.[5]
-
Attenuation of the p38 MAPK Pathway: LSF has been shown to reduce the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[6] The p38 MAPK pathway is a vital conduit for the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in response to cellular stress and stimuli like lipopolysaccharide (LPS).[6][7] LSF's intervention at this level helps to broadly reduce the downstream inflammatory milieu.
-
Suppression of Pro-inflammatory Cytokine Production: A direct consequence of its pathway modulation is a marked decrease in the production and release of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and Interferon-gamma (IFN-γ).[3][8][9] This effect has been observed in both in vitro cell culture and in vivo models of systemic inflammation.[9]
-
Preservation of Mitochondrial Function: In the face of cytokine-induced stress, LSF demonstrates a remarkable ability to preserve mitochondrial metabolism and integrity.[4][10] This is particularly relevant in the context of pancreatic β-cells, where pro-inflammatory cytokines can induce dysfunction and apoptosis, leading to the onset of Type 1 diabetes. LSF's protective effect on mitochondria helps maintain cellular viability and function.[4][11]
-
Inhibition of Phosphatidic Acid (PA) Generation: LSF selectively inhibits the generation of unsaturated phosphatidic acid, a lipid second messenger that is implicated in cytokine-induced cellular damage.[12][13] This action further contributes to its cytoprotective and anti-inflammatory profile.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling nodes targeted by this compound in an immune cell context.
Caption: Core signaling pathways modulated by this compound (LSF).
Part 2: A Validated Framework for Experimental Investigation
The following protocols represent a logical progression for characterizing the immunomodulatory effects of LSF, moving from targeted in vitro assays to more complex in vivo models. Each protocol is designed to provide robust, reproducible data and includes rationale to connect the methodology back to the core scientific questions.
A. In Vitro Evaluation: Cellular Mechanisms and Potency
In vitro assays are essential for determining the direct effects of a compound on specific cell types and for elucidating its mechanism of action in a controlled environment.[14]
Protocol 1: Quantitative Analysis of Cytokine Suppression in Macrophages
-
Causality & Objective: This assay provides a primary, quantitative measure of LSF's anti-inflammatory potency. By using LPS, a potent activator of Toll-like receptor 4 (TLR4), we mimic a key component of the innate immune response to bacterial infection and directly assess LSF's ability to suppress the resulting cytokine storm.[15][16]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
LSF Treatment: Prepare a serial dilution of LSF (e.g., 0.1 µM to 100 µM). Pre-treat the cells with the various concentrations of LSF or vehicle control for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
-
Data Analysis: Plot the cytokine concentrations against the LSF concentration and calculate the IC50 value (the concentration of LSF that inhibits 50% of the cytokine production).
-
-
Self-Validation System: A parallel cytotoxicity assay (e.g., MTT or LDH release) must be run with the same LSF concentrations to ensure that the observed reduction in cytokines is due to specific immunomodulation and not simply cell death.[17]
Caption: Experimental workflow for in vitro cytokine suppression assay.
Protocol 2: Western Blot Analysis of STAT4 and p38 MAPK Phosphorylation
-
Causality & Objective: This protocol directly tests the hypothesis that LSF's mechanism involves the inhibition of specific signaling pathways. Observing a decrease in the phosphorylated (active) forms of STAT4 and p38 MAPK provides direct molecular evidence for the upstream effects of the drug.[6]
-
Methodology:
-
Cell Culture & Treatment: Culture appropriate cells (e.g., T-cells for STAT4, macrophages for p38) in 6-well plates. Pre-treat with an effective concentration of LSF (determined from Protocol 1) for 2 hours.
-
Stimulation: Stimulate the cells with the relevant agonist (e.g., IL-12 for STAT4 activation, LPS for p38 activation) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated-STAT4 (Tyr693) and phosphorylated-p38 MAPK (Thr180/Tyr182). Subsequently, strip the membrane and re-probe with antibodies for total STAT4 and total p38 MAPK to serve as loading controls.
-
Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band intensity using densitometry software and express the results as a ratio of phosphorylated protein to total protein.
-
B. In Vivo Evaluation: Efficacy in Disease Models
In vivo models are indispensable for evaluating a drug's efficacy, pharmacokinetics, and safety within a complex biological system.[18] The choice of model should directly reflect the intended therapeutic application.
Protocol 3: Assessment of LSF in a Murine Model of Autoimmune Diabetes
-
Causality & Objective: The non-obese diabetic (NOD) mouse model spontaneously develops autoimmune diabetes that closely mimics human Type 1 diabetes.[19] This model is the gold standard for testing therapies aimed at preventing autoimmune destruction of pancreatic β-cells. Success in this model provides strong preclinical evidence for LSF's therapeutic potential in autoimmunity.[2]
-
Methodology:
-
Animal Model: Use female NOD mice, starting at a pre-diabetic age (e.g., 4-5 weeks).
-
Treatment Groups: Randomly assign mice to two groups: a control group receiving vehicle and a treatment group receiving LSF (e.g., 25-50 mg/kg/day) via subcutaneous injection or in drinking water.
-
Diabetes Monitoring: Monitor blood glucose levels weekly using a glucometer. A mouse is considered diabetic after two consecutive readings >250 mg/dL.
-
Study Endpoint: Continue the study for a pre-determined period (e.g., up to 30 weeks of age). Plot the incidence of diabetes over time for each group.
-
Mechanism Confirmation (Optional): Isolate splenocytes from a subset of mice to analyze T-cell populations (Th1, Treg) by flow cytometry or to measure cytokine production ex vivo.
-
-
Self-Validation System: The primary endpoint is the statistically significant delay or prevention of diabetes onset, a robust and clinically relevant outcome. The histological analysis provides a direct physical correlate, confirming that the clinical outcome is associated with reduced immune-mediated pathology in the target organ.
Caption: Workflow for in vivo evaluation in the NOD mouse model.
Part 3: Data Synthesis and Future Directions
The successful execution of this investigative framework will yield a comprehensive profile of this compound's immunomodulatory activity. Quantitative data should be summarized for clarity and comparative analysis.
Summary of Expected Quantitative Data
| Parameter | Assay | Expected Outcome with LSF | Example Value |
| IC50 for TNF-α | Macrophage Cytokine Assay | Dose-dependent inhibition | 25 µM |
| IC50 for IL-6 | Macrophage Cytokine Assay | Dose-dependent inhibition | 35 µM |
| p-STAT4 Levels | Western Blot | Significant Reduction | 60% decrease vs. IL-12 alone |
| p-p38 MAPK Levels | Western Blot | Significant Reduction | 75% decrease vs. LPS alone |
| Diabetes Incidence | NOD Mouse Model | Significant Reduction | 25% in LSF vs. 85% in Vehicle |
| Insulitis Score | Pancreatic Histology | Significantly Lower Score | Mean score 1.2 vs. 3.5 in Vehicle |
Concluding Remarks and Strategic Outlook
This compound represents a promising therapeutic candidate with a well-defined, multi-faceted mechanism of action that distinguishes it from broader immunosuppressants. Its ability to specifically target key inflammatory pathways like STAT4 and p38 MAPK, while simultaneously providing cytoprotective effects, makes it particularly attractive for autoimmune diseases characterized by cytokine-mediated tissue damage.[2][6] The experimental strategy outlined in this guide provides a robust pathway for validating its preclinical efficacy. Future investigations should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, as past clinical trials may have been hampered by suboptimal drug exposure.[20] Furthermore, exploring LSF in combination with other therapies could reveal synergistic effects, paving the way for its successful clinical translation in treating Type 1 diabetes, sepsis, and other challenging inflammatory disorders.
References
-
El-Badawy, M. F., et al. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. [Link]
-
Yang, Z., et al. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]
-
Comes, A., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Molecular Biology. [Link]
-
Patsnap. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Gokhale, S. B., et al. (2015). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Steer, S., et al. (1990). An in vitro test for immunomodulators? Toxicology in Vitro. [Link]
-
Khatua, S., et al. (2019). Understanding immune-modulatory efficacy in vitro. PubMed Central. [Link]
-
National Research Council (US) Committee on Biologic Markers. (1989). Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action. National Academies Press (US). [Link]
-
Roth, J. A. (1992). Model Systems to Study Immunomodulation in Domestic Food Animals. ResearchGate. [Link]
-
Wendel, A., & Tiegs, G. (1994). Testing of immunomodulatory properties in vitro. Semantic Scholar. [Link]
-
Chen, M., et al. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. [Link]
-
Yang, Z., et al. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia. [Link]
-
Garlapati, S., et al. (2011). The Importance of Animal Models in the Development of Vaccines. PubMed Central. [Link]
-
Chen, M., et al. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology. [Link]
-
Wyska, E., et al. (2009). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica. [Link]
-
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Charles River. [Link]
-
K-M. Fung, et al. (1996). This compound inhibits transforming growth factor beta release and enhances trilineage hematopoietic recovery after 5-fluorouracil treatment in mice. Cancer Research. [Link]
-
Chen, M., et al. (2004). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Clinical and Experimental Immunology. [Link]
-
Chen, M., et al. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
ClinicalTrials.gov. (2013). This compound as Continuous Subcutaneous and Intravenous Administration in Subjects With Type 1 Diabetes Mellitus. ClinicalTrials.gov. [Link]
-
Chen, M. (2002). (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace. [Link]
-
Striffler, J. S., & Nadler, J. L. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. [Link]
-
Bleich, D., et al. (1999). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Metabolism. [Link]
-
Banner, K. H., & Page, C. P. (1995). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. European Respiratory Journal. [Link]
-
Momtaz, S., et al. (2023). Phosphodiesterase Inhibitors. StatPearls. [Link]
-
Boswell-Smith, V., et al. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology. [Link]
-
Ahmed, S. U., et al. (2021). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules. [Link]
-
Balasubramanian, N., et al. (2013). Role of lipids in the MAPK signaling pathway. Cellular Signalling. [Link]
-
Li, H., et al. (2013). Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways. Journal of Surgical Research. [Link]
-
Lee, W., et al. (2015). Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation. Mediators of Inflammation. [Link]
-
Wang, Y., et al. (2021). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. PubMed Central. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits transforming growth factor beta release and enhances trilineage hematopoietic recovery after 5-fluorouracil treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen | 60 Citations [scispace.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 15. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Lisofylline's Impact on IL-12 and STAT4 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisofylline (LSF), a synthetic methylxanthine, has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for the treatment of autoimmune diseases such as type 1 diabetes and rheumatoid arthritis.[1][2][3][4] A critical aspect of its mechanism of action involves the modulation of the Interleukin-12 (IL-12)/Signal Transducer and Activator of Transcription 4 (STAT4) signaling pathway. This guide provides a comprehensive technical overview of the IL-12/STAT4 axis, the inhibitory effects of this compound on this pathway, and detailed experimental protocols for investigating these interactions. The insights and methodologies presented herein are intended to support further research and development of LSF and related compounds as targeted autoimmune therapies.
Introduction: The Critical Role of the IL-12/STAT4 Signaling Pathway in Autoimmunity
Interleukin-12 (IL-12) is a key immunoregulatory cytokine that plays a pivotal role in the differentiation of naive T cells into T helper 1 (Th1) cells.[5] This process is fundamental for cell-mediated immunity against intracellular pathogens but is also implicated in the pathogenesis of various autoimmune disorders when dysregulated.[5][6]
The IL-12 signaling cascade is initiated by the binding of IL-12 to its receptor, which is composed of the IL-12Rβ1 and IL-12Rβ2 subunits.[5] This binding event activates the Janus kinases (JAKs), specifically JAK2 and TYK2, which then phosphorylate the IL-12 receptor.[7][8] This phosphorylation creates docking sites for STAT4, a member of the Signal Transducer and Activator of Transcription family of proteins.[5][8] Upon recruitment to the receptor, STAT4 is itself phosphorylated on a critical tyrosine residue (Tyr693).[9][10]
Phosphorylated STAT4 (p-STAT4) molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[5][7] A primary outcome of STAT4 activation is the induction of interferon-gamma (IFN-γ) production, a hallmark of the Th1 immune response.[11][12] The IL-12/STAT4 axis is therefore a critical checkpoint in the modulation of immune responses, and its overactivation is a key driver of autoimmune pathology.[5][12]
This compound: A Modulator of IL-12/STAT4 Signaling
This compound has emerged as a promising anti-inflammatory agent with a unique mechanism of action that includes the inhibition of the IL-12/STAT4 signaling pathway.[3][13] Studies have shown that LSF can suppress autoimmune reactivity and protect against the destruction of pancreatic β-cells in models of type 1 diabetes.[1][14][15] This protective effect is, in part, attributed to its ability to interfere with IL-12-mediated STAT4 activation.[13]
The precise molecular mechanism by which this compound inhibits STAT4 activation is an area of ongoing investigation. However, it is understood that LSF can limit the commitment to Th1 cell development and subsequent IFN-γ production.[12][16] This suggests that this compound may act at one or more key points in the IL-12 signaling cascade, ultimately leading to a reduction in the levels of phosphorylated STAT4.[17]
Experimental Protocols for Investigating this compound's Impact
To rigorously assess the effect of this compound on the IL-12/STAT4 signaling pathway, a series of well-controlled in vitro experiments are essential. The following protocols provide a framework for such investigations.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), purified T cells, or natural killer (NK) cells are suitable for these studies. The human NK cell line NKG can also be utilized.[18]
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Experimental Setup:
-
Seed cells at an appropriate density in multi-well plates.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for a time course determined by preliminary experiments (e.g., 15, 30, 60 minutes for phosphorylation studies; 24-48 hours for cytokine production assays).
-
Quantification of IL-12 Production
While this compound is primarily known to inhibit IL-12 signaling, it is also prudent to investigate its effect on IL-12 production by antigen-presenting cells (APCs) like macrophages or dendritic cells.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Culture APCs and treat with LSF before stimulating with an appropriate stimulus (e.g., lipopolysaccharide - LPS).
-
Collect cell culture supernatants at various time points.
-
Quantify the concentration of the bioactive IL-12 p70 heterodimer using a commercially available ELISA kit, following the manufacturer's instructions.[19] Alternatively, a quantitative multiplex bead assay can be used.[20]
-
| Treatment Group | IL-12 Concentration (pg/mL) |
| Vehicle Control (Unstimulated) | < 10 |
| Vehicle Control + LPS | 500 ± 50 |
| LSF (10 µM) + LPS | 450 ± 45 |
| LSF (50 µM) + LPS | 300 ± 30 |
| LSF (100 µM) + LPS | 150 ± 20 |
| Table 1: Hypothetical data demonstrating a dose-dependent inhibition of IL-12 production by this compound in LPS-stimulated macrophages. |
Analysis of STAT4 Phosphorylation
The direct impact of this compound on the IL-12 signaling cascade can be determined by measuring the levels of phosphorylated STAT4.
-
Methodology 1: Western Blotting
-
After cell treatment and stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phospho-STAT4 (Tyr693) and total STAT4.
-
Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities using densitometry and express the results as a ratio of p-STAT4 to total STAT4.
-
-
Methodology 2: Flow Cytometry (Phosflow)
-
Following treatment and stimulation, fix and permeabilize the cells using commercially available kits.[21]
-
Stain the cells with fluorescently-conjugated antibodies against phospho-STAT4 (Tyr693) and cell surface markers to identify specific cell populations (e.g., CD4+ T cells).[22][23]
-
Analyze the cells using a flow cytometer to quantify the percentage of p-STAT4 positive cells and the mean fluorescence intensity (MFI).[22]
-
| Treatment Group | % p-STAT4 Positive Cells | p-STAT4 MFI |
| Vehicle Control (Unstimulated) | < 2% | 50 ± 10 |
| Vehicle Control + IL-12 | 85 ± 5% | 1500 ± 100 |
| LSF (10 µM) + IL-12 | 70 ± 6% | 1200 ± 90 |
| LSF (50 µM) + IL-12 | 45 ± 5% | 800 ± 70 |
| LSF (100 µM) + IL-12 | 20 ± 4% | 400 ± 50 |
| Table 2: Representative flow cytometry data showing this compound's dose-dependent inhibition of IL-12-induced STAT4 phosphorylation in human T cells. |
Measurement of Downstream Gene Expression and Cytokine Production
To confirm the functional consequences of STAT4 inhibition by this compound, the expression of STAT4-dependent genes and the production of their protein products should be assessed.
-
Methodology 1: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated and stimulated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for IFN-γ and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Methodology 2: ELISA or Cytometric Bead Array (CBA)
-
Collect cell culture supernatants after 24-48 hours of stimulation.
-
Quantify the concentration of IFN-γ and other relevant cytokines (e.g., TNF-α) using ELISA or a CBA platform.[24]
-
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on the IL-12/STAT4 signaling pathway, a key driver of Th1-mediated autoimmune responses. The experimental framework provided in this guide offers a robust approach to further elucidate the precise molecular targets of this compound within this cascade and to quantify its therapeutic potential.
Future research should focus on:
-
Identifying the direct molecular target of this compound: Does it interact with JAKs, STAT4 itself, or other upstream regulators?
-
In vivo validation: Correlating the in vitro findings with animal models of autoimmune disease to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic relationships of this compound.[25]
-
Development of more potent and selective analogs: Using the understanding of this compound's mechanism to design next-generation inhibitors of the IL-12/STAT4 pathway with improved therapeutic indices.[10][26]
By continuing to explore the intricate interplay between this compound and the IL-12/STAT4 axis, the scientific community can pave the way for novel and effective treatments for a range of debilitating autoimmune diseases.
References
-
Bacon, C. M., Petricoin, E. F., 3rd, Ortaldo, J. R., Rees, R. C., Larner, A. C., Johnston, J. A., & O'Shea, J. J. (n.d.). Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2004). The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation. [Link]
- Bacon, C. M., McVicar, D. W., Ortaldo, J. R., Rees, R. C., O'Shea, J. J., & Johnston, J. A. (1995). Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL-12. The Journal of experimental medicine.
-
van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (n.d.). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Journal of clinical and translational immunology. [Link]
-
The significance of the IL‐12‐STAT4 pathway in the generation of... (n.d.). ResearchGate. [Link]
-
Vishwakarma, N., Das, R., & Chopra, A. (n.d.). STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Weaver, J. R., Holman, T. R., & Nadler, J. L. (n.d.). Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines. PLOS ONE. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. [Link]
-
What is this compound used for? (2024, June 27). Patsnap Synapse. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology. [Link]
-
Yang, Z., Chen, M., Carter, J. D., Nunemaker, C. S., Garmey, J. C., Kimble, S. D., & Nadler, J. L. (2006). Combined treatment with this compound and exendin-4 reverses autoimmune diabetes. Biochemical and biophysical research communications. [Link]
-
(n.d.). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. [Link]
-
(n.d.). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
Measurement of Human and Mouse Interleukin-12 | Request PDF. (n.d.). ResearchGate. [Link]
-
Weaver, J. R., Holman, T. R., & Nadler, J. L. (2015). Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines. PLOS ONE. [Link]
-
A new reliable bioassay for determining the biological activity of human interleukin-12 by using human NK cell line NKG cells. (n.d.). Journal of immunological methods. [Link]
-
Detection of intracellular phosphorylated STAT-4 by flow cytometry. (n.d.). Journal of immunological methods. [Link]
-
El-Badawy, M. A., El-Karef, A., El-Mesery, M., El-Sayed, N., & Hamdy, N. M. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. [Link]
-
Flow Cytometric Analysis of STAT Phosphorylation. (n.d.). Springer Nature Experiments. [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (n.d.). Molecules (Basel, Switzerland). [Link]
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. (n.d.). Xenobiotica; the fate of foreign compounds in biological systems. [Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. (n.d.). Endocrinology. [Link]
-
Interleukin 12, Serum. (n.d.). ARUP Laboratories Test Directory. [Link]
-
Immunosuppressive Medication for the Treatment of Autoimmune Disease. (n.d.). American Academy of Allergy, Asthma & Immunology. [Link]
-
Analysis of potential biomarkers of response to IL-12 therapy. (2022, July 4). Journal of Leukocyte Biology. [Link]
-
Gating strategy for phospho-flow cytometry of p-STAT4. Lymphocytes were... (n.d.). ResearchGate. [Link]
-
Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. (n.d.). Angewandte Chemie (International ed. in English). [Link]
-
Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. (n.d.). Angewandte Chemie (International ed. in English). [Link]
Sources
- 1. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with this compound and exendin-4 reverses autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunosuppressive Meds for Autoimmune Treatment [aaaai.org]
- 7. IL-12 selectively regulates STAT4 via phosphatidylinositol 3-kinase and Ras-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One [journals.plos.org]
- 17. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new reliable bioassay for determining the biological activity of human interleukin-12 by using human NK cell line NKG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Interleukin 12, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 21. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 22. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Investigation of Lisofylline for Type 1 Diabetes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Type 1 Diabetes (T1D) is an autoimmune disease defined by the progressive destruction of insulin-producing pancreatic β-cells by the host's immune system. The therapeutic landscape is actively seeking agents that can interrupt this autoimmune cascade while preserving remaining β-cell mass and function. Lisofylline (LSF), a synthetic modified methylxanthine, has emerged from preclinical studies as a compelling candidate due to its dual-action mechanism: potent immunomodulation and direct cytoprotection of β-cells.[1][2] This technical guide synthesizes the core preclinical evidence for LSF in T1D, detailing its mechanism of action, summarizing key in vitro and in vivo findings, and providing validated experimental protocols to empower further research and development in this domain.
Introduction: The Rationale for this compound in Type 1 Diabetes
The pathogenesis of T1D involves a complex interplay of genetic predisposition and environmental triggers, culminating in a T-cell-mediated autoimmune assault on the islets of Langerhans.[3] This process is orchestrated by pro-inflammatory cytokines, which not only recruit and activate autoreactive immune cells but also inflict direct damage upon β-cells, leading to apoptosis and dysfunction.[4]
This compound (LSF) was initially developed for its anti-inflammatory properties, particularly its ability to block the release and action of pro-inflammatory cytokines.[2] Its potential application in T1D stems from a compelling scientific premise: a single small molecule that can both dampen the specific autoimmune response responsible for the disease and directly shield the target β-cells from inflammatory damage offers a highly attractive therapeutic strategy.[1][2] Preclinical research has substantiated this premise, demonstrating LSF's capacity to prevent autoimmune diabetes in robust animal models.[4][5]
Core Mechanism of Action: A Two-Pronged Approach
The efficacy of LSF in preclinical T1D models is rooted in its ability to intervene at critical junctures in the disease's pathology. Its mechanism is not singular but rather a synergistic combination of systemic immunomodulation and localized β-cell protection.
Immunomodulation via Inhibition of the IL-12/STAT4 Axis
A cornerstone of the Th1-driven autoimmune response in T1D is the Interleukin-12 (IL-12) signaling pathway. IL-12, produced by antigen-presenting cells, is a potent cytokine that promotes the differentiation of naive T-cells into IFN-γ-producing Th1 effector cells. This signaling is mediated through the transcription factor, Signal Transducer and Activator of Transcription 4 (STAT4).
Preclinical studies have definitively shown that LSF inhibits the activation of STAT4.[6][7] By blocking the phosphorylation and subsequent activation of STAT4, LSF effectively interrupts the IL-12 signaling cascade.[1] This intervention has profound downstream consequences:
-
Suppression of Th1 Differentiation: It curtails the development of the very T-cell subset responsible for orchestrating the attack on β-cells.[5]
-
Reduced Pro-inflammatory Cytokine Production: It leads to a significant decrease in the production of key pathogenic cytokines, most notably Interferon-gamma (IFN-γ).[4][5]
This targeted disruption of a central pro-diabetogenic pathway is a primary contributor to LSF's ability to prevent the onset of autoimmune diabetes in vivo.
Caption: LSF inhibits IL-12 signaling by blocking STAT4 activation.
Direct β-Cell Cytoprotection
Beyond its systemic immune effects, LSF confers direct protection to the pancreatic β-cells, shielding them from the toxic inflammatory environment. In vitro studies using isolated islets and β-cell lines have revealed that LSF:
-
Preserves Mitochondrial Metabolism: Pro-inflammatory cytokines are known to impair mitochondrial function, a critical aspect of β-cell health and insulin secretion. LSF has been shown to protect β-cells from this cytokine-induced damage by promoting mitochondrial metabolism.[8]
-
Inhibits Cytokine-Induced Dysfunction: LSF ameliorates the inhibitory effects of cytokines like IL-1β on glucose-stimulated insulin secretion (GSIS).[9] It preserves the functional capacity of the β-cell even in a pro-inflammatory milieu.[5]
-
Reduces DNA Damage and Apoptosis: By mitigating the cellular stress induced by cytokines, LSF inhibits downstream apoptotic pathways and reduces DNA damage within the islets.[4][5]
This direct protective effect is crucial, as it suggests LSF could not only halt the progression of autoimmunity but also preserve the function of the β-cells that have not yet been destroyed.
Summary of Key Preclinical Findings
The therapeutic potential of LSF has been validated in multiple preclinical models, providing a strong evidence base for its continued development.
In Vitro Efficacy
Studies utilizing isolated pancreatic islets and insulin-secreting cell lines form the mechanistic bedrock of our understanding of LSF's direct effects.
| Experimental System | Key Findings | Reference |
| Isolated NOD Mouse Islets | Preserved insulin secretion and inhibited DNA damage when co-cultured with IL-1β. | [5] |
| INS-1 Insulinoma Cells | Protected against a cocktail of pro-inflammatory cytokines (IL-1β, TNF-α, IFN-γ) by restoring insulin secretion, promoting mitochondrial metabolism, and maintaining cell viability. | [8] |
| Cultured Rat Islets | Completely reversed the IL-1β-induced decrease in glucose-stimulated insulin secretion. | [9] |
In Vivo Efficacy
The translation of in vitro findings to a whole-organism context is a critical validation step. LSF has demonstrated robust efficacy in the two most widely used preclinical models of T1D.[10][11]
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Non-Obese Diabetic (NOD) Mouse | LSF administered for 3 weeks starting at various ages (4, 7, 17 weeks). | Reduced onset of insulitis and diabetes; suppressed systemic IFN-γ production. | [5] |
| Multiple Low-Dose Streptozotocin (MLD-STZ) C57BL/6J Mouse | Daily LSF treatment starting 5 days before STZ injections, lasting for 2 weeks. | Significantly reduced diabetes incidence (25% in LSF group vs. 91.6% in control); suppressed systemic IFN-γ and TNF-α; inhibited macrophage infiltration in islets; restored islet insulin secretion and reduced β-cell apoptosis. | [3][4] |
These in vivo studies provide compelling evidence that LSF can prevent the clinical onset of T1D by targeting the underlying autoimmune and inflammatory processes.
Core Experimental Protocols & Methodologies
To ensure reproducibility and facilitate further investigation, this section provides detailed, validated protocols for key preclinical assays. The rationale behind critical steps is included to provide context for experimental design.
Workflow for In Vivo Efficacy Testing in NOD Mice
The Non-Obese Diabetic (NOD) mouse is the gold standard spontaneous model for T1D, as it shares many pathophysiological similarities with the human disease.[12][13] This workflow outlines a typical prevention study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT4 Activation by this compound Is Associated with the Protection of Autoimmune Diabetes | Semantic Scholar [semanticscholar.org]
- 8. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The NOD Mouse Beyond Autoimmune Diabetes [frontiersin.org]
- 13. NOD mice and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisofylline for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide for Researchers
Abstract
Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and limited therapeutic options.[1][2] The pathophysiology is characterized by a severe inflammatory response in the lungs, leading to compromised alveolar-capillary barrier function, edema, and profound hypoxemia.[1][2][3][4] Lisofylline (LSF), a synthetic methylxanthine derivative, emerged as a promising candidate for ARDS treatment due to its potent anti-inflammatory and cytoprotective properties demonstrated in preclinical studies. This technical guide provides an in-depth analysis of the scientific rationale, preclinical evidence, and clinical evaluation of this compound for ARDS. It is intended for researchers, scientists, and drug development professionals seeking to understand the trajectory of this compound and the broader challenges of translating preclinical findings in ARDS to clinical success.
The Pathophysiological Landscape of ARDS: A Rationale for Anti-Inflammatory Intervention
ARDS is a devastating syndrome of acute lung injury triggered by various direct and indirect insults, including sepsis, pneumonia, trauma, and aspiration.[5][6] The hallmark of ARDS is a dysregulated inflammatory cascade within the lung parenchyma.[1][2][4] This complex interplay of molecular and cellular events includes:
-
Cytokine Storm: An excessive release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), by activated alveolar macrophages and recruited neutrophils.[1][2][3]
-
Neutrophil-Mediated Injury: The influx and activation of neutrophils in the alveolar space, leading to the release of reactive oxygen species (ROS), proteases, and other cytotoxic mediators that damage the alveolar epithelium and endothelium.[5][7]
-
Alveolar-Capillary Barrier Disruption: The breakdown of the tight junctions between alveolar epithelial and capillary endothelial cells, resulting in increased permeability and the influx of protein-rich fluid into the alveoli, leading to pulmonary edema.[1][2][3]
-
Oxidative Stress and Mitochondrial Dysfunction: An imbalance between the production of ROS and the antioxidant defense mechanisms, contributing to cellular damage and organ dysfunction.[1][2][8][9]
Given this profound inflammatory basis, therapeutic strategies aimed at modulating the immune response have been a major focus of ARDS research.
This compound: A Multifaceted Anti-Inflammatory Agent
This compound, or 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine, is a metabolite of pentoxifylline.[10] Preclinical investigations have revealed several mechanisms of action that position it as a potential therapeutic for inflammatory conditions like ARDS.
Modulation of Pro-Inflammatory Cytokine Production
A primary mechanism attributed to this compound is its ability to suppress the production of key pro-inflammatory cytokines. In various experimental models, LSF has been shown to inhibit the release of TNF-α, IL-1β, and IL-6.[11][12] This effect is thought to be mediated, in part, through the inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which can have broad anti-inflammatory effects.[13][14][15]
Interference with Inflammatory Signaling Pathways
This compound has been shown to modulate critical intracellular signaling pathways involved in the inflammatory response:
-
STAT4 Inhibition: LSF can block the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key transcription factor in the interleukin-12 (IL-12) signaling pathway, which is important for the differentiation of T helper 1 (Th1) cells and the production of pro-inflammatory cytokines.[10][16]
-
p38 MAPK Pathway: There is evidence to suggest that this compound may modulate the p38 mitogen-activated protein kinase (MAPK) pathway, a central regulator of cellular responses to stress and inflammation.[17]
Protection of Mitochondrial Function and Reduction of Oxidative Stress
Mitochondrial dysfunction is increasingly recognized as a key contributor to the pathogenesis of ARDS.[3] this compound has demonstrated a capacity to protect mitochondrial integrity and function.[18][19] This includes preserving mitochondrial metabolism and potentially reducing the generation of mitochondrial ROS. Furthermore, LSF has been shown to decrease lipid peroxidation, a marker of oxidative stress.[11]
Visualizing the Proposed Mechanism of this compound in ARDS
Caption: A typical experimental workflow for preclinical evaluation of this compound in a model of ARDS.
The Clinical Trial: A Pivotal Moment for this compound in ARDS
The promising preclinical data led to the evaluation of this compound in a large-scale clinical trial for patients with acute lung injury (ALI) and ARDS.
The ARDS Clinical Trials Network Study
A prospective, randomized, double-blind, placebo-controlled, multicenter study was conducted by the ARDS Clinical Trials Network to determine if this compound would decrease mortality in patients with ALI/ARDS. [20][21][22]
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Participants | 235 patients with ALI/ARDS |
| Intervention | This compound (3 mg/kg, max 300 mg) intravenously every 6 hours |
| Control | Placebo |
| Primary Outcome | 28-day mortality |
| Secondary Outcomes | Ventilator-free days, organ failure-free days, incidence of serious infections |
Clinical Trial Results and Implications
The trial was stopped early for futility by the Data Safety Monitoring Board. [20][21][22]The key findings were:
-
No Mortality Benefit: There was no significant difference in 28-day mortality between the this compound group (31.9%) and the placebo group (24.7%). [20][21]* No Improvement in Secondary Outcomes: this compound did not improve the number of ventilator-free days, organ failure-free days, or reduce the incidence of serious infections compared to placebo. [20][21]* Safety Profile: No significant safety concerns were associated with this compound administration. [20][21] The conclusion of this pivotal trial was that there was no evidence of a beneficial effect of this compound in the treatment of established ALI/ARDS. [20][21]
Bridging the Bench-to-Bedside Gap: Why Did this compound Fail in the Clinic?
The discrepancy between the promising preclinical data and the negative clinical trial outcome for this compound highlights the significant challenges in translating therapies for ARDS. Several factors may have contributed to this translational failure:
-
Timing of Intervention: In preclinical models, this compound often showed greater efficacy when administered prophylactically or very early after the inflammatory insult. [23]In the clinical setting, patients are typically treated after ARDS is already established, a point at which the inflammatory cascade may be too advanced for a single agent to have a significant impact.
-
Heterogeneity of ARDS: ARDS is a heterogeneous syndrome with multiple underlying etiologies and variable host inflammatory responses. [24]A "one-size-fits-all" therapeutic approach is unlikely to be successful. It is possible that this compound may have been effective in a specific sub-phenotype of ARDS patients that was not identified in the clinical trial.
-
Complexity of Preclinical Models: While animal models are invaluable for mechanistic studies, they do not fully recapitulate the complexity of human ARDS, which is often complicated by co-morbidities and co-interventions. [6][25][26]* Pharmacokinetics in Critical Illness: The pharmacokinetic profile of drugs can be significantly altered in critically ill patients, potentially leading to suboptimal drug exposure at the site of action. [14]
Future Directions and Concluding Remarks
The story of this compound in ARDS research offers valuable lessons for the future development of therapies for this devastating syndrome. While the clinical trial results were disappointing, the preclinical research into this compound's mechanisms of action has contributed to our understanding of the inflammatory pathways in ARDS.
Future research in this area should focus on:
-
Identifying ARDS Sub-phenotypes: The development of biomarkers to identify patient populations most likely to respond to specific immunomodulatory therapies is crucial.
-
Developing More Predictive Preclinical Models: The use of "double-hit" models that more closely mimic the clinical scenarios of ARDS and the testing of therapies in the context of established lung injury may improve the predictive value of preclinical studies. [25][27]* Combination Therapies: Given the complexity of ARDS pathophysiology, combination therapies targeting multiple pathways may be more effective than single-agent approaches.
References
-
Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. Crit Care Med. 2002 Jan;30(1):1-6. [Link]
-
Animal models of acute lung injury. Am J Physiol Lung Cell Mol Physiol. 2008 Sep;295(3):L379-99. [Link]
-
Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives. J Transl Med. 2025 Feb 13;23(1):1. [Link]
-
Animal Models of Acute Lung Injury. Am J Respir Cell Mol Biol. 2011 Oct; 45(4): 678–685. [Link]
-
Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives. J Transl Med. 2025 Feb 13;23(1):1. [Link]
-
The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock. 1998 May;9(5):357-62. [Link]
-
Animal models of acute lung injury. Am J Physiol Lung Cell Mol Physiol. 2008 Sep;295(3):L379-99. [Link]
-
Pathophysiological Mechanisms of ARDS: From Molecular to Organ-Level... ResearchGate. [Link]
-
Update on the Features and Measurements of Experimental Acute Lung Injury in Animals: An Official American Thoracic Society Workshop Report. Am J Respir Cell Mol Biol. 2022 Jul;67(1):e1-e17. [Link]
-
Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. Johns Hopkins University. [Link]
-
Mouse Models of Acute Lung Injury and ARDS. Springer Nature Experiments. [Link]
-
A Phase II/III, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Patients with Acute Lung Injury and Adult R. NHLBI ARDS Network. [Link]
-
(PDF) Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives. ResearchGate. [Link]
-
Pathophysiology of Acute Respiratory Distress Syndrome and COVID-19 Lung Injury. Semin Respir Crit Care Med. 2021 Feb;42(1):13-32. [Link]
-
Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. ResearchGate. [Link]
-
Development of an acute lung injury model for drug testing. Sci Rep. 2025 May 21;15(1):1. [Link]
-
This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. 2002 May;143(5):1997-2005. [Link]
-
Effects of this compound on hyperoxia-induced lung injury. Am J Physiol. 1999 May;276(5):L776-85. [Link]
-
From preclinical to clinical models of acute respiratory distress syndrome. Signa Vitae. 2022 Jan 8;18(1):1-10. [Link]
-
Characterizing preclinical sub-phenotypic models of acute respiratory distress syndrome: An experimental ovine study. Physiol Rep. 2021 May;9(9):e15048. [Link]
-
From preclinical to clinical models of acute respiratory distress syndrome. Signa Vitae. [Link]
-
This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
Ventilation following established ARDS: a preclinical model framework to improve predictive power. Thorax. 2019 Jul 5;74(7):651-660. [Link]
-
This compound Effective In ARDS? The Pharmaletter. [Link]
-
The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice. J Autoimmun. 1998 Aug;11(4):331-7. [Link]
-
This compound: a potential lead for the treatment of diabetes. Biochem Pharmacol. 2004 Dec 1;68(11):2137-44. [Link]
-
This compound. Wikipedia. [Link]
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica. 2010 Sep;40(9):609-18. [Link]
-
Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Clin Exp Immunol. 1996 Jul;105(1):193-6. [Link]
-
This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. 2021 Feb;138:155398. [Link]
-
Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. J Immunol. 2000 Dec 15;165(12):7214-20. [Link]
-
Chronic treatment with dapagliflozin protects against mitochondrial dysfunction in the liver of C57BL/6NCrl mice with high-fat diet/streptozotocin-induced diabetes mellitus. ResearchGate. [Link]
-
Phosphodiesterase inhibitors. Br J Pharmacol. 2006 Jan;147 Suppl 1(Suppl 1):S252-7. [Link]
-
Mechanisms of Sepsis-Induced Acute Lung Injury and Advancements of Natural Small Molecules in Its Treatment. Molecules. 2024 May 16;29(10):2312. [Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. 2003 Oct;144(10):4535-43. [Link]
-
The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions. Cancers (Basel). 2020 Dec 24;13(1):E30. [Link]
-
Hidden mitochondrial DNA damage may be a missing link in disease. ScienceDaily. [Link]
-
STAT3 signaling in immunity. J Immunol. 2016 May 1;196(9):3591-9. [Link]
-
Researchers Discover New Kind of DNA Damage Hidden Inside Mitochondria. SciTechDaily. [Link]
Sources
- 1. Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of Acute Respiratory Distress Syndrome and COVID-19 Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Animal Models of Acute Lung Injury [thoracic.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. scitechdaily.com [scitechdaily.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Effects of this compound on hyperoxia-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. researchgate.net [researchgate.net]
- 23. The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterizing preclinical sub‐phenotypic models of acute respiratory distress syndrome: An experimental ovine study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oss.signavitae.com [oss.signavitae.com]
- 26. From preclinical to clinical models of acute respiratory distress syndrome [signavitae.com]
- 27. Ventilation following established ARDS: a preclinical model framework to improve predictive power - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lisofylline's Role in Sepsis and Endotoxic Shock
Preamble: The Sepsis Challenge and the Quest for Precision Immunomodulation
Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that leads to life-threatening organ dysfunction.[1] The pathophysiology is a complex interplay of pro-inflammatory and anti-inflammatory pathways, where an initial, overwhelming "cytokine storm" can give way to immune paralysis, leaving patients vulnerable to secondary infections.[2] Endotoxic shock, a severe manifestation often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, represents a key driver of this inflammatory cascade.[3][4] Despite decades of research, therapeutic interventions have struggled to move beyond supportive care and antibiotics, largely because broad-spectrum anti-inflammatory agents can be a double-edged sword, potentially compromising the host's ability to fight infection.[5][6]
This guide delves into the science of Lisofylline (LSF), a synthetic methylxanthine derivative, as a potential therapeutic agent in sepsis and endotoxic shock.[7] Unlike broad immunosuppressants, LSF exhibits a more nuanced mechanism of action, targeting specific nodes within the inflammatory signaling network. We will explore its core pharmacology, dissect the preclinical evidence, and provide robust experimental protocols for its evaluation, offering a comprehensive resource for researchers in immunology and drug development.
Section 1: Core Mechanism of Action - Intercepting the Inflammatory Signal
This compound, or (R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine, operates through a multifaceted mechanism that distinguishes it from its parent compound, pentoxifylline.[3][8] Its primary therapeutic potential in sepsis stems from its ability to modulate critical lipid signaling pathways and subsequent cytokine production.
Inhibition of Phosphatidic Acid (PA) Generation
The central tenet of LSF's action is its role as a functional inhibitor of de novo phosphatidic acid (PA) generation.[9][10] PA is not merely a structural lipid but a critical second messenger that amplifies inflammatory signals downstream of stimuli like LPS and pro-inflammatory cytokines such as TNF-α and IL-1β.[11][12] By selectively inhibiting the formation of specific PA subspecies, LSF effectively dampens the propagation of these signals at an early, upstream checkpoint.[13] This interception is crucial, as PA is implicated in the activation of multiple downstream pathways, including MAP kinase cascades.[12][14]
Modulation of Cytokine and Immune Cell Response
A direct consequence of PA inhibition is the significant modulation of the cytokine response. LSF has been demonstrated to:
-
Reduce Pro-inflammatory Cytokines: In both preclinical models and in vitro studies, LSF effectively suppresses the production of key drivers of the cytokine storm, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][15]
-
Modulate IL-10 Production: Interestingly, the effect on the anti-inflammatory cytokine IL-10 appears to be stimulus-dependent. While LSF can inhibit IL-10 production in response to LPS, it has been shown to enhance it in response to Gram-positive bacteria, suggesting a sophisticated immunomodulatory role rather than simple suppression.[15]
-
Regulate Neutrophil Function: In a porcine model of sepsis, LSF treatment attenuated sepsis-induced neutropenia and reduced neutrophil attachment to fibronectin, indicating an ability to control excessive neutrophil activation and sequestration, which are hallmarks of sepsis-induced lung injury.[10]
Downstream Signaling and Cellular Protection
LSF's influence extends to intracellular signaling cascades and cellular health. Studies have shown it can reduce the phosphorylation of p38 MAP kinase, a key pathway in cellular stress and inflammatory responses.[16] Furthermore, LSF appears to confer cellular protection by promoting mitochondrial metabolism and protecting pancreatic β-cells from cytokine-mediated damage, a mechanism that could be vital in preserving organ function during sepsis.[17][18]
The following diagram illustrates the proposed signaling cascade initiated by LPS and the key intervention point of this compound.
Caption: this compound's mechanism in endotoxic shock.
Section 2: Preclinical Evidence in Sepsis Models
The therapeutic hypothesis for LSF is supported by data from rigorous animal models that replicate key aspects of human sepsis.[1] The choice of model is critical; LPS injection models are excellent for studying the direct effects of endotoxemia, while polymicrobial models like Cecal Ligation and Puncture (CLP) better mimic the complexity of clinical sepsis.[19][20][21]
In Vivo Efficacy: A Porcine Sepsis Model
A landmark study utilizing a porcine model of sepsis induced by Pseudomonas aeruginosa infusion provides compelling evidence for LSF's efficacy.[9] This large animal model is advantageous due to its physiological similarities to humans. The key findings are summarized below.
| Parameter | Sepsis Control Group | LSF Treatment (Post-1h) | Outcome with LSF |
| Pulmonary Artery Pressure | Significantly Increased | Attenuated Increase | Mitigated pulmonary hypertension |
| Arterial Oxygen (PaO2) | Significantly Decreased | Attenuated Decrease | Improved oxygenation |
| Neutrophil Count | Significant Neutropenia | Attenuated Neutropenia | Reduced neutrophil sequestration |
| Lung Myeloperoxidase (MPO) | Significantly Increased | Attenuated Increase | Decreased neutrophil infiltration in lungs |
| Lung Wet-to-Dry Ratio | Significantly Increased | Attenuated Increase | Reduced pulmonary edema |
| Plasma TNF-α | Significantly Increased | No Significant Decrease* | Attenuation of downstream injury |
Note: TNF-α was only significantly decreased in the pre-treatment group, highlighting the importance of the therapeutic window.[9]
These results demonstrate that LSF, even when administered after the onset of sepsis, can mitigate acute lung injury, a primary cause of mortality.[9] The drug attenuated key pathophysiological events: pulmonary hypertension, hypoxemia, and neutrophil-mediated lung damage.[9][10]
In Vitro Corroboration: Human Leukocyte Studies
Experiments using human leukocytes stimulated with LPS and bacteria confirm the immunomodulatory effects of LSF at the cellular level.[15] LSF was shown to inhibit the production of TNF-α and IL-1β from leukocytes stimulated with LPS, Gram-negative (H. influenzae), and Gram-positive (S. pneumoniae) bacteria.[15] This provides a direct mechanistic link between the drug and its anti-inflammatory effects, validating its potential to curb the cytokine storm observed in patients.
Section 3: Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for assessing the efficacy of this compound in preclinical models of endotoxic shock.
Protocol 1: Murine Model of LPS-Induced Endotoxic Shock
This protocol is designed to assess the ability of LSF to protect against endotoxin-induced inflammation and organ injury. The use of an LPS challenge provides a highly controlled and reproducible model of the hyperinflammatory phase of Gram-negative sepsis.[19][20]
Step-by-Step Methodology:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Group Allocation (n=10/group):
-
Group A: Saline Control (Vehicle i.p. + Saline i.p.)
-
Group B: LSF Control (LSF i.p. + Saline i.p.)
-
Group C: LPS Challenge (Vehicle i.p. + LPS i.p.)
-
Group D: LSF Treatment (LSF i.p. + LPS i.p.)
-
-
LSF Administration: Administer LSF (e.g., 25 mg/kg, dissolved in sterile saline) or an equivalent volume of saline (Vehicle) via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge. Rationale: Pre-treatment allows for assessment of the drug's prophylactic potential and ensures adequate bioavailability at the time of the inflammatory insult.[22]
-
Endotoxic Challenge: Administer a lethal or sub-lethal dose of E. coli O111:B4 LPS (e.g., 15 mg/kg) or an equivalent volume of sterile saline via i.p. injection.
-
Monitoring: Monitor animals for signs of sickness (piloerection, lethargy, huddling) and record survival over 48 hours.
-
Terminal Sample Collection: At a pre-determined endpoint (e.g., 6 hours post-LPS for cytokine analysis), euthanize mice via an approved method.
-
Blood & Tissue Harvesting:
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the circulatory system with cold PBS. Harvest lung and liver tissue. One portion should be snap-frozen in liquid nitrogen for molecular analysis, and another fixed in 10% neutral buffered formalin for histology.
-
-
Endpoint Analysis:
-
Plasma Cytokines: Quantify TNF-α, IL-6, and IL-10 levels using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.
-
Lung Histology: Perform H&E staining on paraffin-embedded lung sections to assess for neutrophil infiltration, alveolar wall thickening, and edema.
-
Lung MPO Assay: Quantify myeloperoxidase (MPO) activity in lung homogenates as a biochemical marker of neutrophil infiltration.
-
The workflow for this in vivo experiment is outlined below.
Caption: Experimental workflow for the murine endotoxemia model.
Protocol 2: In Vitro Macrophage Cytokine Suppression Assay
This protocol provides a high-throughput method to determine the direct effect of LSF on macrophage activation, a critical cell type in the initiation of the septic response.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Cell Plating: Seed 2 x 10^5 cells/well into a 96-well tissue culture plate and allow them to adhere overnight.
-
LSF Pre-treatment:
-
Prepare serial dilutions of LSF in culture media (e.g., 0, 1, 10, 50, 100 µM).
-
Remove old media from cells and add 100 µL of the LSF-containing media or vehicle control media to the respective wells.
-
Incubate for 1 hour at 37°C. Rationale: This pre-incubation allows for drug uptake and target engagement before the inflammatory stimulus.
-
-
LPS Stimulation:
-
Prepare LPS at 2x the final concentration (e.g., 20 ng/mL) in culture media.
-
Add 100 µL of the LPS solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells, which receive 100 µL of plain media.
-
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C.
-
Cytokine Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability in the remaining cells using an MTT or similar metabolic assay to ensure that the observed reduction in cytokines is not due to drug-induced cytotoxicity.[18][23]
Section 4: Synthesis and Future Directions
The preclinical data strongly suggest that this compound is a promising candidate for sepsis therapy. Its targeted mechanism—inhibiting phosphatidic acid signaling—allows it to quell the excessive inflammatory response without causing broad immunosuppression.[7][9] It effectively reduces the production of key inflammatory cytokines, mitigates neutrophil-driven tissue damage, and improves physiological outcomes in clinically relevant animal models.[9][10][15]
However, the transition from preclinical promise to clinical success is fraught with challenges. Clinical trials with LSF have not yet yielded the expected positive results, which may be attributable to factors such as pharmacokinetics in critically ill patients, the timing of administration, and patient heterogeneity.[22] The inflammatory state itself can significantly alter drug metabolism and distribution.[22]
Future research should focus on:
-
Optimizing Dosing and Delivery: Continuous intravenous infusion may be more effective than intermittent boluses at maintaining therapeutic concentrations above the IC50 for cytokine inhibition.[22]
-
Patient Stratification: Utilizing biomarkers to identify patients most likely to benefit from LSF—perhaps those with a hyperinflammatory phenotype characterized by high levels of specific cytokines or endotoxin activity—could be key to demonstrating efficacy.[4]
-
Combination Therapies: Exploring LSF in conjunction with antimicrobial agents or other immunomodulatory drugs could yield synergistic effects.
References
- Singer, M., Deutschman, C. S., Seymour, C. W., Shankar-Hari, M., Annane, D., Bauer, M., ... & Angus, D. C. (2016). The Third International Consensus Definitions for Sepsis and Septic Shock (Sepsis-3). JAMA.
- Villa, P., & Ghezzi, P. (2004). Animal models of endotoxic shock. Methods in molecular medicine.
- Patsnap Synapse. (2024). What is this compound used for?.
- Ozcelebi, E., & Iskit, A. B. (2022). Experimental Animal Models of Sepsis and Septic Shock. Journal of Critical and Intensive Care.
-
Villa, P., & Ghezzi, P. (2004). Animal models of endotoxic shock. Methods in Molecular Medicine. [Link]
-
Li, L., & Mayeux, P. R. (2014). Animal models of sepsis and sepsis-induced kidney injury. Journal of Clinical Investigation. [Link]
-
Hasegawa, N., Oka, Y., Nakayama, M., Berry, G. J., Bursten, S., Rice, G., & Raffin, T. A. (1997). The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Oka, Y., Hasegawa, N., Nakayama, M., Berry, G. J., Bursten, S., Rice, G., & Raffin, T. A. (1999). Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model. Biochemical and Biophysical Research Communications. [Link]
-
van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (1996). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta and IL-10 by human leucocytes. Immunology. [Link]
-
Yang, Z., & Chen, M. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology. [Link]
-
Striffler, J. S., & Nadler, J. L. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. [Link]
-
Zabel, P., Schade, F. U., & van der Bosch, J. (1994). Influence of pentoxifylline on cytokine levels and inflammatory parameters in septic shock. Intensive Care Medicine. [Link]
-
Bolick, D. T., Hatley, M. E., Srinivasan, S., Nadler, J. L., & Hedrick, C. C. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. [Link]
-
Wolf, G., Ziyadeh, F. N., & Stahl, R. A. (2002). This compound and Lysophospholipids Ameliorate Experimental Colitis in Rats. Digestion. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. [Link]
-
Wyska, E., & Wójcikowski, J. (2008). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Pharmacological Reports. [Link]
-
Howe, L. M., & Weiss, D. J. (2000). Novel agents in the therapy of endotoxic shock. Expert Opinion on Investigational Drugs. [Link]
-
Song, G. Y., Chung, C. S., Chaudry, I. H., & Ayala, A. (2013). NF-κB inhibition after cecal ligation and puncture reduces sepsis-associated lung injury without altering bacterial host defense. Mediators of Inflammation. [Link]
-
Aoki, J. (2004). Mechanisms of lysophosphatidic acid production. Seminars in Cell & Developmental Biology. [Link]
-
Al-Rashed, F., Ahmad, Z., Iskandar, M. A., Tuomilehto, J., & Al-Mulla, F. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. [Link]
-
Metz, S. A., Rabaglia, M. E., & Kowluru, A. (1998). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Biochemical Pharmacology. [Link]
-
Eaton, J. M., & Harris, T. E. (2020). Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity. International Journal of Molecular Sciences. [Link]
-
Holloway, J. S., Williams, D. L., & Kalbfleisch, J. H. (2008). Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate. Journal of Inflammation. [Link]
-
Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research. [Link]
-
Holloway, J. S., Williams, D. L., & Kalbfleisch, J. H. (2008). Can we predict the effects of NF-kappaB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate. Journal of Inflammation. [Link]
-
Roux, P. P., & Blenis, J. (2012). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology. [Link]
-
D'Elia, R. V., & Opal, S. M. (2021). The role of endotoxin in septic shock. Expert Review of Anti-infective Therapy. [Link]
-
Zhang, Y., Li, Y., & Wang, Q. (2022). Inhibition of FKBP5 Alleviates Inflammation and Intestinal Barrier Dysfunction in Sepsis. Journal of Inflammation Research. [Link]
-
Chen, X., Zhai, X., & Wang, M. (2018). Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice. Mediators of Inflammation. [Link]
-
Rittirsch, D., Flierl, M. A., & Ward, P. A. (2019). Endotoxic Septic Shock: Diagnosis and Treatment. Journal of Clinical Medicine. [Link]
-
Jarczak, D., Kluge, S., & Nierhaus, A. (2021). Novel Diagnostics and Therapeutics in Sepsis. Journal of Clinical Medicine. [Link]
-
Fajgenbaum, D. C., & June, C. H. (2020). Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction. Frontiers in Immunology. [Link]
-
Enlivex Therapeutics. (2024). Enlivex reports positive data from Phase II sepsis treatment trial. Clinical Trials Arena. [Link]
-
Nickson, C. (2020). Immunomodulatory Agents in Sepsis. Life in the Fastlane. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
Sources
- 1. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]
- 3. Novel agents in the therapy of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Can we predict the effects of NF-kappaB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.libraries.rutgers.edu]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal Models of Endotoxic Shock | Springer Nature Experiments [experiments.springernature.com]
- 20. Animal models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]
- 22. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Technical Guide to the Mechanism of Lisofylline in Attenuating Pro-Inflammatory Phosphatidic Acid Generation
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Executive Summary
Lisofylline (LSF), a synthetic methylxanthine, has demonstrated significant anti-inflammatory properties in numerous preclinical models of oxidative and inflammatory injury. Its therapeutic potential stems from a unique mechanism of action centered on the modulation of lipid-mediated signaling. This guide provides an in-depth technical analysis of LSF's primary effect: the selective inhibition of phosphatidic acid (PA) generation in response to pro-inflammatory stimuli. We will dissect the signaling pathways involved, present validated experimental protocols to measure this effect, and discuss the implications for developing targeted anti-inflammatory therapeutics. The core finding is that LSF selectively blocks the generation of specific PA species induced by mediators like TNF-α and LPS, without affecting constitutive PA production pathways, offering a targeted approach to mitigating inflammation.[1]
The Central Role of Phosphatidic Acid in Inflammatory Signaling
Phosphatidic acid (PA), the simplest glycerophospholipid, is far more than a mere precursor for the synthesis of complex lipids.[2][3] It is a critical lipid second messenger, with cellular levels rising rapidly and transiently in response to a wide array of stimuli.[4] These PA pools are generated through distinct enzymatic pathways:
-
Phospholipase D (PLD): Hydrolyzes phosphatidylcholine (PC) to generate PA and choline.[2]
-
Diacylglycerol Kinase (DGK): Phosphorylates diacylglycerol (DAG) to produce PA.[2][5]
-
De Novo Synthesis: Acylation of lysophosphatidic acid by lysophosphatidic acid acyltransferase (LPAAT).[2][6]
While all pathways produce PA, the "signaling PA" is often associated with the PLD and DGK pathways. However, evidence strongly suggests that PA generated in response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and endotoxin (LPS) serves as a key mediator in the inflammatory cascade.[1] This pro-inflammatory PA can activate downstream pathways, including the mTOR-p70 S6 kinase pathway, leading to the production of inflammatory mediators and cytokines.[7][8] Therefore, the ability to selectively inhibit this stimulus-induced PA generation presents a compelling therapeutic strategy.
This compound: A Targeted Modulator of Lipid Metabolism
This compound, (R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine, is an anti-inflammatory agent that has shown protective effects in models of sepsis, autoimmune diabetes, and acute lung injury.[9][10] Unlike broad-spectrum anti-inflammatory drugs, LSF's efficacy appears to be linked to its ability to modulate lipid metabolism and inhibit the production of pro-inflammatory cytokines.[11][12] Early research identified LSF as a functional inhibitor of phosphatidic acid generation, providing a mechanistic basis for its observed therapeutic effects.[9][11]
The Core Mechanism: Selective Inhibition of Inflammation-Induced PA Generation
The defining feature of this compound's mechanism is its selectivity. Research has shown that LSF selectively inhibits the generation of specific PA species in monocytic cells when induced by TNF-α, IL-1β, or LPS.[1]
Crucially, this inhibition is not universal. LSF does not inhibit several other key signaling events, including:
-
TNF-α-induced sphingomyelin hydrolysis.[1]
-
Phospholipase C-mediated PC hydrolysis.[1]
-
Diacylglycerol kinase (DGK)-mediated PA formation.[1]
This selectivity is paramount. It implies that LSF does not disrupt general PA signaling but instead targets a specific pathway that is activated during an inflammatory response. Evidence points towards the inhibition of lysophosphatidic acid acyl transferase (LPAAT), an enzyme in the de novo synthesis pathway that is rapidly activated during inflammation.[6] By blocking this specific route of PA production, LSF effectively curtails a key amplification loop in the inflammatory cascade without causing widespread disruption of cellular lipid signaling.
Figure 2: High-level experimental workflow for assessing LSF's impact on PA levels.
Protocol: Cellular Model and Treatment
-
Rationale: Macrophage cell lines (e.g., RAW 264.7, P388) are excellent models as they are central to the innate immune response and are known to produce PA in response to inflammatory stimuli like LPS. [1][7]Pre-incubation with LSF ensures it is bioavailable to act on its intracellular target before the inflammatory cascade is initiated.
-
Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS.
-
Starvation (Optional): Prior to treatment, serum-starve the cells for 2-4 hours in serum-free DMEM to reduce baseline signaling activity.
-
Pre-treatment: Prepare a stock solution of this compound in sterile PBS or DMSO. Treat the designated wells with LSF (e.g., 10-100 µM) or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., 100 ng/mL LPS) to the appropriate wells.
-
Incubation: Incubate for the desired time period (e.g., 15-60 minutes). This is a critical parameter, as PA generation is often rapid and transient. A time-course experiment is recommended for initial characterization.
-
Termination: Immediately terminate the experiment by placing the plate on ice and washing the cells twice with ice-cold PBS to halt all enzymatic activity. Proceed immediately to lipid extraction.
Protocol: Total Lipid Extraction (Modified Bligh & Dyer)
-
Rationale: The Bligh and Dyer method is a gold standard for separating lipids from aqueous cellular components, ensuring a clean lipid sample for downstream analysis. [13]
-
Harvesting: After the final PBS wash, add 1 mL of ice-cold Methanol to each well. Scrape the cells thoroughly and transfer the cell suspension to a glass tube.
-
Phase Separation: To the methanol suspension, add 0.5 mL of Chloroform. Vortex vigorously for 1 minute.
-
Acidification: Add 0.5 mL of 0.1 M HCl. Vortex again for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C or resuspended immediately for analysis.
Protocol: Fluorometric Quantification of Phosphatidic Acid
-
Rationale: Commercially available kits provide a sensitive and specific method for PA quantification. [14]The principle involves a series of enzymatic reactions that hydrolyze PA to glycerol-3-phosphate (G3P), which is then oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe to generate a fluorescent signal directly proportional to the amount of PA in the sample. [13][15][16]
-
Reagent Preparation: Prepare all kit reagents (PA Standard, Assay Buffer, Lipase, Enzyme Mix, Probe) according to the manufacturer's instructions (e.g., Abcam ab273335, Cell Biolabs MET-5019).
-
Lipid Resuspension: Resuspend the dried lipid film from step 4.3.6 in the provided assay buffer containing a detergent like Triton X-100 to ensure proper micelle formation.
-
Standard Curve: Prepare a standard curve using the provided PA standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Lipase Reaction: Add the sample and standards to a 96-well black plate. Add the Lipase solution to each well to hydrolyze PA into G3P. Incubate as per the kit protocol (e.g., 30 minutes at 37°C).
-
Detection Reaction: Add the Detection Enzyme Mixture (containing G3P oxidase and the fluorescent probe) to each well.
-
Incubation: Incubate, protected from light, for 30-60 minutes at 37°C, allowing for the conversion of the probe into its fluorescent product.
-
Measurement: Read the fluorescence on a microplate reader at the specified wavelengths (e.g., Ex/Em = 535/587 nm).
Data Interpretation and Expected Outcomes
The raw fluorescence units (RFU) should be background-subtracted. Use the standard curve to calculate the concentration of PA in each sample. Data should be normalized to a measure of cell number or total protein if variability in cell plating is a concern.
Table 1: Representative Quantitative Data of LSF's Effect on PA Generation
| Treatment Group | Mean PA Level (pmol/well) | % of Stimulated Control |
| Vehicle Control | 115 ± 15 | 24.5% |
| LPS (100 ng/mL) | 470 ± 45 | 100% |
| LSF (50 µM) Only | 125 ± 18 | 26.6% |
| LSF (50 µM) + LPS | 210 ± 25 | 44.7% |
-
Interpretation: The expected outcome is a significant increase in PA levels in the LPS-stimulated group compared to the vehicle control. The LSF-only group should show no significant difference from the control, demonstrating it does not affect basal PA levels. The key result is a significant reduction in PA levels in the LSF + LPS group compared to the LPS-only group, confirming LSF's inhibitory effect on stimulus-induced PA generation.
Implications for Drug Development and Future Research
The selective inhibition of inflammation-associated PA generation by this compound represents a sophisticated therapeutic strategy. By targeting a specific, activated pathway, LSF may offer a favorable safety profile compared to broader anti-inflammatory agents. This mechanism provides a strong rationale for its investigation in a range of pathologies driven by excessive inflammation and cytokine release, including:
-
Sepsis and Acute Respiratory Distress Syndrome (ARDS): Where an overactive immune response leads to organ damage. [10][12]* Autoimmune Diseases: Such as Type 1 Diabetes, where LSF may protect pancreatic β-cells from cytokine-mediated damage. [11]* Xenotransplantation: LSF has been shown to prolong the survival of xenografts by suppressing the hyperacute inflammatory rejection cascade. [6] Future research should focus on precisely identifying the specific LPAAT isoform inhibited by LSF and exploring the downstream consequences of this inhibition on the broader lipidome and cellular signaling networks.
References
-
Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [Link]
-
Rice, G. C., Brown, P. A., Nelson, A. C., Bianco, J. A., Singer, J. W., & Bursten, S. (1995). Potential role for phosphatidic acid in mediating the inflammatory responses to TNF alpha and IL-1 beta. Journal of Immunology, 154(2), 851-857. [Link]
-
Dennis, E. A., Norris, P. C., & Buczynski, M. W. (2011). Phosphatidic Acid Phosphohydrolase in the Regulation of Inflammatory Signaling. BBA-MOLECULAR AND CELL BIOLOGY OF LIPIDS, 1811(11), 935-941. [Link]
-
Lim, H. K., Choi, Y. A., Park, W., Lee, T., Ryu, S. H., Kim, S. Y., Kim, J. R., Kim, J. H., & Baek, S. H. (2003). Phosphatidic acid regulates systemic inflammatory responses by modulating the Akt-mammalian target of rapamycin-p70 S6 kinase 1 pathway. The Journal of Biological Chemistry, 278(45), 45117-45127. [Link]
-
Pleskot, R., Pejchar, P., Potocký, M., Cwiklik, L., & Zárský, V. (2012). Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco. Frontiers in Plant Science, 3, 65. [Link]
-
Franke, C., Garcı́a-Marqués, J., & Trauner, D. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science, 7(8), 1335-1342. [Link]
-
Wikipedia contributors. (2023). Phosphatidic acid. Wikipedia. [Link]
-
Kim, S. C., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry, 64(5), 747-759. [Link]
-
Lin, H. Y., Lee, T. Y., & Yang, F. L. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of Lipid Research, 50(12), 2541-2547. [Link]
-
Cell Biolabs, Inc. (n.d.). Total Phosphatidic Acid Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Total Phosphatidic Acid Assay Kit (Catalog # MET-5019). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Retrieved from [Link]
-
Stucchi, A. F., Shofer, S., Leeman, S., Mattero, M., & Becker, J. M. (2002). This compound and Lysophospholipids Ameliorate Experimental Colitis in Rats. Digestion, 66(3), 162-169. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(12), 1729-1736. [Link]
-
Gokhale, P. C., Smith, C. V., & D'Silva, M. (1998). Perioperative Treatment With Phosphatidic Acid Inhibitor (this compound) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model. Transplantation Proceedings, 30(1), 101-102. [Link]
-
Yang, Z. D., Hogan, A., & Nadler, J. L. (2001). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 142(7), 2871-2878. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99-104. [Link]
-
Bianco, J. A., Appelbaum, F. R., Nemunaitis, J., Almgren, J., Andrews, F., Kettner, P., Shields, T., & Singer, J. W. (1991). Immune response modulation by pentoxifylline in vitro. Blood, 78(5), 1205-1211. [Link]
-
Bolick, D. T., Hatley, M. E., Srinivasan, S., & Nadler, J. L. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227-5231. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology, 68(11), 2131-2136. [Link]
-
Lin, C. Y., Kao, S. J., Lee, R. P., Lin, C. M., & Huang, K. L. (2000). The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock, 14(4), 462-467. [Link]
-
Patsnap. (2024). What is this compound used for?. Synapse. [Link]
-
El-Yazbi, A. F., Abd-Elrahman, K. S., & El-Demerdash, E. (2020). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Life Sciences, 256, 117978. [Link]
-
Wyska, E., Bas, A., & Jachowicz, R. (2012). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 42(10), 1017-1025. [Link]
-
Rice, G., Nelson, A., Bursten, S., & Bianco, J. A. (1998). This compound causes rapid and prolonged suppression of serum levels of free fatty acids. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 337-345. [Link]
-
Chen, Y. T., & Chen, L. C. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 22(19), 10769. [Link]
Sources
- 1. Potential role for phosphatidic acid in mediating the inflammatory responses to TNF alpha and IL-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Perioperative Treatment With Phosphatidic Acid Inhibitor (this compound) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidic acid regulates systemic inflammatory responses by modulating the Akt-mammalian target of rapamycin-p70 S6 kinase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]
- 9. karger.com [karger.com]
- 10. The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. Total Phosphatidic Acid Assay Kit [cellbiolabs.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Lisofylline: A Targeted Immunomodulator for Autoimmune Disease Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autoimmune diseases represent a significant therapeutic challenge, driven by complex inflammatory cascades and aberrant immune cell signaling. Lisofylline (LSF), a synthetic methylxanthine, has emerged as a promising therapeutic candidate due to its targeted immunomodulatory properties. Originally explored for its anti-inflammatory effects in the context of critical illness, a growing body of preclinical evidence now illuminates its potential to recalibrate the pathological immune responses central to autoimmune diseases. This guide provides a detailed examination of LSF's core mechanisms, its demonstrated efficacy in robust preclinical models of Type 1 Diabetes and Multiple Sclerosis, and standardized protocols for its evaluation, offering a comprehensive resource for researchers and drug developers in the field.
Introduction to this compound: Beyond General Anti-Inflammation
This compound, (R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine, is a small molecule with a well-established safety profile. Its initial development focused on mitigating the systemic inflammation and organ damage associated with cancer chemotherapy and sepsis[1]. What distinguishes LSF from broader anti-inflammatory agents is its targeted activity on specific intracellular signaling pathways that govern immune cell differentiation and cytokine production. This precision allows for the modulation of pathogenic immune responses while potentially preserving essential immune functions.
The primary focus of recent research has shifted towards LSF's utility in autoimmune contexts, where it has been shown to protect target tissues from immune-mediated destruction and suppress the activity of key pathogenic immune cell subsets[1][2]. This guide will dissect these mechanisms, providing a granular view of its therapeutic potential.
Core Mechanism of Action: A Multi-Pronged Approach to Immune Regulation
This compound exerts its therapeutic effects through several interconnected mechanisms, primarily centering on the inhibition of pro-inflammatory cytokine signaling and the direct protection of cells targeted by the autoimmune response.
Inhibition of the IL-12/STAT4 Axis and Th1 Cell Differentiation
A cornerstone of LSF's immunomodulatory action is its ability to interrupt the Interleukin-12 (IL-12) signaling pathway. IL-12 is a critical cytokine for the differentiation of naive T helper cells into pathogenic T helper 1 (Th1) cells, which are primary drivers of tissue damage in many autoimmune diseases.
LSF achieves this by specifically inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key transcription factor downstream of the IL-12 receptor[1][3]. By preventing STAT4 activation, LSF effectively blocks the entire cascade of gene expression required for Th1 differentiation. This leads to a significant reduction in the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ), a central mediator of inflammation and cytotoxicity in autoimmune pathology[4][5]. It is crucial to note that LSF does not appear to inhibit the production of IL-12 itself, but rather blocks the cellular response to it, representing a more targeted intervention[4].
Direct Cytoprotection of Pancreatic β-Cells
In the context of Type 1 Diabetes, pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ directly induce β-cell dysfunction and apoptosis. LSF provides a direct protective effect on these cells, independent of its systemic immunomodulatory actions[6][7].
The mechanism for this protection lies in the promotion of mitochondrial health. LSF treatment has been shown to restore mitochondrial membrane potential, increase ATP production, and enhance overall mitochondrial metabolism (as measured by MTT assay) in insulin-secreting cells exposed to cytotoxic cytokines[6][8]. By preserving mitochondrial function, LSF maintains the β-cell's capacity for glucose-stimulated insulin secretion and prevents the activation of apoptotic pathways, thus preserving functional β-cell mass[6][7][8].
Plausible Modulation of NF-κB and PI3K/Akt Pathways
While direct, conclusive evidence linking LSF to the NF-κB and PI3K/Akt pathways in autoimmune models is still emerging, its known anti-inflammatory properties strongly suggest a modulatory role.
-
NF-κB Pathway: As a central regulator of inflammatory gene expression, the NF-κB pathway is a logical target for an anti-inflammatory compound. Pentoxifylline, a related methylxanthine, has been shown to inhibit NF-κB, suggesting LSF may share this capability[9]. Inhibition of this pathway would contribute to the observed reduction in pro-inflammatory cytokines like TNF-α and IL-1β.
-
PI3K/Akt Pathway: This pathway is critical for T-cell proliferation, survival, and differentiation[10][11][12]. Aberrant activation of PI3K/Akt signaling is linked to autoimmunity[10]. By modulating upstream cytokine signals, LSF likely indirectly influences PI3K/Akt activity, thereby controlling pathogenic T-cell expansion and function. Further research is warranted to elucidate the direct effects of LSF on these pivotal signaling hubs.
Preclinical Efficacy in Autoimmune Disease Models
LSF has demonstrated significant therapeutic potential in well-established and highly translatable animal models of autoimmune disease.
Type 1 Diabetes (T1D)
The non-obese diabetic (NOD) mouse is the gold-standard model for spontaneous autoimmune diabetes, closely mimicking the human disease progression. Multiple studies have shown that LSF administration can potently prevent or delay the onset of diabetes in these mice[5].
| Study Model | LSF Intervention | Key Outcomes | Reference |
| NOD Mice | Administered for 3 weeks starting at 4, 7, or 17 weeks of age. | Significantly reduced diabetes incidence; Suppressed IFN-γ production; Reduced immune cell infiltration in islets (insulitis). | [5] |
| STZ-Induced Diabetes | Daily treatment for 2 weeks, starting 5 days before STZ injections. | Reduced diabetes incidence from 91.6% (control) to 25% (LSF-treated); Suppressed systemic IFN-γ and TNF-α; Reduced β-cell apoptosis. | [13] |
| Islet Transplantation | Daily injections (50 mg/kg) for 3 weeks post-transplant in diabetic NOD mice. | Maintained euglycemia for >65 days vs. 6 days in controls; Markedly reduced serum IFN-γ; Preserved insulin-positive cells in grafts. | [2] |
Table 1: Summary of this compound Efficacy in Preclinical Models of Type 1 Diabetes.
Multiple Sclerosis (MS)
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, characterized by T-cell mediated inflammation, demyelination, and paralysis. LSF has shown remarkable efficacy in both preventing and treating EAE.
In a model of chronic-relapsing EAE, oral LSF administration significantly decreased the number and severity of paralytic attacks[4]. This clinical improvement was directly correlated with a reduction in lymphocyte infiltration and demyelination within the spinal cord and a marked decrease in IFN-γ mRNA levels in the central nervous system[4]. These findings strongly suggest that LSF's ability to block Th1 differentiation via STAT4 inhibition is the operative mechanism in preventing neuroinflammation[4].
Experimental Protocols for Evaluating this compound's Efficacy
To facilitate further research, this section provides validated, step-by-step protocols for assessing the key immunomodulatory and therapeutic effects of this compound.
In Vitro Assay: T-Cell Proliferation and Th1 Differentiation
This workflow is designed to assess LSF's direct impact on T-cell proliferation and differentiation into IFN-γ-producing cells, its core mechanism of action. The use of Carboxyfluorescein succinimidyl ester (CFSE) allows for the tracking of cell division by flow cytometry, as the dye is diluted with each successive generation.
Methodology:
-
Cell Isolation: Isolate splenocytes from a relevant mouse strain (e.g., NOD mice for a disease-specific context) using standard mechanical dissociation and red blood cell lysis.
-
CFSE Labeling: Resuspend cells in PBS at 1x10^6 cells/mL. Add an equal volume of 2X CFSE staining solution (e.g., final concentration of 5 µM). Incubate for 20 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of complete RPMI medium with 10% FBS. Wash cells twice.
-
Cell Culture: Plate 2x10^5 CFSE-labeled cells per well in a 96-well plate. Add T-cell stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies), recombinant IL-12 (e.g., 10 ng/mL) to promote Th1 differentiation, and either vehicle (e.g., PBS) or this compound at various concentrations (e.g., 10-100 µM).
-
Incubation: Culture cells for 72-96 hours at 37°C, 5% CO2.
-
Restimulation and Staining: For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and a cell stimulation cocktail (e.g., PMA/Ionomycin) to enhance cytokine detection. Harvest cells and stain for surface markers (e.g., anti-CD4).
-
Intracellular Staining: Fix and permeabilize the cells using a commercial kit, then stain for intracellular IFN-γ (e.g., anti-IFN-γ-PE).
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on live, single CD4+ lymphocytes. Analyze proliferation by gating on cells that have diluted CFSE and quantify the percentage of IFN-γ-positive cells within both proliferating and non-proliferating populations.
Causality and Rationale: This assay directly tests the central hypothesis that LSF inhibits Th1 differentiation. By providing the explicit Th1-polarizing cytokine IL-12, any reduction in IFN-γ production can be attributed to an interruption of that specific signaling pathway, rather than a general anti-proliferative effect. The CFSE dye provides a robust, quantitative measure of cell division, allowing for the dissociation of anti-proliferative versus anti-differentiative effects.
In Vivo Model: Diabetes Prevention in NOD Mice
This protocol outlines a study to confirm the therapeutic efficacy of LSF in preventing spontaneous autoimmune diabetes.
Methodology:
-
Animal Model: Use female NOD mice, which have a high incidence of spontaneous diabetes[5]. House animals in a specific-pathogen-free facility.
-
Treatment Groups: At 4-8 weeks of age (pre-diabetic stage), divide mice into at least two groups: a control group receiving vehicle (e.g., sterile saline or PBS) and a treatment group receiving this compound.
-
Dosing and Administration: Administer LSF daily via an appropriate route. Oral gavage or intraperitoneal (IP) injection are common. A previously effective dose is 50 mg/kg/day[2]. Treatment should continue for a defined period (e.g., 3 weeks) or until the study endpoint[5].
-
Diabetes Monitoring: Starting at 10 weeks of age, monitor blood glucose levels weekly or bi-weekly from tail vein blood using a standard glucometer. Diabetes is typically defined as two consecutive readings >250 mg/dL.
-
-
Histology: Harvest pancreata, fix in formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to score the degree of immune cell infiltration (insulitis).
-
Immunohistochemistry: Stain pancreatic sections for insulin to quantify the remaining β-cell mass.
-
Cytokine Analysis: Isolate splenocytes for ex vivo restimulation and cytokine profiling (as in Protocol 4.1) to assess systemic changes in T-cell polarization.
-
Causality and Rationale: This in vivo model provides the most compelling evidence for therapeutic potential. By initiating treatment before the overt onset of disease, the protocol tests LSF's ability to interrupt the autoimmune process at a critical stage. The combination of clinical monitoring (blood glucose), histological analysis (insulitis), and ex vivo immunological assays provides a multi-faceted, self-validating system to confirm that any observed protection against diabetes is mechanistically linked to LSF's immunomodulatory effects.
Future Directions and Drug Development Considerations
The robust preclinical data for this compound in T1D and MS models provides a strong foundation for clinical translation. Key considerations for future development include:
-
Rheumatoid Arthritis (RA): While direct preclinical data is lacking, LSF's mechanism of inhibiting Th1 differentiation and pro-inflammatory cytokines makes it a highly plausible candidate for RA. Studies in the collagen-induced arthritis (CIA) model are a logical and necessary next step.
-
Combination Therapies: LSF's targeted mechanism suggests it could be highly effective in combination with other agents. For example, pairing LSF with therapies that promote regulatory T-cell function could create a powerful synergistic effect.
-
Biomarker Development: Identifying biomarkers responsive to LSF treatment (e.g., levels of phosphorylated STAT4 in peripheral blood mononuclear cells, serum IFN-γ) will be critical for monitoring therapeutic response and optimizing dosing in clinical trials.
-
Formulation and Delivery: Optimizing drug formulation for improved bioavailability and patient compliance will be essential for chronic autoimmune conditions.
Conclusion
This compound represents a targeted immunomodulatory agent with significant therapeutic potential for a range of autoimmune diseases. Its well-defined mechanism of action—centered on the inhibition of the IL-12/STAT4/IFN-γ axis and direct cytoprotection—differentiates it from broadly immunosuppressive drugs. The compelling efficacy demonstrated in preclinical models of Type 1 Diabetes and Multiple Sclerosis validates its potential and provides a clear path for further investigation and clinical development. This guide provides the foundational knowledge and practical methodologies for the scientific community to further explore and harness the therapeutic promise of this compound.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Hogan, E. L., Wang, L., & Geng, Y. (2000). Amelioration of CR-EAE with this compound: effects on mRNA levels of IL-12 and IFN-gamma in the CNS. Journal of Neuroimmunology, 110(1-2), 13–19. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic -Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]
-
Corbett, J. A., & McDaniel, M. L. (2003). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OAText. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences, 1005, 409–411. [Link]
-
El-Badawy, M. F., El-Karef, A., El-Mezughi, K., et al. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]
-
Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2004). The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation, 77(1), 55–60. [Link]
-
Ruan, D., Deng, S., Liu, Z., & He, J. (2021). Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells. Mediators of Inflammation, 2021, 6688533. [Link]
-
Bonora, E. (2008). Protection of pancreatic beta-cells: is it feasible?. Nutrition, metabolism, and cardiovascular diseases : NMCD, 18(1), 74–83. [Link]
-
ScienceDaily. (2024). Existing drug shows promise as treatment for rare genetic disorder. ScienceDaily. [Link]
-
Yang, Z., Chen, M., Ellett, J., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link]
-
La Rocca, C., Carbone, F., De Rosa, V., Colamatteo, A., & Matarese, G. (2019). PI3K/Akt signaling in peripheral T lymphocytes from systemic lupus erythematosus patients. Journal of molecular medicine (Berlin, Germany), 97(7), 985–994. [Link]
-
Williams, R. O. (2004). Collagen-induced arthritis as a model for rheumatoid arthritis. Methods in molecular medicine, 98, 207–216. [Link]
-
Steelman, A. J., Smith, C. J., Welsh, C. J., & Li, J. (2019). Interferon-gamma ameliorates experimental autoimmune encephalomyelitis by inducing homeostatic adaptation of microglia. Journal of neuroinflammation, 16(1), 241. [Link]
-
Yang, Z., Chen, M., Fialkow, L., Ellett, J., Wu, R., & Nadler, J. L. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99–e104. [Link]
-
Arellano-Sánchez, N., & McFarland, H. F. (2021). Stage-Specific Role of Interferon-Gamma in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis. Frontiers in immunology, 12, 650367. [Link]
-
Geginat, J., Larghi, P., & Paroni, M. (2025). Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. Angewandte Chemie (International ed. in English), 64(26), e202504420. [Link]
-
Gaur, A., Wiers, B., Wu, Y., & Steinman, L. (1994). Reversal of experimental autoimmune encephalomyelitis by a soluble peptide variant of a myelin basic protein epitope: T cell receptor antagonism and reduction of interferon gamma and tumor necrosis factor alpha production. The Journal of experimental medicine, 180(6), 2227–2237. [Link]
-
Yarilina, A., Park-Min, K. H., & Ivashkiv, L. B. (2011). Regulation of macrophage-mediated chronic inflammation by JAK inhibitors. Immunological reviews, 242(1), 168–182. [Link]
-
Frontiers. (2018). Polyphyllin I Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response in Macrophages Through the NF-κB Pathway. Frontiers in Immunology. [Link]
-
ResearchGate. (2019). PI3K/Akt signaling in peripheral T lymphocytes from systemic lupus erythematosus patients. [Link]
-
Li, H., Liu, Y., & Zhao, Z. (2018). Polyphyllin I Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response in Macrophages Through the NF-κB Pathway. Frontiers in immunology, 9, 2091. [Link]
-
Okkenhaug, K. (2013). The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function. Journal of immunology (Baltimore, Md. : 1950), 191(10), 4975–4982. [Link]
-
So, T., & Croft, M. (2013). Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules. Frontiers in immunology, 4, 139. [Link]
-
Balamurugan, R., & Balamurugan, K. (2022). Paradoxical Duel Role of Collagen in Rheumatoid Arthritis: Cause of Inflammation and Treatment. International journal of molecular sciences, 23(19), 11339. [Link]
-
Geginat, J., Larghi, P., & Paroni, M. (2025). Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. Angewandte Chemie (International ed. in English), 64(26), e202504420. [Link]
-
Pai, F. T., Lu, C. Y., Lin, C. H., Wang, J., Huang, M. C., Liu, C. T., Song, Y. C., Ku, C. L., & Yen, H. R. (2021). Psoralea corylifolia L. Ameliorates Collagen-Induced Arthritis by Reducing Proinflammatory Cytokines and Upregulating Myeloid-Derived Suppressor Cells. Evidence-based complementary and alternative medicine : eCAM, 2021, 6688194. [Link]
-
Wang, Y., Zhang, C., & Chi, H. (2020). STAT4 activation by leukemia inhibitory factor confers a therapeutic effect on intestinal inflammation. The EMBO journal, 39(16), e104491. [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of CR-EAE with this compound: effects on mRNA levels of IL-12 and IFN-gamma in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signaling in peripheral T lymphocytes from systemic lupus erythematosus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules [frontiersin.org]
- 13. T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Lisofylline's Activation of the Cardiac AMPK Signaling Pathway: Mechanisms, Validation, and Therapeutic Implications
An In-Depth Technical Guide for Researchers
This guide provides a detailed exploration of the molecular mechanisms underpinning the activation of the cardiac AMP-activated protein kinase (AMPK) signaling pathway by Lisofylline (LSF). We will delve into the central role of AMPK in maintaining cardiac energy homeostasis, the pharmacological context of LSF, and the experimental methodologies required to rigorously validate this specific drug-target interaction. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.
The Central Role of AMPK in Cardiomyocyte Health
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, functioning as a master regulator of metabolic homeostasis.[1][2] In the heart, an organ with immense and fluctuating energy demands, AMPK's role is particularly vital.[2] It is a heterotrimeric protein, comprising a catalytic α subunit and regulatory β and γ subunits.[3]
AMPK is activated under conditions of cellular stress that deplete ATP, such as hypoxia, ischemia, and glucose deprivation, leading to an increased cellular AMP:ATP ratio.[3][4] This activation is primarily driven by the phosphorylation of Threonine 172 (Thr172) on the α-catalytic subunit by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3] Once active, AMPK orchestrates a metabolic switch:
-
Inhibition of Anabolic Pathways: It curtails energy-consuming processes like protein synthesis (via inhibition of the mTOR pathway) and lipid synthesis.[5][6]
-
Stimulation of Catabolic Pathways: It enhances ATP-generating processes, including glucose uptake and fatty acid oxidation.[2][7]
Given its central role, dysregulation of AMPK is implicated in various cardiovascular diseases, and its pharmacological activation is a promising therapeutic strategy.[1][8]
This compound: A Modulator of Cardiac Stress Signaling
This compound (LSF) is an anti-inflammatory compound that has demonstrated protective effects in various disease models, including diabetic nephropathy and obesity-induced cardiac inflammation.[9][10] Recent evidence has specifically implicated LSF in the activation of the cardiac AMPK signaling pathway, suggesting a direct cardioprotective mechanism beyond its systemic anti-inflammatory and insulin-sensitizing effects.[9] A key study showed that in a mouse model of obesity, LSF treatment led to the upregulation of cardiac AMPK expression, which was associated with reduced cardiac inflammation and apoptosis.[9]
This guide focuses on elucidating and validating the direct molecular interactions between LSF and the cardiac AMPK pathway.
Core Mechanism: this compound-Mediated AMPK Activation
The activation of cardiac AMPK by LSF appears to be a crucial component of its cardioprotective effects. This activation helps restore cellular energy balance in the face of metabolic stress, thereby mitigating injury. The precise mechanism—whether through direct allosteric binding, modulation of an upstream kinase, or inhibition of a phosphatase—is an active area of investigation.
Below is a proposed signaling pathway illustrating the central role of AMPK and its downstream effectors in the heart, with the putative intervention point for this compound.
Caption: A logical workflow for validating this compound's effect on cardiac AMPK.
Protocol: Western Blot for AMPK Phosphorylation
This is the cornerstone assay for assessing AMPK activation. The ratio of phosphorylated AMPK (p-AMPK) at Thr172 to total AMPK protein is the key readout.
Causality Behind Choices:
-
Lysis Buffer: Must contain phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, sodium orthovanadate) to preserve the labile phosphate groups on AMPK. [11][12]Protease inhibitors are also essential to prevent protein degradation. [12]* Blocking Buffer: Bovine Serum Albumin (BSA) is preferred over non-fat milk. [12]Milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background. [12]* Buffer System: Tris-buffered saline (TBS) is recommended over phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies. [12]* Normalization: It is critical to strip the membrane after probing for p-AMPK and re-probe with an antibody for total AMPK. This ensures that observed changes in phosphorylation are not merely due to variations in the total amount of AMPK protein loaded. [11] Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cultured cardiomyocytes (e.g., H9c2 or primary neonatal rat cardiomyocytes) with desired concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 30-60 minutes). [11] * Wash cells twice with ice-cold PBS.
-
Add ice-cold phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. * Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. [11] * Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. [11] * Wash again as in the previous step.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.
-
Wash thoroughly with TBST.
-
Re-block the membrane with 5% BSA in TBST.
-
Incubate with primary antibody for total AMPKα (1:1000) overnight at 4°C.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.
-
Data Presentation: Dose-Response of LSF on AMPK Phosphorylation
Quantitative data should be summarized in a clear, tabular format.
| This compound (µM) | p-AMPKα (Thr172) (Arbitrary Units) | Total AMPKα (Arbitrary Units) | p-AMPK / Total AMPK Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 105.3 | 110.1 | 1.00 |
| 10 | 188.7 | 108.5 | 1.82 |
| 50 | 352.1 | 112.3 | 3.28 |
| 100 | 415.6 | 109.8 | 3.96 |
Protocol: In Vitro AMPK Kinase Assay
To determine if LSF directly enhances the catalytic activity of AMPK, a cell-free kinase assay is invaluable. This assay measures the ability of immunoprecipitated or recombinant AMPK to phosphorylate a specific substrate.
Causality Behind Choices:
-
Assay Format: Non-radioactive, luminescence-based assays (e.g., ADP-Glo™) are safer and offer high-throughput capabilities compared to traditional radioactive 32P-ATP assays. [13][14]They work by quantifying the amount of ADP produced, which is directly proportional to kinase activity. [13]* Substrate: A synthetic peptide substrate, such as the SAMS peptide, which is derived from acetyl-CoA carboxylase (a key AMPK target), provides specificity. [14] Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay):
-
Prepare Reagents:
-
Reconstitute recombinant human AMPK (e.g., A1/B1/G1 complex) in kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). * Prepare SAMS peptide substrate and ATP solution in kinase buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of this compound dilution or vehicle (DMSO).
-
Add 2 µL of AMPK enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60-120 minutes. [15]3. Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Record luminescence using a plate reader. The signal is directly proportional to AMPK activity.
-
In Vivo Model: Myocardial Ischemia-Reperfusion Injury
To assess the therapeutic potential of LSF's AMPK activation, a clinically relevant animal model is essential. The murine model of myocardial ischemia-reperfusion (I/R) injury is widely used. [16][17][18] Causality Behind Choices:
-
Model: The I/R model simulates the events of a myocardial infarction followed by clinical intervention (e.g., angioplasty), making it highly relevant for studying cardioprotective agents. [16][19]* Procedure: Ligation of the left anterior descending (LAD) coronary artery induces ischemia. [18]Subsequent removal of the ligature allows for reperfusion, which paradoxically induces further injury.
-
Endpoints: Key endpoints include infarct size (typically measured by TTC staining), cardiac function (measured by echocardiography), and molecular analysis of heart tissue for AMPK activation.
Abbreviated Protocol:
-
Animal Preparation: Anesthetize adult male C57BL/6 mice. Intubate and ventilate the animals.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the LAD artery with a suture. Ischemia is confirmed by observing the blanching of the ventricle.
-
Ischemia-Reperfusion: Maintain ischemia for 45-60 minutes. [17]Release the suture to allow for reperfusion.
-
LSF Administration: Administer LSF (e.g., intraperitoneally) at a predetermined dose either before ischemia or just prior to reperfusion to test its protective effects.
-
Endpoint Analysis: After 24 hours of reperfusion, harvest the hearts. A portion of the ventricle can be snap-frozen for Western blot analysis (as per Protocol 4.2), while the remainder is used for infarct size measurement.
Advanced Validation: Confirming Direct Target Engagement
While the above protocols can establish a strong correlation, they do not definitively prove that this compound directly binds to AMPK. To address this, advanced biophysical techniques are required.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying drug-target engagement in a native cellular environment. [20][21]The principle is that ligand binding increases the thermal stability of the target protein. [21][22]In a CETSA experiment, cells treated with LSF would be heated to various temperatures. If LSF binds directly to AMPK, the AMPK protein will remain soluble at higher temperatures compared to untreated cells. The soluble fraction is then analyzed by Western blot. [20]This provides direct evidence of a physical interaction within the cell.
Conclusion and Future Directions
The evidence suggests that this compound is a promising activator of the cardiac AMPK signaling pathway, contributing to its cardioprotective effects. [9]The experimental framework provided in this guide offers a robust, multi-layered approach to validate this mechanism, from initial in vitro screening to in vivo efficacy studies.
Future research should focus on pinpointing the exact binding site of this compound on the AMPK complex using techniques like crosslinking mass spectrometry and clarifying the relative contributions of direct AMPK activation versus its systemic effects in various models of cardiovascular disease. A thorough understanding of this pathway will be instrumental in developing LSF and similar compounds as targeted therapies for heart disease.
References
-
Models of cardiac ischemia-reperfusion injury in dogs and rats. Curr Protoc Pharmacol. 2002 May 1:Chapter 5:Unit 5.27. [Link]
-
This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. 2021 Feb:138:155398. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc. 2014 Aug 7;9(9):2100-17. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. 2024 May 16;29(10):2311. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2021 Oct 15;16(10):1858-1868. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. 2021;32(7):980-984. [Link]
-
The role of AMPK in cardiomyocyte health and survival. Biochim Biophys Acta. 2017 Jan;1863(1):218-226. [Link]
-
Large animal models of cardiac ischemia-reperfusion injury: Where are we now? J Transl Med. 2023 May 18;21(1):326. [Link]
-
Large animal models of cardiac ischemia-reperfusion injury: Where are we now? J Transl Med. 2023 May 18;21(1):326. [Link]
-
Role of Cardiac AMP-Activated Protein Kinase in a Non-pathological Setting: Evidence From Cardiomyocyte-Specific, Inducible AMP-Activated Protein Kinase α1α2-Knockout Mice. Front Cardiovasc Med. 2022;9:893899. [Link]
-
The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism. J Physiol Biochem. 2008 Dec;64(4):349-56. [Link]
-
AMPK signaling pathway is rapidly activated by T3 and regulates the cardiomyocyte growth. Mol Cell Endocrinol. 2013 Aug 25;376(1-2):43-50. [Link]
-
Guidelines for in vivo mouse models of myocardial infarction. Am J Physiol Heart Circ Physiol. 2019 May 1;316(5):H1076-H1091. [Link]
-
A Murine Model of Myocardial Ischemia–Reperfusion Injury. In: Myocardial Infarction. Methods in Molecular Biology, vol 2024. [Link]
-
AMP-activated protein kinase: A core signalling pathway in the heart. J Mol Cell Cardiol. 2016 Sep;98:1-11. [Link]
-
Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR Protoc. 2021 Sep 17;2(3):100742. [Link]
-
Measurement of AMP-activated protein kinase activity and expression in response to ghrelin. Methods Enzymol. 2012;514:135-51. [Link]
-
Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR Protoc. 2021 Sep 17;2(3):100742. [Link]
-
A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Sensors (Basel). 2017 Oct 13;17(10):2337. [Link]
-
Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods Mol Biol. 2018;1732:69-86. [Link]
-
How to go about a Phospho-AMPK blot? ResearchGate. 2014 Apr 18. [Link]
-
A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Sensors (Basel). 2017 Oct 13;17(10):2337. [Link]
-
An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). Anal Biochem. 2022 Mar 1;640:114539. [Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. 2003 Oct;144(10):4523-30. [Link]
-
Small molecule QF84139 ameliorates cardiac hypertrophy via activating the AMPK signaling pathway. Acta Pharmacol Sin. 2021 Apr;42(4):562-573. [Link]
-
AMPK attenuates microtubule proliferation in cardiac hypertrophy. J Mol Cell Cardiol. 2017 Jan;102:1-10. [Link]
-
AMPK activation counteracts cardiac hypertrophy by reducing O-GlcNAcylation. Nat Commun. 2014;5:5097. [Link]
-
AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders. J Exp Med. 2023;220(11):e20230722. [Link]
-
AMPK stimulation increases LCFA but not glucose clearance in cardiac muscle in vivo. Am J Physiol Endocrinol Metab. 2005 Oct;289(4):E591-7. [Link]
-
AMPK activators: mechanisms of action and physiological activities. Br J Pharmacol. 2014 Jun;171(11):2717-29. [Link]
-
Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. Drug Discov Today. 2021 Aug;26(8):1833-1840. [Link]
-
Mass spectrometric analysis of protein–ligand interactions. J Anal Sci Technol. 2017;8:11. [Link]
-
Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. 2022 Apr 11. [Link]
-
Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models. Cell Rep. 2017 Nov 21;21(8):2236-2248. [Link]
-
AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance. Mol Cell. 2017 Jun 1;66(5):579-592. [Link]
-
Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. 2022 May 26. [Link]
-
Exploring protein lipidation by mass spectrometry-based proteomics. Proc Jpn Acad Ser B Phys Biol Sci. 2016;92(4):113-26. [Link]
-
Inhibition of AMPK through Lyn-Syk-Akt enhances FcεRI signal pathways for allergic response. Cell Signal. 2017 Dec;40:245-254. [Link]
-
Metabolic stress induces a double-positive feedback loop between AMPK and SQSTM1/p62 conferring dual activation of AMPK and NFE2L2/NRF2 to synergize antioxidant defense. Autophagy. 2021 Jul;17(7):1663-1681. [Link]
Sources
- 1. The role of AMPK in cardiomyocyte health and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Cardiac AMP-Activated Protein Kinase in a Non-pathological Setting: Evidence From Cardiomyocyte-Specific, Inducible AMP-Activated Protein Kinase α1α2-Knockout Mice [frontiersin.org]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule QF84139 ameliorates cardiac hypertrophy via activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK stimulation increases LCFA but not glucose clearance in cardiac muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Models of cardiac ischemia-reperfusion injury in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 19. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
Methodological & Application
Lisofylline: In Vitro Experimental Protocols for Investigating its Anti-Inflammatory and Cytoprotective Properties
Introduction: Unraveling the Therapeutic Potential of Lisofylline
This compound (LSF), a synthetic methylxanthine derivative, has emerged as a compound of significant interest for researchers in inflammation, immunology, and metabolic diseases.[1][2] Evolving from its predecessor, pentoxifylline, this compound exhibits a distinct and potent profile of anti-inflammatory and cytoprotective activities.[3] In vitro studies are fundamental to elucidating the precise molecular mechanisms underpinning these effects and are crucial for the preclinical evaluation of its therapeutic applications, which include conditions such as type 1 diabetes, sepsis, and organ injury following ischemia-reperfusion.[1][3][4]
This comprehensive guide provides a detailed framework for designing and executing in vitro experiments to investigate the multifaceted actions of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore its mechanism of action and preclinical efficacy. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing a robust foundation for generating reliable and reproducible data.
The Mechanistic Landscape of this compound's Action
This compound exerts its biological effects through a complex interplay of signaling pathways, primarily targeting inflammatory cascades and mitochondrial function. A thorough understanding of these mechanisms is paramount for designing insightful in vitro studies.
1. Attenuation of Pro-inflammatory Cytokine Production:
A hallmark of this compound's anti-inflammatory prowess is its ability to suppress the production of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][5] This inhibitory action is critical in mitigating the deleterious effects of excessive inflammation.
2. Modulation of Intracellular Signaling Pathways:
This compound has been shown to modulate critical intracellular signaling cascades that regulate the inflammatory response.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can reduce the phosphorylation, and thus the activation, of p38 MAPK.[6] The p38 MAPK pathway plays a pivotal role in the expression of inflammatory cytokines and enzymes.[7]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation.[8][9] While direct studies on this compound are emerging, its impact on upstream cytokines strongly suggests a modulatory role on NF-κB activation. A key step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10][11]
3. Preservation of Mitochondrial Integrity and Function:
Emerging evidence highlights the protective effects of this compound on mitochondria. It has been demonstrated to promote mitochondrial metabolism and protect against cytokine-induced mitochondrial dysfunction.[1][12] This includes mitigating the production of mitochondrial reactive oxygen species (ROS), which are key mediators of cellular damage.
Visualizing this compound's Mechanism of Action
To conceptualize the interconnected pathways influenced by this compound, the following signaling diagram provides a visual representation.
Caption: this compound's multifaceted mechanism of action.
Core Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the effects of this compound.
General Cell Culture and Treatment Protocol
The foundation of any in vitro study is robust and reproducible cell culture. The choice of cell line is critical and should be dictated by the research question. For inflammatory studies, macrophage-like cell lines (e.g., RAW 264.7, THP-1) or primary immune cells are often employed. For metabolic or cytoprotective studies, cell lines relevant to the disease model (e.g., INS-1 for pancreatic beta-cells) are appropriate.
Materials:
-
Selected cell line
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), recombinant cytokines)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Seeding: Culture cells to approximately 70-80% confluency. For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density to ensure they are in the exponential growth phase during the experiment. Allow cells to adhere and recover for 24 hours.
-
This compound Pre-treatment: Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. Remove the old medium from the cells and replace it with the this compound-containing medium. A typical pre-treatment time is 1-2 hours, but this may need to be optimized. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS) directly to the wells containing the this compound medium. The concentration and duration of stimulation will depend on the cell type and the specific endpoint being measured (e.g., 1 µg/mL LPS for 24 hours for cytokine production).
-
Incubation: Incubate the cells for the desired period at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for subsequent molecular assays (e.g., Western blotting, RNA extraction).
Table 1: Recommended this compound Concentration Ranges for In Vitro Studies
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Anti-inflammatory | Human leukocytes | 10-100 µM | 24-48 hours | [5] |
| Cytoprotection | INS-1 (pancreatic β-cells) | 100-400 µM | 18-48 hours | [1][12] |
| Insulin Secretion | Rat pancreas | 20-60 µM | Not applicable (perfusion) | [4] |
Assessment of Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial to determine if the observed effects of this compound are due to its specific pharmacological actions rather than non-specific toxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound (with and without the inflammatory stimulus) as described in the general protocol.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of TNF-α Production (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as TNF-α, in the cell culture supernatant.
Principle: A capture antibody specific for TNF-α is coated onto the wells of a 96-well plate. The supernatant containing TNF-α is added, and the TNF-α binds to the capture antibody. A detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of TNF-α present.
Protocol (summarized):
-
Coat a 96-well ELISA plate with a capture antibody against TNF-α overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Evaluation of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a quantitative assessment of apoptosis.
Principle: This assay utilizes a colorimetric or fluorometric substrate containing the caspase-3 recognition sequence (DEVD). When cleaved by active caspase-3 in the cell lysate, the substrate releases a chromophore or fluorophore, which can be quantified.
Protocol (Colorimetric):
-
Culture and treat cells in a 6-well plate as described in the general protocol.
-
Induce apoptosis in a positive control group (e.g., with staurosporine).
-
After treatment, collect both adherent and floating cells and wash with ice-cold PBS.
-
Lyse the cells with a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure mitochondrial ROS levels.
Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.
Protocol:
-
Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or a plate reader.
-
Treat the cells with this compound and/or an inflammatory stimulus as described in the general protocol. Include a positive control for ROS production (e.g., Antimycin A).
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS or HBSS.
-
Incubate the cells with 5 µM MitoSOX™ Red reagent in warm buffer for 10-20 minutes at 37°C, protected from light.
-
Wash the cells three times with warm buffer.
-
Measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.
Analysis of p38 MAPK and NF-κB Signaling Pathways (Western Blotting)
Western blotting is a powerful technique to detect the phosphorylation status of key signaling proteins, which is indicative of their activation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the protein of interest (e.g., phosphorylated p38 MAPK or phosphorylated IκBα) and a loading control (e.g., total p38 MAPK or β-actin). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to visualize the protein bands.
Protocol:
-
Prepare cell lysates from treated cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK or anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein.
Table 2: Key Antibodies for Western Blot Analysis
| Target Protein | Function | Recommended Dilution |
| Phospho-p38 MAPK (Thr180/Tyr182) | Activated p38 MAPK | 1:1000 |
| Total p38 MAPK | Loading control for p-p38 | 1:1000 |
| Phospho-IκBα (Ser32) | Marker of NF-κB activation | 1:1000 |
| Total IκBα | Loading control for p-IκBα | 1:1000 |
| β-actin or GAPDH | Housekeeping loading control | 1:5000 |
Visualization of NF-κB p65 Nuclear Translocation (Immunofluorescence)
This method allows for the direct visualization of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key event in NF-κB activation.[9]
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody that specifically recognizes the p65 subunit of NF-κB. A secondary antibody conjugated to a fluorophore is then used to visualize the location of p65 within the cell using fluorescence microscopy. The cell nuclei are counterstained with a DNA-binding dye like DAPI.
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or an inflammatory stimulus.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Incubate the cells with a primary antibody against p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images. The nuclear translocation of p65 is quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in vitro.
Sources
- 1. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 10. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fivephoton.com [fivephoton.com]
Dosing and Administration of Lisofylline in Non-Obese Diabetic (NOD) Mice: A Comprehensive Guide for Preclinical Research
Introduction: The Therapeutic Potential of Lisofylline in Autoimmune Diabetes
The Non-Obese Diabetic (NOD) mouse is an invaluable spontaneous model for autoimmune Type 1 Diabetes (T1D), recapitulating many of the immunological and pathological hallmarks of the human disease. A key feature of T1D pathogenesis is the progressive destruction of insulin-producing pancreatic β-cells by autoreactive T-lymphocytes, a process driven by a pro-inflammatory cytokine milieu. This compound (LSF), a synthetic methylxanthine, has emerged as a promising immunomodulatory agent with the potential to interrupt this destructive autoimmune cascade.[1] This document provides a detailed guide for researchers on the dosing and administration of this compound in NOD mice, grounded in established preclinical findings and aimed at ensuring experimental rigor and reproducibility.
This compound's therapeutic rationale in T1D stems from its ability to selectively inhibit pro-inflammatory signaling pathways, thereby protecting β-cells from cytokine-induced damage and dysfunction.[1][2] Specifically, LSF has been shown to suppress the production of key diabetogenic cytokines such as Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12), which are critical for the differentiation and activation of pathogenic Th1 cells.[3][4] By mitigating the inflammatory assault on the islets of Langerhans, this compound offers a therapeutic window to preserve β-cell mass and function, ultimately delaying or even preventing the onset of overt diabetes in NOD mice.[3][5]
Mechanism of Action: A Targeted Approach to Immunomodulation
This compound exerts its protective effects through a multi-faceted mechanism of action that targets both the immune system and the pancreatic β-cells directly. A primary mode of action is the inhibition of IL-12 signaling, which is crucial for the development of Th1 cell-mediated autoimmune responses.[4] This is achieved, in part, through the suppression of STAT4 signaling, a key transcription factor downstream of the IL-12 receptor.[4] By attenuating Th1 differentiation, this compound reduces the production of IFN-γ, a potent pro-inflammatory cytokine that contributes to β-cell apoptosis and insulitis.[3][5]
Furthermore, this compound has been demonstrated to have direct cytoprotective effects on pancreatic β-cells. It can preserve β-cell insulin secretory function in the presence of inflammatory cytokines like IL-1β.[2][3][5] This protective effect may be linked to the promotion of mitochondrial metabolism within the β-cells, enhancing their resilience to inflammatory stress.[2]
Figure 1: Simplified signaling pathway of this compound's action.
Dosing and Administration Protocols
The selection of an appropriate dosing and administration regimen for this compound in NOD mice is critical for achieving therapeutic efficacy. The following table summarizes various protocols reported in the literature, providing a foundation for experimental design.
| Dosage | Administration Route | Frequency | Treatment Duration | Age at Initiation | Key Findings | Reference |
| 50 mg/kg | Intraperitoneal (IP) Injection | Daily | 3 weeks | 4, 7, and 17 weeks | Reduced incidence of insulitis and diabetes; suppressed IFN-γ production. | [3] |
| 50 mg/kg | Intraperitoneal (IP) Injection | Daily | 3 weeks | Spontaneously diabetic mice | Maintained euglycemia for over 65 days in islet transplant recipients. | [5] |
| Not Specified | Subcutaneous Osmotic Pumps | Continuous | 4-6 weeks | 12-25 weeks (diabetic) | Partial remission of diabetes when combined with INGAP peptide. | [4] |
| 25 mg/kg | Not Specified | Twice Daily | 4-5 weeks | 6-8 week old rats (STZ-induced) | Improved glucose tolerance and enhanced insulin release. | [6] |
Note on Pharmacokinetics: Studies on the pharmacokinetics of this compound in mice indicate that it is rapidly distributed and eliminated.[7][8][9] The choice of administration route and frequency should consider these properties to maintain therapeutic concentrations. Continuous delivery via osmotic pumps may offer a more stable plasma concentration compared to daily injections.
Experimental Protocol: Prophylactic Treatment of NOD Mice with this compound
This protocol outlines a typical study to evaluate the efficacy of this compound in preventing the onset of diabetes in female NOD mice.
1. Animal Husbandry and Care:
-
Strain: Female NOD/ShiLtJ mice are commonly used due to their high incidence of spontaneous diabetes.[10]
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2. Preparation of this compound Solution:
-
Source: Obtain this compound from a reputable chemical supplier.
-
Vehicle: Dissolve this compound in sterile, injectable normal saline (0.9% NaCl).
-
Concentration: Prepare a stock solution at a concentration that allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL). For a 50 mg/kg dose in a 20g mouse, a 5 mg/mL solution would require a 200 µL injection.
-
Storage: Store the this compound solution at 4°C and protect it from light. Prepare fresh solutions weekly.
3. Experimental Groups and Treatment Administration:
-
Randomization: At 4 weeks of age, randomly assign female NOD mice to one of the following groups (n=10-15 mice per group is recommended):
-
Group 1 (Vehicle Control): Administer daily intraperitoneal (IP) injections of sterile saline.
-
Group 2 (this compound Treatment): Administer daily IP injections of this compound (50 mg/kg).
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Wipe the lower abdominal area with an alcohol swab.
-
Insert a 27-30 gauge needle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the appropriate volume of vehicle or this compound solution.
-
Monitor the mice for any adverse reactions post-injection.
-
4. Diabetes Monitoring:
-
Frequency: Monitor blood glucose levels twice weekly, starting from 10 weeks of age.
-
Method:
-
Collect a small drop of blood from the tail vein.
-
Use a calibrated glucometer to measure blood glucose concentration.
-
-
Definition of Diabetes: A mouse is considered diabetic after two consecutive non-fasting blood glucose readings of >250 mg/dL.[11][12]
-
Euthanasia: Once a mouse is diagnosed as diabetic, it should be euthanized according to institutional guidelines.
-
Pancreatic Histology:
-
Harvest the pancreas and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the degree of insulitis.
-
Perform immunohistochemistry for insulin to evaluate β-cell mass.
-
-
Cytokine Profiling:
-
Collect blood via cardiac puncture and isolate serum.
-
Measure the levels of key cytokines (e.g., IFN-γ, IL-12, IL-4, IL-10) in the serum using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Splenocyte Analysis:
-
Isolate splenocytes and culture them in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
Measure cytokine production in the culture supernatants by ELISA.
-
Analyze T-cell populations (e.g., Th1, Th2, Treg) by flow cytometry.
-
Figure 2: Experimental workflow for a prophylactic this compound study.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the prevention and treatment of T1D. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute rigorous preclinical studies in the NOD mouse model. Future investigations could explore combination therapies, for instance, pairing this compound with agents that promote β-cell regeneration or induce regulatory T-cells, to achieve even greater therapeutic benefit.[4][13] Furthermore, optimizing the delivery method of this compound, such as through sustained-release formulations, could enhance its efficacy and clinical translatability.
References
-
Yang Z, Chen M, Wu R, McDuffie M, Nadler JL. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia. 2002;45(9):1307-1314. [Link]
-
Tersey SA, Carter JD, Rosenberg L, Taylor-Fishwick DA, Mirmira RG, Nadler JL. Amelioration of type 1 diabetes following treatment of non-obese diabetic mice with INGAP and this compound. Journal of Diabetes & Metabolism. 2012;2(2). [Link]
-
Wyska E. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. Pharmacological Reports. 2009;61(1):155-165. [Link]
-
Wyska E, Hliniak A, Polak S. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. Journal of Pharmacy and Pharmacology. 2008;60(1):57-65. [Link]
-
Wyska E. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. Journal of Pharmacy and Pharmacology. 2007;60(1):57-65. [Link]
-
Chen M, Yang Z, Wu R, Nadler JL. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. 2004;145(3):1367-1374. [Link]
-
Yang Z, Nadler JL. This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology. 2004;68(11):2111-2117. [Link]
-
Yang Z, Nadler JL. This compound: A potential lead for the treatment of diabetes. ResearchGate. 2004. [Link]
-
Delovitch TL, Singh B. The NOD mouse as a model of type 1 diabetes. Immunity. 1997;7(6):727-738. [Link]
-
Pearson T, Pagni PP, Foulis AK, et al. NOD mice--good model for T1D but not without limitations. Laboratory Animals. 2016;50(4):254-262. [Link]
-
The Jackson Laboratory. Are we missing the window for pre-diabetes in NOD/ShiLtJ mice?. 2018. [Link]
-
Joosten L, Netea MG, Helsen MM, et al. Continuous glucose monitoring in female NOD mice reveals daily rhythms and a negative correlation with body temperature. Endocrinology. 2012;153(8):3633-3641. [Link]
-
Anderson MS, Bluestone JA. The NOD mouse: a model of immune dysregulation. Annual Review of Immunology. 2005;23:447-485. [Link]
-
Wyska E. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. ResearchGate. 2007. [Link]
-
Yang Z, Chen M, Fialkow LB, Ellett JD, Wu R, Nadler JL. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation. 2004;77(1):72-76. [Link]
-
Wyska E. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice†. Journal of Pharmacy and Pharmacology. 2008;60(1):57-65. [Link]
-
Chen M, Yang Z, Wu R, Nadler JL. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. 2004;53(3):290-296. [Link]
-
Salehi M, Ghaffari M, Jafarzadeh A, et al. Immunotherapeutic effects of pentoxifylline in type 1 diabetic mice and its role in the response of T-helper lymphocytes. Iranian Journal of Basic Medical Sciences. 2015;18(11):1108-1114. [Link]
-
Starr T. Type 1 Diabetes Cured in Mice Given Experimental Hybrid Treatment. ScienceAlert. 2021. [Link]
-
Yang Z, Chen M, Wu R, McDuffie M, Nadler JL. The Anti-Inflammatory Compound this compound Prevents Type I Diabetes in Non-Obese Diabetic Mice. Amanote Research. 2002. [Link]
-
Tersey SA, Carter JD, Rosenberg L, Taylor-Fishwick DA, Mirmira RG, Nadler JL. Amelioration of type 1 diabetes following treatment of non-obese diabetic mice with INGAP and this compound. Journal of Diabetes Mellitus. 2012;2(2):236-242. [Link]
-
Evans-Molina C, Hatanaka M, Mirmira RG. The novel polyamine biosynthesis inhibitor, α-difluoromethylornithine, prevents the development of autoimmune diabetes in NOD mice. Amino Acids. 2014;46(3):667-675. [Link]
-
Nicoletti F, Zaccone P, Di Marco R, et al. Cytokine production in NOD mice on prophylactic insulin therapy. Immunology Letters. 1996;54(2-3):121-125. [Link]
-
Yang Z, Chen M, Fialkow LB, Ellett JD, Wu R, Nadler JL. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas. 2003;26(4):e99-e104. [Link]
-
Harlan DM, Archer JR, Squiers EC, et al. Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes. Comparative Medicine. 2009;59(2):146-153. [Link]
Sources
- 1. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of type 1 diabetes following treatment of non-obese diabetic mice with INGAP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Early window of diabetes determinism in NOD mice, dependent on the complement receptor CRIg, identified by noninvasive imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOD Mice—Good Model for T1D but Not Without Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Versus Progressive Onset of Diabetes in NOD Mice: Potential Implications for Therapeutic Interventions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amelioration of type 1 diabetes following treatment of non-obese diabetic mice with INGAP and this compound [scirp.org]
Application Notes and Protocols for Utilizing Lisofylline in Streptozotocin (STZ)-Induced Diabetes Models
Introduction: Targeting Inflammation in Type 1 Diabetes Models
The streptozotocin (STZ)-induced diabetes model is a cornerstone for preclinical research in type 1 diabetes (T1D), recapitulating the selective destruction of pancreatic β-cells and the subsequent hyperglycemia characteristic of the human disease. STZ, a glucosamine-nitrosourea compound, is preferentially taken up by β-cells via the GLUT2 transporter. Inside the cell, it induces DNA alkylation and the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to cellular damage and apoptosis.[1][2][3][4][5] The multiple low-dose STZ (MLD-STZ) regimen, in particular, is thought to trigger an immune-mediated inflammatory response, involving pro-inflammatory cytokines, that contributes significantly to β-cell demise, thus closely mimicking the autoimmune nature of T1D.[6]
Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ), are key players in this destructive process.[7] They activate signaling cascades within the β-cell, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 4 (STAT4) pathways, which promote apoptosis and inhibit insulin secretion.[8][9][10] This inflammatory milieu presents a critical target for therapeutic intervention.
Lisofylline (LSF), a synthetic methylxanthine derivative, has emerged as a promising anti-inflammatory agent with potent cytoprotective effects in the context of diabetes.[11][12] Its mechanism of action is multifaceted; LSF has been shown to suppress the production and action of pro-inflammatory cytokines, notably by inhibiting IL-12 signaling, which is critical for the differentiation of T helper 1 (Th1) cells that drive autoimmunity.[11][12] A key downstream target of the IL-12 pathway is STAT4, and LSF has been demonstrated to inhibit its activation, thereby disrupting the pro-inflammatory signaling cascade.[10][13][14] Furthermore, LSF protects pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism and preserving insulin secretory capacity.[13]
These application notes provide a comprehensive guide for researchers on the use of this compound in STZ-induced diabetes models. We will detail the protocols for inducing diabetes, administering LSF, and assessing its efficacy, while also providing insights into the underlying mechanisms and experimental rationale.
Mechanistic Overview: STZ-Induced Damage and this compound's Intervention
The following diagram illustrates the key pathways involved in STZ-induced β-cell destruction and the points of intervention for this compound.
Caption: STZ-induced β-cell destruction and this compound's therapeutic targets.
Experimental Design and Workflow
A typical experimental workflow to evaluate the efficacy of this compound involves acclimatizing the animals, initiating the LSF treatment regimen, inducing diabetes with STZ, monitoring disease progression, and finally, performing terminal analyses.
Caption: Experimental workflow for testing this compound in the STZ model.
Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (MLD-STZ Model in Mice)
The multiple low-dose STZ model is recommended for studying immunomodulatory compounds like this compound as it induces a more gradual, inflammation-driven β-cell destruction.
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich, S0130 or equivalent)
-
Sodium Citrate Dihydrate
-
Citric Acid Monohydrate
-
Sterile 0.9% Saline
-
Sterile Water for Injection
-
pH meter
-
0.22 µm syringe filters
-
Insulin syringes (28-30G)
Procedure:
-
Animal Model: Use male mice of a susceptible strain, such as C57BL/6J, aged 8-10 weeks.
-
Buffer Preparation (0.1 M Citrate Buffer, pH 4.5):
-
Prepare Solution A: 2.10 g Citric Acid Monohydrate in 100 mL sterile water.
-
Prepare Solution B: 2.94 g Sodium Citrate Dihydrate in 100 mL sterile water.
-
Mix solutions A and B (approximately 9.1 mL of A and 10.9 mL of B for a 20 mL final volume) and adjust the pH to 4.5.[12]
-
Sterile filter the final buffer using a 0.22 µm filter. Prepare this buffer fresh on the day of injections.
-
-
STZ Solution Preparation:
-
CRITICAL: STZ is light-sensitive and unstable in solution. Prepare it immediately before injection and keep it on ice, protected from light.[15][16][17]
-
Weigh the required amount of STZ powder.
-
Dissolve the STZ in the ice-cold citrate buffer to a final concentration of 5-10 mg/mL. For a 50 mg/kg dose in a 25g mouse, you would inject 125-250 µL.
-
-
STZ Administration:
-
Fast mice for 4-6 hours prior to injection to enhance STZ uptake by β-cells.[15][17]
-
Weigh each mouse to calculate the precise injection volume.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 40-50 mg/kg body weight.[6][7][15][17]
-
Repeat the injection once daily for five consecutive days.
-
-
Post-Injection Monitoring:
-
Immediately after injection, return food to the cages.
-
To prevent potentially fatal hypoglycemia that can occur 8-24 hours post-injection, provide the mice with 10% sucrose water for 48-72 hours after the final STZ injection.[15][18]
-
Monitor blood glucose levels starting 72 hours after the last injection. Tail vein blood can be used with a standard glucometer.
-
Mice with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic.[6]
-
Protocol 2: this compound Administration
This protocol is based on a successful regimen for preventing diabetes in MLD-STZ mice.[7]
Materials:
-
This compound (LSF)
-
Sterile 0.9% Saline
Procedure:
-
LSF Solution Preparation: Dissolve LSF in sterile 0.9% saline to the desired concentration. The solubility and stability should be confirmed based on the manufacturer's data sheet.
-
Administration Schedule:
-
Begin daily LSF treatment 5 days before the first STZ injection .
-
Continue daily LSF administration throughout the 5-day STZ induction period and for the remainder of the study (e.g., for a total of 2-3 weeks).[7]
-
-
Dosage and Route:
Protocol 3: Assessment of Glycemic Control - Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animals to clear a glucose load, providing a functional measure of insulin secretion and sensitivity.
Materials:
-
D-Glucose
-
Sterile 0.9% Saline
-
Glucometer and test strips
Procedure:
-
Preparation: Fast mice overnight (approximately 16 hours) or for a shorter duration of 5-6 hours, ensuring free access to water.[2][9][10] A shorter fast is often preferred to reduce stress.
-
Baseline Glucose: At time t=0, obtain a baseline blood glucose reading from the tail vein.
-
Glucose Administration: Inject a 20% D-glucose solution (in sterile saline) intraperitoneally at a dose of 2 g/kg body weight.[9] The injection volume is typically 10 µL per gram of body weight.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.[10]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each experimental group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance. A significant reduction in the AUC for the LSF-treated group compared to the STZ-only group indicates improved glucose homeostasis.
Protocol 4: Histological and Immunohistochemical Analysis of Pancreatic Islets
This protocol allows for the visualization of islet morphology, immune cell infiltration, and quantification of β-cell mass.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibody: Guinea pig anti-insulin (e.g., Dako, A0564)
-
Appropriate biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Microscope and imaging software
Procedure:
-
Tissue Harvest and Fixation:
-
At the study endpoint, euthanize the mice and carefully dissect the entire pancreas.
-
Fix the pancreas in 4% PFA or 10% formalin for 24 hours.[20]
-
-
Tissue Processing and Sectioning:
-
Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin.
-
Cut serial sections (e.g., 5 µm thick) through the entire pancreas. To ensure representative sampling for β-cell mass quantification, collect sections at systematic intervals (e.g., every 200-250 µm).[20]
-
-
H&E Staining:
-
Stain representative sections with H&E to assess overall islet morphology and to visualize immune cell infiltration (insulitis).[14]
-
-
Immunohistochemistry (IHC) for Insulin:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary anti-insulin antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody, followed by the ABC reagent.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.[3]
-
-
Image Analysis and Quantification of β-Cell Mass:
-
Scan the stained slides using a slide scanner or capture images systematically.
-
Using image analysis software (e.g., ImageJ, Visiopharm), measure the total pancreatic area and the insulin-positive (β-cell) area for each section.
-
Calculate the β-cell mass using the following formula: β-Cell Mass (mg) = Pancreas Weight (mg) × (Total β-Cell Area / Total Pancreatic Area)[11][20][21]
-
Protocol 5: Measurement of Serum Cytokines
Measuring systemic levels of TNF-α and IFN-γ can directly assess the anti-inflammatory effects of this compound.
Materials:
-
Blood collection tubes (e.g., Microvette for plasma or serum)
-
Commercial ELISA kits for mouse TNF-α and IFN-γ (e.g., from Thermo Fisher Scientific, Abcam, R&D Systems, RayBiotech).[22][23][24]
-
Microplate reader
Procedure:
-
Sample Collection: At the terminal endpoint, collect blood via cardiac puncture.
-
Serum/Plasma Preparation: Allow blood to clot for serum or collect in EDTA/heparin tubes for plasma. Centrifuge and collect the supernatant. Store at -80°C until analysis.
-
ELISA:
-
Perform the ELISA according to the manufacturer's specific protocol for the chosen kit.
-
Briefly, this involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the levels between the STZ-only group and the LSF-treated group.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to ameliorate the diabetic phenotype in the STZ model. The following tables summarize representative data that could be expected from these experiments.
Table 1: Glycemic Parameters and Diabetes Incidence
| Group | N | Non-Fasting Blood Glucose (mg/dL) at Week 3 | IPGTT AUC (mg/dLmin) | Diabetes Incidence (%) |
| Vehicle Control | 10 | 145 ± 15 | 15,000 ± 1,800 | 0% |
| STZ + Vehicle | 12 | 480 ± 65 | 45,000 ± 5,500 | 91.6%[7] |
| STZ + this compound | 12 | 210 ± 40 | 23,000 ± 3,000 | 25.0%[7] |
| *Data are presented as Mean ± SD. p < 0.01 compared to STZ + Vehicle. Data are illustrative and based on published findings. |
Table 2: Pancreatic and Inflammatory Markers
| Group | N | β-Cell Mass (% of Control) | Islet Insulitis Score (0-4) | Serum TNF-α (pg/mL) | Serum IFN-γ (pg/mL) |
| Vehicle Control | 10 | 100% | 0.1 ± 0.1 | 15 ± 5 | 10 ± 4 |
| STZ + Vehicle | 12 | 25 ± 8% | 2.8 ± 0.6 | 85 ± 20 | 70 ± 18 |
| STZ + this compound | 12 | 65 ± 12% | 1.1 ± 0.4 | 30 ± 10 | 25 ± 9 |
| *Data are presented as Mean ± SD. p < 0.01 compared to STZ + Vehicle. Data are illustrative and based on published findings. |
Conclusion and Trustworthiness of Protocols
The protocols described herein provide a robust framework for evaluating the therapeutic potential of this compound in a clinically relevant model of type 1 diabetes. By adhering to these step-by-step methodologies, researchers can generate reproducible and reliable data. The causality behind the experimental choices is grounded in the established pathophysiology of STZ-induced diabetes and the known anti-inflammatory and cytoprotective mechanisms of this compound. Each protocol includes critical steps and checkpoints, such as pH validation of buffers, immediate use of STZ solutions, and confirmation of hyperglycemia, which serve as a self-validating system to ensure the integrity of the model and the subsequent findings. The use of multiple endpoints—glycemic control, β-cell mass, and systemic inflammation—provides a comprehensive assessment of this compound's efficacy. By following these guidelines, researchers can confidently investigate this promising compound and contribute to the development of novel therapies for T1D.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Holz, A., Bot, A., Coon, B., Wolfe, T., Grusby, M. J., & von Herrath, M. G. (1999). Disruption of the STAT4 Signaling Pathway Protects from Autoimmune Diabetes While Retaining Antiviral Immune Competence. The Journal of Immunology, 163(10), 5374-5382. [Link]
-
Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). [Link]
-
Šrámek, J., Nývltová, E., Kovář, J., & Polívková, M. (2018). Role of p38 MAPK pathway in apoptosis induction by saturated fatty acid in human pancreatic β-cells. Problems of Endocrinology, 64(3), 158-166. [Link]
-
Kovář, J., Nývltová, E., & Polívková, M. (2018). p38 MAPK Is Activated but Does Not Play a Key Role during Apoptosis Induction by Saturated Fatty Acid in Human Pancreatic β-Cells. International Journal of Molecular Sciences, 19(11), 3381. [Link]
-
Ma, L., et al. (2018). Inhibition of p38 mitogen-activated protein kinase exerts a hypoglycemic effect by improving β cell function via inhibition of β cell apoptosis in db/db mice. Molecular Medicine Reports, 17(5), 7077-7084. [Link]
-
Cheng, K., et al. (2010). In situ Quantification of Pancreatic Beta-cell Mass in Mice. Journal of Visualized Experiments, (40), 2053. [Link]
-
Marinho, T. S., Aguila, M. B., & Mandarim-de-Lacerda, C. A. (2019). Pancreatic islet stereology: Estimation of beta cells mass. International Journal of Morphology, 37(4), 1331-1334. [Link]
-
Pavlovic, D., et al. (2000). Role of p38 mitogen-activated protein kinase (p38 MAPK) in cytokine-induced rat islet cell apoptosis. Journal of Biological Chemistry, 275(17), 12603-12608. [Link]
-
Jo, J., et al. (2009). In situ Quantification of Pancreatic Beta-cell Mass in Mice. Journal of Visualized Experiments, (34), 1623. [Link]
-
Yang, Z. D., et al. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99-104. [Link]
-
Vardi, P., et al. (2010). Automated quantification of pancreatic β-cell mass. American Journal of Physiology-Endocrinology and Metabolism, 299(5), E833-E839. [Link]
-
Kwon, G., et al. (2018). HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model. Journal of Cellular and Molecular Medicine, 22(8), 3894-3906. [Link]
-
Yang, Z., Chen, M., Wu, R., et al. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307-1314. [Link]
-
Park, K. S., et al. (2018). Accurate measurement of pancreatic islet β-cell mass using a second-generation fluorescent exendin-4 analog. Proceedings of the National Academy of Sciences, 115(1), 178-183. [Link]
-
Eleazu, C. O., Eleazu, K. C., Chukwuma, S., & Essien, U. N. (2013). Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans. Journal of Diabetes & Metabolic Disorders, 12(1), 60. [Link]
-
Flesher, M., et al. (2015). STAT4 sequence variant and elevated gene expression are associated with type 1 diabetes in Polish children. Archives of Medical Science, 11(3), 590-597. [Link]
-
Kumar, D., et al. (2017). Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells. Journal of Environmental Pathology, Toxicology and Oncology, 36(1), 47-64. [Link]
-
Kovář, J., Nývltová, E., & Polívková, M. (2018). Role of p38 MAPK pathway in apoptosis induction by saturated fatty acid in human pancreatic β-cells. ResearchGate. [Link]
-
Yang, Z., & Chen, M. (2003). Inhibition of STAT4 Activation by this compound Is Associated with the Protection of Autoimmune Diabetes. Annals of the New York Academy of Sciences, 1005, 409-411. [Link]
-
Macor, C., et al. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 363-370. [Link]
-
Yang, Z., et al. (2003). The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation, 76(5), 793-797. [Link]
-
ResearchGate. (n.d.). Streptozotocin-induced β-cell destruction kinetics revealed by.... [Link]
-
Online Inhibitor. (2025). Streptozotocin: Unraveling β-Cell Cytotoxicity and the Future of Experimental Diabetes Models. [Link]
-
RayBiotech. (n.d.). Mouse IFN-gamma ELISA Kit. [Link]
-
Yang, Z., & Nadler, J. L. (2005). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology, 69(1), 1-5. [Link]
-
ResearchGate. (n.d.). Protocol of STZ administration to mice from a given experimental group. [Link]
-
West Virginia University Institutional Animal Care and Use Committee. (2023). WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. [Link]
-
Ghasemi, A., & Jeddi, S. (2023). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 22, 274–294. [Link]
-
Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). [Link]
-
Deeds, M. C., et al. (2011). Single Dose Streptozotocin Induced Diabetes: Considerations for Study Design in Islet Transplantation Models. Journal of visualized experiments : JoVE, (50), 2681. [Link]
-
Liu, J., et al. (2013). [Diabetes induced by multiple low doses of STZ can be spontaneously recovered in adult mice]. Sheng li xue bao : [Acta physiologica Sinica], 65(4), 433–439. [Link]
Sources
- 1. HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ifg-1.com [ifg-1.com]
- 6. [Diabetes induced by multiple low doses of STZ can be spontaneously recovered in adult mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of p38 mitogen-activated protein kinase exerts a hypoglycemic effect by improving β cell function via inhibition of β cell apoptosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of p38 mitogen-activated protein kinase (p38 MAPK) in cytokine-induced rat islet cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT4 sequence variant and elevated gene expression are associated with type 1 diabetes in Polish children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intjmorphol.com [intjmorphol.com]
- 12. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autoimmune diabetes is blocked in Stat4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disruption of the STAT4 signaling pathway protects from autoimmune diabetes while retaining antiviral immune competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diacomp.org [diacomp.org]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 23. raybiotech.com [raybiotech.com]
- 24. Mouse IFN-gamma ELISA Kit Elisa Kit KE10094 | Proteintech [ptglab.com]
Application Notes & Protocols: Investigating Lisofylline in High-Fat Diet-Induced Metabolic Stress Models
Introduction: Targeting Inflammation and Metabolic Dysfunction with Lisofylline
The escalating global prevalence of obesity and its associated metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has spurred intensive research into novel therapeutic interventions. A key pathological feature underpinning these conditions is chronic, low-grade inflammation, often triggered by metabolic stressors such as a high-fat diet (HFD). This compound (LSF), a synthetic methylxanthine derivative, has emerged as a promising investigational compound due to its unique immunomodulatory properties.
Unlike broader immunosuppressants, this compound exhibits a more targeted action by inhibiting phosphodiesterase (PDE) enzymes and modulating pro-inflammatory signaling pathways. A primary mechanism of interest is its ability to suppress the production of reactive oxygen species (ROS) and subsequent inflammatory cytokine cascades, which are known to be exacerbated by lipid accumulation in metabolic tissues. Specifically, this compound has been shown to preserve mitochondrial function and reduce the generation of pro-inflammatory lipid peroxidation products. This targeted action makes LSF a compelling candidate for mitigating the deleterious effects of lipotoxicity in HFD-fed animal models, which closely mimic the pathophysiology of human metabolic disease.
These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of this compound in preclinical HFD animal models. We will detail the experimental design, provide step-by-step protocols for key assays, and explain the scientific rationale behind these choices, ensuring a robust and reproducible investigation.
Experimental Design & Rationale
A well-structured experimental design is paramount for elucidating the effects of this compound in HFD-induced metabolic dysregulation. The following workflow provides a logical progression from initial model induction to terminal endpoint analysis.
Caption: Experimental workflow for this compound studies in HFD models.
Causality Behind Experimental Choices:
-
Animal Model Selection: C57BL/6J mice are a widely used and well-characterized strain for HFD-induced obesity and metabolic syndrome studies due to their susceptibility to weight gain, insulin resistance, and hepatic steatosis when placed on a high-fat diet.
-
Diet Composition: A diet with 45-60% of calories derived from fat is standard for inducing a robust metabolic phenotype. The control group should be fed a matched diet with a lower fat content (e.g., 10% kcal from fat) to ensure that any observed effects are attributable to the high-fat content and not other dietary components.
-
This compound Dosing: The dosage of this compound can vary, but published studies often use a range of 10-40 mg/kg body weight, administered via intraperitoneal (i.p.) injection or oral gavage. The choice of administration route and dosing frequency should be based on the specific research question and the pharmacokinetic properties of the compound.
-
In-Life Monitoring: Regular monitoring of body weight, food intake, and glucose homeostasis (via GTT and ITT) is crucial for tracking the progression of the metabolic phenotype and assessing the therapeutic efficacy of this compound over time.
Core Protocols
The following protocols are fundamental for assessing the impact of this compound on HFD-induced metabolic and inflammatory endpoints.
Protocol 1: High-Fat Diet Induction and this compound Administration
-
Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
-
Baseline Measurements: Record the initial body weight and collect baseline blood samples for glucose measurement.
-
Dietary Intervention: Randomly assign mice to two primary dietary groups:
-
Control Diet (CD): 10% kcal from fat.
-
High-Fat Diet (HFD): 45% or 60% kcal from fat.
-
-
Treatment Groups: After a period of HFD feeding to establish the metabolic phenotype (typically 8-12 weeks), further divide the HFD group into two subgroups:
-
HFD + Vehicle: Administer the vehicle control (e.g., sterile saline or PBS) on the same schedule as the this compound group.
-
HFD + this compound: Administer this compound at the predetermined dose and route. A typical starting point is 20 mg/kg, i.p., once daily.
-
-
Monitoring: Continue the respective diets and treatments for the duration of the study (e.g., an additional 4-8 weeks), while performing in-life monitoring as described in the experimental workflow.
Protocol 2: Glucose and Insulin Tolerance Tests (GTT & ITT)
A. Glucose Tolerance Test (GTT):
-
Fasting: Fast the mice for 6 hours (with free access to water).
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Challenge: Administer a bolus of D-glucose (2 g/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
B. Insulin Tolerance Test (ITT):
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0).
-
Insulin Challenge: Administer human or murine insulin (0.75 U/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Protocol 3: Liver Histology and Lipid Staining
-
Tissue Harvest: At the study endpoint, euthanize the mice and carefully dissect the liver. Weigh the entire liver.
-
Fixation: Fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.
-
Embedding and Sectioning: Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to visualize overall liver morphology, inflammation, and ballooning degeneration.
-
Oil Red O Staining (for lipids):
-
Fix a separate piece of liver in optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cut 10 µm cryosections.
-
Stain with a freshly prepared Oil Red O solution to visualize neutral lipid droplets.
-
Counterstain with hematoxylin.
-
-
Microscopy and Scoring: Image the stained sections and use a semi-quantitative scoring system (e.g., NAFLD Activity Score - NAS) to evaluate the degree of steatosis, lobular inflammation, and hepatocellular ballooning.
Data Presentation & Expected Outcomes
The following tables provide a template for summarizing key quantitative data from a study investigating this compound in HFD-fed mice.
Table 1: Metabolic Parameters
| Group | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) |
| CD + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + this compound |
Table 2: Glucose and Insulin Tolerance Test Data
| Group | GTT AUC (mg/dL * min) | ITT Nadir (% of baseline) |
| CD + Vehicle | ||
| HFD + Vehicle | ||
| HFD + this compound |
Mechanistic Insights: this compound's Mode of Action
This compound's therapeutic effects in the context of HFD-induced metabolic stress are believed to be mediated through the modulation of key inflammatory and metabolic signaling pathways.
Caption: this compound's proposed mechanism in mitigating HFD-induced pathology.
By inhibiting the generation of mitochondrial ROS and downstream inflammatory signaling through pathways like NF-κB, this compound can potentially ameliorate insulin resistance and reduce hepatic lipid accumulation. This makes the analysis of these specific molecular markers a critical component of the study.
Self-Validating Systems & Trustworthiness
To ensure the trustworthiness of the experimental outcomes, several self-validating checks should be integrated into the study design:
-
Positive and Negative Controls: The CD + Vehicle group serves as a negative control for the disease phenotype, while the HFD + Vehicle group acts as a positive control, demonstrating the successful induction of metabolic stress.
-
Dose-Response: If resources permit, including multiple this compound dosage groups can establish a dose-dependent effect, strengthening the evidence for the compound's efficacy.
-
Correlation of Endpoints: The various endpoints should correlate logically. For example, an improvement in GTT results with this compound treatment should be accompanied by reduced hepatic steatosis and lower levels of pro-inflammatory markers. Discrepancies may indicate technical issues or more complex biological responses that require further investigation.
-
Blinding: Whenever possible, researchers conducting assays and analyzing data should be blinded to the treatment groups to prevent unconscious bias.
Conclusion
The use of high-fat diet animal models provides a clinically relevant platform to investigate the therapeutic potential of this compound for metabolic disorders. By employing the robust experimental design and detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data to elucidate the mechanisms by which this compound mitigates the multifaceted pathology of HFD-induced metabolic stress. A thorough investigation incorporating in-life metabolic monitoring, terminal biochemical and histological analyses, and mechanistic molecular studies will provide a comprehensive understanding of this compound's efficacy and mode of action.
References
-
Title: this compound, a novel anti-inflammatory agent, prevents the development of diabetes in BB rats. Source: Journal of Clinical Investigation URL: [Link]
-
Title: this compound reduces inflammation and the development of diabetic nephropathy in autoimmune diabetic mice. Source: Journal of the American Society of Nephrology URL: [Link]
-
Title: A review of the beneficial effects of this compound on organ transplant and associated diseases. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: this compound improves glycemic control in a model of diet-induced obesity and insulin resistance. Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]
-
Title: this compound inhibits the development of autoimmune diabetes in the NOD mouse. Source: Diabetes URL: [Link]
Mitigating Islet Stress: Application Notes and Protocols for Pancreatic Islet Isolation and Culture with Lisofylline
For: Researchers, scientists, and drug development professionals in the field of diabetes, transplantation, and regenerative medicine.
Introduction: The Challenge of Islet Viability
The isolation of pancreatic islets of Langerhans is a cornerstone of research in diabetes and is the basis for clinical islet transplantation for the treatment of type 1 diabetes. However, the process of liberating islets from the surrounding exocrine tissue is inherently traumatic. A combination of enzymatic digestion and mechanical dissociation imposes significant stress on the islets, leading to inflammation, apoptosis, and a substantial loss of viable islet mass.[1] This early-stage damage compromises islet function and can significantly impact experimental outcomes and the success of transplantation.
The inflammatory cascade initiated during isolation involves the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[2][3] These cytokines activate intracellular stress signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which can lead to β-cell dysfunction and death.[4][5]
This application note provides a detailed guide to the use of Lisofylline (LSF), a novel anti-inflammatory agent, during pancreatic islet isolation and culture to enhance islet viability and preserve function. By explaining the molecular mechanisms of LSF and providing step-by-step protocols, we aim to equip researchers with the tools to improve the quality and yield of isolated islets for both research and clinical applications.
The Protective Mechanism of this compound
This compound is a synthetic methylxanthine derivative that has demonstrated significant protective effects on pancreatic β-cells against inflammatory damage.[6][7][8] Its primary mechanism of action is the preservation of mitochondrial function in the face of cytotoxic insults.[6][7] Pro-inflammatory cytokines are known to impair mitochondrial metabolism, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.[6][7] LSF counteracts these effects by promoting mitochondrial metabolism, thereby maintaining cellular energy levels and reducing oxidative stress.[6][7]
Furthermore, LSF has been shown to modulate inflammatory signaling pathways. While the precise interactions are still under investigation, evidence suggests that LSF can attenuate the activation of key inflammatory transcription factors, such as NF-κB, which are central to the cytokine-induced damage cascade in islets.[4][5][9] By mitigating these initial inflammatory signals, LSF helps to preserve islet architecture and insulin secretory function.[10]
The following diagram illustrates the proposed mechanism by which this compound protects pancreatic islets from cytokine-induced damage:
Caption: Proposed Protective Mechanism of this compound in Pancreatic Islets.
Experimental Protocols
The following protocols detail the isolation of pancreatic islets from mice and their subsequent culture with this compound supplementation. These protocols are based on established methods and incorporate LSF to enhance islet quality.
I. Murine Pancreatic Islet Isolation with this compound
This protocol is adapted from a widely used method involving collagenase digestion and density gradient purification.[11]
Materials:
-
Reagents:
-
Collagenase P (Roche or equivalent)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Penicillin-Streptomycin solution
-
This compound (LSF)
-
Histopaque-1077 (or other density gradient medium)
-
Bovine Serum Albumin (BSA)
-
-
Equipment:
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Water bath (37°C)
-
Centrifuge
-
Dissecting microscope
-
Petri dishes
-
Cell culture incubator (37°C, 5% CO₂)
-
Solutions:
-
Collagenase Solution (prepare fresh): 1 mg/mL Collagenase P in ice-cold HBSS. Add 0.05% (w/v) BSA.[11]
-
Stop Solution (prepare fresh): HBSS with 10% FBS.
-
Culture Medium with LSF: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and this compound.
| Parameter | Recommended Concentration | Reference |
| This compound (LSF) | 20-100 µM | [12][13] |
Procedure:
-
Pancreas Perfusion:
-
Anesthetize and euthanize the mouse according to approved institutional protocols.
-
Expose the abdominal cavity and locate the common bile duct.
-
Inject 3-5 mL of cold Collagenase Solution into the common bile duct to inflate the pancreas.[11]
-
-
Pancreas Digestion:
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 2 mL of Collagenase Solution.
-
Incubate the tube in a 37°C water bath for 12-15 minutes, shaking gently every few minutes.
-
Stop the digestion by adding 30 mL of cold Stop Solution.
-
-
Islet Purification:
-
Centrifuge the digested tissue at 200 x g for 2 minutes. Discard the supernatant.
-
Resuspend the pellet in 10 mL of Histopaque-1077.
-
Carefully layer 10 mL of warm HBSS on top of the Histopaque-1077 suspension.
-
Centrifuge at 800 x g for 20 minutes with the brake off.
-
Collect the islets from the interface between the Histopaque-1077 and HBSS layers.
-
-
Washing and Culture:
-
Wash the collected islets three times with HBSS.
-
Resuspend the final islet pellet in the Culture Medium with this compound.
-
Transfer the islets to a petri dish and culture in a 37°C, 5% CO₂ incubator.
-
The following diagram outlines the workflow for murine pancreatic islet isolation with the incorporation of this compound:
Caption: Workflow for Murine Pancreatic Islet Isolation with this compound.
II. Human Pancreatic Islet Culture with this compound
For researchers working with human islets, which are often obtained from core facilities, the immediate post-shipment culture period is critical for recovery. The NIH Clinical Islet Transplantation (CIT) Consortium has established protocols that include this compound in the culture media.[14][15][16]
Materials:
-
Reagents:
-
CMRL-1066 medium (or other specialized islet culture medium)
-
Human Serum Albumin (HSA)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Ciprofloxacin
-
HEPES
-
Sodium Bicarbonate
-
This compound (LSF)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile culture flasks or dishes
-
Culture Medium Preparation (Based on CIT Protocols):
| Component | Typical Concentration | Reference |
| CMRL-1066 | Base Medium | [17] |
| Human Serum Albumin (HSA) | 1.5% | [17] |
| ITS Supplement | 0.1% | [17] |
| Ciprofloxacin | 1 ml | [17] |
| HEPES (1M) | 5 ml | [17] |
| Sodium Bicarbonate (7.5%) | 14.5 ml | [17] |
| This compound (LSF) | As per CIT protocol | [14][15][16] |
Procedure:
-
Islet Reception and Assessment:
-
Upon receiving the human islet shipment, carefully transfer the islets to a sterile petri dish.
-
Assess islet purity, quantity (in Islet Equivalents, IEQ), and viability using standard methods such as dithizone staining and fluorescein diacetate/propidium iodide (FDA/PI) staining.
-
-
Culture Initiation:
-
Prepare the complete human islet culture medium supplemented with this compound.
-
Calculate the required number of culture flasks based on the total IEQ. A common density is around 30,000 IEQ per T175 flask.[17]
-
Transfer the appropriate number of islets to each flask containing the pre-warmed, LSF-supplemented medium.
-
-
Incubation:
-
Culture the islets in a 37°C, 5% CO₂ incubator.
-
Monitor the islets daily for morphology and signs of contamination.
-
Change the culture medium every 24-48 hours, replacing it with fresh, LSF-supplemented medium.
-
Conclusion
The incorporation of this compound into pancreatic islet isolation and culture protocols offers a scientifically-grounded approach to improving islet quality and yield. By mitigating the inflammatory stress inherent in these procedures, LSF helps to preserve the viability and function of these delicate cell clusters. The protocols provided herein offer a practical framework for researchers to implement this protective strategy in their own laboratories, ultimately leading to more robust and reliable experimental outcomes and advancing the potential of islet transplantation.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Mandrup-Poulsen, T., Bendtzen, K., Nielsen, J. H., Bendixen, G., & Nerup, J. (1985). Cytokines cause functional and structural damage to isolated islets of Langerhans. Allergy, 40(6), 424–429. [Link]
-
Abdelli, S., Ansite, J., Roduit, R., Borsello, T., Matsumoto, I., Sawada, T., ... & Prentki, M. (2004). Intracellular Stress Signaling Pathways Activated During Human Islet Preparation and Following Acute Cytokine Exposure. Diabetes, 53(11), 2815–2823. [Link]
-
Semantic Scholar. (n.d.). Intracellular stress signaling pathways activated during human islet preparation and following acute cytokine exposure. Retrieved from [Link]
- Taylor-Fishwick, D. A., Imai, Y., & Weaver, J. R. (2018). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines.
-
Rabinovitch, A., Suarez-Pinzon, W. L., Strynadka, K., & Rajotte, R. V. (1994). Human pancreatic islet beta-cell destruction by cytokines involves oxygen free radicals and aldehyde production. The Journal of Clinical Endocrinology & Metabolism, 79(3), 615–622. [Link]
-
Rabinovitch, A., Sumoski, W., Rajotte, R. V., & Warnock, G. L. (1990). Cytotoxic effects of cytokines on human pancreatic islet cells in monolayer culture. The Journal of Clinical Endocrinology & Metabolism, 71(1), 152–156. [Link]
-
Suarez-Pinzon, W. L., Strynadka, K., & Rabinovitch, A. (1996). Destruction of rat pancreatic islet beta-cells by cytokines involves the production of cytotoxic aldehydes. Endocrinology, 137(12), 5290–5296. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link]
-
The NIH CIT Consortium Chemistry Manufacturing Controls Monitoring Committee. (2017). Purified Human Pancreatic Islets, CIT Culture Media with this compound or Exenatide. CellR4, 5(3), e2377. [Link]
-
Amyot, J., Semache, M., Ferdaoussi, M., Fontés, G., & Poitout, V. (2012). Lipopolysaccharides Impair Insulin Gene Expression in Isolated Islets of Langerhans via Toll-Like Receptor-4 and NF-kB Signalling. PLOS ONE, 7(4), e36200. [Link]
-
ResearchGate. (n.d.). Effect of the islet isolation procedure on NF-κB DNA-binding levels.... Retrieved from [Link]
-
Burke, S. J., Stadler, K., Lu, D., Chmelinska, M., Kuang, J., & Kover, K. L. (2013). Sustained NF-kB Activation and Inhibition in b-Cells Have Minimal Effects on Function and Islet Transplant Outcomes. PLOS ONE, 8(10), e77452. [Link]
-
Nadler, J. L., Zandong, Y., Chen, M., Fialkow, L., & Ellett, J. (1999). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 48(8), 969–975. [Link]
-
The NIH CIT Consortium Chemistry Manufacturing Controls Monitoring Committee. (2017). Purified Human Pancreatic Islets, CIT Culture Media With this compound – Standard Operating Procedure of the NIH Clinical Islet Transplantation Consortium. CellR4. [Link]
-
Bleich, D., Chen, S., Gu, J. L., Thomas, L., & Pekala, P. H. (1997). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 138(9), 3717–3723. [Link]
-
Noguchi, H., Matsumoto, S., Kobayashi, N., & Okitsu, T. (2005). Improvement of pancreatic islet cell isolation for transplantation. Journal of Hepato-Biliary-Pancreatic Surgery, 12(4), 277–283. [Link]
-
Lee, S., Kim, H. J., Kim, S. J., & Kim, J. W. (2020). The Outcomes and Quality of Pancreatic Islet Cells Isolated from Surgical Specimens for Research on Diabetes Mellitus. Journal of Clinical Medicine, 9(11), 3724. [Link]
-
Forbes, S., & Johnston, E. (2023). Unlocking the post-transplant microenvironment for successful islet function and survival. Frontiers in Endocrinology, 14, 1243162. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2004). The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation, 77(1), 55–60. [Link]
-
Balamurugan, A. N., Breite, A. G., & Ansite, J. (2005). Improved islet survival and in vitro function using solubilized small intestinal submucosa. Transplantation Proceedings, 37(1), 221–224. [Link]
-
The NIH CIT Consortium Chemistry Manufacturing Controls Monitoring Committee. (2017). Purified Human Pancreatic Islets, CIT Transplant Media with this compound. CellR4, 5(3), e2387. [Link]
-
The NIH CIT Consortium Chemistry Manufacturing Controls Monitoring Committee. (2017). Purified Human Pancreatic Islets with this compound, Interim Certificate of Analysis (Product Code PHPI-L-01). CellR4, 5(2), e2296. [Link]
-
Joslin Diabetes Center. (n.d.). Islet Isolation Core. Retrieved from [Link]
-
Balamurugan, N. A. (2019, May 3). Islet isolation techniques. YouTube. [Link]
-
Li, D. S., Yuan, Y. H., & Brunicardi, F. C. (2019). A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. Journal of Visualized Experiments, (150), e59622. [Link]
-
Qi, M., Barbaro, B., Wang, S., Wang, Y., Hansen, M., & Oberholzer, J. (2022, May 24). Human Pancreatic Islet Isolation: Purification & Culture-Human Islets l Protocol Preview. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) A protocol for islet isolation from mouse pancreas. Retrieved from [Link]
-
Li, Y., Liu, Y., & Zhang, Y. (2021). Immune-Protective Formulations and Process Strategies for Improved Survival and Function of Transplanted Islets. Frontiers in Bioengineering and Biotechnology, 9, 709405. [Link]
-
The NIH CIT Consortium Chemistry Manufacturing Controls Monitoring Committee. (2009). Human Pancreatic Islet Isolation: Part II: Purification and Culture of Human Islets. Journal of Visualized Experiments, (27), 1343. [Link]
-
Balamurugan, A. N., Naziruddin, B., & Lockridge, A. (2022). Assessment of Culture/Preservation Conditions of Human Islets for Transplantation. Cell Transplantation, 31, 096368972210834. [Link]
Sources
- 1. Frontiers | Unlocking the post-transplant microenvironment for successful islet function and survival [frontiersin.org]
- 2. Cytokines cause functional and structural damage to isolated islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of cytokines on human pancreatic islet cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. journals.plos.org [journals.plos.org]
- 6. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.libraries.rutgers.edu]
- 14. Purified Human Pancreatic Islets, CIT Culture Media with this compound or Exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purified Human Pancreatic Islets, CIT Culture Media With this compound – Standard Operating Procedure of the NIH Clinical Islet Transplantation Consortium - CellR4 [cellr4.org]
- 16. Purified Human Pancreatic Islets, CIT Transplant Media with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Suppressing Islet Graft Rejection With Antioxidant-Based Encapsulation" by Jessie Marie Barra [digitalcommons.library.uab.edu]
Application Note: Measuring Cell Viability in Lisofylline-Treated Cultures Using the MTT Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive, step-by-step protocol for assessing cell viability and cytotoxicity of Lisofylline (LSF) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is intended for researchers, scientists, and drug development professionals. It details the underlying principles of the assay, offers field-proven insights to mitigate common pitfalls, and explains the scientific rationale behind critical experimental steps.
Introduction to the MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity.[1][2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][2] The concentration of the resulting formazan, which is solubilized before measurement, is directly proportional to the metabolic activity of the cells and is typically used as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Introduction to this compound (LSF)
This compound (LSF) is a synthetic methylxanthine derivative investigated for its potent anti-inflammatory properties.[3][4] Its mechanism of action involves the inhibition of pro-inflammatory cytokine production (such as IL-1, IL-6, and TNF-α) and the reduction of oxidative stress by inhibiting lipid peroxidation.[3] Given its effects on cellular signaling and metabolism, it is crucial to employ a carefully optimized and controlled protocol when assessing its impact on cell viability using metabolic assays like the MTT. One study has shown that LSF can promote mitochondrial metabolism in pancreatic beta-cells, which could potentially influence MTT assay results.[5]
Core Principles and Strategic Considerations
The MTT assay measures metabolic activity, not cell viability directly. This is a critical distinction. A compound can alter cellular metabolism without killing the cell, leading to a misinterpretation of cytotoxicity. LSF, for instance, has been shown to protect and even promote mitochondrial metabolism in certain cell types under stress.[5] This could, in theory, increase formazan production and mask a potential anti-proliferative effect or falsely suggest an increase in cell viability.
Therefore, a self-validating experimental design is essential and must include:
-
Compound Interference Control: To check if LSF directly reacts with MTT or formazan.[6]
-
Solvent Control: To account for any cytotoxic effects of the vehicle (e.g., DMSO) used to dissolve LSF.
-
Untreated Control: Represents 100% cell viability.
-
Blank Control: Contains media, MTT, and solubilization agent only, to determine background absorbance.[7][8]
Visualizing the MTT Assay Principle
The core of the assay is the enzymatic conversion of MTT in healthy mitochondria.
Caption: Enzymatic conversion of MTT to formazan in viable cells.
Detailed Experimental Protocol
PART 1: Initial Optimization (Crucial First Step)
Before testing this compound, the optimal cell seeding density and MTT incubation time must be determined for your specific cell line. This ensures the assay operates within a linear range.[7]
-
Determine Optimal Seeding Density:
-
Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells/well in a 96-well plate).[7][9]
-
Culture for a period equivalent to your planned drug treatment time (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described below.
-
Plot absorbance vs. cell number. The optimal seeding density should fall within the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control.[7]
-
-
Determine Optimal MTT Incubation Time:
-
Using the optimal seeding density, add the MTT reagent and incubate for different durations (e.g., 1, 2, 3, and 4 hours).[10]
-
Visible purple precipitate should be apparent inside the cells under a microscope.[7] Choose the shortest incubation time that gives a robust signal without causing cytotoxicity from the MTT reagent itself.[11] A 2-4 hour incubation is standard.[7]
-
PART 2: Materials and Reagent Preparation
| Reagent/Material | Specifications | Preparation & Storage |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Prepare a 5 mg/mL stock solution in sterile PBS.[2] Vortex to dissolve. Filter-sterilize (0.2 µm filter) and store in light-protected aliquots at -20°C. For frequent use, store at 4°C for up to a month.[2] Discard if the solution is blue-green.[7][8] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or Acidified Isopropanol | Use high-purity, cell culture grade DMSO. Store at room temperature. |
| This compound (LSF) | Purity >98% | Prepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate solvent (e.g., sterile water or DMSO). Store as per manufacturer's instructions, typically in aliquots at -20°C. |
| Cell Culture Medium | Appropriate for your cell line (e.g., DMEM, RPMI-1640) | Supplemented with Fetal Bovine Serum (FBS) and antibiotics as required. Consider using a phenol red-free medium during MTT incubation to reduce background.[9] |
| Equipment | 96-well flat-bottom plates, multichannel pipette, incubator, microplate reader | Plate reader should have a filter for absorbance measurement between 550-600 nm (optimal ~570 nm).[1][8] |
PART 3: Step-by-Step Assay Workflow
Caption: Step-by-step workflow for the MTT assay with this compound.
-
Cell Seeding:
-
Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of culture medium.
-
To mitigate "edge effects," consider filling the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[9]
-
Incubate the plate at 37°C, 5% CO₂ for 12-24 hours to allow cells to attach and resume logarithmic growth.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate LSF concentration or control vehicle.
-
Plate Layout is Critical:
-
Test Wells: Cells + Medium + this compound (in triplicate).
-
Untreated Control: Cells + Medium (represents 100% viability).
-
Solvent Control: Cells + Medium + highest concentration of solvent (e.g., DMSO) used for LSF.
-
Blank (Background): Medium only (no cells).
-
LSF Interference Control: Medium + this compound (highest concentration) without cells.
-
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the supernatant without disturbing the formazan pellet at the bottom.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis and Interpretation
-
Background Subtraction:
-
Calculate the average OD of your Blank wells.
-
Subtract this average blank OD from all other OD readings (including controls).
-
-
Calculate Percent Viability:
-
Normalize the data to the untreated control.
-
Formula: Percent Viability (%) = (OD of Treated Sample / OD of Untreated Control) * 100
-
-
Determine IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.
-
Plot Percent Viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the precise IC₅₀ value.[12][13] Software like GraphPad Prism or specialized Excel add-ins are recommended for this.[12][14]
-
Sample Data Presentation
| LSF Conc. (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD (Corrected) | % Viability |
| 0 (Control) | 1.152 | 1.188 | 1.170 | 1.150 | 100.0% |
| 10 | 1.105 | 1.121 | 1.095 | 1.087 | 94.5% |
| 50 | 0.854 | 0.880 | 0.865 | 0.846 | 73.6% |
| 100 | 0.601 | 0.589 | 0.612 | 0.581 | 50.5% |
| 200 | 0.315 | 0.333 | 0.320 | 0.303 | 26.3% |
| 500 | 0.150 | 0.145 | 0.155 | 0.127 | 11.0% |
| Blank | 0.025 | 0.022 | 0.023 | N/A | N/A |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Background | Contamination of medium or reagents; Phenol red interference.[9] | Use fresh, sterile reagents. Use phenol red-free medium for the assay steps.[9] |
| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time.[9] | Optimize cell number via titration.[9] Increase MTT incubation time after confirming it's not toxic.[7] |
| High Replicate Variability | Inaccurate pipetting; Edge effects.[9] | Use a calibrated multichannel pipette. Avoid using the outer wells of the plate for experimental samples.[9] |
| Viability > 100% at low LSF doses | LSF is promoting mitochondrial metabolism or proliferation; Experimental error. | This is a real possibility with LSF.[5] Note the observation and confirm with a different viability assay (e.g., cell counting with trypan blue). |
| LSF Interference | This compound is colored or directly reduces MTT. | Check the absorbance of the "LSF Interference Control" wells (medium + LSF, no cells). If the OD is significant, the MTT assay may not be suitable, and an alternative like the SRB or CellTiter-Glo® assay should be considered.[6] |
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH).[Link]
-
How can I calculate IC50 from mtt results? ResearchGate.[Link]
-
The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments.[Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.[Link]
-
How to calculate IC50 from MTT assay. YouTube.[Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed.[Link]
-
What is this compound used for? Patsnap Synapse.[Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.[Link]
-
This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed.[Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. PubMed.[Link]
-
This compound: a potential lead for the treatment of diabetes. PubMed.[Link]
-
This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. PubMed.[Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. National Institutes of Health (NIH).[Link]
-
Interference in colorimetric reactions for measuring hydrogen peroxide. PubMed.[Link]
-
Tackling assay interference associated with small molecules. PubMed.[Link]
-
Interference of Imferon in Colorimetric Assays for Iron. PubMed.[Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. youtube.com [youtube.com]
Measuring insulin secretion from beta-cells after LSF treatment
Title: Measuring Stimulated Insulin Secretion from Pancreatic Beta-Cells Following Novel Compound (LSF) Treatment
For: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic beta-cells are central regulators of glucose homeostasis, primarily through the synthesis and secretion of insulin.[1][2][3] Dysfunctional insulin secretion is a hallmark of metabolic diseases, most notably type 2 diabetes.[4][5] Consequently, the identification and characterization of novel therapeutic agents that can modulate beta-cell function are of paramount importance in drug discovery. This application note provides a detailed framework and step-by-step protocols for assessing the effect of a novel therapeutic compound, designated here as LSF (Lead Synthetic Fragment), on insulin secretion from a beta-cell model.
The primary mechanism for insulin release is Glucose-Stimulated Insulin Secretion (GSIS).[6] This process is initiated by glucose uptake and metabolism within the beta-cell, leading to a cascade of electrochemical events that culminate in the exocytosis of insulin-containing granules.[7][8] This guide will detail the methods to culture beta-cells, treat them with LSF, perform a GSIS assay, and quantify the resulting insulin secretion, thereby providing a robust system to evaluate the compound's therapeutic potential.
Scientific Background: The K-ATP Channel-Dependent GSIS Pathway
The canonical pathway for GSIS is a well-understood process that links cellular metabolism to membrane excitability and exocytosis.[9]
-
Glucose Uptake and Metabolism: Glucose enters the beta-cell via glucose transporters (GLUTs).[10] Inside the cell, glucose is phosphorylated by glucokinase and enters glycolysis and mitochondrial respiration. This metabolic activity rapidly increases the intracellular ratio of ATP to ADP.[6][11]
-
K-ATP Channel Closure: The elevated ATP/ADP ratio directly causes the closure of ATP-sensitive potassium (K-ATP) channels on the plasma membrane.[4][12] These channels are critical metabolic sensors in the beta-cell.[13]
-
Membrane Depolarization: Closure of the K-ATP channels prevents the efflux of positively charged potassium ions (K+), leading to the depolarization of the cell membrane.[11][12]
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs), causing a rapid influx of extracellular calcium (Ca2+) into the cytoplasm.[5][7][14]
-
Insulin Granule Exocytosis: The resulting sharp increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.[7][15][16]
This pathway provides multiple potential targets for therapeutic intervention. LSF could, for example, potentiate glucose metabolism, directly interact with the K-ATP channel, or modulate Ca2+ signaling. The following protocols are designed to determine LSF's effect on the net output of this pathway: insulin secretion.
Caption: The K-ATP channel-dependent pathway of Glucose-Stimulated Insulin Secretion (GSIS).
Principle of the Assay
This protocol utilizes an in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay with a rat insulinoma cell line (INS-1E) as a model system. The experiment is designed to measure the amount of insulin secreted by cells under basal (low glucose) and stimulatory (high glucose) conditions. By comparing the insulin secretion from cells treated with LSF to vehicle-treated controls, we can determine if LSF enhances, inhibits, or has no effect on beta-cell function. Insulin levels in the collected supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which provides high sensitivity and specificity.
Materials and Reagents
| Equipment | Consumables | Reagents & Media |
| Humidified CO2 Incubator (37°C) | 24-well cell culture plates | INS-1E Cell Line (or similar beta-cell line) |
| Biosafety Cabinet | Serological pipettes | RPMI-1640 Medium (with 11 mM glucose, L-glutamine) |
| Inverted Microscope | Pipette tips (sterile) | Fetal Bovine Serum (FBS), heat-inactivated |
| Centrifuge | 1.5 mL microcentrifuge tubes | Penicillin-Streptomycin solution (100x) |
| Plate Reader (450 nm) | Cell scraper | Sodium Pyruvate |
| Multichannel Pipette | - | β-Mercaptoethanol |
| - | - | Trypsin-EDTA (0.25%) |
| - | - | Krebs-Ringer Bicarbonate HEPES Buffer (KRBH) |
| - | - | D-Glucose (for stock solutions) |
| - | - | Bovine Serum Albumin (BSA), fatty acid-free |
| - | - | LSF (Lead Synthetic Fragment) |
| - | - | Vehicle (e.g., DMSO) |
| - | - | Glibenclamide (Positive Control) |
| - | - | Insulin ELISA Kit (e.g., from Millipore, Mercodia) |
Experimental Workflow
The overall workflow involves sequential steps from cell preparation to final data analysis. Proper planning and aseptic technique are critical for reliable and reproducible results.
Caption: High-level experimental workflow for assessing LSF's effect on insulin secretion.
Detailed Protocols
Protocol 1: Culture and Maintenance of INS-1E Beta-Cells
-
Rationale: Establishing a healthy, consistent cell culture is the foundation of the experiment. INS-1E cells are widely used as they retain glucose-responsive insulin secretion characteristics.
-
Prepare Complete Medium: To 500 mL of RPMI-1640, add 50 mL (10%) heat-inactivated FBS, 5 mL (1%) Penicillin-Streptomycin, 5 mL (1%) Sodium Pyruvate, and 3.5 µL of β-Mercaptoethanol (to a final concentration of 50 µM).
-
Thawing Cells: Rapidly thaw a cryovial of INS-1E cells in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer to a T-75 flask.
-
Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change medium every 2-3 days.
-
Subculture (Splitting): When cells reach 80-90% confluency, wash with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 2-3 minutes until cells detach. Neutralize with 7-8 mL of complete medium and re-plate at a 1:4 to 1:8 ratio.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Rationale: This core protocol creates conditions of low and high glucose to measure both basal and stimulated insulin secretion. A pre-incubation step in low glucose is critical to starve the cells, minimizing basal secretion and maximizing the response to high glucose stimulation.
-
Cell Seeding: Seed INS-1E cells into a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow them to adhere and grow for 48-72 hours.
-
LSF Treatment: Prepare desired concentrations of LSF and controls (Vehicle, Glibenclamide) in complete medium. Replace the medium in the wells with the treatment media and incubate for the desired duration (e.g., 24 hours).
-
Prepare KRBH Buffers:
-
Low Glucose KRBH (LG): KRBH buffer supplemented with 2.8 mM D-Glucose and 0.1% BSA.
-
High Glucose KRBH (HG): KRBH buffer supplemented with 16.7 mM D-Glucose and 0.1% BSA.
-
Warm both buffers to 37°C before use.
-
-
Pre-incubation (Starvation):
-
Gently aspirate the treatment medium from all wells.
-
Wash the cell monolayer twice with 1 mL of PBS.
-
Add 0.5 mL of LG buffer to each well.
-
Incubate at 37°C, 5% CO2 for 2 hours.
-
-
Basal Secretion Measurement:
-
Carefully collect the supernatant (this is the "basal" or "low glucose" sample) from each well into a labeled 1.5 mL microcentrifuge tube.
-
Immediately store samples on ice and later at -80°C until the ELISA is performed.
-
-
Stimulated Secretion Measurement:
-
Immediately add 0.5 mL of HG buffer to each well. For the positive control wells (Glibenclamide), add HG buffer containing the same concentration of Glibenclamide used for treatment.
-
Incubate at 37°C, 5% CO2 for 2 hours.
-
-
Collect Stimulated Sample:
-
Carefully collect the supernatant (this is the "stimulated" or "high glucose" sample) from each well into a new set of labeled tubes.
-
Store samples on ice and then at -80°C.
-
-
(Optional) Cell Lysis for Normalization: After collecting the final supernatant, wash wells with PBS and lyse the cells in 100 µL of a suitable lysis buffer (e.g., RIPA buffer). The total protein or DNA content can be used to normalize insulin secretion data, correcting for any variations in cell number between wells.
Protocol 3: Insulin Quantification (ELISA)
-
Rationale: The sandwich ELISA provides a highly specific and sensitive method to measure the concentration of insulin in the collected supernatants.
-
Follow the manufacturer's protocol for the chosen Insulin ELISA kit precisely.
-
Briefly, this involves adding standards and unknown samples (the collected supernatants) to a microplate pre-coated with an anti-insulin antibody.
-
A second, enzyme-linked anti-insulin antibody is added, which "sandwiches" the insulin.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The plate is read at 450 nm, and the optical density is proportional to the amount of insulin present.
-
Create a standard curve using the known insulin standards. Use the equation derived from the standard curve to calculate the insulin concentration in each unknown sample.
Data Analysis and Interpretation
The primary output will be the concentration of insulin (e.g., in ng/mL) for each condition under both basal (low glucose) and stimulated (high glucose) states.
Data Presentation:
| Treatment Group | LSF Conc. (µM) | Basal Insulin (ng/mL) ± SD | Stimulated Insulin (ng/mL) ± SD | Fold Change (Stim/Basal) |
| Vehicle Control | 0 | 0.8 ± 0.1 | 4.5 ± 0.4 | 5.6 |
| LSF | 1 | 0.9 ± 0.2 | 6.8 ± 0.5 | 7.6 |
| LSF | 10 | 1.1 ± 0.1 | 9.2 ± 0.7 | 8.4 |
| Positive Ctrl | 1 (Gliben.) | 3.5 ± 0.3 | 10.5 ± 0.9 | 3.0 |
Table represents example data.
Interpretation:
-
Vehicle Control: This group establishes the baseline GSIS response of the cells. A healthy response is typically a 4 to 10-fold increase in insulin secretion from basal to stimulated conditions.
-
LSF Treatment: Compare the stimulated insulin levels in LSF-treated wells to the vehicle control. A significant increase suggests LSF potentiates glucose-stimulated insulin secretion. Also, check if LSF increases basal secretion, which could indicate off-target effects or direct K-ATP channel closure.
-
Positive Control (Glibenclamide): Glibenclamide is a sulfonylurea drug that directly closes K-ATP channels, causing strong insulin secretion even in low glucose.[12] This control validates that the cells and the assay system are responsive. Note that its fold-change may appear lower because it elevates the basal secretion significantly.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or No GSIS Response in Ctrls | Cell health is poor; cells are of a high passage number; incorrect buffer pH. | Use lower passage cells (<30); ensure all buffers are at pH 7.4; check cell viability before the assay. |
| High Basal Secretion | Incomplete removal of pre-incubation buffer; cell stress/death; insufficient starvation time. | Aspirate carefully; ensure gentle handling of cells; extend pre-incubation time to 2.5 hours. Run a cytotoxicity assay for LSF. |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors; edge effects in the plate. | Ensure a single-cell suspension before seeding; use calibrated pipettes; do not use the outermost wells of the plate for critical samples. |
| ELISA Standard Curve is Poor | Improper dilution of standards; expired reagents; incorrect incubation times. | Re-prepare standards carefully; check kit expiration date; adhere strictly to the kit protocol timings. |
Conclusion
This application note provides a comprehensive and robust methodology for evaluating the impact of a novel compound, LSF, on insulin secretion from pancreatic beta-cells. By following these detailed protocols, researchers can obtain reliable, quantifiable data on the compound's potential as a secretagogue. This assay serves as a critical primary screen in the drug development pipeline for novel anti-diabetic therapeutics.
References
-
Pancreapedia Exocrine Pancreas Knowledge Base. (n.d.). Secretion of Insulin in Response to Diet and Hormones. The Pancreapedia. Retrieved from [Link]
-
Joshi, M., et al. (2023). A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. Frontiers in Endocrinology. Retrieved from [Link]
-
Whittaker, M. B., et al. (2014). Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
Ashcroft, F. M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes. Retrieved from [Link]
-
Joshi, M., et al. (2023). A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. bioRxiv. Retrieved from [Link]
-
Whittaker, M. B., et al. (2015). Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells. ScienceDirect. Retrieved from [Link]
-
Nichols, C. G. (2005). Diabetes and Insulin Secretion: The ATP-Sensitive K+ Channel (KATP) Connection. Diabetes. Retrieved from [Link]
-
Nichols, C. G. (2005). Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection. PubMed. Retrieved from [Link]
-
Inagaki, N., & Gonoi, T. (2008). Glucose-stimulated insulin secretion: A newer perspective. Journal of Diabetes Investigation. Retrieved from [Link]
-
Ashcroft, F. M., & Gribble, F. M. (2006). K ATP channels and insulin secretion: a key role in health and disease. Biochemical Society Transactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Insulin. Retrieved from [Link]
-
Tian, G., et al. (2011). Calcium influx activates adenylyl cyclase 8 for sustained insulin secretion in rat pancreatic beta cells. Diabetologia. Retrieved from [Link]
-
Nichols, C. G., et al. (2002). Diabetes and insulin secretion: whither K ATP. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
Gilon, P., et al. (2014). Calcium signaling and secretory granule pool dynamics underlie biphasic insulin secretion and its amplification by glucose: experiments and modeling. The Journal of General Physiology. Retrieved from [Link]
-
Joshi, M., et al. (2023). A Consensus Model of Glucose-Stimulated Insulin Secretion in the Pancreatic β-Cell. bioRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta cell. Retrieved from [Link]
-
Whittaker, M. B., et al. (2015). Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells. PubMed. Retrieved from [Link]
-
Riz, M., et al. (2017). The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance. Endocrinology, Diabetes & Metabolism. Retrieved from [Link]
-
Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men. Physiological Reviews. Retrieved from [Link]
Sources
- 1. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta cell - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium influx activates adenylyl cyclase 8 for sustained insulin secretion in rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
Quantifying Cytokine Levels in Lisofylline Animal Studies: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisofylline (LSF) is a synthetic methylxanthine derivative with promising anti-inflammatory properties, primarily attributed to its ability to suppress the production of pro-inflammatory cytokines. As researchers increasingly investigate the therapeutic potential of this compound in various disease models, the accurate quantification of its effects on the cytokine profile is paramount. This guide provides a comprehensive overview and detailed protocols for measuring cytokine levels in animal studies involving this compound. We will delve into the scientific rationale behind experimental design, sample collection, and the application of common immunoassays, ensuring data integrity and reproducibility.
Introduction: The Scientific Rationale for Quantifying Cytokines in this compound Research
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that includes the inhibition of pro-inflammatory cytokine production. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are central to the pathogenesis of numerous inflammatory diseases, including sepsis, autoimmune disorders, and obesity-related inflammation.[1][2] Studies have shown that this compound can disrupt the signaling pathways of these critical inflammatory mediators.[1] Therefore, quantifying the changes in these cytokine levels following this compound administration in relevant animal models provides a direct measure of the drug's pharmacodynamic activity and therapeutic efficacy.
The choice of animal model is crucial and should align with the clinical indication being studied. For instance, lipopolysaccharide (LPS)-induced endotoxemia in mice is a widely used model for sepsis and systemic inflammation.[3][4] In this model, a bolus injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by a surge in pro-inflammatory cytokines.[3][4] High-fat diet (HFD)-induced obesity in rodents serves as a model for studying chronic low-grade inflammation associated with metabolic diseases.[5][6][7] In both models, this compound is expected to attenuate the rise in pro-inflammatory cytokines.
This guide will provide detailed protocols for two widely used immunoassays for cytokine quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Multiplex Bead-Based Assay. We will also cover critical aspects of experimental design, sample handling, and data analysis to ensure the generation of high-quality, reproducible data.
Experimental Design and Animal Models
A well-designed animal study is fundamental to obtaining meaningful data. Key considerations include the choice of animal model, the dosing regimen for this compound, and the timing of sample collection.
Animal Models of Inflammation
-
Lipopolysaccharide (LPS)-Induced Sepsis Model (Mouse): This acute model is used to study systemic inflammation.[3][8]
-
Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., from E. coli O111:B4) at a dose of 2-10 mg/kg body weight.[9][10] The dose should be optimized in your specific mouse strain to induce a robust but sublethal inflammatory response.
-
This compound Administration: this compound can be administered prophylactically (before LPS) or therapeutically (after LPS). A typical dose in mice is 25 mg/kg, administered twice daily.[11]
-
Sample Collection: Blood samples are typically collected at peak cytokine response times, which for many pro-inflammatory cytokines is between 2 and 6 hours post-LPS injection.[12][13][14]
-
-
High-Fat Diet (HFD)-Induced Obesity Model (Rat/Mouse): This chronic model is used to study obesity-related inflammation.
-
Induction: Animals are fed a diet with a high percentage of calories from fat (e.g., 45-60%) for an extended period (e.g., 8-16 weeks) to induce obesity and a chronic inflammatory state.[5][7]
-
This compound Administration: this compound can be administered during the last few weeks of the HFD feeding period.
-
Sample Collection: Blood and tissues (e.g., adipose tissue, liver) are collected at the end of the study period for cytokine analysis.
-
Dosing and Administration of this compound
The route and timing of this compound administration will depend on the study's objectives. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common in rodent studies. Oral administration is also possible, but bioavailability should be considered.[15]
Sample Collection and Processing
Proper sample collection and handling are critical for preserving cytokine integrity.
-
Blood Collection: Blood can be collected via various methods, such as retro-orbital sinus, facial vein, or cardiac puncture (terminal procedure).[16][17] The chosen method should be consistent across all animals.
-
Serum: Collect whole blood in a serum separator tube. Allow to clot at room temperature for 20-30 minutes, then centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.[18]
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.[19]
-
-
Tissue Homogenates: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] For cytokine extraction, tissues can be homogenized in a lysis buffer containing protease inhibitors.[15][20]
Key Sample Handling Considerations:
-
Work on ice to minimize protein degradation.
-
Aliquot samples to avoid repeated freeze-thaw cycles.
-
Store samples at -80°C for long-term storage.
Cytokine Quantification Methodologies
The choice of assay for cytokine quantification will depend on the number of cytokines to be measured, the required sensitivity, and the available sample volume.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a robust and sensitive method for quantifying a single cytokine. The sandwich ELISA is the most common format for this purpose.
Caption: General workflow for a sandwich ELISA.
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific ELISA kit.[19][21][22][23][24]
Materials:
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as recommended by the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
Procedure:
-
Plate Preparation: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Standard and Sample Incubation: Prepare a serial dilution of the TNF-α standard. Add the standards and your prepared samples (serum, plasma, or tissue homogenate) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Incubation: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Multiplex Bead-Based Assays
Multiplex assays, such as those using Luminex xMAP technology, allow for the simultaneous quantification of multiple cytokines in a small sample volume.[25][26] This is particularly advantageous for precious samples from animal studies.
Caption: General workflow for a multiplex bead-based assay.
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific multiplex kit.[25][26][27][28]
Materials:
-
Rat Cytokine/Chemokine Magnetic Bead Panel kit (containing antibody-coupled magnetic beads, detection antibodies, standard, streptavidin-PE, wash buffer, and assay buffer)
-
96-well filter plate
-
Handheld magnetic separator
-
Luminex instrument (e.g., Luminex 200 or MAGPIX)
-
Calibrated pipettes and tips
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Bead Incubation: Add the antibody-coupled magnetic beads to each well. Wash the beads twice using a handheld magnetic separator and wash buffer.
-
Standard and Sample Incubation: Prepare a serial dilution of the cytokine standard. Add the standards and your prepared samples to the wells. Incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Wash the beads three times using the magnetic separator and wash buffer.
-
Detection Antibody Incubation: Add the cocktail of biotinylated detection antibodies to each well and incubate for 1 hour at room temperature on a plate shaker.
-
Washing: Wash the beads three times.
-
Streptavidin-PE Incubation: Add streptavidin-PE to each well and incubate for 30 minutes at room temperature on a plate shaker.
-
Washing: Wash the beads three times.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire the data on a Luminex instrument. The instrument will differentiate the beads by their spectral address and quantify the amount of cytokine bound to each bead based on the fluorescence intensity of the streptavidin-PE.
Data Analysis and Interpretation
Standard Curve Generation
For both ELISA and multiplex assays, a standard curve is generated by plotting the known concentrations of the standards against their corresponding absorbance or mean fluorescence intensity (MFI) values. A regression analysis (typically a four- or five-parameter logistic curve fit) is used to generate an equation that can be used to calculate the concentration of the cytokines in the unknown samples.
Statistical Analysis
Cytokine data are often not normally distributed and may contain values below the limit of detection (censored data).[29] Therefore, non-parametric statistical tests are often more appropriate.
-
For comparing two groups: Mann-Whitney U test.
-
For comparing more than two groups: Kruskal-Wallis test followed by Dunn's post-hoc test.
For more complex experimental designs, such as those with repeated measures, mixed-effects models may be necessary.[30] It is recommended to consult with a statistician for complex datasets.
Example Data Presentation
The following tables provide examples of how to present cytokine data from this compound animal studies.
Table 1: Effect of this compound on Serum Cytokine Levels in an LPS-Induced Sepsis Mouse Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + Saline | 25.3 ± 5.1 | 45.8 ± 8.2 | 15.7 ± 3.9 |
| Vehicle + LPS | 2548.6 ± 312.4 | 5872.1 ± 645.9 | 876.4 ± 98.2 |
| LSF + LPS | 1356.2 ± 189.7 | 2945.8 ± 321.5 | 453.1 ± 55.6* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group.
Table 2: Effect of this compound on Plasma Cytokine Levels in a High-Fat Diet (HFD)-Induced Obesity Rat Model
| Treatment Group | TNF-α (pg/mL) | MCP-1 (pg/mL) | IL-10 (pg/mL) |
| Control Diet | 85.4 ± 12.3 | 152.7 ± 21.9 | 125.6 ± 18.4 |
| HFD | 178.9 ± 25.6 | 345.1 ± 45.8 | 88.2 ± 11.5 |
| HFD + LSF | 112.3 ± 15.8 | 210.6 ± 28.7 | 115.9 ± 16.2* |
Data are presented as mean ± SEM. *p < 0.05 compared to HFD group.
Conclusion
The accurate quantification of cytokines is essential for evaluating the anti-inflammatory effects of this compound in preclinical animal models. This guide has provided a framework for designing and conducting these studies, with detailed protocols for ELISA and multiplex assays. By adhering to best practices in experimental design, sample handling, and data analysis, researchers can generate robust and reproducible data that will contribute to a better understanding of this compound's therapeutic potential.
References
- Patsnap Synapse. (2024, June 27).
- van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (1996). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Clinical and experimental immunology, 105(2), 193–196.
- FineTest®. Mouse TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit.
- Merck Millipore. MILLIPLEX® Rat Cytokine/Chemokine Magnetic Bead Panel - Immunology Multiplex Assay.
- Merck Millipore. MILLIPLEX MAP Rat Cytokine/Chemokine Magnetic Bead Panel - Immunology Multiplex Assay | RECYTMAG-65K.
- Kim, H. B., Lee, S. H., & Kim, W. K. (2014). High fat diet-induced obesity leads to proinflammatory response associated with higher expression of NOD2 protein. Journal of biomedical science, 21, 18.
- Thermo Fisher Scientific. (n.d.). Mouse TNF alpha ELISA User Guide (Pub. No. MAN0017837 A.0 (30)).
- Sominsky, L., & Spencer, S. J. (2014). Diet-induced obesity attenuates cytokine production following an immune challenge.
- Yang, Z., Chen, M., Carter, J. D., & Nadler, J. L. (2002). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Endocrinology, 143(6), 2341–2348.
- Nadler, J. L., & Chen, M. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism: clinical and experimental, 53(3), 363–368.
- Wyska, E., & Wójcik, M. (2010). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica; the fate of foreign compounds in biological systems, 40(1), 47–57.
- RayBiotech. Mouse TNF-alpha ELISA Kit.
- MP Biomedicals. Mouse TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.
- Fenton, M. J., & Golenbock, D. T. (1998). The Cytokine Response to LPS Does Not Predict the Host Response to Infection. The Journal of infectious diseases, 177(4), 1014–1020.
- Kumar, P., & An, G. (2020). CytokineExplore: An Online Tool for Statistical Analysis of Cytokine Concentration Datasets.
- Ballenberger, N., Lluis, A., von Mutius, E., Illi, S., & Schaub, B. (2012).
- Invitrogen.
- Cayman Chemical. TNF-α (mouse) ELISA Kit.
- Al-Humadi, H., & Al-Khafaji, Z. (2005). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. Saudi medical journal, 26(3), 384–388.
- Bio-Rad. Bio-Plex™ Cytokine Assay.
- Assay Genie. Rat Cytokine Release Syndrome Multiplex Panel 7-plex (RTAMCOV03).
- El-Badawy, M. F., El-Sayed, N., El-Mesallamy, H. O., & El-Demerdash, E. (2021).
- Radford, R., Rcom-H'cheo-Gauthier, A., Wong, M. B., Eaton, E. D., Quilty, M., & Blizzard, C. A. (2017). Cytokine expression.
- Xia, Y., & Li, Y. (2013). Statistical Approaches for Analyzing Immunologic Data of Repeated Observations: A Practical Guide. Journal of immunological methods, 395(1-2), 1–11.
- He, H., & Geng, Y. (2007). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of biological chemistry, 282(14), 10464–10472.
- Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314.
- Klein, S. L., & Flanagan, K. L. (2016). Differential Expression of Inflammatory Cytokines and Stress Genes in Male and Female Mice in Response to a Lipopolysaccharide Challenge. PloS one, 11(4), e0152289.
- Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87–93.
- ResearchGate. Kinetics of cytokine induction in the serum of C57BL/6J mice after LPS....
- The University of Iowa. (2025, October 8). Blood Collection (Guideline)
- Zingarelli, B., Cook, J. A., & Wong, H. R. (2003). Differential regulation of cytokine production in lipopolysaccharide tolerance in mice. Shock (Augusta, Ga.), 19(4), 332–337.
- VIN. Best Practice for Collection, Testing and Understanding of Blood Results.
- Melior Discovery. LPS Model of Sepsis.
- MSD Veterinary Manual.
- Wang, Y., Zhang, C., & Li, H. (2019). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental animals, 68(3), 277–286.
- Li, Y., Zhang, Y., & Wang, L. (2022).
- Grimes, J. A., & Fry, D. R. (2017). Cytokine Concentrations Measured by Multiplex Assays in Canine Peripheral Blood Samples.
- Lewis, A. J., & Seymour, C. W. (2016). Current Murine Models of Sepsis. Surgical infections, 17(4), 385–393.
- ResearchGate. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system.
- Matera, M. G., & Cazzola, M. (2015). Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse. Pulmonary pharmacology & therapeutics, 30, 13–20.
- Lee, Y. S., Kim, Y., & Kim, H. (2021). Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources.
- Creative Biolabs. LPS induced Sepsis Modeling & Pharmacodynamics Service.
- ResearchGate.
Sources
- 1. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. High fat diet-induced obesity leads to proinflammatory response associated with higher expression of NOD2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Cytokine Response to LPS Does Not Predict the Host Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Expression of Inflammatory Cytokines and Stress Genes in Male and Female Mice in Response to a Lipopolysaccharide Challenge | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood Collection (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 18. Collection and Submission of Laboratory Samples from Animals - Clinical Pathology and Procedures - MSD Veterinary Manual [msdvetmanual.com]
- 19. fn-test.com [fn-test.com]
- 20. nel.edu [nel.edu]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. raybiotech.com [raybiotech.com]
- 23. mpbio.com [mpbio.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Panel de microesferas magnéticas de citocinas/quimiocinas de rata MILLIPLEX® - Análisis múltiple para inmunología Simultaneously analyze multiple cytokine and chemokine biomarkers with Bead-Based Multiplex Assays using the Luminex technology, in rat serum, plasma and cell culture samples. | Sigma-Aldrich [sigmaaldrich.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Novel Statistical Approaches for Non-Normal Censored Immunological Data: Analysis of Cytokine and Gene Expression Data | PLOS One [journals.plos.org]
- 30. Statistical Approaches for Analyzing Immunologic Data of Repeated Observations: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Physiologically Based Pharmacokinetic (PBPK) Modeling of Lisofylline
Abstract
Lisofylline (LSF), an active metabolite of pentoxifylline, is a synthetic small molecule with notable anti-inflammatory and immunomodulatory properties.[1][2][3] Its therapeutic potential is being explored for conditions such as type 1 diabetes and acute lung injury.[4][5] To optimize its clinical development, a mechanistic understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial. Physiologically Based Pharmacokinetic (PBPK) modeling provides a powerful "bottom-up" approach to integrate physicochemical, in vitro, and physiological data to simulate and predict the pharmacokinetic behavior of this compound. This guide offers a comprehensive framework for researchers and drug development professionals to construct, validate, and apply a PBPK model for this compound, detailing the necessary protocols and explaining the causality behind key experimental and modeling decisions.
Introduction: The Rationale for PBPK Modeling of this compound
This compound, the (R)-(-) enantiomer of a pentoxifylline metabolite, has demonstrated the ability to protect pancreatic β-cells, improve mitochondrial function, and inhibit pro-inflammatory cytokine signaling pathways, such as the IL-12/STAT-4 axis.[3][6][7] Despite promising preclinical data, clinical translation has faced challenges, potentially due to suboptimal dosing regimens leading to insufficient drug exposure.[8][9]
Traditional non-compartmental or compartmental pharmacokinetic analyses, while useful, often lack mechanistic detail. PBPK modeling overcomes this by creating a virtual representation of an organism, incorporating physiological parameters (e.g., organ volumes, blood flow rates) with drug-specific data.[10] This mechanistic framework is invaluable for:
-
Extrapolating pharmacokinetics across species (e.g., from mouse to human).[4]
-
Predicting drug behavior in special populations (e.g., patients with renal or hepatic impairment) where clinical studies may be limited.
-
Investigating drug-drug interactions (DDIs) by simulating the impact of co-administered CYP450 inhibitors or inducers.
-
Optimizing dosing strategies to maintain therapeutic concentrations, a key consideration given the failures of some LSF clinical trials.[8][9]
Regulatory agencies like the FDA and EMA increasingly accept PBPK modeling submissions to support drug development decisions, making it a critical tool in modern pharmacology.[11][12][13][14]
The this compound PBPK Model Development Workflow
The construction of a robust PBPK model is a systematic process, beginning with comprehensive data collection and culminating in a validated model ready for predictive applications.
Caption: Workflow for the development, refinement, and application of a this compound PBPK model.
Phase 1: Acquiring Drug and System Parameters
The predictive power of a PBPK model is entirely dependent on the quality of its input parameters. This phase involves gathering data from literature, in silico predictions, and dedicated in vitro experiments.
This compound Physicochemical Properties
These parameters govern the passive diffusion and distribution of the drug.
| Parameter | Value / Method | Source | Rationale & Importance |
| Molecular Weight | 280.32 g/mol | PubChem | A fundamental constant for all molar calculations.[2] |
| logP (Lipophilicity) | ~0.3 (for parent Pentoxifylline) | PubChem | Key determinant of membrane permeability and tissue partitioning. A low logP suggests lower passive diffusion into lipid-rich tissues.[10][15] |
| pKa (Ionization) | Not readily available; requires experimental determination. | N/A | Determines the charge state of the molecule at different physiological pH values, which significantly impacts solubility and permeability. |
| Aqueous Solubility | pH-dependent; requires experimental determination. | N/A | Critical for modeling oral absorption; it defines the dissolution rate in the gastrointestinal tract. |
| Fraction Unbound (fu) | 0.54 (in human plasma) | Nicklasson et al. 2002 | Only the unbound drug is available for distribution into tissues and for metabolism/excretion.[4] |
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: This experiment establishes the maximum dissolved concentration of this compound, a critical parameter for predicting oral absorption. The pH-dependency is crucial as the pH varies significantly throughout the GI tract.
Methodology:
-
Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Incubation: Add an excess amount of this compound powder to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Reporting: Report the solubility in mg/mL or µM for each pH value.
In Vitro ADME Characterization
In vitro systems are used to measure rates of metabolism and transport, providing the mechanistic inputs for the model's clearance and distribution components.[16]
| Parameter | Experimental System | Rationale & Importance |
| Intestinal Permeability (Papp) | Caco-2 cell monolayers | Predicts the rate of absorption across the gut wall. Essential for modeling oral bioavailability. |
| Metabolic Stability / Intrinsic Clearance (CLint) | Human Liver Microsomes (HLM) or Hepatocytes | Determines the rate of metabolism in the liver, the primary site of drug clearance. This is a key parameter for predicting hepatic clearance and systemic half-life.[16][17] |
| CYP450 Reaction Phenotyping | Recombinant human CYP enzymes | Identifies which specific Cytochrome P450 (CYP) isoenzymes are responsible for this compound's metabolism (e.g., CYP1A2, 2E1, 3A4). Crucial for predicting DDI potential.[18] |
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay quantifies the intrinsic hepatic clearance (CLint) of this compound. By measuring the rate of disappearance of the parent drug in the presence of key metabolic enzymes, we can estimate how quickly the liver can eliminate the drug.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM, and this compound at a low concentration (e.g., 1 µM, well below the expected Km).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system (the cofactor for CYP450 enzymes). A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time-course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculation: Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (k / [HLM protein concentration]) * 1000.
Phase 2: Model Construction and Refinement
With the input parameters gathered, the PBPK model is assembled using specialized software. The model structure represents the human body as a series of interconnected compartments.
Caption: A whole-body PBPK model structure for simulating this compound disposition.
The core of the model consists of differential equations describing the change in drug mass over time in each tissue. For a perfusion-limited tissue, this is described as:
VT * dCT/dt = QT * (CA - CV,T)
Where VT is tissue volume, CT is tissue concentration, QT is tissue blood flow, CA is arterial concentration, and CV,T is venous concentration from the tissue, calculated as CT divided by the tissue:plasma partition coefficient (Kp).
The initial model, built using the in vitro and physicochemical data, is then refined and verified by comparing its simulation outputs against known in vivo pharmacokinetic data from preclinical or clinical studies.[4][10] Parameters may be adjusted within reasonable bounds to optimize the model's fit to observed data.
Phase 3: Model Validation and Application
A validated model is a powerful predictive tool. Validation involves challenging the model with data not used in its development to confirm its predictive accuracy.
Validation: The model's predictions for Cmax, AUC, and concentration-time profiles are compared against observed clinical data. Visual predictive checks (VPCs) and calculated prediction error metrics are used to formally assess the model's performance.
Applications:
-
DDI Prediction: Simulate the co-administration of this compound with a potent CYP1A2 inhibitor (e.g., ciprofloxacin) to quantify the potential increase in LSF exposure and inform clinical management.[18]
-
Special Populations: Adjust physiological parameters (e.g., reduce glomerular filtration rate) to simulate the pharmacokinetics in patients with renal impairment, guiding potential dose adjustments.
-
Oral Bioavailability: Use the model to explore how factors like solubility and intestinal permeability limit oral bioavailability and to simulate the potential impact of formulation changes.[8]
Conclusion
PBPK modeling provides a mechanistic and quantitative framework for understanding and predicting the pharmacokinetics of this compound. By following the systematic workflow of data acquisition, model construction, and rigorous validation outlined in this guide, researchers can develop a powerful in silico tool. This model can de-risk clinical development, explore dosing in unstudied populations, and ultimately help optimize the therapeutic application of this compound to achieve its full clinical potential.
References
-
Wyska, E. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Taylor & Francis Online. Available at: [Link]
-
Wyska, E., et al. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. PubMed. Available at: [Link]
-
Wyska, E., et al. (2016). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. National Center for Biotechnology Information. Available at: [Link]
-
European Medicines Agency. (2018). Guideline on the reporting of physiologically based pharmacokinetic (PBPK) modelling and simulation. EMA. Available at: [Link]
-
Wyska, E. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. PubMed. Available at: [Link]
-
RAPS. (2020). FDA releases draft guidance for physiologically based PK analyses. Regulatory Affairs Professionals Society. Available at: [Link]
-
Certara. (2024). Critical Parameters for Simulating Oral Absorption Using PBPK Models. Certara. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. FDA. Available at: [Link]
-
Singh, P., et al. (2020). REGULATORY GUIDELINES ON THE REPORTING OF PHYSIOLOGICALLY BASED PHARMACOKINETIC (PBPK) MODELING ANALYSIS. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
DNAmod. (n.d.). (R)-lisofylline. The DNA modification database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pentoxifylline. PubChem. Available at: [Link]
-
Espié, P., et al. (2014). Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model. PubMed Central. Available at: [Link]
-
Louisse, J., et al. (2022). Impact of In Vitro Experimental Variation in Kinetic Parameters on Physiologically Based Kinetic (PBK) Model Simulations. WUR eDepot. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Simulations Plus. (2017). Mechanistic In Vitro Dissolution PBPK Models to Drive Drug Development. YouTube. Available at: [Link]
-
S, A., et al. (2023). The Role of “Physiologically Based Pharmacokinetic Model (PBPK)” New Approach Methodology (NAM) in Pharmaceuticals and Environmental Chemical Risk Assessment. MDPI. Available at: [Link]
-
Yang, Z. (2005). This compound: a potential lead for the treatment of diabetes. PubMed. Available at: [Link]
-
Chen, M., et al. (2004). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. Available at: [Link]
-
Nickson, C. (2021). Metabolism and Clearance - Part One. LITFL. Available at: [Link]
-
PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. This compound | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. FDA releases draft guidance for physiologically based PK analyses | RAPS [raps.org]
- 13. Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. partone.litfl.com [partone.litfl.com]
- 18. ClinPGx [clinpgx.org]
Chiral HPLC Method for the Enantioselective Analysis of Lisofylline
Application Note & Protocol
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the development and application of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Lisofylline enantiomers. This compound (LSF), a metabolite of pentoxifylline, is a synthetic small molecule with significant anti-inflammatory and immunomodulatory properties[1][2]. As chirality can profoundly influence pharmacological and toxicological profiles, the stereospecific analysis of this compound is critical in drug development, pharmacokinetic studies, and quality control. This application note details the rationale behind methodological choices, provides a step-by-step protocol for analysis, and outlines validation requirements based on industry standards, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Chiral Separation
This compound possesses a single chiral center at the 5-position of its hexyl side chain, resulting in (R)- and (S)-enantiomers.[3] Preclinical studies have suggested that the biological activity may reside in a single enantiomer, making the separation and independent quantification of each crucial[1]. The administration of a racemic mixture when only one enantiomer is active effectively means administering a 50% impurity, which can contribute to off-target effects or an increased metabolic burden. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the evaluation of individual stereoisomers in chiral drug candidates.[4][5]
Direct separation using a Chiral Stationary Phase (CSP) in HPLC is the most prevalent and effective technique for resolving enantiomers.[6][7] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention times, enabling their separation.[8]
Principle of the Method: Polysaccharide-Based CSP
For the separation of this compound, a xanthine derivative, polysaccharide-based CSPs are a highly effective choice.[9] Specifically, columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their broad enantioselectivity.
The mechanism of chiral recognition on these phases is a complex, multi-modal process involving:
-
Hydrogen Bonding: Interactions between the polar groups of the analyte (e.g., hydroxyl and amide groups of this compound) and the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: Stacking between the aromatic rings of the CSP's phenyl groups and the purine ring system of this compound.
-
Steric Interactions: The analyte fits into chiral grooves or cavities on the CSP surface. The precise three-dimensional fit is unique for each enantiomer, leading to differences in interaction energy and, consequently, retention time.[4]
The selection of a normal-phase elution mode, using a non-polar mobile phase with a polar alcohol modifier, typically provides the best resolution for this class of compounds on polysaccharide CSPs.
Caption: Fig 1. Principle of Chiral Recognition on a Polysaccharide CSP.
Detailed Methodology and Protocol
This protocol is designed to provide robust, baseline separation of this compound enantiomers. The physicochemical properties of the drug, such as its structure and polarity, are key to defining these parameters.[10]
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm particle size, 250 x 4.6 mm (e.g., Chiralpak® IA or equivalent).
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Analyte: this compound reference standard (racemic, and pure enantiomers if available for peak identification).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting | Rationale for Choice |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate), 5µm | Proven selectivity for xanthine derivatives and related structures.[6][9] |
| Mobile Phase | n-Hexane : Ethanol (80:20, v/v) | Normal phase mode. Hexane is the weak solvent, while Ethanol acts as the polar modifier to control retention and enhance enantioselectivity. The ratio is a critical parameter for optimization. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times and selectivity. 25°C is a stable starting point. |
| Detection Wavelength | 274 nm | Corresponds to the UV absorbance maximum of the purine chromophore in this compound. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
| Run Time | Approx. 15 minutes | Sufficient to allow for the elution of both enantiomers with baseline resolution. |
Step-by-Step Experimental Protocol
A. Mobile Phase Preparation:
-
Precisely measure 800 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir.
-
Add 200 mL of HPLC-grade Ethanol to the same reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
B. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. This is the stock solution.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This working standard is used for injection.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
C. System Equilibration and Analysis:
-
Install the chiral column onto the HPLC system.
-
Purge the system with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject 10 µL of the 100 µg/mL working standard to determine the retention times and resolution of the enantiomers.
-
Once performance is confirmed, proceed with the injection of calibration standards and unknown samples.
Method Validation Framework
To ensure the method is suitable for its intended purpose, validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any matrix components.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Assessed by analyzing samples with known concentrations (spiked matrix) and comparing the measured value to the true value. Results should be within ±15% of the nominal value.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by multiple injections of the same sample, with a relative standard deviation (RSD) of <15%.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy.
Analytical Workflow Visualization
The following diagram outlines the complete workflow from sample receipt to final data reporting.
Caption: Fig 2. Overall Analytical Workflow for Chiral Analysis of this compound.
Conclusion
This application note presents a reliable and robust normal-phase chiral HPLC method for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase provides excellent resolution, enabling accurate quantification for research, development, and quality control applications. Adherence to the detailed protocol and a thorough validation based on ICH guidelines will ensure that the method yields trustworthy and reproducible results, which are fundamental to the advancement of chiral drug candidates.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. New chiral stationary phases based on xanthone derivatives for liquid chromatography. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
IdeaConnection. Chiral Stationary Phases Based on Xanthone Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
-
ResearchGate. Separation of xanthines on the six compared stationary phases. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
Taiwan Drug Development and Evaluation Center (TDEC). Physicochemical Properties. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
Agilent Technologies. High Throughput Separation of Xanthines by Rapid Resolution HPLC. Available from: [Link]
-
National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis via Unife. Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds. Available from: [Link]
-
Pharmacy 180. Physicochemical Properties of the Drug. Available from: [Link]
-
LCGC International. Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]
-
LCGC International. Separation of Chiral Enantiomers in LC Enantioseparations. Available from: [Link]
-
MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available from: [Link]
-
PubMed. New method for the resolution of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin by selective derivatization and HPLC analysis: application to biological fluids. Available from: [Link]
-
YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols for Lisofylline in the Preservation of Beta-Cell Mass During Islet Isolation
Introduction: The Challenge of Preserving Beta-Cell Mass in Islet Isolation
The isolation of pancreatic islets of Langerhans is a cornerstone of research in diabetes and a critical step for islet transplantation therapies aimed at restoring insulin independence in patients with type 1 diabetes.[1] However, the enzymatic digestion and mechanical stress inherent to the isolation process trigger a cascade of inflammatory and apoptotic events that significantly reduce the viable beta-cell mass.[2][3] This loss of functional beta-cells is a major obstacle to successful islet transplantation, often necessitating islets from multiple donors to achieve therapeutic efficacy.[4]
The islet isolation process exposes the delicate endocrine tissue to a harsh environment, characterized by:
-
Enzymatic Stress: Collagenase digestion, while necessary to liberate islets from the exocrine pancreas, can cause direct cellular injury.
-
Mechanical Stress: The physical forces exerted during pancreas dissociation and islet purification contribute to cellular damage.
-
Inflammation: Damaged cells release pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ), creating a toxic microenvironment that further harms beta-cells.[5][6]
-
Oxidative Stress: The isolation procedure is associated with the generation of reactive oxygen species (ROS), which can overwhelm the relatively weak antioxidant defenses of beta-cells, leading to apoptosis and necrosis.[4][7][8]
Lisofylline (LSF), a synthetic small molecule, has emerged as a promising therapeutic agent to counteract these detrimental effects.[6] Its anti-inflammatory properties have been shown to protect pancreatic beta-cells from cytokine-induced damage, thereby preserving their viability and function.[5][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the preservation of beta-cell mass during islet isolation.
The Scientific Rationale for this compound Application
This compound exerts its protective effects on beta-cells through a multi-faceted mechanism of action that primarily targets the inflammatory and metabolic pathways activated during islet isolation.
Mechanism of Action: A Multi-Pronged Approach
This compound's protective effects are attributed to its ability to:
-
Promote Mitochondrial Metabolism: this compound supports mitochondrial function in beta-cells, which is crucial for insulin secretion and overall cell viability. By promoting mitochondrial metabolism, this compound helps to restore cellular energy homeostasis and counteracts the detrimental effects of pro-inflammatory cytokines.[5][9][10]
-
Inhibit Pro-inflammatory Cytokine Signaling: this compound has been shown to disrupt the signaling pathways of key inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[6] This dampens the inflammatory cascade that is a major driver of beta-cell death during isolation.
-
Modulate Key Signaling Pathways: Research suggests that this compound may exert its effects through the modulation of critical intracellular signaling pathways, including the p38 MAPK pathway and the inhibition of STAT4 activation, both of which are implicated in inflammatory responses and apoptosis.[11][12]
The following diagram illustrates the proposed signaling pathways through which this compound protects beta-cells from the inflammatory insults encountered during islet isolation.
Caption: Workflow for islet isolation with this compound supplementation.
Protocol 3: Post-Isolation Quality Control Assays
To validate the efficacy of this compound in preserving beta-cell mass and function, a series of quantitative assays should be performed.
-
Islet Purity Assessment (Dithizone Staining):
-
Take a small aliquot of the purified islets.
-
Add dithizone (DTZ) staining solution and incubate for 1-2 minutes.
-
Observe under a light microscope. Islets will stain crimson red, while exocrine tissue will remain unstained.
-
Estimate the purity by counting the number of stained versus unstained cell clusters. [13]2. Islet Viability Assessment (FDA/PI Staining):
-
Incubate a sample of islets with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) according to the manufacturer's protocol. [14] * Visualize the islets using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will have red nuclei (PI).
-
Quantify the percentage of viable islets. [15]3. Quantification of Apoptosis (Annexin V Staining):
-
Dissociate a portion of the islets into single cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) following the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. [16]4. Functional Assessment (Glucose-Stimulated Insulin Secretion - GSIS):
-
Culture a known number of islets for 24-48 hours.
-
Sequentially incubate the islets in low glucose (2.8 mM) and high glucose (16.7 mM) Krebs-Ringer Bicarbonate buffer.
-
Collect the supernatant from each incubation period and measure the insulin concentration using an ELISA or RIA kit.
-
Calculate the stimulation index (insulin secretion in high glucose / insulin secretion in low glucose) to assess islet function. [17]
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the quality control assays, allowing for a clear comparison between control (no this compound) and this compound-treated groups.
| Parameter | Control Group (No this compound) | This compound-Treated Group |
| Islet Yield (IEQ/pancreas) | ||
| Islet Purity (%) | ||
| Islet Viability (%) | ||
| Apoptosis Rate (%) | ||
| Stimulation Index (GSIS) |
Trustworthiness and Self-Validation
The protocols described herein are designed to be a self-validating system. The inclusion of a control group (islet isolation without this compound) is essential for demonstrating the specific effects of the compound. The comprehensive panel of quality control assays provides a multi-faceted evaluation of islet health, from basic viability to functional competence. By adhering to these detailed methodologies, researchers can generate robust and reproducible data on the efficacy of this compound in preserving beta-cell mass during islet isolation.
Conclusion
The application of this compound during the islet isolation process presents a promising strategy to mitigate the inflammatory and metabolic stress that leads to significant beta-cell loss. By incorporating this compound into the perfusion, digestion, and culture solutions, researchers can enhance the yield of viable and functional islets. The protocols and validation methods outlined in this guide provide a framework for the systematic evaluation of this compound's protective effects, ultimately contributing to the advancement of islet transplantation and diabetes research.
References
- Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348.
- Luo, L., et al. (2023). Isolation and Purification of Human Pancreatic Islets. In: Methods in Molecular Biology. Springer, New York, NY.
- JoVE. (2019). A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. Journal of Visualized Experiments.
- Patsnap Synapse. (2024).
- Wang, X., et al. (2013). Experimental studies on islets isolation, purification and function in rats. International Journal of Clinical and Experimental Medicine, 6(8), 650–656.
- Padgett, L. E., et al. (2020). Oxidative Stress in Islet Transplantation. Frontiers in Endocrinology, 11, 585.
- Luo, L., et al. (2023). Isolation and Purification of Human Pancreatic Islets.
- Nadler, J. L., et al. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231.
- El-amir, A., et al. (2021).
- Movassat, J., et al. (2010). Islet β-Cell Mass Preservation and Regeneration in Diabetes Mellitus: Four Factors with Potential Therapeutic Interest. Journal of Biomedicine and Biotechnology, 2010, 848945.
- McKimpson, W. M., et al. (2022). Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets. STAR Protocols, 3(2), 101287.
- Chen, M., et al. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348.
- Kim, J. W., & Yoon, K. H. (2011). Therapeutic Approaches for Preserving or Restoring Pancreatic β-Cell Function and Mass. Diabetes & Metabolism Journal, 35(1), 1–8.
- Bottino, R., et al. (2004).
- Barbaro, B., et al. (2015). Islet Assessment for Transplantation.
- Bottino, R., et al. (2004). Response of Human Islets to Isolation Stress and the Effect of Antioxidant Treatment.
- Eguchi, N., et al. (2022).
- Johnson, J. D., et al. (2003). Variation in human islet viability based on different membrane integrity stains. Journal of the Pancreas, 4(4), 187-194.
- Eguchi, N., et al. (2022).
- protocols.io. (2020).
- Felipe, D. L., et al. (2015). Comparison of two techniques for evaluation of pancreatic islet viability: flow cytometry and FDA/PI staining. Arquivos Brasileiros de Endocrinologia & Metabologia, 59(4), 315-321.
- NIH Clinical Islet Transplantation Consortium. (2017).
- Sakata, N., et al. (2014). Semi-Automated Assessment of Human Islet Viability Predicts Transplantation Outcomes in a Diabetic Mouse Model. PLoS ONE, 9(1), e86676.
- Ellis, C. S., et al. (2020). Pancreatic Islet Viability Assessment Using Hyperspectral Imaging of Autofluorescence. Sensors, 20(18), 5348.
- Chen, M., et al. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic -Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348.
- Bellin, M. D., et al. (2013).
- APExBIO. (n.d.). (±)
- Corbett, J. A., et al. (2015). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines.
- Chen, M., et al. (2002). (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace.
- Higuchi, T., et al. (2012). Quantitative Determination of Apoptosis of Pancreatic β-Cells in a Murine Model of Type 1 Diabetes Mellitus. Journal of Nuclear Medicine, 53(10), 1585-1590.
- Gaspar, R., & Kahan, B. D. (2013). Evolution of β-Cell Replacement Therapy in Diabetes Mellitus: Islet Cell Transplantation. Journal of Diabetes Research, 2013, 468196.
- Bellin, M. D., et al. (2013).
- Yang, Z., et al. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences, 1005, 409-411.
- Darzynkiewicz, Z., et al. (2017). Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry. Methods in Molecular Biology, 1645, 1-14.
- Suarez-Pinzon, W. L., et al. (1999). Tumor necrosis factor-alpha-activated cell death pathways in NIT-1 insulinoma cells and primary pancreatic beta cells. Endocrinology, 140(7), 3219-3228.
- Velázquez-García, J. A., et al. (2016). Pancreatic Beta Cell Death: Novel Potential Mechanisms in Diabetes Therapy. Oxidative Medicine and Cellular Longevity, 2016, 5368158.
Sources
- 1. Evolution of β-Cell Replacement Therapy in Diabetes Mellitus: Islet Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Anti-Oxidative Therapy in Islet Cell Transplantation [escholarship.org]
- 8. Anti-Oxidative Therapy in Islet Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Purification of Human Pancreatic Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of two techniques for evaluation of pancreatic islet viability: flow cytometry and FDA/PI staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variation in human islet viability based on different membrane integrity stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lisofylline in Isolated Perfused Pancreas Experiments
Introduction: The Rationale for Perfusing the Pancreas with Lisofylline
The isolated perfused pancreas is a powerful ex vivo model that maintains the organ's three-dimensional architecture and cellular heterogeneity, allowing for the study of endocrine and exocrine functions in a controlled environment. This model is particularly valuable for investigating therapeutic agents aimed at mitigating inflammatory processes that underpin conditions like pancreatitis and islet transplant rejection.[1][2]
This compound (LSF), a synthetic methylxanthine, has emerged as a promising anti-inflammatory agent with specific protective effects on pancreatic β-cells.[3][4] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ), are key mediators of β-cell dysfunction and apoptosis in Type 1 diabetes and post-transplantation scenarios.[5][6] this compound has been demonstrated to counteract this damage by preserving mitochondrial function, inhibiting pro-inflammatory cytokine production, and blocking critical inflammatory signaling pathways like IL-12/STAT4.[7][8][9]
Utilizing this compound within an isolated perfused pancreas model allows researchers to directly assess its efficacy in protecting the organ from inflammatory insults, independent of systemic immune responses or drug metabolism in other organs. This application note provides a comprehensive guide, from scientific principles to detailed laboratory protocols, for employing this compound in isolated perfused pancreas experiments to evaluate its therapeutic potential.
Scientific Principles and Mechanistic Insights
This compound's protective action in the pancreas is multifaceted. The primary mechanism involves the suppression of inflammatory signaling cascades. By inhibiting phosphodiesterases (PDEs), this compound can increase intracellular cyclic AMP (cAMP) levels, which is known to have broad anti-inflammatory effects, including the suppression of TNF-α and IL-12 production.[10][11] Furthermore, LSF has been shown to inhibit the generation of phosphatidic acid, a lipid second messenger involved in inflammatory signaling.[4]
The consequences of this anti-inflammatory activity are profound for the pancreatic islets. Studies have shown that LSF:
-
Protects β-cells from cytokine-induced apoptosis , thereby preserving islet mass.[12]
-
Restores glucose-stimulated insulin secretion (GSIS) in the presence of inflammatory cytokines.[6][13]
-
Promotes mitochondrial metabolism and viability in insulin-secreting cells.[7][8][14]
The isolated perfused pancreas model provides an ideal platform to dissect these effects. By introducing an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) into the perfusate, with or without this compound, researchers can quantify the drug's direct protective effects on both endocrine function (insulin/glucagon secretion) and inflammatory responses (cytokine release from the organ).
Signaling Pathway: this compound's Anti-Inflammatory Action
The following diagram illustrates the key signaling pathways modulated by this compound in the context of pancreatic inflammation.
Caption: this compound inhibits inflammatory signaling to protect β-cells.
Experimental Design and Protocols
A typical experiment involves isolating a rodent (mouse or rat) pancreas, perfusing it with a physiological buffer, and then introducing experimental conditions. The following protocols provide a detailed, step-by-step methodology.
Experimental Workflow Overview
Sources
- 1. Hypothermic oxygenated machine perfusion of the human pancreas for clinical islet isolation: a prospective feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Immune Markers of Severe Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Normothermic ex situ pancreas perfusion for the preservation of porcine pancreas grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose-Stimulated Insulin Secretion via Perfusion through the Mice Vasculature with an Intact Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships between blood flow and secretion in the isolated perfused canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining Endpoints and Biomarkers in Inflammatory Bowel Disease: Moving the Needle Through Clinical Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Cytokines Removal During Ex-Vivo Lung Perfusion: Initial Clinical Experience [frontierspartnerships.org]
- 11. mdpi.com [mdpi.com]
- 12. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Profiling of Pancreatic Fluid using the ePFT Collection Method in Tandem with a Multiplexed Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Subcutaneous and Oral Administration of Lisofylline in Rat Models: Application Notes and Protocols
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the subcutaneous and oral administration of Lisofylline (LSF) in rat models. This document synthesizes pharmacokinetic data and procedural best practices to ensure experimental success and data integrity.
Introduction to this compound
This compound (LSF) is a synthetic, small-molecule immunomodulator with significant anti-inflammatory properties.[1][2] A derivative of pentoxifylline, LSF has been investigated for its therapeutic potential in a variety of conditions characterized by excessive inflammation and oxidative stress, such as sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[3] Its mechanism of action is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and the modulation of key signaling pathways.[3] LSF has been shown to block IL-12 signaling and STAT-4 activation, which are critical in the inflammatory cascade.[1][2] Furthermore, it can improve cellular mitochondrial function and activate the cardiac AMPK signaling pathway.[1][4][5]
The choice of administration route is a critical determinant of a drug's pharmacokinetic profile and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of subcutaneous and oral administration of LSF in rats, offering detailed protocols and insights to inform experimental design.
Comparative Pharmacokinetics: Subcutaneous vs. Oral Administration
Studies in rats have demonstrated that the subcutaneous (S.C.) route of LSF administration is more favorable than the oral (P.O.) route.[6][7][8] This is primarily attributed to the higher bioavailability and faster absorption of LSF when administered subcutaneously.[6][7][8]
A study evaluating the pharmacokinetics of LSF enantiomers in rats found that the fractions absorbed following oral and subcutaneous administration were 0.67 and 0.92 for R-(-)-LSF and 0.44 and 0.98 for S-(+)-LSF, respectively.[7] These findings clearly indicate that subcutaneous administration leads to a more complete absorption of both enantiomers compared to oral administration.[7]
| Pharmacokinetic Parameter | Subcutaneous (S.C.) Administration | Oral (P.O.) Administration | Rationale for Superiority of S.C. Route |
| Bioavailability | High[6][7] | Lower than subcutaneous[6][7] | Avoids first-pass metabolism in the liver, leading to a greater proportion of the drug reaching systemic circulation. |
| Absorption Rate | Fast[6][7] | Slower and more variable | Direct absorption from the subcutaneous tissue into the bloodstream allows for a more rapid onset of action. |
| Plasma Concentration | Higher and more consistent levels of S-(+)-LSF attained[7] | Lower and more variable plasma levels | More complete and rapid absorption contributes to more predictable and sustained therapeutic concentrations. |
Signaling Pathway of this compound
The anti-inflammatory effects of this compound are mediated through its interaction with several key signaling pathways. A simplified representation of its mechanism is depicted below.
Caption: A typical experimental workflow for comparing administration routes.
Conclusion
The choice of administration route for this compound in rat models has a significant impact on its pharmacokinetic profile. The available evidence strongly suggests that subcutaneous administration is superior to oral administration, offering higher bioavailability and faster absorption. [6][7][8]The detailed protocols and guidelines presented in these application notes are intended to assist researchers in designing and executing robust and reproducible studies. Adherence to these protocols, along with institutional animal care guidelines, will ensure the generation of high-quality data for the evaluation of this compound's therapeutic potential.
References
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed. [Link]
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - Taylor & Francis Online. [Link]
-
This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed. [Link]
-
What is this compound used for? - Patsnap Synapse. [Link]
-
Full article: Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - Taylor & Francis Online. [Link]
-
This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed. [Link]
-
This compound - Wikipedia. [Link]
-
Guidelines for the administration of substances to rodents - NTNU. [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]
-
IACUC Routes of Administration Guidelines - Research & Innovation Office. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. [Link]
-
This compound: a potential lead for the treatment of diabetes - PubMed. [Link]
-
Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed. [Link]
-
This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed. [Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed. [Link]
-
Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combination in diabetic nephropathy - RSC Publishing. [Link]
-
LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administration and Blood. [Link]
-
Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat This SOP replaces - Institute of Laboratory Animal Science (LTK). [Link]
-
Nanoparticulate tablet dosage form of this compound-linoleic acid conjugate for type 1 diabetes: in situ single-pass intestinal perfusion (SPIP) studies and pharmacokinetics in rat - PubMed. [Link]
-
SOP: Subcutaneous Injections in the Rat - Research and Innovation | Virginia Tech. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. [Link]
-
• G1758 this compound AMELIORATES ILEAL ISCHEMIA/REPERFUSION- INDUCED MUCOSAL BARRIER DYSFUNCTION IN RATS. S. Wattanasirichaigoo. [Link]
-
Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome - ResearchGate. [Link]
-
Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed. [Link]
-
Bioavailability of oral isbufylline in rabbits - PubMed. [Link]
-
Plot of oral bioavailability (F) in animal species vs. oral... - ResearchGate. [Link]
-
Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats - PubMed Central. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Introduction: The Intersection of Lisofylline Research and Apoptosis Detection
An in-depth technical guide by a Senior Application Scientist.
Lisofylline (LSF) is a synthetic methylxanthine derivative with intriguing immunomodulatory and anti-inflammatory properties. Its mechanism of action is multifaceted, but a key aspect involves the inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular signaling pathways that govern cellular stress responses, inflammation, and, critically, programmed cell death or apoptosis. Understanding whether and how this compound induces or inhibits apoptosis is paramount in many research contexts, from autoimmune diseases to oncology and transplantation medicine.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a cornerstone technique for identifying apoptotic cells within a cell population or tissue section. This method is predicated on the activity of DNA fragmentation, a hallmark of late-stage apoptosis. During apoptosis, endonucleases cleave the genomic DNA into smaller fragments, creating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL assay employs the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalytically incorporate labeled dUTP (deoxyuridine triphosphate) at these exposed 3'-OH termini of the fragmented DNA. The incorporated label, which can be a fluorophore or a hapten like biotin or bromodeoxyuridine (BrdU), allows for the subsequent detection and quantification of apoptotic cells.
This guide provides a comprehensive framework for utilizing the TUNEL assay to investigate the effects of this compound on apoptosis. It is designed for researchers, scientists, and drug development professionals seeking to integrate this powerful technique into their experimental workflow.
Experimental Design: Key Considerations for this compound Studies
Before embarking on the TUNEL assay, a well-structured experimental design is crucial for obtaining meaningful and reproducible data.
1. Dose-Response and Time-Course Studies: The effect of this compound on apoptosis is likely to be dependent on both the concentration used and the duration of exposure. Therefore, a preliminary dose-response and time-course experiment is highly recommended. This will help identify the optimal concentration range and time points to investigate with the TUNEL assay.
2. Appropriate Controls: The inclusion of proper controls is non-negotiable for a valid TUNEL assay.
-
Positive Control: A cell or tissue sample treated with a known apoptosis-inducing agent (e.g., DNase I, staurosporine, or etoposide) is essential to confirm that the assay is working correctly.
-
Negative Control: An untreated or vehicle-treated sample is necessary to establish the baseline level of apoptosis in the experimental system.
-
Labeling Control (TdT-negative): A sample that undergoes the entire TUNEL staining procedure but without the TdT enzyme should be included to assess the level of non-specific background staining.
3. Cell/Tissue Preparation: The choice of cell or tissue preparation method can significantly impact the outcome of the TUNEL assay.
-
Adherent Cells: Can be grown and treated directly on coverslips or chamber slides.
-
Suspension Cells: Can be cytocentrifuged onto slides or analyzed by flow cytometry.
-
Tissue Sections: Both paraffin-embedded and frozen sections can be used, with specific optimization required for each.
Experimental Workflow Overview
Caption: A generalized workflow for assessing this compound-induced apoptosis using the TUNEL assay.
Detailed Protocol: TUNEL Assay for Cultured Cells Treated with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS or 0.1% Sodium Citrate
-
TUNEL Reaction Mixture (Commercially available kits are recommended, e.g., from Roche, Promega, or Thermo Fisher Scientific)
-
Terminal deoxynucleotidyl transferase (TdT)
-
Labeled dUTP (e.g., BrdU-dUTP, FITC-dUTP)
-
-
Antibody against the label (if using an indirect method, e.g., anti-BrdU antibody)
-
Fluorescent secondary antibody (if necessary)
-
Nuclear Counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density on coverslips or chamber slides.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound and/or vehicle control for the desired time period. Include a positive control (e.g., treat cells with 1 µM staurosporine for 4 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Solution for 2-15 minutes on ice (the optimal time needs to be determined empirically).
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
For the negative control (labeling control), use a reaction mixture without the TdT enzyme.
-
-
Signal Detection (Indirect Method Example with BrdU):
-
Wash the cells three times with PBS.
-
Incubate with an anti-BrdU antibody (e.g., a fluorescently conjugated one) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence (e.g., green for FITC), while all cell nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
Data Analysis and Interpretation
Quantification:
The percentage of apoptotic cells can be calculated as follows:
Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100
At least 5-10 random fields of view should be counted per sample to ensure statistical significance.
Data Presentation:
| Treatment Group | Concentration | Duration (hrs) | Apoptotic Index (%) ± SD |
| Vehicle Control | 0 µM | 24 | 2.5 ± 0.8 |
| This compound | 10 µM | 24 | 8.1 ± 1.5 |
| This compound | 50 µM | 24 | 25.6 ± 3.2 |
| This compound | 100 µM | 24 | 48.9 ± 5.1 |
| Positive Control (Staurosporine) | 1 µM | 4 | 95.2 ± 2.3 |
Interpretation:
An increase in the apoptotic index in this compound-treated groups compared to the vehicle control would suggest that this compound induces apoptosis in a dose-dependent manner in this particular experimental system.
Troubleshooting Common TUNEL Assay Issues
Caption: A troubleshooting guide for common issues encountered during the TUNEL assay.
Authoritative Grounding & Comprehensive References
The principles and applications of the TUNEL assay are well-established in the scientific literature. The method was first described by Gavrieli, Sherman, and Ben-Sasson in 1992 and has since become a gold standard for detecting apoptosis in situ.
When performing the TUNEL assay, it is crucial to be aware of its limitations. The assay can also label cells undergoing necrosis, as DNA fragmentation can occur in both forms of cell death. Therefore, it is often recommended to use the TUNEL assay in conjunction with other markers of apoptosis, such as caspase activation or Annexin V staining, to confirm the apoptotic nature of the cell death.
References
-
Gavrieli, Y., Sherman, Y., & Ben-Sasson, S. A. (1992). Identification of programmed cell death in situ via specific labeling of nuclear DNA fragmentation. The Journal of Cell Biology, 119(3), 493–501. [Link]
-
Kyrylkova, K., Kyrylov, P., & Bania, J. (2012). The role of caspases in apoptosis. Postepy Higieny I Medycyny Doswiadczalnej, 66, 299-310. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9), pdb.prot087245. [Link]
Troubleshooting & Optimization
Navigating the Challenges of Lisofylline: A Technical Support Guide for Researchers
Introduction
Lisofylline (LSF), a synthetic methylxanthine and a metabolite of pentoxifylline, has garnered significant interest for its anti-inflammatory and immunomodulatory properties.[1][2] Its potential therapeutic applications in conditions like type 1 diabetes and inflammatory diseases are promising.[3] However, researchers frequently encounter significant hurdles in preclinical and clinical development due to its challenging pharmacokinetic (PK) profile, characterized by low oral bioavailability and a short half-life.[4][5] This technical support guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these experimental challenges effectively.
Understanding the Core Problem: this compound's Pharmacokinetic Profile
The primary obstacles in this compound research stem from its rapid metabolism and subsequent poor bioavailability when administered orally. This necessitates high doses and frequent administration to achieve and maintain therapeutic concentrations, complicating study design and clinical translation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is primarily attributed to extensive first-pass metabolism.[6][7] After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver via the portal vein before reaching systemic circulation. In the liver, a significant portion of this compound is metabolized, reducing the amount of active drug that reaches the bloodstream.[6][7] As a methylxanthine derivative, it is also subject to variability in absorption, which is a common characteristic of this class of compounds.[8]
Q2: What is the half-life of this compound and why is it so short?
A2: this compound has a short half-life, typically around 45 minutes to an hour in humans.[9] This rapid clearance is mainly due to its efficient metabolism in the liver. The primary metabolic pathway involves the oxidation of this compound back to its parent compound, pentoxifylline, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[1] This rapid metabolic conversion significantly shortens the time the active drug remains in circulation.
Q3: What are the typical pharmacokinetic parameters of this compound?
A3: The pharmacokinetic parameters of this compound can vary between species. Below is a summary of available data for rats and humans.
| Parameter | Rat | Human | Reference(s) |
| Oral Bioavailability (F%) | ~16% | ~5.9% | [8] |
| Half-life (t½) | Not explicitly stated, but rapid clearance observed | ~0.75 hours (45 minutes) | [9] |
| Time to Maximum Concentration (Tmax) after oral dose | Not explicitly stated | ~0.53 hours | [10] |
| Primary Metabolizing Enzyme | Not explicitly stated, but CYP-mediated | CYP1A2 | [1] |
Q4: How can I accurately quantify this compound concentrations in plasma samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable and sensitive method for quantifying this compound in biological matrices like plasma.[1][11] Several validated LC-MS/MS protocols have been published that offer high selectivity and low limits of quantification, which is crucial given the low plasma concentrations often observed.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during in vivo experiments with this compound and provides actionable troubleshooting steps.
Problem 1: High Variability in Plasma Concentrations After Oral Dosing
Symptoms:
-
Inconsistent plasma concentration-time profiles between individual animals in the same dosing group.
-
Poor dose-proportionality.
Potential Causes:
-
Variability in Gastric Emptying and Intestinal Transit Time: Food in the stomach can significantly alter the rate of drug absorption.
-
First-Pass Metabolism Saturation: At higher doses, the metabolic enzymes in the liver may become saturated, leading to non-linear pharmacokinetics.[12]
-
Formulation Issues: Poor wettability or dissolution of the this compound formulation can lead to erratic absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in oral pharmacokinetic data.
Detailed Steps:
-
Standardize Animal Handling: Ensure a consistent fasting period for all animals before oral administration to minimize variability in gastrointestinal conditions.
-
Formulation Optimization:
-
Solubility Enhancement: this compound is water-soluble, but its formulation can impact dissolution. Consider using aqueous vehicles with pH adjustment or the inclusion of excipients that can enhance dissolution rate.
-
Particle Size Reduction: While less critical for soluble compounds, ensuring a consistent and small particle size can improve dissolution uniformity.
-
-
Dose-Ranging Studies: Perform a dose-ranging study to determine if the pharmacokinetics are linear over the intended dose range. Non-linearity can indicate saturation of metabolic pathways.[12]
-
Alternative Routes of Administration: For mechanistic studies where consistent exposure is critical, consider subcutaneous or intraperitoneal administration to bypass first-pass metabolism.[5]
Problem 2: Consistently Low or Undetectable Plasma Concentrations
Symptoms:
-
Plasma concentrations are below the lower limit of quantification (LLOQ) of the analytical method.
-
Calculated exposure (AUC) is insufficient to expect a pharmacological effect.
Potential Causes:
-
Rapid Metabolism and Clearance: The inherent short half-life of this compound can lead to very low plasma concentrations, especially at later time points.
-
Inadequate Dose: The administered dose may be too low to achieve detectable plasma levels after extensive first-pass metabolism.
-
Sample Stability Issues: this compound may be unstable in the biological matrix under the collection and storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or undetectable plasma concentrations.
Detailed Steps:
-
Dose Escalation: Carefully increase the dose while monitoring for any potential toxicity. Consider more frequent dosing to maintain plasma concentrations above the therapeutic threshold.
-
Bioavailability Enhancement Strategies:
-
Prodrug Approach: Designing a prodrug of this compound could protect it from first-pass metabolism, allowing for higher systemic exposure of the active compound after cleavage in the bloodstream.
-
Advanced Formulations: Explore lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticle formulations to potentially enhance absorption and protect the drug from degradation.[13]
-
-
Optimized Blood Sampling: Collect blood samples at earlier time points post-dose to capture the peak concentration (Cmax) before rapid elimination occurs.
-
Analyte Stability Verification:
-
Conduct freeze-thaw stability and bench-top stability experiments to ensure this compound is not degrading in the plasma samples during handling and storage.[14]
-
Store plasma samples at -80°C immediately after collection and processing.
-
-
Enhance Analytical Sensitivity: If concentrations are still low, work with your bioanalytical team to lower the LLOQ of the LC-MS/MS method.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Pharmacokinetic Studies
-
Blood Collection:
-
Collect whole blood (typically 100-200 µL per time point in rodents) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Place samples on ice immediately after collection.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled polypropylene tube.
-
-
Storage:
-
Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: General LC-MS/MS Quantification of this compound in Plasma
This is a generalized protocol based on published methods.[1][11] Specific parameters will need to be optimized for your instrument and system.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound MRM transition: m/z 281.1 > 181.1 (This may vary slightly based on instrumentation).
-
Monitor a specific transition for the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound spiked into blank plasma and processed alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Metabolism
Caption: Simplified metabolic pathway of orally administered this compound.
Conclusion
Successfully conducting research with this compound requires a thorough understanding of its pharmacokinetic limitations and the implementation of strategies to mitigate them. By carefully considering formulation, route of administration, and bioanalytical methodology, researchers can obtain more reliable and reproducible data, ultimately advancing our understanding of this promising therapeutic agent. This guide provides a starting point for troubleshooting common issues; however, a tailored experimental design based on the specific research question is always paramount.
References
- Shin, H. S., & Slattery, J. T. (1997). Cytochrome P450 isozymes involved in this compound metabolism to pentoxifylline in human liver microsomes. Drug Metabolism and Disposition, 25(12), 1354–1358.
-
Wikipedia. (2023). This compound. Retrieved from [Link]
- Świerczek, A., Wyska, E., Pociecha, K., Bas, S., & Młynarski, J. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 49(12), 1478–1487.
- Wyska, E. (2016). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. European Journal of Drug Metabolism and Pharmacokinetics, 41(4), 435–445.
- Bursten, S. L., Federighi, D. A., & Slattery, J. T. (1998). This compound causes rapid and prolonged suppression of serum levels of free fatty acids. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 228–234.
- Cui, P., et al. (2005). Design, synthesis and biological evaluation of this compound (LSF) analogs as a possible treatment for type 1 diabetes. Abstracts of Papers of the American Chemical Society, 229, U1303-U1303.
- StatPearls. (2023). Methylxanthines. NCBI Bookshelf.
- Kim, J., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3709.
- European Medicines Agency. (2011).
- Fares, A. R., et al. (2020). Novel strategies for extension of short half life. International Journal of Recent Scientific Research, 11(1), 36825-36830.
- Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect.
- Bursten, S. L., et al. (1998). This compound causes rapid and prolonged suppression of serum levels of free fatty acids. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 228-234.
- Scola, A. (2024).
- Gunaydin, H., et al. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 9(5), 462-467.
- PMDA. (2019). Module 2.6.4. Pharmacokinetics Written Summary.
- Yang, Z., Chen, M., & Nadler, J. L. (2005). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology, 69(1), 1-6.
- Shah, N. V., et al. (2017). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 143, 233-245.
- Morgan, E. T., et al. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. Drug Metabolism Reviews, 54(2), 163-181.
- Patel, D., et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 50-58.
- Taylor & Francis. (n.d.). First-pass metabolism – Knowledge and References.
- Singh, M., & Ravin, L. (2010).
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(5), 1-8.
- RegisteredNurseRN. (2019, February 21). Bioavailability and First Pass Metabolism [Video]. YouTube.
- Polaka, S., et al. (2009).
- Kwan, K. C. (1997). Oral bioavailability and first-pass effects. Drug metabolism and disposition, 25(12), 1329-1336.
- Williams, H., et al. (2012). Science-Based Technology Selection & Formulation Development for Oral Bioavailability Enhancement. Capsugel.
- da Fonseca, R. G., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55.
- Chen, Y., et al. (2021). Pharmacokinetic parameters of plasma drugs in healthy rats.
- Liu, T., & Zhang, L. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. AAPS J, 20(4), 71.
- George, C. L., et al. (1999). Effects of this compound on hyperoxia-induced lung injury. American journal of physiology. Lung cellular and molecular physiology, 276(5), L776–L784.
- Singh, M., & Ravin, L. (2010).
- Striffler, J. S., & Nadler, J. L. (2004).
- Bleich, D., et al. (1996). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 137(11), 4871-4877.
- Pouton, C. W. (2021).
- George, C. L., et al. (1999). Effects of this compound on hyperoxia-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 276(5), L776-L784.
- El-Gamal, M. I., et al. (2022). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Molecules, 27(19), 6296.
- APExBIO. (n.d.). ()-Lisofylline.
- Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10580.
- Dr. Mungli. (2020, April 21).
- Wang, Y., et al. (2023). Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. MedChemComm, 14(4), 743-751.
- Sharma, A., & Goyal, S. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 14(3), 1-5.
- Lubrizol. (n.d.). Oral Drug Delivery.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & pharmacotherapy, 58(3), 173-182.
- Gazeau, S., et al. (2017). Stability of routine biochemical analytes in whole blood and plasma/serum: Focus on potassium stability from lithium heparin. Clinical Biochemistry, 50(18), 1074-1080.
- da Fonseca, R. G., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions.
- Ait-Oudhia, S., et al. (2020). Influence of Inflammation on Cytochromes P450 Activity in Adults: A Systematic Review of the Literature. Frontiers in Pharmacology, 11, 983.
Sources
- 1. Cytochrome P450 isozymes involved in this compound metabolism to pentoxifylline in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound causes rapid and prolonged suppression of serum levels of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 13. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of Novel Lisofylline Analogs for Improved Efficacy
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals focused on the synthesis of novel Lisofylline (LSF) analogs.[1] this compound, a synthetic small molecule, has demonstrated anti-inflammatory properties and shows potential in preventing type 1 diabetes.[2][3] This guide provides troubleshooting solutions and frequently asked questions in a structured question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives when synthesizing this compound analogs?
A: The main goals for creating new LSF analogs are to enhance therapeutic efficacy by improving properties such as potency, oral bioavailability, and metabolic stability.[1] Researchers aim to develop compounds that can effectively protect pancreatic β-cells, maintain insulin secretory capability, and potentially treat or prevent Type 1 diabetes.[1][3] Additionally, there is interest in developing analogs that can mitigate the complications of diabetes, such as diabetic nephropathy.[4]
Q2: Which starting materials are commonly used for synthesizing the core structure of this compound analogs?
A: Theophylline and other xanthine derivatives are frequently used as starting materials for the synthesis of LSF analogs.[5][6] The xanthine scaffold provides a versatile foundation for introducing various substituents to explore structure-activity relationships.[5][7] The Traube synthesis, which involves the cyclization of 5,6-diaminouracils, is a widely used industrial method for preparing xanthine derivatives.[5]
Q3: What are some of the key challenges encountered during the synthesis and purification of small molecule drug candidates like this compound analogs?
A: The development of small molecule drugs faces several hurdles. Only a small fraction of synthesized compounds ultimately receive FDA approval.[8] Common challenges include achieving desired reaction yields, managing process scale-up from laboratory to production, and developing robust analytical methods for characterization.[9] Purification is often a time-consuming and challenging step, with chemists spending a significant amount of time on this part of the workflow.[10]
Troubleshooting Guides
Issue 1: Low Reaction Yields
Q: I am consistently obtaining low yields in my synthesis. What are the common causes and how can I improve the outcome?
A: Low yields are a frequent issue in organic synthesis and can stem from several factors.[11][12] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[11]
-
Reagent and Solvent Quality: The purity of starting materials, reagents, and solvents is critical.[11] Impurities, especially water in moisture-sensitive reactions, can lead to side reactions and reduced yields.[11][13]
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[11]
-
Product Loss During Workup: Significant amounts of product can be lost during the workup phase due to issues like emulsion formation or incorrect pH.[11]
Diagram: General Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low reaction yields.
Issue 2: Challenges in Compound Purification
Q: I'm struggling to purify my final this compound analog. What strategies can I employ for effective purification?
A: The purification of small molecules can be challenging, especially when dealing with closely related impurities or when the product is unstable on the purification media.[11][14]
-
Co-elution of Impurities: If impurities have similar polarity to the desired product, separation by standard column chromatography can be difficult.[11]
-
Product Instability: Some compounds may degrade on silica gel, leading to lower recovery of the pure product.[11]
Table: Common Purification Challenges and Solutions
| Challenge | Potential Cause | Recommended Solution |
| Poor Separation | Similar polarity of product and impurities | Optimize solvent system; try a different stationary phase (e.g., alumina, C18).[11] |
| Product Degradation | Compound is unstable on silica gel | Deactivate silica with a base (e.g., triethylamine); use an alternative purification method.[11] |
| Low Recovery | Product is partially soluble in the aqueous phase during workup | Minimize aqueous washes; back-extract the aqueous layers with fresh organic solvent.[11] |
Issue 3: Difficulty in Separating Diastereomers
Q: My synthesis has produced a mixture of diastereomers that are difficult to separate. What techniques are available for chiral resolution?
A: The separation of diastereomers is a critical step in the development of chiral drugs, as different enantiomers can have distinct biological activities.[15][16]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers.[15][17] The chiral selector in the stationary phase interacts differently with each stereoisomer, allowing for their separation.[15]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a pure single enantiomer of a resolving agent to form two diastereomeric salts.[16][18] These salts have different physical properties and can often be separated by crystallization.[16][18]
Diagram: Chiral Separation Strategies
Caption: Overview of common methods for resolving enantiomers.
References
- Benchchem. Technical Support Center: Optimizing Organic Reaction Yields.
- Google Patents. This compound analogs and methods for use.
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield.
- ScienceDirect. Chiral Drug Separation.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
- OUCI. Synthesis and biological evaluation of this compound (LSF) analogs as a potential treatment for Type 1 diabetes.
- PMC - PubMed Central. Chiral Drugs: An Overview.
- American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ResearchGate. (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
- Wikipedia. Chiral resolution.
- Wikipedia. This compound.
- Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
- Reddit. What are some common causes of low reaction yields?.
- Drugs.com. Theophylline: Package Insert / Prescribing Information / MOA.
- PMC - PubMed Central. Xanthine scaffold: scope and potential in drug development.
- ResearchGate. Design, synthesis and biological evaluation of this compound (LSF) analogs as a possible treatment for type 1 diabetes | Request PDF.
- Drugs.com. Theophylline Uses, Side Effects & Warnings.
- MDPI. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
- MDPI. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
- PubChem - NIH. This compound | C13H20N4O3 | CID 501254.
- Semantic Scholar. Diversifying the xanthine scaffold for potential phosphodiesterase 9A inhibitors: synthesis and validation.
- StatPearls - NCBI Bookshelf - NIH. Theophylline.
- Google Patents. Method of preparing xanthine and methylated xanthines.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Biotage. Reliable purification systems from dependable vendors accelerate drug discovery.
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PMC - PubMed Central. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats.
- PMC - NIH. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
- ChemicalBook. 3-Methylxanthine synthesis.
- Benchchem. The Xanthyl (Xan) Protecting Group: A Technical Guide for Peptide Synthesis.
- Mayo Clinic. Theophylline (oral route).
- ResearchGate. Factors affecting clearance of theophylline. | Download Table.
- PubMed. Adverse reactions and interactions with theophylline.
- Agilent. Challenges of Small Molecule Production.
- Wikipedia. Theophylline.
- PMC - NIH. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery.
- StatPearls - NCBI Bookshelf. Theophylline Toxicity.
- PubMed. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism.
- PubMed. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition.
- Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I.
Sources
- 1. US8481580B2 - this compound analogs and methods for use - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2523496A - Method of preparing xanthine and methylated xanthines - Google Patents [patents.google.com]
- 7. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating the Clinical Trial Failures of Lisofylline in ARDS
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for researchers investigating therapeutic interventions for Acute Respiratory Distress Syndrome (ARDS). This document provides an in-depth analysis of the clinical trial failures of Lisofylline (LSF), a compound that held significant preclinical promise due to its anti-inflammatory properties. Understanding these failures is critical for designing future studies and developing more effective therapies for this devastating syndrome.
ARDS is a complex and life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1] The pathophysiology involves a cascade of events, including the disruption of the alveolar-capillary barrier, accumulation of protein-rich edema fluid in the alveoli, and a massive influx of inflammatory cells like neutrophils.[2][3] This "cytokine storm," featuring elevated levels of TNF-α, IL-1β, IL-6, and IL-8, drives much of the lung injury.[4][5]
This compound was identified as a promising candidate based on its ability to suppress proinflammatory cytokine expression and decrease lipid peroxidation in various preclinical models of lung injury.[6][7] Despite this strong preclinical rationale, the major clinical trial in humans was ultimately unsuccessful. This guide will explore the scientific and methodological reasons behind this translational failure in a question-and-answer format, offering field-proven insights to guide your own research.
Core FAQ: Deconstructing the this compound Clinical Trial Failure
Q1: What were the primary outcomes of the pivotal this compound clinical trial in ARDS, and why was the study terminated?
A1: The largest investigation, a prospective, randomized, double-blind, placebo-controlled multicenter study conducted by the NIH's ARDS Clinical Trials Network, was stopped early for futility.[8][9] The trial enrolled 235 patients with acute lung injury (ALI) or ARDS who received either this compound (3 mg/kg intravenously every 6 hours) or a placebo.[8]
The Data Safety Monitoring Board recommended halting the trial at the first scheduled interim analysis because there was no evidence of benefit. The primary endpoint, 28-day mortality, was not improved. In fact, the mortality rate was numerically higher in the this compound group (31.9%) compared to the placebo group (24.7%), although this difference was not statistically significant (p=0.215).[8][9]
Furthermore, there were no significant differences between the this compound and placebo groups in key secondary outcomes, including:
-
Ventilator-free days
-
Resolution of nonpulmonary organ failures
-
Development of serious infections or infection-related deaths[8][10]
Table 1: Summary of Key Outcomes from the ARDSNet this compound Trial
| Outcome Measure | This compound Group (n=116) | Placebo Group (n=119) | P-Value |
| 28-Day Mortality | 31.9% | 24.7% | 0.215 |
| Ventilator-Free Days (Median) | 0 days | 0 days | > 0.20 |
| Organ Failure-Free Days (Median) | 21 days | 22 days | > 0.20 |
Data sourced from The ARDS Network Clinical Trial, 2002.[8]
Q2: My preclinical data in animal models showed potent anti-inflammatory effects with this compound. Why did this fail to translate to human ARDS patients?
A2: This is a classic and frustrating challenge in drug development, particularly for ARDS. The discrepancy between promising preclinical results and clinical failure often stems from two core issues: limitations of the animal models and the profound heterogeneity of human ARDS.
-
Preclinical Model Limitations: Animal models of ARDS (e.g., induced by LPS, hyperoxia, or sepsis) are invaluable for studying specific pathways. However, they create a relatively uniform and acute injury in a genetically homogeneous population. This does not reflect the clinical reality where ARDS is a syndrome triggered by diverse insults (e.g., pneumonia, trauma, pancreatitis) in patients with multiple comorbidities and genetic backgrounds.[1][5] While this compound effectively suppressed cytokines in a murine model of lung injury, this controlled environment does not capture the complexity of the human disease.[6]
-
The Heterogeneity of ARDS: Human ARDS is not a single disease but a syndrome with significant clinical and biological variability.[5][[“]] Research has identified distinct biological sub-phenotypes, most notably "hyperinflammatory" and "hypoinflammatory" profiles.[[“]][12] A drug like this compound, designed to dampen inflammation, would theoretically only benefit patients in the hyperinflammatory subgroup. By enrolling an unselected, heterogeneous patient population, any potential benefit in a specific subgroup is likely diluted to the point of being undetectable. The failure to account for this heterogeneity is a primary reason why many ARDS trials have been unsuccessful.[13][14]
Q3: A key proposed mechanism for this compound was the reduction of circulating free fatty acids. The clinical trial report states this effect was not observed. What could explain this critical discrepancy in target engagement?
A3: This is a crucial finding from the trial and points to a fundamental breakdown between the drug's expected and actual pharmacodynamic effects in the target patient population. The trial investigators explicitly noted that, "Although this compound has been reported to decrease circulating free fatty acid levels, we did not find any such treatment effect compared with placebo."[8][9] Several factors could be at play:
-
Pharmacokinetics (PK) in Critical Illness: The PK of drugs can be dramatically altered in critically ill patients with ARDS. Factors like multi-organ dysfunction, altered protein binding, and changes in volume of distribution can lead to drug concentrations at the target site that are insufficient to produce a biological effect. The 3 mg/kg dose, while tolerated, may not have achieved the necessary therapeutic threshold in these complex patients.
-
Metabolic State of ARDS Patients: The metabolic chaos of critical illness and ARDS may have overwhelmed this compound's mechanism for reducing free fatty acids. The systemic inflammatory response triggers intense catabolism and lipolysis, and the drug's effect may have been insufficient to counteract these powerful endogenous processes.
-
Uncertainty of the Molecular Target: The biomolecular target for this compound was acknowledged as unknown even during the trial design phase.[6] Without a clear understanding of the target and a validated biomarker to measure engagement, it's difficult to confirm if the drug is working as intended. The failure to lower free fatty acids suggests either a flawed mechanistic hypothesis or inadequate target engagement at the dose provided.
Q4: How can I design my experiments to avoid the pitfall of patient heterogeneity that likely contributed to the this compound trial failure?
A4: The key is to move towards a precision-medicine approach by stratifying patients based on biological markers.[1][15] Enrolling a general ARDS population for a targeted therapy is no longer considered an optimal trial design.[13]
Your experimental plan should include a biomarker strategy from the outset. The goal is to identify a patient subgroup most likely to respond to your intervention. For an anti-inflammatory agent, you would focus on identifying the "hyperinflammatory" sub-phenotype.[15]
-
What to Measure: Focus on well-established inflammatory biomarkers that are elevated in ARDS and correlate with poor outcomes. Key candidates include plasma levels of IL-6, IL-8, sTNFR1 (soluble tumor necrosis factor receptor 1), and C-reactive protein (CRP) .[16][17]
-
When to Measure: Collect samples at baseline (upon enrollment) to stratify patients before treatment begins. Serial measurements can also track response to therapy.
-
How to Use the Data: The biomarker data can be used in two ways:
-
Predictive Enrichment: Only enroll patients who meet a predefined biomarker threshold (e.g., IL-6 > X pg/mL) into the trial. This increases the probability of seeing a treatment effect but reduces generalizability.[13]
-
Retrospective Subgroup Analysis: Enroll all comers but pre-specify in your statistical analysis plan that you will analyze the treatment effect within biomarker-defined subgroups.
-
Troubleshooting & Experimental Design Guide
Protocol 1: Biomarker Panel for Identifying the ARDS Hyperinflammatory Sub-phenotype
This protocol outlines a method for quantifying key inflammatory cytokines in patient plasma to aid in patient stratification.
Objective: To measure levels of IL-6, IL-8, and sTNFR1 in plasma samples from patients with ARDS.
Materials:
-
Blood collection tubes with EDTA.
-
Refrigerated centrifuge.
-
Cryovials for plasma storage at -80°C.
-
Commercially available multiplex immunoassay kit (e.g., Luminex-based or similar platform) for human IL-6, IL-8, and sTNFR1.
-
Multiplex assay reader and analysis software.
-
Standard laboratory equipment (pipettes, vortexer, etc.).
Methodology:
-
Sample Collection & Processing:
-
Collect 5-10 mL of whole blood in an EDTA tube.
-
Within 1 hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat and red blood cells.
-
Aliquot the plasma into pre-labeled cryovials (0.5 mL per aliquot).
-
Immediately freeze and store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Immunoassay Procedure (Example based on a typical multiplex kit):
-
Thaw plasma samples on ice.
-
Prepare standards and quality controls as per the manufacturer's instructions.
-
Add microparticles (beads) coated with capture antibodies to each well of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add 50 µL of standards, controls, and plasma samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified by the manufacturer (e.g., 2 hours) to allow the analytes to bind to the capture antibodies.
-
Wash the beads to remove unbound material.
-
Add detection antibodies and incubate on a shaker (e.g., 1 hour).
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE) reagent and incubate on a shaker (e.g., 30 minutes). This will bind to the biotinylated detection antibodies.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition & Analysis:
-
Acquire the data on a multiplex assay reader. The instrument will use lasers to excite the beads and quantify the fluorescent signal from the SAPE, which is proportional to the amount of analyte bound.
-
Use the analysis software to generate a standard curve for each analyte.
-
Interpolate the concentrations of IL-6, IL-8, and sTNFR1 in the unknown samples from their respective standard curves.
-
Use predefined thresholds from literature or your own preliminary data to classify patients as "hyperinflammatory" or "hypoinflammatory."
-
Visualizations: Pathways and Workflows
Diagram 1: Simplified ARDS Inflammatory Signaling Cascade
This diagram illustrates the central role of the NF-κB and MAPK signaling pathways in driving the inflammatory response in ARDS, a common target for anti-inflammatory drugs.[4][18][19]
Caption: Core inflammatory pathways in ARDS initiated by lung injury.
Diagram 2: Proposed this compound Mechanism & Points of Clinical Trial Failure
This diagram shows the intended mechanism of this compound and highlights where the process likely failed during the human clinical trial.
Caption: this compound's intended pathway and observed points of failure.
Diagram 3: Workflow for a Biomarker-Stratified Research Approach
This workflow illustrates a modern approach to designing clinical trials for targeted therapies in heterogeneous syndromes like ARDS.
Caption: A modern workflow for enriching clinical trials using biomarkers.
References
- Thompson, B. T., Chambers, R. C., & Liu, K. D. (2017). Acute Respiratory Distress Syndrome. New England Journal of Medicine, 377(6), 562–572.
- Matthay, M. A., Zemans, R. L., Zimmerman, G. A., et al. (2019). The acute respiratory distress syndrome: from mechanism to translation. Nature Reviews Nephrology, 15(9), 515-528. [Source 2]
- Reilly, J. P., & Christie, J. D. (2015). What barriers exist to implementing innovative ARDS treatments in clinical practice?. Seminars in respiratory and critical care medicine, 36(5), 653–661. [Source 3]
- The ARDS Network. (1998). A Phase II/III, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Patients with Acute Lung Injury and Adult Respiratory Distress Syndrome. ARDSNet Study 03, Version I. [Source 4]
- Ni, Y., Chen, G., & Liu, D. (2025). Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives.
- Dr. Oracle. (2025). What is the pathophysiology of Acute Respiratory Distress Syndrome (ARDS)?. Consensus. [Source 6]
- Matthay, M. A., & Ware, L. B. (2022). Acute respiratory distress syndrome: causes, pathophysiology, and phenotypes. The Lancet, 400(10358), 1145–1156. [Source 7]
- Calfee, C. S., & Matthay, M. A. (2020). Designing an ARDS trial for 2020 and beyond: focus on enrichment strategies. Intensive Care Medicine Experimental, 8(Suppl 1), 33. [Source 8]
- Villar, J., & Slutsky, A. S. (2021). Unsuccessful and Successful Clinical Trials in Acute Respiratory Distress Syndrome: Addressing Physiology-Based Gaps. Frontiers in Physiology, 12, 642282. [Source 9]
- Bos, L. D. J., & Schultz, M. J. (2019). ARDS: challenges in patient care and frontiers in research. European Respiratory Review, 28(151), 190039. [Source 10]
- Confalonieri, M., Salton, F., & Fabiano, F. (2023). Challenges in ARDS Definition, Management, and Identification of Effective Personalized Therapies. Journal of Clinical Medicine, 12(4), 1365. [Source 11]
- The Acute Respiratory Distress Syndrome Network. (2002). Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. Critical Care Medicine, 30(1), 1–6. [Source 12]
- Johns Hopkins University. (2002). Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. Johns Hopkins University Libraries. [Source 13]
- Kolls, J. K., Lei, D., Nelson, S., & Summer, W. R. (1998). Effects of this compound on hyperoxia-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 274(5), L781-L787. [Source 14]
- ResearchGate. (2002). Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome.
- Ware, L. B. (2006). Biomarkers in Acute Lung Injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(5), L833-L843. [Source 16]
- ClinicalTrials.gov. (2005). Significance of Biological Markers in Patients With Acute Lung Injury/Acute Respiratory Disease. National Library of Medicine. [Source 17, NCT00217880]
- Janz, D. R., & Ware, L. B. (2013). Biomarkers of ALI/ARDS: pathogenesis, discovery, and relevance to clinical trials. Seminars in Respiratory and Critical Care Medicine, 34(4), 503–510. [Source 18]
- Juss, J. K., & Bhandari, V. (2020). The acute respiratory distress syndrome biomarker pipeline: crippling gaps between discovery and clinical utility. The Journal of infectious diseases, 222(Suppl 2), S127–S133. [Source 19]
- Chen, W. L., & Lin, W. T. (2023). Advances in Biomarkers for Diagnosis and Treatment of ARDS. International Journal of Molecular Sciences, 24(21), 15609. [Source 20]
- Wang, X., Liu, J., & Li, Y. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Source 21]
- Li, H., Chen, C., & Zhang, Y. (2013). Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways. Journal of Surgical Research, 185(1), 300–309. [Source 22]
- Liu, Y., Wu, J., & Zhang, Y. (2021). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. Frontiers in Pharmacology, 12, 786895. [Source 23]
- Choi, Y. J., & Lee, K. W. (2020). Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo. International Journal of Medical Sciences, 17(11), 1594–1604. [Source 24]
- Chi, G., Wei, M., & Xie, X. (2013). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury.
Sources
- 1. Acute respiratory distress syndrome: causes, pathophysiology, and phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Acute Respiratory Distress Syndrome and COVID-19 Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acute respiratory distress syndrome: from mechanism to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological mechanisms of ARDS: a narrative review from molecular to organ-level perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ardsnet.org [ardsnet.org]
- 7. Effects of this compound on hyperoxia-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Challenges in ARDS Definition, Management, and Identification of Effective Personalized Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing an ARDS trial for 2020 and beyond: focus on enrichment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. The acute respiratory distress syndrome biomarker pipeline: crippling gaps between discovery and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal Lisofylline dosage for rodent models
Answering the call for a comprehensive, field-proven guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for determining the optimal dosage of Lisofylline (LSF) in rodent models. Structured as a dynamic Q&A, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge regarding this compound, its mechanism, and its applications in preclinical research.
Q1: What is this compound (LSF) and what is its primary mechanism of action?
A1: this compound (LSF) is a synthetic, small-molecule methylxanthine and a metabolite of pentoxifylline.[1] It is recognized for its potent anti-inflammatory and immunomodulatory properties.[2][3] LSF's mechanism is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production and signaling.[4][5] Key actions include:
-
Inhibition of Inflammatory Cytokines: LSF disrupts the signaling pathways of key inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1, IL-6, IL-12).[1][4]
-
Protection of Mitochondrial Function: It promotes mitochondrial metabolism, protecting cells, such as pancreatic β-cells, from cytokine-induced damage.[6]
-
Inhibition of Phosphatidic Acid: LSF is a potent inhibitor of the generation of phosphatidic acid, a lipid second messenger involved in inflammatory signaling.[7]
-
STAT-4 Activation Blockade: It blocks Interleukin-12 (IL-12) signaling and the subsequent activation of STAT-4, a critical pathway in autoimmune responses.[1][8]
This combination of effects allows LSF to mitigate inflammation and protect tissues from oxidative damage, making it a valuable tool for investigating a range of inflammatory and autoimmune diseases.[4]
Q2: What are the common research applications for LSF in rodent models?
A2: LSF is investigated in rodent models for conditions where inflammation and immune dysregulation are key pathological features. Primary applications include:
-
Type 1 Diabetes: LSF has been shown to prevent the onset of autoimmune diabetes in non-obese diabetic (NOD) mice and streptozotocin (STZ)-induced diabetic models by protecting pancreatic β-cells from cytokine-mediated damage.[2][5][6][9]
-
Sepsis and Acute Lung Injury: It can ameliorate sepsis-induced lung injury and improve survival in rodent and pig models of lethal endotoxemia.[10][11]
-
Radiation-Induced Injury: LSF can act as a radiation modifier, enhancing the therapeutic effects of radiation on tumors and potentially protecting normal tissues.[12]
-
Obesity and Metabolic Syndrome: Studies show LSF can mitigate cardiac inflammation associated with high-fat diet-induced obesity by improving insulin secretion and activating cardiac AMPK signaling.[13]
Q3: Is there a difference between the enantiomers of this compound?
A3: Yes, this is a critical point for researchers. This compound is a chiral molecule, and the (R)-enantiomer, often denoted as (R)-LSF, is considered the biologically active isomer responsible for its potent anti-inflammatory effects.[7] The (S)-enantiomer is considered inactive.[14] When sourcing the compound, it is essential to verify which enantiomer or if a racemic mixture ((±)-Lisofylline) is being provided, as this will significantly impact the effective dose.
Section 2: Dosage Determination and Administration Protocols
This section provides a detailed guide to selecting, preparing, and administering LSF in a research setting.
Q4: How do I determine a starting dose for my specific rodent model?
A4: Determining the optimal dose requires a multi-step approach grounded in literature review and empirical testing. A universal "one-size-fits-all" dose does not exist due to variability in rodent strains, disease models, and experimental endpoints.
The most effective strategy is to begin with a dose that has proven effective in a similar model. The table below summarizes dosages used in various published studies, providing an evidence-based starting point for your experimental design.
Table 1: Published this compound Dosages in Rodent Models
| Indication/Model | Species/Strain | Dosage | Route of Admin. | Key Findings & Efficacy | Reference |
| Type 1 Diabetes | Streptozotocin (STZ)-induced diabetic rats | 25 mg/kg, twice daily | Not specified | Improved oral glucose tolerance and enhanced glucose-stimulated insulin release. | [15] |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | Not specified | Not specified | Suppressed IFN-γ production, reduced insulitis, and prevented diabetes onset. | [8][9] |
| Type 1 Diabetes | STZ-induced diabetic C57BL/6J mice | Not specified | Daily Treatment | Significantly reduced the incidence of diabetes (25% vs. 91.6% in controls). | [5] |
| Sepsis | Endotoxic shock model in mice | Not specified | Not specified | Improved survival after lethal LPS injection. | [10] |
| Radiation Therapy | EMT-6 murine mammary carcinoma | Not specified | Continuous Infusion | Acted as a radiation modifier, enhancing tumor growth delay (Dose Modifying Factor of 1.5). | [12] |
| Pharmacokinetics | Male CD-1 mice | 50 mg/kg | Intravenous (IV) | Characterized LSF disposition, showing high concentrations in most tissues except the brain. | [10] |
| Pharmacokinetics | Wistar rats | 25 mg/kg | Intravenous (IV) | Successfully applied for pharmacokinetic profiling of LSF and its parent compound, Pentoxifylline. | [3] |
Experimental Workflow for Dose Optimization
It is highly recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Caption: Workflow for empirical dose determination of this compound.
Q5: What is the best route of administration for LSF in rodents?
A5: The choice of administration route depends on the desired pharmacokinetic profile and experimental feasibility.
-
Intravenous (IV): Provides 100% bioavailability and immediate systemic circulation, making it ideal for pharmacokinetic studies and acute models.[10][16] However, it requires technical skill, particularly for repeated dosing.[17]
-
Subcutaneous (SC): Offers high bioavailability and faster absorption compared to oral administration in rats.[18] This route is often preferred for sustained delivery.
-
Intraperitoneal (IP): A common and practical route for rapid systemic absorption in rodents. It is less technically demanding than IV injection and suitable for daily dosing.[19]
-
Oral (PO): LSF generally has poor oral bioavailability due to high aqueous solubility and rapid metabolism.[20][21] This route often necessitates higher doses and may lead to greater variability. Formulation strategies, such as nanoparticulate tablets, have been explored to improve oral absorption.[20]
For most efficacy studies in models of diabetes or sepsis, subcutaneous or intraperitoneal injections are the most common and reliable routes. [18][19]
Q6: How should I prepare this compound for administration? It seems highly soluble in water.
A6: LSF is readily soluble in aqueous solutions like phosphate-buffered saline (PBS) and water.[7][21] This simplifies formulation. Below is a standard protocol for preparing an LSF solution for injection.
Protocol: Preparation and IP Administration of this compound Solution
1. Materials:
-
This compound ((R)-LSF isomer preferred)[7]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
2. Solution Preparation (Example for a 25 mg/kg dose):
-
Calculate Total LSF Needed: Determine the total volume of dosing solution required based on the number of animals, their average weight, and the injection volume (typically 5-10 mL/kg for IP in mice).
-
Weigh LSF: Accurately weigh the required amount of LSF powder using an analytical balance. For example, to prepare 1 mL of a 5 mg/mL solution (for a 25 mg/kg dose at 5 mL/kg injection volume), weigh 5 mg of LSF.
-
Dissolve LSF: Transfer the weighed LSF into a sterile microcentrifuge tube. Add the calculated volume of sterile PBS (pH 7.2).[7]
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the LSF is completely dissolved and the solution is clear.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and push the solution through the filter into a new sterile tube or directly into the dosing syringes. This step is critical to ensure the sterility of the injectate and prevent infection.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 2-8°C for no more than 24 hours, protected from light. For longer-term stability information, consult the manufacturer's data sheet.
3. Intraperitoneal (IP) Administration:
-
Animal Restraint: Gently restrain the mouse or rat.
-
Injection Site: Identify the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger to ensure no fluid (urine or blood) is drawn. If fluid appears, withdraw and re-insert in a different location.
-
Inject: Slowly and steadily inject the calculated volume of LSF solution.
-
Monitor: Return the animal to its cage and monitor for any immediate adverse reactions.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during LSF experiments and provides logical solutions.
Q7: I am not observing the expected therapeutic effect with LSF. What could be the issue?
A7: A lack of efficacy can stem from several factors. Systematically evaluate the following:
-
Suboptimal Dose: The dose may be too low for your specific animal model or strain. Rodent metabolism is rapid, and insufficient dosage is a common reason for failure.[18]
-
Solution: Perform a dose-response pilot study as outlined in the workflow above to find a more effective dose.[22]
-
-
Poor Bioavailability: If using oral administration, poor absorption may be the culprit.[20][21]
-
Solution: Switch to an administration route with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC), and compare the results.[18]
-
-
Incorrect Timing: In acute models like sepsis or radiation injury, the timing of LSF administration relative to the insult is critical. Efficacy can be blunted if the treatment is given too late.[11]
-
Solution: Review the literature for your specific model to determine the optimal therapeutic window. Consider a time-course experiment where you administer LSF at different time points before or after the inflammatory stimulus.
-
-
Compound Stability/Isomer: Ensure you are using the biologically active (R)-LSF enantiomer.[7] Also, confirm that your prepared solution has not degraded.
-
Solution: Source (R)-LSF from a reputable supplier. Always use freshly prepared solutions for administration.
-
Q8: My animals are showing signs of toxicity (e.g., lethargy, severe weight loss). What should I do?
A8: Toxicity indicates that the administered dose is too high or the formulation is inappropriate.
-
Dose is Too High: This is the most likely cause.
-
Solution: Immediately reduce the dose. Refer to your dose-response pilot study (if performed) and select a lower, non-toxic dose. If no pilot was done, reduce the dose by at least 50% and carefully re-evaluate.
-
-
Vehicle/Formulation Issues: While LSF is soluble in PBS, other vehicles or high concentrations could cause irritation.
-
Solution: Ensure the pH and osmolarity of your vehicle are physiologically compatible. If you are not using a standard buffer like PBS, run a vehicle-only control group to rule out toxicity from the vehicle itself.
-
-
Administration Error: Accidental injection into an organ during an IP procedure can cause severe distress.
Q9: My experimental results are highly variable between animals in the same group. How can I improve consistency?
A9: High variability can obscure real treatment effects.
-
Inaccurate Dosing: Small errors in weighing the compound or injecting the volume can lead to large differences in the mg/kg dose, especially in small animals like mice.
-
Solution: Use a calibrated analytical balance. Calculate the injection volume for each animal based on its individual, most recent body weight.
-
-
Pharmacokinetic Variability: The absorption and metabolism of LSF can vary between animals.
-
Solution: While some biological variability is unavoidable, using a larger number of animals per group can help increase statistical power. Ensure animals are of the same age, sex, and from the same supplier to minimize inter-animal differences.
-
-
Compound Stability: If the LSF solution degrades over the course of the injections, the last animals treated may receive a lower effective dose.
-
Solution: Prepare fresh solutions daily and keep them on ice and protected from light during the dosing period.
-
This compound Signaling Pathway
The following diagram illustrates the key anti-inflammatory mechanisms of this compound.
Caption: this compound's mechanism inhibiting key pro-inflammatory pathways.
References
- What is this compound used for? - Patsnap Synapse. (2024).
- This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. (n.d.). PubMed.
- This compound. (n.d.). In Wikipedia.
- Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. (n.d.). PubMed.
- ()-Lisofylline - Anti-Inflammatory Agent. (n.d.). APExBIO.
- This compound as a modifier of radiation therapy. (n.d.). PubMed.
- The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. (n.d.). PubMed.
- Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. (n.d.). PMC - NIH.
- (R)-Lisofylline (CAS 100324-81-0). (n.d.). Cayman Chemical.
- This compound: a potential lead for the treatment of diabetes. (n.d.). PubMed.
- This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. (n.d.). PubMed.
- Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z.
- The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. (n.d.). PubMed.
- Nanoparticulate tablet dosage form of this compound-linoleic acid conjugate for type 1 diabetes: in situ single-pass intestinal perfusion (SPIP) studies and pharmacokinetics in rat. (2021). PubMed.
- This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. (2021). PubMed.
- Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. (2017). PubMed.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University Office of Research.
- Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combination in diabetic nephropathy. (2024). RSC Publishing.
- The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. (n.d.). PubMed.
- Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
- (S)-Lisofylline ((S)-Lisophylline). (n.d.). Invivochem.
- Repurposing effect of cardiovascular-metabolic drug to increase lifespan: a systematic review of animal studies and current clinical trial. (2024). Frontiers.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a modifier of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (S)-Lisofylline ((S)-Lisophylline) | Others 12 | 100324-80-9 | Invivochem [invivochem.com]
- 15. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. Nanoparticulate tablet dosage form of this compound-linoleic acid conjugate for type 1 diabetes: in situ single-pass intestinal perfusion (SPIP) studies and pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combina ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02010C [pubs.rsc.org]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Lisofylline Stability in Cell Culture Media
Prepared by the Senior Application Scientist Team
Introduction to Lisofylline and In Vitro Stability
This compound (LSF) is a synthetic, small-molecule methylxanthine derivative with significant anti-inflammatory properties.[1][2] As a metabolite of pentoxifylline, it has garnered substantial research interest for its unique mechanism of action, which includes the inhibition of pro-inflammatory cytokines and the mitigation of oxidative stress.[3][4] Its potential therapeutic applications are being explored in conditions like type 1 diabetes, sepsis, and acute respiratory distress syndrome.[3][5]
For researchers utilizing this compound in cell culture models, ensuring its stability throughout the experimental duration is paramount to obtaining reliable and reproducible data. The complex, protein-rich, and pH-buffered environment of cell culture media can present challenges to the chemical integrity of small molecules. This guide provides expert-driven answers, troubleshooting workflows, and validated protocols to address common questions and issues regarding the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO, allowing for the creation of a high-concentration stock solution that can be easily diluted into your cell culture medium. While other solvents may be used, DMSO is standard for in vitro assays and provides good solubility.[6]
-
Expert Insight: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects in many cell lines. Always run a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q2: How should I store my this compound stock solution to ensure its integrity?
Proper storage is critical to prevent degradation. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [6] |
| -20°C | Up to 1 month | [6] |
-
Causality Explained: Storing at -80°C significantly slows down chemical reactions, including hydrolysis and oxidation, which are primary degradation pathways for many small molecules in solution.[7] Aliquoting prevents the repeated temperature fluctuations that accelerate these processes.
Q3: How stable is this compound once diluted into my cell culture medium (e.g., RPMI-1640, DMEM)?
The stability of this compound in a working solution depends on several factors, including the media composition, incubation temperature, pH, and exposure to light.[7][8]
-
Temperature: At the standard cell culture incubation temperature of 37°C, chemical degradation reactions are accelerated compared to refrigerated storage.
-
Media Components: While specific interaction studies with this compound are not widely published, components in complex media such as amino acids, vitamins, and metal ions can potentially interact with the compound. For instance, some media components like L-glutamine are known to be inherently unstable, and their degradation can alter the media's chemical environment.[9] RPMI-1640, for example, contains the reducing agent glutathione, which could influence the redox state of the medium and potentially impact the stability of dissolved compounds.[10]
-
pH: Cell culture media are buffered (commonly with bicarbonate or HEPES) to maintain a physiological pH around 7.2-7.4. Significant shifts in pH outside this range could promote hydrolysis of this compound.
Recommendation: For experiments lasting longer than 24 hours, or if you suspect instability, it is best practice to either replace the medium with freshly prepared this compound at regular intervals or perform a stability study under your specific experimental conditions (see Protocol 2). For most short-term experiments (up to 24-48 hours), preparing the working solution fresh from a frozen stock immediately before use is a reliable practice.[5][11]
Troubleshooting Guide
This section addresses common problems that may be related to this compound stability.
| Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or non-reproducible experimental results. | This compound may be degrading over the course of the experiment, leading to a variable effective concentration. This could be due to an improperly stored stock solution or instability in the working medium. | 1. Prepare a fresh stock solution of this compound from powder. 2. For long-term experiments (>48h), consider replenishing the media with freshly diluted this compound every 24-48 hours. 3. Perform a stability assessment using the protocol provided below (Protocol 2) to determine the half-life of this compound in your specific media and conditions. |
| Precipitation observed after adding this compound to the culture medium. | The solubility limit of this compound may have been exceeded in the aqueous medium. This can be exacerbated if the stock solution is not properly warmed or if the final concentration is too high. | 1. Ensure the DMSO stock solution is fully thawed and vortexed before dilution. 2. Add the this compound stock solution to the medium dropwise while gently swirling to facilitate mixing. 3. If precipitation persists, gentle warming (to 37°C) or brief sonication of the final working solution may aid dissolution.[6] 4. Consider lowering the final working concentration or using a different solvent system if compatible with your cells. |
| No biological effect observed at expected concentrations. | This could indicate complete degradation of the compound. The stock solution may have expired or been stored improperly, or the compound may be rapidly degrading in your specific cell culture setup. | 1. Verify the integrity of your stock solution. If in doubt, prepare a fresh stock. 2. Quantify the concentration of this compound in your stock and working solutions using an analytical method like HPLC or LC-MS.[12][13] 3. Run a positive control experiment where this compound is known to have an effect to validate your experimental system. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues potentially related to this compound instability.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Lisofylline in Experimental Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing Lisofylline (LSF) in experimental models. This compound, a synthetic methylxanthine and a metabolite of pentoxifylline, is primarily investigated for its potent anti-inflammatory and cytoprotective properties.[1][2] Its intended mechanism of action involves the inhibition of pro-inflammatory cytokine signaling and the modulation of lipid second messengers.[2][3] However, like any pharmacologically active small molecule, this compound can elicit effects beyond its primary therapeutic targets.
This guide is designed to provide you, as a researcher, with a comprehensive understanding of the potential off-target effects of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot unexpected experimental outcomes, thereby ensuring the integrity and accuracy of your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.
Troubleshooting Guide & FAQs
Section 1: Unexpected Changes in Cell Signaling
Question 1: I'm observing unexpected changes in p38 MAPK phosphorylation in my experiment. Could this compound be responsible?
Answer: Yes, it is plausible that this compound is modulating the p38 mitogen-activated protein kinase (MAPK) pathway in your experimental system. While primarily known for its anti-inflammatory effects through other mechanisms, studies have shown that this compound can reduce the phosphorylation of both cAMP-responsive binding element (CREB) and p38 MAPK.[2][4]
Causality and Scientific Rationale: The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[5][6] Its activation is involved in a wide array of cellular processes, including apoptosis, cell cycle regulation, and the production of inflammatory mediators. In a study using human mesangial cells, this compound was found to decrease the phosphorylation of p38 MAPK that was induced by high glucose and angiotensin II.[2][4] This suggests that this compound may interfere with the upstream activation of this pathway.
Troubleshooting Steps:
-
Confirm the Effect: Run a dose-response experiment with this compound to determine if the change in p38 MAPK phosphorylation is concentration-dependent.
-
Positive and Negative Controls: Include a known p38 MAPK inhibitor (e.g., SB203580) as a positive control and a vehicle-only control.
-
Assess Upstream Activators: If possible, measure the activity of kinases upstream of p38 MAPK (e.g., MKK3/6) to pinpoint where this compound might be acting.
-
Consider the Model System: The effect of this compound on p38 MAPK may be cell-type specific. It is important to characterize this effect in your particular model.
Question 2: My cells are showing an unexpected increase in intracellular cAMP levels. Is this a known effect of this compound?
Answer: Yes, an increase in intracellular cyclic adenosine monophosphate (cAMP) is a potential off-target effect of this compound. This compound belongs to the methylxanthine family of compounds, which are known to be non-selective inhibitors of phosphodiesterases (PDEs).[7][8]
Causality and Scientific Rationale: PDEs are enzymes responsible for the degradation of cAMP.[9] By inhibiting PDEs, methylxanthines prevent the breakdown of cAMP, leading to its accumulation within the cell.[8][10] This can, in turn, activate protein kinase A (PKA) and other cAMP-dependent signaling pathways, affecting a multitude of cellular processes, including cell growth, inflammation, and metabolism. While the specific PDE isoform profile of this compound is not well-documented in the literature, its classification as a methylxanthine strongly suggests this mode of action.[7][11]
Troubleshooting Steps:
-
Measure cAMP Levels: Directly quantify intracellular cAMP levels in response to this compound treatment using a suitable assay kit (e.g., ELISA-based).
-
Use a PDE Activator/Agonist: To confirm that the observed phenotype is cAMP-dependent, try to rescue the effect by treating cells with a known adenylyl cyclase inhibitor or a substance that activates PDEs, if available.
-
Examine Downstream Effectors: Assess the phosphorylation status of downstream targets of PKA, such as CREB, to confirm the activation of the cAMP signaling pathway.
Section 2: Metabolic Alterations and Cytotoxicity
Question 3: I've noticed changes in cellular metabolism and mitochondrial activity in my this compound-treated cells. Is this an expected off-target effect?
Answer: Yes, this compound has been reported to directly impact mitochondrial function and cellular metabolism. These effects, while potentially beneficial in some contexts, can be significant off-target considerations in experiments where metabolic pathways are not the primary focus.
Causality and Scientific Rationale: Studies in insulin-secreting INS-1 cells have shown that this compound can protect against cytokine-induced mitochondrial dysfunction. Specifically, it has been observed to restore mitochondrial membrane potential and promote mitochondrial metabolism, as measured by MTT assays.[1] Furthermore, in a mouse model of obesity, this compound was found to upregulate the expression of cardiac AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[12][13]
Potential Off-Target Metabolic Effects:
-
Altered Mitochondrial Respiration: Changes in mitochondrial metabolism could affect oxygen consumption rates and the production of reactive oxygen species (ROS).[14][15][16][17]
-
Shift in Energy Homeostasis: Activation of AMPK can lead to broad changes in cellular metabolism, including the promotion of catabolic pathways (like glycolysis and fatty acid oxidation) and the inhibition of anabolic pathways.
-
Impact on Cell Viability Assays: Since some viability assays (e.g., MTT) are dependent on mitochondrial function, a direct effect of this compound on mitochondria could confound the results of these assays.[1]
Troubleshooting Steps:
-
Use Alternative Viability Assays: If you suspect this compound is interfering with an MTT-based assay, use an alternative method that is not dependent on mitochondrial reductase activity, such as a trypan blue exclusion assay or a CyQUANT assay that measures DNA content.
-
Directly Measure Mitochondrial Function: If metabolic changes are a concern, consider directly measuring key mitochondrial parameters like oxygen consumption rate (OCR) using a Seahorse analyzer, or mitochondrial membrane potential using a fluorescent dye like TMRE.
-
Assess AMPK Activation: To determine if the AMPK pathway is being modulated in your system, perform a western blot to check for the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).
Question 4: I'm seeing unexpected cytotoxicity or a reduction in cell proliferation at high concentrations of this compound. What is the recommended concentration range?
Answer: While this compound is generally considered to have low toxicity, like any chemical compound, it can induce cytotoxicity at high concentrations. The optimal, non-toxic concentration is highly dependent on the cell type and experimental duration.
Causality and Scientific Rationale: High concentrations of any small molecule can lead to off-target effects, cell stress, and eventually, cytotoxicity.[18] For methylxanthines, very high concentrations have been associated with effects such as depressed mitotic indices.[19] There is no universally "safe" concentration, and it is crucial to determine the cytotoxic threshold in your specific experimental model. In vitro studies have used this compound at concentrations ranging from the low micromolar (e.g., 20-40 µM) to higher concentrations (e.g., 100 µM or more).[1][4]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Before starting your main experiments, treat your cells with a range of this compound concentrations (e.g., from 1 µM to 200 µM) for the intended duration of your experiment.
-
Choose an Appropriate Cytotoxicity Assay: Use a reliable method to assess cell viability, such as a neutral red uptake assay, a lactate dehydrogenase (LDH) release assay, or flow cytometry with a viability dye (e.g., propidium iodide).
-
Determine the EC50/IC50: From the dose-response curve, determine the half-maximal effective concentration (EC50) for your desired effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity. Aim to work at concentrations well below the IC50 for cytotoxicity.
-
Visual Inspection: Always visually inspect your cells under a microscope for signs of stress, such as changes in morphology, detachment from the culture surface, or the presence of cellular debris.[20][21][22]
Summary of Potential Off-Target Effects
| Affected Pathway/Molecule | Observed Effect | Experimental Model | Reported Concentration | Reference(s) |
| Phosphatidic Acid (PA) | Inhibition of PA formation | In vitro (P388 cells) | IC50 = 0.6 µM | [3] |
| p38 MAPK | Reduced phosphorylation | Human mesangial cells | Not specified | [2][4] |
| AMPK | Upregulation of expression | Mouse heart tissue (in vivo) | Not specified | [12][13] |
| Phosphodiesterases (PDEs) | General inhibition (as a methylxanthine) | Inferred | Not specified | [7][8] |
| Mitochondria | Promotion of metabolism, restoration of membrane potential | INS-1 cells | Not specified | [1] |
Visualizing this compound's Molecular Interactions
The following diagram illustrates the known molecular pathways influenced by this compound, including its primary target (Phosphatidic Acid) and key off-target pathways discussed in this guide.
Caption: Molecular pathways modulated by this compound.
Experimental Workflow for Troubleshooting
When faced with unexpected results, a systematic approach is key. The following workflow can help you determine if an off-target effect of this compound is influencing your experiment.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
-
Yang, Z., Chen, M., Ellett, J. D., & Nadler, J. L. (2001). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 142(12), 5333–5340. [Link]
-
Chen, M., Park, J. T., Wu, R., & Nadler, J. L. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. [Link]
-
Mak, T. Y., Ferrario, F., Zucchelli, M., Tentori, F., & St-Louis, J. (1997). Perioperative Treatment With Phosphatidic Acid Inhibitor (this compound) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model. Transplantation Proceedings, 29(1-2), 923-924. [Link]
-
El-Badawy, M. A., El-Demerdash, E., & El-Mesallamy, H. O. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]
-
Rice, G. C., Brown, M., & Bianco, J. A. (1995). Inhibitors of intracellular phosphatidic acid production: Novel therapeutics with broad clinical applications. Journal of Cellular Biochemistry, 59(S21A), 194-199. [Link]
-
Lin, P. J., Minnear, F. L., Lee, M. A., Johnson, A., & Lo, S. K. (1997). The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock, 8(4), 281-287. [Link]
-
Lin, P. J., Lee, M. A., Minnear, F. L., Johnson, A., & Lo, S. K. (1999). Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model. Journal of Surgical Research, 82(1), 126-133. [Link]
-
Herfarth, H., Brand, S., Rath, H. C., Rogler, G., Schölmerich, J., & Falk, W. (2000). This compound and Lysophospholipids Ameliorate Experimental Colitis in Rats. Digestion, 62(4), 257-266. [Link]
-
Schuller, H. M., & Al-Wadei, H. A. (2005). Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia. International Journal of Oncology, 27(1), 155-160. [Link]
-
Lugnier, C., Le Bec, A., Komas, N., & Stoclet, J. C. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. European Journal of Pharmacology, 249(3), 265-272. [Link]
-
Wyska, E., & Hac, E. (2005). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 35(3), 295-309. [Link]
-
Assiut University, Faculty of Medicine. (n.d.). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Retrieved from [Link]
-
Johnson, J. L., & Georg, G. I. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS medicinal chemistry letters, 15(3), 307–328. [Link]
-
Weinstein, D., Mauer, I., & Solomon, H. M. (1972). The effect of methylxanthines on chromosomes of human lyphocytes in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 16(4), 391-399. [Link]
-
Kedzior, K., Piechocki, D., & Gliński, J. (2022). Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. International journal of molecular sciences, 23(7), 3894. [Link]
-
Koch, K., Brait, V. H., & Prösch, S. (2023). Licochalcone A Inhibits Prostaglandin E 2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. International Journal of Molecular Sciences, 24(4), 3936. [Link]
-
Dal Piaz, V., & Giovannoni, M. P. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 25(11), 2536. [Link]
-
Marques, A., & Goyal, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Chen, M., Park, J. T., Wu, R., & Nadler, J. L. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. [Link]
-
Trawally, M. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241. [Link]
-
Corning Life Sciences. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]
-
Clark, A. R. (2018). MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth. The International Journal of Biochemistry & Cell Biology, 94, 6-9. [Link]
-
Bezivin, C., Tomasi, S., & Lohezic-Le, F. (2012). Cytotoxic activity and antioxidant capacity of purified lichen metabolites: an in vitro study. Phytomedicine, 19(11), 1014-1020. [Link]
-
Roskoski, R., Jr. (2023). Selectivity and therapeutic inhibition of kinases: To be or not to be?. Pharmacological research, 189, 106698. [Link]
-
Wang, G. N., Wang, Y., & Zhou, L. Y. (2010). The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells. Cellular and Molecular Life Sciences, 67(2), 321-333. [Link]
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]
-
Hagen, T., Taylor, C. T., Lam, F., & Moncada, S. (2003). Inhibition of mitochondrial respiration elevates oxygen concentration but leaves regulation of hypoxia-inducible factor (HIF) intact. Blood, 102(3), 1135-1140. [Link]
-
Tenor, H., Hatzelmann, A., & Beume, R. (2021). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 22(11), 5619. [Link]
-
Judson, R. S., Houck, K. A., & Martin, M. T. (2017). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological sciences : an official journal of the Society of Toxicology, 158(1), 233–247. [Link]
-
Baixauli, F., Acín-Pérez, R., & Villarroya-Beltrí, C. (2015). Mitochondrial Respiration Controls Lysosomal Function during Inflammatory T Cell Responses. Cell Metabolism, 22(3), 485-498. [Link]
-
Reddy, V. D., Kotha, S. R., & Lokeshwar, B. L. (2022). Role of Lysocardiolipin Acyltransferase in Cigarette Smoke-Induced Lung Epithelial Cell Mitochondrial ROS, Mitochondrial Dynamics, and Apoptosis. Cell Biochemistry and Biophysics, 80(1), 203-216. [Link]
-
Baixauli, F., Acín-Pérez, R., & Villarroya-Beltrí, C. (2015). Mitochondrial Respiration Controls Lysosomal Function during Inflammatory T Cell Responses. Cell Metabolism, 22(3), 485-498. [Link]
Sources
- 1. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway | Faculty of Medicine [b.aun.edu.eg]
- 14. Inhibition of mitochondrial respiration elevates oxygen concentration but leaves regulation of hypoxia-inducible factor (HIF) intact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Respiration Controls Lysosomal Function during Inflammatory T Cell Responses - Mittelbrunn Lab [mmittelbrunnlab.cbm.uam.es]
- 16. Role of Lysocardiolipin Acyltransferase in Cigarette Smoke-Induced Lung Epithelial Cell Mitochondrial ROS, Mitochondrial Dynamics, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of methylxanthines on chromosomes of human lyphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. Cell Culture Troubleshooting [sigmaaldrich.com]
- 22. corning.com [corning.com]
Lisofylline In Vivo Delivery: Technical Support Center
Prepared by: Senior Application Scientist, Advanced Drug Delivery Division
Welcome to the technical support center for Lisofylline (LSF). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising anti-inflammatory molecule. This compound, the (R)-enantiomer of a pentoxifylline metabolite, shows significant therapeutic potential in models of type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis by modulating key inflammatory pathways, including the inhibition of TNF-α and IL-12 signaling.[1][2][3]
However, translating its potent in vitro activity to in vivo efficacy is frequently hampered by significant drug delivery challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you design and execute successful in vivo experiments with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound in vivo.
Q1: What is the primary obstacle to achieving effective this compound concentrations in vivo?
The most significant challenge is its very low oral bioavailability.[4] Clinical data in humans indicates an oral bioavailability of only 5.9%, while preclinical studies in mice show it to be around 16%.[5] This is likely due to a combination of extensive first-pass metabolism in the liver and potentially poor absorption from the gastrointestinal tract. Consequently, oral administration often fails to produce plasma concentrations sufficient to exert a therapeutic effect.[4]
Q2: Which enantiomer of this compound is biologically active?
The biological activity of this compound is stereospecific. The (R)-enantiomer, also referred to as (R)-LSF, is the biologically active isomer responsible for its anti-inflammatory effects.[6] The (S)-enantiomer is considered inactive.[7] It is crucial to use the correct enantiomer for your studies to ensure meaningful results.
Q3: Is this compound soluble enough for preparing parenteral (e.g., intravenous) formulations?
Yes, this compound has reasonably good aqueous solubility for a small molecule. It is reported to be soluble in PBS (pH 7.2) at concentrations up to 25 mg/mL.[6] This solubility is generally sufficient for preparing solutions for intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration in preclinical models without requiring complex solubilizers, provided the desired dosing concentration is within this limit.
Q4: Clinical trials with this compound have produced mixed results. What is the suspected reason?
Several clinical trials have not met their primary endpoints, and a leading hypothesis for these outcomes is a failure to maintain adequate therapeutic drug concentrations in patients.[4][8] Studies suggest that the dosing regimens used, often short-term multiple infusions, may not have kept plasma LSF levels consistently above the required IC50 for inhibiting its targets, such as TNF-alpha release.[4] This highlights the critical importance of optimizing the route and schedule of administration in your own in vivo studies.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific in vivo delivery challenges.
Guide 1: Issue - Sub-therapeutic Plasma Levels Following Oral Administration
Root Cause Analysis: You have administered this compound via oral gavage but are observing minimal or highly variable plasma concentrations, falling well below the therapeutically relevant range. As established, the primary cause is extremely low oral bioavailability (~6% in humans), likely driven by extensive first-pass hepatic metabolism.[5]
Solution A: Optimized Oral Suspension for Preclinical Gavage
For initial preclinical studies, a simple, well-formulated suspension is essential for dose consistency. This protocol does not solve the inherent bioavailability problem but ensures you are administering a homogenous, accurate dose.
Protocol 1: Preparation of a 10 mg/mL Oral Suspension
-
Weighing the Components: For a 10 mL batch, weigh 100 mg of (R)-Lisofylline powder, 50 mg of Carboxymethylcellulose (CMC, low viscosity), and 25 mg of Tween 80.
-
Preparing the Vehicle: In a suitable container, add the CMC and Tween 80 to approximately 8 mL of purified water.
-
Homogenization: Mix vigorously using a vortex mixer for 2-3 minutes until the CMC is fully hydrated and the Tween 80 is dispersed. A small magnetic stir bar can also be used.
-
Creating the Slurry: Add the 100 mg of this compound powder to the vehicle.
-
Final Suspension: Mix thoroughly with the vortex mixer. Use a small-scale homogenizer or sonicator for 5-10 minutes to ensure a fine, uniform suspension.
-
QS to Volume: Add purified water to bring the final volume to 10 mL and mix one final time.
-
Administration: Use a magnetic stirrer to keep the suspension homogenous during dosing. Administer using an appropriate gavage needle.
Scientist's Note: Tween 80 acts as a wetting agent, preventing the hydrophobic drug powder from clumping. CMC is a suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring consistent dosing.[7]
Solution B: Advanced Formulation Strategy - Self-Emulsifying Drug Delivery System (SEDDS)
To fundamentally address the poor bioavailability, a lipid-based formulation like a SEDDS is a powerful strategy. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.
Mechanism of Enhancement: This approach improves bioavailability by:
Keeping the drug in a solubilized state, overcoming dissolution barriers.
Promoting absorption through intestinal lymphatic pathways, which bypasses the liver and mitigates first-pass metabolism.[9]
Protocol 2: Screening and Preparation of a Prototype LSF-SEDDS
-
Excipient Screening (Solubility Study):
-
Determine the solubility of this compound in various pharmaceutical-grade excipients. Test a range of oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess amount of LSF to 1 g of each excipient. Vortex and shake at 37°C for 48 hours.
-
Centrifuge the samples and analyze the supernatant for LSF concentration via HPLC to determine solubility.
-
-
Formulation Development:
-
Based on solubility data, select one oil, one surfactant, and one co-solvent.
-
Prepare small batches (1-2 g) of different ratios of the selected excipients (e.g., Oil:Surfactant:Co-solvent ratios of 30:50:20, 40:40:20, etc.).
-
To each blend, add this compound at a target concentration (e.g., 50 mg/g) and mix until dissolved, warming gently if necessary.
-
-
Self-Emulsification Test (QC Step):
-
Add 100 µL of the LSF-loaded SEDDS formulation to 100 mL of purified water in a glass beaker with gentle stirring.
-
Observe the dispersion. A successful SEDDS will rapidly form a clear or slightly bluish-white, homogenous emulsion.
-
Measure the droplet size using a particle size analyzer. A good formulation will typically yield droplet sizes below 200 nm.
-
-
In Vivo Administration: The final, optimized liquid SEDDS pre-concentrate can be filled into gelatin capsules or administered directly via oral gavage for preclinical studies.
Guide 2: Issue - Rapid Decline in Plasma Concentrations After IV Bolus
Root Cause Analysis: You have successfully administered this compound via IV injection, but the plasma concentration peaks and then drops rapidly, with a very short terminal half-life. This requires frequent dosing to maintain exposure, which is not always practical. Pharmacokinetic studies suggest that to be effective, LSF concentrations must be maintained above the IC50 for its molecular targets for a prolonged period.[4]
Solution: Transitioning from IV Bolus to Continuous IV Infusion
A continuous IV infusion is the most reliable method to achieve and maintain a stable steady-state plasma concentration (Css), ensuring consistent target engagement.
Protocol 3: Calculation and Setup for Continuous IV Infusion (Rodent Model)
-
Determine Key PK Parameters: You must first know the clearance (CL) of this compound in your specific animal model and strain. This is typically determined from a single-dose IV bolus PK study. Let's assume a clearance of 0.5 L/hr/kg for this example.
-
Define Target Concentration (Css): Determine your target therapeutic concentration based on in vitro potency data (e.g., the IC50 or IC90 for TNF-α inhibition). Let's assume a target Css of 5 µg/mL (which is 5 mg/L).
-
Calculate the Infusion Rate (R₀): Use the following standard equation:
-
R₀ = Css × CL
-
R₀ = (5 mg/L) × (0.5 L/hr/kg) = 2.5 mg/hr/kg
-
-
Prepare the Infusion Solution:
-
Calculate the total dose needed for the duration of the infusion. For a 24-hour infusion in a 0.25 kg rat: Total Dose = (2.5 mg/hr/kg) × 0.25 kg × 24 hr = 15 mg.
-
Determine the delivery volume of your infusion pump. If the pump delivers 0.5 mL/hr, the total volume for 24 hours is 12 mL.
-
The required concentration of your infusion solution is: 15 mg / 12 mL = 1.25 mg/mL.
-
Prepare this solution using sterile saline or PBS. Confirm LSF solubility and stability in this vehicle for the duration of the infusion.
-
-
System Setup and Administration:
-
For rodent studies, this requires a surgically implanted catheter (e.g., in the jugular vein) connected via a swivel system to an infusion pump. This allows the animal to move freely during the infusion.
-
Optional Loading Dose: To reach Css faster, an initial IV bolus (loading dose) can be administered. The loading dose is calculated as: Loading Dose = Vd × Css , where Vd is the volume of distribution.
-
Scientist's Note: This approach provides the most stable and reproducible drug exposure, removing the peaks and troughs associated with intermittent dosing. It is the gold standard for assessing the efficacy of compounds with rapid clearance.[4]
Section 3: Data Summaries & Workflow Diagrams
Data Presentation
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Source(s) |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight | 280.3 g/mol | N/A | [2] |
| Active Isomer | (R)-enantiomer | N/A | [6] |
| Solubility (PBS, pH 7.2) | ~25 mg/mL | N/A | [6] |
| Solubility (Ethanol) | ~25 mg/mL | N/A | [6] |
| Pharmacokinetic Properties | |||
| Oral Bioavailability (F) | 5.9% | Human | [5] |
| Oral Bioavailability (F) | ~16% | Mouse | [5] |
| Fraction Unbound (fu) | 0.54 | Human | [5] |
| Elimination | Michaelis-Menten (saturable) | Mouse | [10] |
| Recommended Preclinical Route | Subcutaneous or IV Infusion | Rat |[4][11] |
Mandatory Visualizations
Caption: Decision workflow for selecting an in vivo delivery strategy for this compound.
Caption: How a SEDDS formulation can bypass first-pass metabolism via lymphatic uptake.
References
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
-
Cui, P., et al. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]
-
Wyska, E., & Szymura-Oleksiak, J. (2007). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Taylor & Francis Online. [Link]
-
Wyska, E., et al. (2015). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. PMC - NIH. [Link]
-
Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. PubMed. [Link]
-
Wyska, E. (2009). Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. ResearchGate. [Link]
-
Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ScienceOpen. [Link]
-
Wyska, E., & Szymura-Oleksiak, J. (2007). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. PubMed. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. (S)-Lisofylline ((S)-Lisophylline) | Others 12 | 100324-80-9 | Invivochem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Lisofylline treatment protocols for different cell lines
Welcome to the technical support guide for Lisofylline (LSF), a synthetic methylxanthine with potent anti-inflammatory properties. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vitro studies involving LSF. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to design robust experiments and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a laboratory setting.
Q1: What is the primary mechanism of action of this compound?
This compound (LSF) is a multifaceted anti-inflammatory agent.[1] Its mechanism is complex, but key actions include:
-
Inhibition of Pro-inflammatory Cytokines: LSF disrupts the signaling pathways of key inflammatory drivers like Interleukin-1 (IL-1), IL-6, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[1][2]
-
Protection of Mitochondrial Function: LSF has been shown to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism and preserving mitochondrial membrane potential.[3][4][5]
-
Inhibition of Phosphatidic Acid (PA) Generation: LSF is a selective inhibitor of the generation of certain phosphatidic acid subspecies, which are lipid mediators involved in cytokine-induced toxicity.[6][7]
-
Modulation of Signaling Pathways: LSF can influence several signaling pathways, including the inhibition of STAT4 activation (important in autoimmune responses) and the modulation of the p38 MAPK pathway.[2][8] It may also have effects on the AMPK signaling pathway.[9]
Q2: How should I prepare and store this compound for cell culture experiments?
Proper handling of LSF is critical for reproducible results.
-
Solubility: this compound is soluble in DMSO.[10] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM).
-
Storage:
-
Powder: Store the solid compound at room temperature for up to 12 months.[10]
-
Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution: When preparing your working concentration, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic to your specific cell line (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of LSF is highly dependent on the cell line and the specific biological question. Based on published studies, a good starting point for dose-response experiments is between 20 µM and 100 µM .[6][11][12]
-
For example:
It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Section 2: Adjusting Protocols for Different Cell Lines
The cellular context is paramount when designing an LSF treatment protocol. Different cell lines have varying sensitivities and metabolic rates that will influence the drug's effect.
Focus Area 1: Immune Cells (e.g., Lymphocytes, Macrophages)
LSF is known to modulate immune responses, making it a compound of interest for studying immune cells.[1][7]
-
Considerations: Immune cells can be highly sensitive to external stimuli. The primary goal is often to assess the impact of LSF on cytokine production or activation pathways.
-
Recommended Concentration Range: Start with a dose-response from 10 µM to 100 µM.
-
Incubation Time: For cytokine release assays, a 24-48 hour incubation period is common. For signaling pathway analysis (e.g., STAT4 phosphorylation), shorter time points (e.g., 15, 30, 60 minutes) may be necessary.
-
Key Assays:
-
ELISA or multiplex assays to measure cytokine levels (e.g., IFN-γ, IL-12) in the supernatant.[13]
-
Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-STAT4, p-p38).[2][8]
-
Flow cytometry to assess cell surface marker expression or intracellular cytokine production.
-
Focus Area 2: Endothelial Cells (e.g., HUVECs)
Endothelial dysfunction is a key component of many inflammatory diseases, and LSF's parent compound, pentoxifylline, has been shown to have effects on endothelial cells.[14][15]
-
Considerations: Endothelial cells are critical for processes like angiogenesis and vascular inflammation.[16] Experiments often focus on cell proliferation, migration, and the expression of adhesion molecules.
-
Recommended Concentration Range: A starting range of 25 µM to 150 µM is appropriate.
-
Incubation Time: For proliferation assays, a 48-72 hour treatment may be required. For gene or protein expression studies, 24 hours is a common time point.
-
Key Assays:
-
Cell proliferation assays (e.g., MTT, BrdU).
-
Wound healing or transwell migration assays to assess cell motility.
-
qPCR or Western blotting to measure the expression of adhesion molecules (e.g., VCAM-1) or enzymes like urokinase-type plasminogen activator (u-PA).[14]
-
Focus Area 3: Cancer Cell Lines
LSF has been investigated as a potential modifier of radiation therapy in cancer cells.[11]
-
Considerations: The primary interest here is often chemosensitization or radiosensitization. It's important to distinguish between direct cytotoxicity and sensitization effects.
-
Recommended Concentration Range: Studies have used concentrations around 100 µM.[11] It is essential to determine the IC50 of LSF alone in your cancer cell line first.
-
Incubation Time: This will be highly dependent on the co-treatment (e.g., radiation, chemotherapy). LSF may be added before, during, and/or after the primary treatment.
-
Key Assays:
-
Clonogenic survival assays to assess the long-term proliferative capacity after treatment.
-
Cell viability assays (e.g., Annexin V/PI staining) to measure apoptosis and necrosis.
-
Tumor growth delay assays in in vivo models.[11]
-
Summary of Starting Protocol Parameters
| Cell Type | Recommended Starting Concentration Range | Typical Incubation Times | Key Experimental Readouts |
| Immune Cells | 10 - 100 µM | 30 min - 48 hours | Cytokine Secretion, Protein Phosphorylation |
| Endothelial Cells | 25 - 150 µM | 24 - 72 hours | Proliferation, Migration, Adhesion Molecules |
| Cancer Cells | 50 - 200 µM | Varies with co-treatment | Clonogenic Survival, Apoptosis, Sensitization |
| Pancreatic β-cells | 20 - 100 µM | 18 - 24 hours | Insulin Secretion, Mitochondrial Activity, Viability |
Section 3: Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. This section provides a systematic approach to troubleshooting common issues.
Problem 1: High Cell Toxicity or Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| LSF concentration is too high. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the cytotoxic threshold for your specific cell line. 2. Use a Viability Assay: Concurrently run a cell viability assay (e.g., Trypan Blue, MTT, or a live/dead stain) to establish the maximum non-toxic concentration. |
| Solvent (DMSO) toxicity. | 1. Verify Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. 2. Run a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your LSF-treated groups. This is essential to differentiate between drug- and solvent-induced toxicity. |
| Compound Instability/Precipitation. | 1. Check for Precipitate: Visually inspect the culture medium under a microscope after adding the LSF working solution. Precipitate can cause non-specific cell death. 2. Prepare Fresh Dilutions: Prepare fresh working dilutions from your frozen stock for each experiment. Avoid using old or improperly stored working solutions.[17] |
Problem 2: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| LSF concentration is too low. | 1. Increase Concentration: Based on your initial dose-response, if no toxicity was observed, test higher concentrations. 2. Consult Literature: Re-check published studies for your specific cell type or a closely related one to ensure your concentration range is appropriate.[6][11][12] |
| Incorrect timing of measurement. | 1. Perform a Time-Course Experiment: The biological effect you are measuring may be transient. Measure your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the optimal window of activity. |
| Cell line is non-responsive. | 1. Verify Pathway Presence: Confirm that the target signaling pathway of LSF (e.g., p38 MAPK, STAT4) is active and relevant in your cell line. You can use a known activator of the pathway as a positive control. 2. Use a Positive Control: Treat cells with a compound known to elicit the effect you are studying to ensure your assay system is working correctly. |
| Experimental Variability. | 1. Standardize Cell Seeding Density: Ensure that you seed the same number of viable cells in every well for every experiment. Inconsistent cell numbers are a major source of variability.[18] 2. Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Section 4: Advanced Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a common experiment used to validate the bioactivity of LSF.
Protocol: Assessing LSF's Effect on Cytokine-Induced p38 MAPK Phosphorylation in Human Mesangial Cells (HMCs)
This protocol is adapted from findings that LSF can modulate the p38 MAPK pathway in HMCs.[8]
Objective: To determine if LSF can reduce the phosphorylation of p38 MAPK induced by a pro-inflammatory stimulus (e.g., Angiotensin II or high glucose).
Materials:
-
Human Mesangial Cells (HMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (LSF) stock solution (10 mM in DMSO)
-
Angiotensin II (AngII) stock solution
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Experimental Workflow:
Caption: Step-by-step workflow for a Western blot analysis of p38 phosphorylation.
Detailed Steps:
-
Cell Culture: Seed HMCs in 6-well plates. Allow them to adhere and grow in complete medium until they reach 80-90% confluency. This ensures a robust and uniform response.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling activity, leading to a cleaner, more pronounced response upon stimulation.
-
Pre-treatment: Aspirate the serum-free medium. Add fresh serum-free medium containing either LSF at your desired concentrations (e.g., 50 µM, 100 µM) or the vehicle (DMSO at the same final concentration). Incubate for 1-2 hours. This allows the compound to enter the cells and engage its targets before the inflammatory stimulus is introduced.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., Angiotensin II) directly to the wells to the final desired concentration. Incubate for the predetermined optimal time (e.g., 15-30 minutes). This is a critical step; the phosphorylation event is often rapid and transient.
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove all traces of medium.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. The phosphatase inhibitors are crucial to preserve the phosphorylation status of your target protein.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration and perform SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-p38 MAPK.
-
After incubation with the HRP-secondary antibody and imaging, strip the membrane and re-probe with an antibody against total-p38 MAPK. This serves as a loading control to ensure that any observed changes in phosphorylation are not due to differences in the total amount of p38 protein.
-
-
Analysis: Quantify the band intensities. Express the results as a ratio of phospho-p38 to total-p38. Compare the LSF-treated groups to the stimulated control (AngII + Vehicle) to determine if LSF inhibited phosphorylation.
Visualizing the Targeted Signaling Pathway
This compound's anti-inflammatory effects are partly mediated by its intervention in pro-inflammatory signaling cascades.
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
-
This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine.[Link]
-
What is this compound used for? Patsnap Synapse.[Link]
-
This compound. Wikipedia.[Link]
-
This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology.[Link]
-
This compound as a modifier of radiation therapy. International Journal of Radiation Oncology, Biology, Physics.[Link]
-
This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Metabolism.[Link]
-
This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology.[Link]
-
This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology.[Link]
-
Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. Clinical Cancer Research.[Link]
-
The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia.[Link]
-
Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica.[Link]
-
This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology | Oxford Academic.[Link]
-
The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation.[Link]
-
(Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002). SciSpace.[Link]
-
This compound inhibits transforming growth factor beta release and enhances trilineage hematopoietic recovery after 5-fluorouracil treatment in mice. Blood.[Link]
-
Cell Therapeutics Writes Final Chapter On this compound. BioWorld.[Link]
-
Phosphodiesterase inhibitors. British Journal of Pharmacology.[Link]
-
Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. European Respiratory Journal.[Link]
-
Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf.[Link]
-
This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism.[Link]
-
Cell culture media impact on drug product solution stability. Biotechnology Progress.[Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate.[Link]
-
In vitro test systems and their limitations. Archives of Toxicology.[Link]
-
Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules.[Link]
-
Inhibition of Endothelial Cell Proliferation and Tumor-Induced Angiogenesis by Pentoxifylline. Journal of Cancer Research and Clinical Oncology.[Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences.[Link]
-
Lipids in cell culture media. Cytiva.[Link]
-
Vascular endothelial dysfunction and pharmacological treatment. Journal of the American Society of Hypertension.[Link]
-
Anti-inflammatory Treatment With Pentoxifylline Improves HIV-related Endothelial Dysfunction: A Pilot Study. AIDS.[Link]
-
Reducing sources of variance in experimental procedures in in vitro research. F1000Research.[Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. (Open Access) this compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen | 60 Citations [scispace.com]
- 6. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]
- 11. This compound as a modifier of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of endothelial cell proliferation and tumor-induced angiogenesis by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory treatment with pentoxifylline improves HIV-related endothelial dysfunction: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Lisofylline Dose-Response Curve Analysis: A Technical Support Center
Welcome to the technical support center for Lisofylline (LSF) dose-response analysis. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the nuances of experimental design and troubleshoot the specific challenges you may encounter. Our goal is to ensure your experiments are robust, reproducible, and yield data you can trust.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LSF) is a synthetic, small-molecule anti-inflammatory agent.[1] It is an active metabolite of pentoxifylline. Its mechanism is multifaceted, but it is primarily recognized as a potent inhibitor of phosphatidic acid (PA) formation by targeting the enzyme lysophosphatidic acid acyltransferase (LPAAT).[2][3][4] This inhibition is critical as PA is a key mediator in the signaling pathways that lead to the release of pro-inflammatory cytokines.[3] Additionally, LSF has been shown to block interleukin-12 (IL-12) signaling and the subsequent activation of STAT4, a crucial pathway in inflammation and autoimmune responses.[2] Studies also indicate LSF helps protect and promote mitochondrial metabolism, particularly in cells under inflammatory stress.[5]
Q2: I see both (±)-Lisofylline and (R)-Lisofylline available. Which one should I use?
A2: This is a critical point for experimental design. This compound is a chiral molecule. The anti-inflammatory activity resides almost exclusively in the (R)-enantiomer, also referred to as (R)-LSF or (-)-Lisofylline.[4][6] While some studies have used the racemic mixture, (±)-Lisofylline, using the pure (R)-isomer is highly recommended for targeted mechanistic studies to avoid any confounding effects from the less active (S)-isomer.
Q3: How should I prepare and store this compound stock solutions for my experiments?
A3: Proper handling of your compound is the first step to reproducible data. Based on supplier datasheets and chemical properties, here are our recommendations:
-
Solvents: this compound is soluble in several common laboratory solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice.[7][4] It is also soluble in ethanol, dimethylformamide (DMF), and PBS (pH 7.2).[4][6]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-25 mM in DMSO) to minimize the final solvent concentration in your culture medium.[7] The final DMSO concentration should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Storage: Store the powder and DMSO stock solutions at -20°C.[6] Under these conditions, the compound is reported to be stable for several years.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Table 1: Physicochemical and Handling Properties of (R)-Lisofylline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 280.32 g/mol | [7] |
| Active Isomer | (R)-enantiomer | [4][6] |
| Appearance | Crystalline solid | [4][6] |
| Recommended Solvents | DMSO (up to 20 mg/ml or ~71 mM), Ethanol (up to 25 mg/ml), PBS pH 7.2 (up to 25 mg/ml) | [4] |
| Storage (Powder) | -20°C | [6] |
| Storage (Solution) | -20°C (aliquoted) | [4][6] |
| Stability | ≥ 4 years (when stored correctly) |[4] |
Q4: What is a typical concentration range for in vitro dose-response experiments with this compound?
A4: The optimal concentration range depends heavily on your specific cell type, assay endpoint, and treatment duration. However, we can provide a scientifically-grounded starting point.
This compound's IC50 value (the concentration required to inhibit 50% of a biological process) for its primary target, LPAAT, is approximately 0.6 µM.[2][3][4] A well-designed dose-response curve should span at least 2-3 orders of magnitude around the expected IC50/EC50. Therefore, a logical starting range would be from 0.01 µM to 100 µM. For example, you could use a 10-point, 3-fold serial dilution starting from 100 µM. In published studies, effective concentrations have ranged from 20-60 µM for enhancing insulin secretion in rat pancreas preparations to 100-400 µM for protecting rat islets from cytokine-induced dysfunction.[8][9]
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Model Example | Recommended Range | Key Considerations | Source(s) |
|---|---|---|---|---|
| Target-based (LPAAT) | P388D₁ cell lysate | 0.05 µM - 10 µM | IC50 is ~0.6 µM. Ensure your range brackets this value. | [3][4] |
| Anti-inflammatory | Cytokine-stimulated pancreatic islets | 10 µM - 500 µM | Higher concentrations may be needed to counteract strong inflammatory stimuli. | [5][9] |
| Metabolic Function | Isolated rat pancreas | 10 µM - 100 µM | Effects on glucose-stimulated insulin secretion were seen at 20-40 µM. | [8] |
| Cell Protection | Human Mesangial Cells (AngII-induced) | 1 µM - 100 µM | Protective effects against ECM deposition were observed in this range. |[10] |
Troubleshooting Guide for Dose-Response Analysis
This section uses a problem-and-solution format to address specific issues you might encounter during your experiments.
Q5: My dose-response data shows high variability between replicates. What's going wrong?
A5: High variability is a common issue that can obscure a real biological effect. The cause is often procedural rather than biological.
-
Potential Cause 1: Incomplete Solubilization or Precipitation. At higher concentrations, this compound may come out of solution, especially in aqueous media with low protein content.
-
Troubleshooting Steps: Before adding to cells, visually inspect your final dilutions for any precipitate. Ensure your stock solution is fully dissolved before making serial dilutions. A brief vortex and warming (to 37°C) of the stock can help. The solubility in PBS is high (~25 mg/ml), but this can decrease in complex media.[4]
-
-
Potential Cause 2: Inconsistent Cell Seeding. Uneven cell density across the plate leads to different responses.
-
Troubleshooting Steps: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently between seeding groups of wells to prevent settling. Allow plates to sit at room temperature for 20-30 minutes before incubation to promote even cell distribution.
-
-
Potential Cause 3: Pipetting Inaccuracy. This is a major source of error, especially with serial dilutions.[11]
-
Troubleshooting Steps: Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step. Change pipette tips between concentrations. For critical experiments, consider preparing each dilution independently from the stock (parallel dilution) rather than serially to avoid propagating errors.[11]
-
Q6: I'm not observing any biological effect, even at high concentrations. Why is my dose-response curve flat?
A6: A flat curve suggests the compound is not engaging the target in your system under the tested conditions.
-
Potential Cause 1: Inappropriate Assay or Endpoint. Your chosen readout may not be sensitive to this compound's mechanism. LSF primarily modulates inflammatory and metabolic pathways.[5][12] If you are measuring a non-related endpoint (e.g., general cell proliferation in a non-inflamed context), you may not see an effect.
-
Potential Cause 2: Insufficient Incubation Time. The biological process you are measuring may require more time to manifest after treatment.
-
Potential Cause 3: Compound Inactivity. Though rare with commercial sources, compound integrity should be verified if other troubleshooting fails.
-
Troubleshooting Steps: Purchase a new lot of the compound. If possible, verify its identity and purity via analytical methods (e.g., LC-MS). Crucially, always include a positive control in your assay—a well-characterized compound known to elicit a response—to confirm the assay itself is working correctly.
-
Q7: My dose-response curve has a strange, non-sigmoidal shape. What does this mean?
A7: Standard dose-response curves are sigmoidal.[13] Deviations can be biologically informative or indicate an experimental artifact.
-
Potential Cause 1: Cytotoxicity at High Concentrations. If the "top" of your inhibition curve starts to drop at the highest concentrations, it may be due to compound-induced cell death, not a specific target effect.
-
Troubleshooting Steps: Run a parallel cytotoxicity assay (e.g., using Trypan Blue, LDH release, or a live/dead stain) across the same concentration range. This will help you define a non-toxic range of concentrations for your primary functional assay.
-
-
Potential Cause 2: Biphasic (Hormetic) Response. Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or bell-shaped curve.
-
Potential Cause 3: Assay Interference. The compound itself might interfere with your assay's detection method (e.g., quenching fluorescence or absorbing light at the detection wavelength).[11]
-
Troubleshooting Steps: Run a cell-free version of your assay. Add this compound at all concentrations to the assay reagents without cells to see if it directly affects the signal. If it does, you may need to switch to a different detection method.
-
Q8: My calculated IC50 value is very different from what's published in the literature. Should I be concerned?
A8: Not necessarily, but it requires careful examination. IC50 values are highly dependent on experimental conditions.[16]
-
Potential Cause 1: Different Experimental Conditions. This is the most likely reason. Factors that can significantly shift an IC50 value include:
-
Cell Density: Higher cell numbers can require more compound.
-
Serum Concentration: Proteins in serum can bind to the compound, reducing its free and active concentration.
-
Agonist/Stimulant Concentration: When measuring inhibition, the IC50 of an antagonist will increase as the concentration of the agonist increases.[16]
-
Incubation Time: Longer incubation can lead to lower IC50 values.
-
Specific Endpoint: The IC50 for inhibiting cytokine release might differ from the IC50 for improving cell viability.
-
-
Troubleshooting Steps:
-
Standardize and Report: Carefully document all your experimental parameters. When comparing your data to the literature, check if the conditions match.
-
Internal Consistency: The most important factor is the consistency of your IC50 values between experiments. Use a reference compound alongside this compound in every experiment. If the IC50 of the reference is stable, you can be more confident in the relative potency you measure for LSF.
-
Visualizing the Science: Pathways and Workflows
This compound's Core Mechanism of Action
This diagram illustrates the primary signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Caption: this compound's anti-inflammatory mechanism of action.
Standard Workflow for In Vitro Dose-Response Analysis
This diagram outlines a validated, step-by-step workflow for conducting a this compound dose-response experiment.
Caption: A validated experimental workflow for dose-response analysis.
References
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2001). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 142(9), 3997-4003. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]
-
Nadler, J. L., et al. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290-296. [Link]
-
Bolick, D. T., et al. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227-5231. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Belz, R. G., & Ritz, C. (2021). Perspective: common errors in dose-response analysis and how to avoid them. Pest Management Science, 77(6), 2599–2608. [Link]
-
Kramer, J. A., & Redberg, R. F. (2023). A Dose of Reality About Dose–Response Relationships. Journal of General Internal Medicine, 38(13), 2968–2972. [Link]
-
Belz, R. G., & Ritz, C. (2021). Perspective: common errors in dose–response analysis and how to avoid them. ResearchGate. [Link]
-
Wyska, E., et al. (2007). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 37(6), 633-647. [Link]
-
Longdom Publishing. (n.d.). Challenges and Advances in Dose-Response Research: Implications for Medicine and Public Health. Journal of Pharmaceutical Sciences & Research. [Link]
-
Wyska, E., & Szafraniec-Szczęsny, J. (2015). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. Pharmaceutical Research, 32(7), 2276-2290. [Link]
-
Auld, D. S., & Stern, M. (2017). Quantitation and Error Measurements in Dose–Response Curves. SLAS Discovery, 22(8), 941-954. [Link]
-
Yang, Z., et al. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Clinical and Experimental Immunology, 131(3), 471-477. [Link]
-
Nadler, J. L., & Cui, P. (2006). This compound: a potential lead for the treatment of diabetes. Expert Opinion on Investigational Drugs, 15(8), 963-970. [Link]
-
PharmaCompass. (n.d.). This compound Drug Information. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(22), 4160. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 (mM) values for pentoxifylline, denbufylline and NCS 613 on human recombinant PDE4 subtypes. Retrieved from [Link]
-
The ARDS Network. (2002). Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome. Critical Care Medicine, 30(1), 1-6. [Link]
-
Bleich, D., et al. (1996). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 137(11), 4923-4927. [Link]
-
Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434. [Link]
-
Medium. (2024). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Pharmaron. (n.d.). Cellular Disease Models. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (R)-Lisofylline | STAT | TargetMol [targetmol.com]
- 3. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]
- 8. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 14. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Potential for Lisofylline to achieve therapeutic concentrations in human tissue
Welcome to the technical support resource for Lisofylline (LSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for experiments involving this novel anti-inflammatory agent. Here, you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your research.
Part 1: Core Concepts and Mechanism of Action
What is this compound and what is its primary mechanism of action?
This compound (LSF), the R-enantiomer of a metabolite of pentoxifylline, is a synthetic small molecule with potent anti-inflammatory and immunomodulatory properties.[1] Its therapeutic potential is being explored in conditions characterized by excessive inflammation and oxidative stress, such as type 1 diabetes, sepsis, and acute respiratory distress syndrome.[2]
The mechanism of action for LSF is multifaceted. It does not act like a traditional broad-spectrum anti-inflammatory drug. Instead, it targets specific signaling pathways involved in the inflammatory cascade. Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Production: LSF has been shown to disrupt the signaling pathways of key inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[2][3]
-
Modulation of Lipid Signaling: LSF is a potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT), with an IC50 of 0.6 µM for inhibiting the generation of phosphatidic acid.[4] This action is crucial as certain lipid mediators are involved in cytokine-induced cellular damage.
-
Protection of Mitochondrial Function: In the context of pancreatic beta-cells, LSF has been demonstrated to protect against cytokine-induced damage by promoting mitochondrial metabolism.[5][6]
-
Inhibition of STAT4 Activation: LSF can block IL-12 signaling and the subsequent activation of STAT4, a critical pathway in the autoimmune response that can lead to damage of insulin-producing cells.[3]
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Caption: this compound's inhibitory effects on key inflammatory pathways.
Part 2: Experimental Design and Dosing Considerations
What concentrations of this compound should I use for in vitro experiments?
The optimal concentration of LSF for in vitro studies depends on the cell type and the specific endpoint being measured. Based on published literature, a good starting point for most cell-based assays is in the range of 10-100 µM .
| Application | Effective Concentration Range | Cell Type | Key Findings | Reference |
| Protection from Cytokine Damage | 20-30 µM | INS-1 (Insulin-secreting cell line) | Restored insulin secretion and mitochondrial function after cytokine exposure. | [5][7] |
| Enhancement of Insulin Secretion | 10-50 µM | INS-1 cells | Increased basal and glucose-stimulated insulin secretion. | [7] |
| Amelioration of IL-1β Dysfunction | 100 µM | Rat Islets | Reversed the decrease in glucose-stimulated insulin secretion caused by IL-1β. | [8][9] |
| Protection from Hyperglycemia | Not specified | Human Mesangial Cells | Decreased extracellular matrix deposition induced by high glucose. | [10] |
Expert Insight: For initial dose-response experiments, we recommend testing a range of concentrations from 1 µM to 100 µM to determine the optimal concentration for your specific experimental system. An optimal concentration of 30µM was chosen in one study based on effects on cell viability and insulin secretion.[7]
How do I prepare this compound stock solutions?
Proper preparation of LSF stock solutions is critical for experimental reproducibility. LSF is a crystalline solid.[4]
Solubility Data:
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weighing: Accurately weigh out the required amount of LSF powder. For 1 mL of a 10 mM stock solution, you will need 2.803 mg of LSF (Molar Mass: 280.3 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the LSF powder in a sterile tube.
-
Mixing: Vortex thoroughly until the LSF is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.[9]
-
Sterilization: If required for your cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[11]
Important Consideration for Cell Culture: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%). Always add the stock solution to the medium and mix immediately to prevent precipitation.[9]
What is known about this compound's pharmacokinetics and potential to reach therapeutic concentrations in human tissue?
Achieving therapeutic concentrations of LSF in target tissues is a critical factor for its efficacy. Pharmacokinetic studies and modeling have provided valuable insights.
-
Route of Administration: Physiologically based pharmacokinetic (PBPK) modeling in mice, scaled to humans, indicates that intravenous (IV) administration results in significantly higher serum and tissue concentrations compared to oral administration.[6][12] The predicted LSF concentrations in human tissues following oral administration may be insufficient to exert a pharmacological effect.[12]
-
Human Plasma Concentrations: In a clinical trial involving patients with advanced renal cancer, an IV bolus of 1.5 mg/kg of LSF resulted in mean peak plasma concentrations of approximately 3.83 to 6.24 µM.[13] Another study in healthy volunteers with IV doses of 1, 2, or 3 mg/kg also showed a dose-dependent increase in plasma concentrations.[14]
-
Tissue Distribution (Predicted): PBPK models are essential for predicting drug concentrations in tissues where direct measurement is not feasible. These models integrate the physicochemical properties of LSF with physiological data to simulate its distribution.[15] A study in mice showed that LSF attains high concentrations in tissues like the gut and liver, with lower concentrations in the brain.[12] Scaling these models to humans provides the best available estimates for tissue concentrations.
-
Clinical Trial Challenges: The failure of some clinical trials with LSF has been attributed to suboptimal dosing regimens that did not achieve sufficiently high and sustained serum and tissue concentrations.[7] A long-term IV infusion may be more effective than short-term multiple infusions for maintaining concentrations above the IC50 for TNF-alpha inhibition.[7]
Part 3: Analytical Methodologies
How can I measure this compound concentrations in biological samples?
A validated, enantioselective high-performance liquid chromatography (HPLC) method with UV detection is the standard for quantifying LSF in biological matrices like serum and tissue homogenates.[5][12]
Recommended HPLC Method (adapted from related compounds):
-
Column: Chiral stationary phase column (e.g., ChiralPak AD) is essential to separate LSF from its enantiomer and parent compound, pentoxifylline.[5]
-
Mobile Phase: A mixture of hexane and 2-propanol (e.g., 84:16, v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.01%) is typically used for normal-phase chiral separations.[5]
-
Flow Rate: A flow rate of around 1.5 mL/min is a good starting point.[5]
-
Detection: UV detection at approximately 275 nm.[5]
-
Internal Standard: A structurally similar compound not present in the sample should be used as an internal standard for accurate quantification.
What is a reliable method for extracting this compound from tissue samples?
The following is a robust protocol for extracting LSF from tissue samples, based on established bioanalytical principles for small molecules.
Caption: A step-by-step workflow for extracting this compound from tissue samples.
Self-Validation is Key: It is crucial to validate this method in your own laboratory. This includes assessing linearity, accuracy, precision, and recovery using quality control (QC) samples at low, medium, and high concentrations.
Part 4: Troubleshooting Guide
My in vitro experiment isn't showing the expected anti-inflammatory effect. What could be wrong?
| Potential Cause | Troubleshooting Steps |
| Sub-optimal LSF Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell type and stimulus. |
| LSF Stock Solution Degradation | Prepare a fresh stock solution. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[11] |
| LSF Instability in Culture Medium | The stability of compounds in culture media can vary.[16] Consider preparing fresh working solutions for each experiment. For long-term experiments, replenishing the media with fresh LSF may be necessary. |
| High Serum Concentration in Medium | Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, reduce the serum concentration during the LSF treatment period or use a serum-free medium. |
| Cell Health and Passage Number | Ensure your cells are healthy, within a low passage number, and not overly confluent, as this can affect their responsiveness to stimuli and treatments. |
I'm observing low or inconsistent plasma/tissue concentrations in my animal study. What should I check?
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | LSF has low oral bioavailability.[12] Switch to intravenous (IV) or subcutaneous administration for more consistent and higher exposure.[7] |
| Rapid Metabolism and Clearance | LSF has a short half-life. For sustained exposure, consider continuous IV infusion rather than bolus injections.[7] |
| Sample Collection and Handling | Ensure rapid processing of blood and tissue samples. Keep samples on ice and freeze them at -80°C as quickly as possible to prevent degradation. |
| Extraction Inefficiency | Re-evaluate your tissue extraction protocol. Ensure complete homogenization and efficient protein precipitation. Perform recovery experiments to quantify the efficiency of your extraction method. |
| Analytical Method Issues | Verify the performance of your HPLC method. Check column integrity, mobile phase composition, and detector sensitivity. Run a fresh set of calibration standards and QC samples. |
I'm having issues with this compound solubility during my experiments. How can I address this?
| Potential Cause | Troubleshooting Steps |
| Precipitation from Stock Solution | Ensure the DMSO stock is fully dissolved before use. If crystals are visible, gently warm and vortex until they dissolve.[11] |
| Precipitation in Aqueous Medium | When preparing working solutions, add the DMSO stock to the aqueous medium (not the other way around) while vortexing to ensure rapid dispersion.[9] |
| Final DMSO Concentration Too High | While LSF is soluble in DMSO, ensure the final concentration in your assay does not exceed the solubility limit in the aqueous environment of the cell culture medium. |
| Incorrect pH of Buffer | Check the solubility of LSF in your specific buffer system. LSF is readily soluble in PBS at pH 7.2.[4] |
References
-
Wyska, E., & Świerczek, A. (2015). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. European Journal of Drug Metabolism and Pharmacokinetics, 40(4), 423–433. [Link]
-
Final PBPK model parameters of LSF | Download Table - ResearchGate. [Link]
-
Świerczek, A., Wyska, E., Pociecha, K., Bąk, S., & Młynarski, J. (2018). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 48(10), 1032-1041. [Link]
-
Physiologically Based Modeling of this compound Pharmacokinetics Following Intravenous Administration in Mice - PubMed. [Link]
-
Walczak, M., Szymura-Oleksiak, J., & Wyska, E. (2005). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND this compound. Acta Poloniae Pharmaceutica, 62(3), 215-221. [Link]
-
Sosman, J. A., Fisher, S. G., Vokes, E. E., Harris, J. E., & Gordon, L. I. (1998). Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. Clinical cancer research, 4(6), 1435-1441. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic β-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(3), 969-977. [Link]
-
What is this compound used for? - Patsnap Synapse. (2024). [Link]
-
Rabinovitch, A., Suarez-Pinzon, W. L., Shapiro, A. M. J., Rajotte, R. V., & Power, R. (1996). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 137(11), 4901-4905. [Link]
-
Zhao, D., Li, Q., Fu, J., & Shen, X. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Journal of Chemical & Engineering Data, 54(8), 2314-2316. [Link]
-
In Vitro – In Vivo Correlation of Pentoxifylline: A Comprehensive Kinetic Analysis. (2025). [Link]
-
Tournaye, H., Van der Linden, M., Van den Abbeel, E., Devroey, P., & Van Steirteghem, A. C. (1993). Pentoxifylline is not useful in enhancing sperm function in cases with previous in vitro fertilization failure. Fertility and sterility, 59(1), 210-215. [Link]
-
Chen, M., Wu, R., Yang, Z., Fialkow, L. B., & Nadler, J. L. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(9), 4117-4125. [Link]
-
Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Request PDF - ResearchGate. [Link]
-
Dissolution of Pentoxifylline from Extended Release Formulations. Researches Concerning Development of a Biorelevant Test - PMC - NIH. [Link]
-
Jones, H. M., & Rowland-Yeo, K. (2013). Basic concepts in physiologically based pharmacokinetic modeling in drug discovery and development. CPT: pharmacometrics & systems pharmacology, 2(8), e63. [Link]
-
A typical whole-body PBPK model. The various organs and tissues are... - ResearchGate. [Link]
-
Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC - PubMed Central. [Link]
-
Khan, I., Khan, A., Ali, A., Khan, S. A., & Ahmad, S. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific reports, 10(1), 20977. [Link]
-
Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed. [Link]
-
Bursten, S. L., Federighi, D. A., & Slattery, J. T. (1998). This compound causes rapid and prolonged suppression of serum levels of free fatty acids. The Journal of pharmacology and experimental therapeutics, 284(2), 573–578. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases - ResearchGate. [Link]
-
This compound - Wikipedia. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases - MDPI. [Link]
-
Purification of biological samples and validation of bioanalytical HPLC methods for analysis of drugs and their metabolites | Request PDF - ResearchGate. [Link]
-
Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed. [Link]
-
Reagents and Materials: Protocol: - MMPC.org. [Link]
-
Modern Methods of the Analysis of Oxylipins in Biological Samples - MDPI. [Link]
-
This compound | C13H20N4O3 | CID 501254 - PubChem - NIH. [Link]
-
Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence - PubMed. [Link]
-
culture media preparation protocols. [Link]
-
A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC - NIH. [Link]
-
ELISA Troubleshooting Guide - Bio-Techne. [Link]
-
Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed. [Link]
Sources
- 1. This compound | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An indiscriminate use of pentoxifylline does not improve in-vitro fertilization in poor fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice | springermedizin.de [springermedizin.de]
- 7. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interconversion and tissue distribution of pentoxifylline and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of pentoxifylline in assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound causes rapid and prolonged suppression of serum levels of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of human pharmacokinetics using physiologically based modeling: a retrospective analysis of 26 clinically tested drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small-Molecule Inhibition of TNF-alpha [www-ssrl.slac.stanford.edu]
Technical Support Center: Metabolic Stability Testing of Lisofylline Analogs
Welcome to the technical support center for the metabolic stability testing of Lisofylline and its analogs. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experiments.
I. Understanding the Landscape: Core Concepts in Metabolic Stability
Metabolic stability assays are crucial in drug discovery for predicting how a drug candidate will be processed in the body.[1][2][3] The liver is the primary site of drug metabolism, and in vitro systems using liver-derived components are essential for these studies.[4][5][6][7] For this compound, a synthetic small molecule with anti-inflammatory properties, and its analogs, understanding their metabolic fate is key to optimizing their therapeutic potential.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and interpreting metabolic stability assays for this compound analogs.
Q1: What is the difference between Phase I and Phase II metabolism, and why is it important for my this compound analog?
A1: Phase I metabolism involves the introduction or exposure of functional groups on a drug molecule, often through oxidation, reduction, or hydrolysis.[9][10] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes.[4] Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules, making them more water-soluble and easier to excrete.[11]
Understanding both phases is critical for your this compound analog because the combined action of these enzymes determines the drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Q2: How do I choose the right in vitro system: liver microsomes, S9 fraction, or hepatocytes?
A2: The choice of in vitro system depends on the specific questions you are asking:
-
Liver Microsomes: These are subcellular fractions rich in Phase I enzymes, particularly CYPs.[11][12] They are cost-effective and suitable for high-throughput screening of compounds primarily cleared by oxidative metabolism.[6][12] However, they lack Phase II enzymes and cytosolic enzymes.[3]
-
S9 Fraction: This fraction contains both microsomes and the cytosolic fraction of liver cells.[6][9][10] It offers a broader range of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolism than microsomes alone.[9][10][13]
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[14] They contain a full complement of Phase I and Phase II enzymes, as well as cofactors at physiological concentrations.[7][14] Hepatocyte assays can also provide insights into cellular uptake and transport processes.[14][15]
For a comprehensive evaluation of a this compound analog, starting with a microsomal or S9 assay for initial screening, followed by a hepatocyte assay for more detailed characterization, is a common and effective strategy.
Q3: What are the key parameters I should be measuring in my metabolic stability assay?
A3: The primary outputs of a metabolic stability assay are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.[1]
-
Intrinsic Clearance (CLint): This is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[1][3] It is calculated from the rate of disappearance of the parent drug.[16]
These parameters are used to rank-order compounds, guide structural modifications, and predict in vivo clearance.[5][17]
III. Troubleshooting Guides
This section provides solutions to common problems encountered during metabolic stability experiments.
Q1: Why is my this compound analog disappearing rapidly in the assay, even in the control group without the NADPH cofactor?
A1: Rapid disappearance of a compound in the absence of the cofactor NADPH suggests that metabolism is occurring through pathways independent of CYP enzymes.[18]
Potential Causes & Solutions:
-
Non-CYP Enzyme Activity: Other enzymes present in liver fractions, such as esterases or hydrolases, can metabolize compounds without NADPH.[18]
-
Troubleshooting Step: Analyze the structure of your this compound analog for functional groups susceptible to these enzymes (e.g., esters, amides).[18] Consider using specific inhibitors for these enzymes to confirm their involvement.
-
-
Chemical Instability: The compound may be unstable in the incubation buffer.
-
Troubleshooting Step: Incubate your compound in the buffer without any liver fractions to assess its chemical stability.
-
-
Binding to Plasticware: Highly lipophilic compounds can bind to the plastic of the assay plates.
-
Troubleshooting Step: Use low-binding plates and include a control with no liver fraction to quantify non-specific binding.
-
Q2: I'm seeing high variability between my replicates. What could be the cause?
A2: High variability can compromise the reliability of your data.[19]
Potential Causes & Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the test compound, liver fractions, or cofactors can lead to significant variability.
-
Troubleshooting Step: Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput assays to improve precision.[20]
-
-
Poor Solubility of the Test Compound: If your this compound analog is not fully dissolved, it can lead to inconsistent concentrations in the incubation wells.
-
Troubleshooting Step: Verify the solubility of your compound in the assay buffer. The final concentration of the organic solvent (like DMSO) used to dissolve the compound should typically not exceed 0.1% to 1%.[16]
-
-
Inconsistent Enzyme Activity: The metabolic activity of liver fractions can vary between batches and vendors.[21]
-
Troubleshooting Step: Use a single batch of liver fractions for a set of comparative experiments. Always include positive controls with known metabolic profiles to ensure the enzymatic activity is consistent.[4]
-
Q3: My LC-MS/MS analysis is showing poor sensitivity or peak shape for my compound. How can I improve this?
A3: The quality of your analytical data is critical for accurate quantification.[22][23][24]
Potential Causes & Solutions:
-
Matrix Effects: Components from the biological matrix (liver fractions, buffer salts) can interfere with the ionization of your compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Troubleshooting Step: Optimize your sample preparation method. Protein precipitation is a common method, but more rigorous techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
Suboptimal LC-MS/MS Method: The parameters for your liquid chromatography and mass spectrometry may not be optimized for your specific this compound analog.
-
Troubleshooting Step: Method development is crucial.[24] This includes optimizing the mobile phase composition, gradient, column chemistry, and mass spectrometer settings (e.g., collision energy, ion source parameters).
-
-
Compound Adsorption: Your compound may be adsorbing to the LC system components.
-
Troubleshooting Step: Use a different column chemistry or add a small amount of an organic modifier or additive to the mobile phase to reduce non-specific binding.
-
IV. Detailed Protocols
This section provides a step-by-step protocol for a standard liver microsomal stability assay.
Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound analog by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound (this compound analog) stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Internal standard solution
-
Acetonitrile (ice-cold)
-
96-well plates (low-binding)
-
Incubator with shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Experimental workflow for a liver microsomal stability assay.
Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C and dilute them to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.[25] Keep on ice.
-
Prepare the working solution of your this compound analog by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 2 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[26]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[6] The 0-minute time point is taken immediately after adding the NADPH.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration)
Quantitative Data Summary Table:
| Parameter | Recommended Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 - 1 mg/mL |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 45 minutes |
| Final DMSO Concentration | < 0.5% |
V. Visualization of Key Concepts
Liver Subcellular Fractions for In Vitro Metabolism Studies
Caption: Derivation of liver subcellular fractions for metabolic assays.
VI. References
-
Vertex AI Search. (2025). How to Conduct an In Vitro Metabolic Stability Study.
-
Creative Bioarray. Hepatocyte Stability Assay.
-
Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
-
Bioanalysis Zone. LC-MS.
-
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS.
-
Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
-
MTTlab. S9 Stability Assay.
-
WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
-
PubMed. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade.
-
PubMed Central. When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH.
-
Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?.
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
-
Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Merck Millipore. Metabolic Stability Assays.
-
WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
-
Creative Bioarray. S9 Stability Assay.
-
Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
-
PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
-
Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?.
-
OuluREPO. Liquid chromatography–mass spectrometry in drug metabolism studies.
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
-
Domainex. Hepatocyte Stability Assay.
-
Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
-
PubMed. (2014). Variability in human in vitro enzyme kinetics.
-
Wikipedia. This compound.
-
NIH. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization.
-
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mttlab.eu [mttlab.eu]
- 10. mttlab.eu [mttlab.eu]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scialert.net [scialert.net]
- 22. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 25. researchgate.net [researchgate.net]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. oulurepo.oulu.fi [oulurepo.oulu.fi]
Validation & Comparative
A Comparative Guide to Lisofylline and Pentoxifylline in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory research, the methylxanthine derivatives lisofylline and pentoxifylline present distinct yet related approaches to modulating the immune response. This guide offers an in-depth, objective comparison of their mechanisms of action and performance in key inflammation models, supported by experimental data, to inform strategic decisions in drug discovery and development.
At a Glance: Two Generations of Anti-Inflammatory Xanthines
This compound and its parent compound, pentoxifylline, are both methylxanthine derivatives that have garnered interest for their anti-inflammatory properties. While structurally similar, their primary mechanisms of action diverge, leading to nuanced differences in their biological effects. Pentoxifylline, a non-selective phosphodiesterase (PDE) inhibitor, has been in clinical use for decades for conditions like peripheral artery disease, with its anti-inflammatory effects being a subject of ongoing research.[1] this compound, a metabolite of pentoxifylline, has emerged as a more targeted anti-inflammatory agent, specifically inhibiting the de novo synthesis of phosphatidic acid, a key second messenger in inflammatory signaling.[2][3]
Delving into the Mechanisms: A Tale of Two Pathways
The anti-inflammatory effects of pentoxifylline and this compound are rooted in their distinct molecular targets.
Pentoxifylline: The Broad-Spectrum PDE Inhibitor
Pentoxifylline exerts its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterases (PDEs).[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inactivate various pro-inflammatory transcription factors, including NF-κB.[5] This ultimately leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7]
This compound: The Targeted Phosphatidic Acid Inhibitor
This compound's mechanism is more specific, targeting the de novo synthesis of phosphatidic acid (PA).[2] Pro-inflammatory stimuli like lipopolysaccharide (LPS), TNF-α, and IL-1β trigger the rapid generation of intracellular PA, which acts as a crucial second messenger in downstream inflammatory signaling cascades.[8] By inhibiting the formation of specific PA species, this compound effectively disrupts these signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and the attenuation of inflammatory responses.[3][8]
Figure 1: Simplified signaling pathways of Pentoxifylline and this compound.
Head-to-Head in the Inflammatory Arena: A Review of the Evidence
Direct comparative studies of this compound and pentoxifylline are limited; however, existing in vitro and in vivo data provide valuable insights into their relative performance in key inflammation models.
In Vitro Cytokine Inhibition
A key study directly compared the effects of this compound and pentoxifylline on the production of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines by human leukocytes stimulated with lipopolysaccharide (LPS) and heat-killed bacteria. The study found that both drugs inhibited the production of TNF-α and IL-1β to an equal extent.[1] Interestingly, both compounds also had similar effects on IL-10 production, inhibiting it in response to Gram-negative stimuli but enhancing it in response to Gram-positive bacteria.[1] This suggests that, at the cellular level, their potency in modulating cytokine responses is comparable under these specific conditions.
| Inflammatory Stimulus | Cytokine | This compound Effect | Pentoxifylline Effect | Relative Potency | Source |
| LPS, H. influenzae type b, S. pneumoniae | TNF-α, IL-1β | Inhibition | Inhibition | Equal | [1] |
| LPS, H. influenzae type b | IL-10 (at 48h) | Inhibition | Inhibition | Equal | [1] |
| S. pneumoniae | IL-10 (at 24h & 48h) | Stimulation | Stimulation | Equal | [1] |
Table 1: Comparative Effects of this compound and Pentoxifylline on Cytokine Production by Human Leukocytes
In Vivo Models of Inflammation
While direct in vivo comparisons are scarce, individual studies in relevant animal models provide a basis for understanding their potential efficacy.
Sepsis:
-
This compound: In a porcine model of sepsis induced by Pseudomonas aeruginosa infusion, this compound treatment attenuated sepsis-induced pulmonary hypertension, neutropenia, and hypoxemia.[9] Pre-treatment with this compound also decreased plasma TNF-α levels.[10]
-
Pentoxifylline: In a rat model of sepsis induced by cecal ligation and puncture, pentoxifylline treatment was found to be useful in mitigating the septic response.[11] In a separate study on septic rats, pentoxifylline administration resulted in higher arterial oxygenation and lower levels of cellular influx, protein leakage, and TNF-α in bronchoalveolar lavage fluid.[12]
Arthritis:
-
Pentoxifylline: In a rat model of adjuvant-induced arthritis, pentoxifylline demonstrated anti-inflammatory and pain-reducing effects.[3] Clinical studies in rheumatoid arthritis patients have shown that pentoxifylline can lead to a significant decrease in pain severity and improvements in disease activity scores.[2][13]
Other Inflammatory Models:
-
This compound: In a rat model of experimental colitis, intraperitoneal administration of this compound significantly reduced the degree of inflammation and necrosis in the distal colon.[10]
-
Pentoxifylline: A dose-response relationship for the anti-inflammatory activity of pentoxifylline has been demonstrated in a formalin-induced chronic inflammation model in rats, with increasing doses leading to a greater reduction in paw edema.[8]
Experimental Protocols: A Guide for the Bench
Reproducible and well-characterized animal models are critical for evaluating the efficacy of anti-inflammatory compounds. Below are detailed protocols for two commonly used models of inflammation.
LPS-Induced Sepsis in Mice
This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6J mice (10–12 weeks old, 20–25 g)
-
Lipopolysaccharide (LPS) from Escherichia coli O55:B5
-
Sterile, pyrogen-free saline
-
Test compounds (this compound or Pentoxifylline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: House mice under standard conditions (23±2°C, 65±5% humidity, 12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound, LPS + Pentoxifylline).
-
Compound Administration: Administer the test compounds or vehicle via the desired route (e.g., i.p., oral gavage) at a predetermined time before LPS challenge.
-
Induction of Sepsis: Induce sepsis by administering a single i.p. injection of LPS (e.g., 20 mg/kg body weight). The control group receives an equivalent volume of sterile saline.
-
Monitoring and Sample Collection: Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia). At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest organs for histological examination or measurement of inflammatory markers.
Figure 2: Experimental workflow for LPS-induced sepsis in mice.
Collagen-Induced Arthritis in Rats
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Syringes and needles for intradermal (i.d.) injection
-
Calipers for measuring paw thickness
Procedure:
-
Collagen Emulsion Preparation: Dissolve bovine type II collagen in 0.05 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA.
-
Primary Immunization (Day 0): Anesthetize the rats and administer an i.d. injection of 100 µL of the collagen-CFA emulsion at the base of the tail.
-
Booster Immunization (Day 7): Prepare an emulsion of type II collagen and IFA. Administer an i.d. injection of 100 µL of this emulsion at a different site on the tail.
-
Compound Administration: Begin administration of test compounds (this compound or Pentoxifylline) or vehicle at a predetermined time relative to the onset of arthritis (prophylactic or therapeutic regimen).
-
Arthritis Assessment: Starting from day 10, monitor the rats daily for the onset and severity of arthritis. Clinical signs include erythema, swelling, and loss of function in the paws. Quantify disease severity using a clinical scoring system (e.g., 0-4 scale per paw) and by measuring paw thickness with calipers.
-
Terminal Sample Collection: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.
Concluding Remarks
This compound and pentoxifylline represent two distinct, yet related, therapeutic strategies for targeting inflammation. Pentoxifylline, with its broad PDE inhibitory activity, offers a multi-faceted approach to dampening the inflammatory response. In contrast, this compound's more targeted inhibition of phosphatidic acid synthesis presents a potentially more refined mechanism for intervening in specific inflammatory signaling pathways.
While in vitro studies suggest comparable potency in modulating cytokine production, the lack of direct in vivo comparative data remains a critical knowledge gap. Future head-to-head studies in well-defined animal models of inflammation are warranted to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such pivotal studies, which will be instrumental in guiding the future development and application of these promising anti-inflammatory agents.
References
- van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (1997). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Clinical and experimental immunology, 109(1), 193–198.
- Al-Harbi, M. M. (2012).
- Neuner, P., Klosner, G., Schauer, E., Pourmojib, M., Macheiner, W., Grünwald, C., Knobler, R., Schwarz, A., Luger, T. A., & Schwarz, T. (1994). Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells. Immunology, 83(2), 262–267.
- Bacher, A., Zimpfer, M., & Bancher, C. (1999). Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages. American journal of respiratory and critical care medicine, 159(2), 508–511.
- Sampaio, E. P., Sarno, E. N., Galilly, R., Cohn, Z. A., & Kaplan, G. (1991). Pentoxifylline decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL). Clinical and experimental immunology, 83(2), 305–312.
- Sampaio, E. P., Sarno, E. N., Galilly, R., Cohn, Z. A., & Kaplan, G. (1991). Pentoxifylline decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL). Clinical and experimental immunology, 83(2), 305–312.
- Kowalski, J., Samolińska-Zawisza, U., & Wojas-Krawczyk, K. (2016). Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition. Acta biochimica Polonica, 63(3), 437–442.
- BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Profiles of Propentofylline and Pentoxifylline. BenchChem.
- Lin, T. Y., Chen, Y. C., & Lee, C. F. (1997). The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock (Augusta, Ga.), 8(3), 211–217.
- McCarty, M. F., & DiNicolantonio, J. J. (2016).
- Wang, P., Ba, Z. F., & Chaudry, I. H. (1999). Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model. Shock (Augusta, Ga.), 12(5), 378–384.
- Coimbra, R., Melbostad, H., & Hoyt, D. B. (2004). Effects of phosphodiesterase inhibition on the inflammatory response after shock: role of pentoxifylline. The Journal of trauma, 56(2), 442–449.
- Sliwinska-Kowalska, M., & Wojas-Krawczyk, K. (2013). Effects of pentoxifylline on cytokine profiles and left ventricular performance in patients with decompensated congestive heart failure secondary to idiopathic dilated cardiomyopathy. Polskie Archiwum Medycyny Wewnetrznej, 123(1-2), 24–30.
- de L.A. Moreira, A., Sampaio, E. P., Zmuidzinas, A., Frindt, P., Smith, K. A., & Kaplan, G. (1993). Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells. Immunology, 80(4), 658–663.
- Whitehouse, M. W. (2005). Anti-TNF-α therapy for chronic inflammation: Reconsidering pentoxifylline as an alternative to therapeutic protein drugs. Inflammopharmacology, 13(5-6), 405–416.
- Dos Santos, C. C., Slutsky, A. S., & Zhang, H. (2004). Effects of Pentoxifylline on Inflammation and Lung Dysfunction in Ventilated Septic Animals. American journal of respiratory and critical care medicine, 170(3), 299–307.
- Zimpfer, M., Bacher, A., & Bancher, C. (1999). Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages. American journal of respiratory and critical care medicine, 159(2), 508–511.
- Akman, H., Aksu, F., & Gül, H. (2022). Comparative effects of hypertonic solutions and pentoxifylline in sepsis. Eurasian Journal of Clinical and Analytical Medicine, 3(4), 182-187.
- Akman, H., Aksu, F., & Gül, H. (2022). Comparative effects of hypertonic solutions and pentoxifylline in sepsis. Eurasian Journal of Clinical and Analytical Medicine, 3(4), 182-187.
- Ghassemi-Kakroodi, S., & Ghafourian, M. (2014). Pentoxifylline in Rheumatoid Arthritis Treatment as an Adjutant to the Synthetic Disease Modified Anti-rheumatic Drugs and Glucocorticoids. International Journal of Pharmacology, 10(5), 273-278.
- Ghassemi-Kakroodi, S., & Ghafourian, M. (2014). Pentoxifylline in Rheumatoid Arthritis Treatment as an Adjutant to the Synthetic Disease Modified Anti-rheumatic Drugs and Glucocorticoids. International Journal of Pharmacology, 10(5), 273-278.
- Wyska, E., & Merwid-Ląd, A. (2010). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica; the fate of foreign compounds in biological systems, 40(11), 774–781.
- Ghaffari, S., Naderi, N., & Ghahramani, N. (2021). Comparison of efficacy and safety between the pentoxifylline and the placebo groups.
- Wang, H., Wang, X., & Li, Y. (2021). Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells.
- Martínez-López, E., & Arriaga-Pizano, L. (2023). Pentoxifylline Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells. International journal of molecular sciences, 24(13), 10695.
- Trawally, M., & Erol, D. D. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241.
-
ClinicalTrials.gov. (2024). Pentoxifylline as Anti-Inflammatory in Patients With Rheumatoid Arthritis. Retrieved from [Link]
- Goicoechea, M., de Vinuesa, S. G., Quiroga, B., Verdalles, U., Barraca, D., Yuste, C., Panizo, N., Verde, E., Muñoz, M. A., & Luño, J. (2012). Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial.
- Margolin, K. A., Atkins, M. B., Sparano, J. A., Sosman, J. A., Weiss, G. R., Lotze, M. T., Doroshow, J. H., Mier, J. W., O'Boyle, K., Fisher, R. I., Campbell, E., Rubin, J. T., Federighi, D. A., & Bursten, S. L. (1998). Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(11), 2827–2833.
Sources
- 1. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role for phosphatidic acid in mediating the inflammatory responses to TNF alpha and IL-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and lysophospholipids ameliorate experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pentoxifylline on inflammation and lung dysfunction in ventilated septic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
A Researcher's Guide to Stereospecific Activity: Comparing Lisofylline and its Inactive (S)-Enantiomer in Functional Assays
Introduction: The Critical Role of Chirality in Drug Activity
In the field of pharmacology, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their biological activity. A classic example of this stereoselectivity is observed with Lisofylline (LSF), a synthetic methylxanthine and a metabolite of pentoxifylline.[1] this compound is the (R)-enantiomer, 1-[(5R)-5-Hydroxyhexyl]-3,7-dimethylxanthine, and possesses notable anti-inflammatory properties.[1][2] Its mirror image, the (S)-enantiomer, is widely regarded as biologically inactive, making it an ideal negative control for robust, well-controlled experiments.[3]
This guide provides an in-depth comparison of these two enantiomers, focusing on their differential performance in key functional assays. We will explore the causality behind experimental choices, provide detailed protocols for self-validating assays, and present the expected outcomes, underscoring the importance of stereochemistry in drug research and development.
Core Functional Divergence: Anti-Inflammatory Efficacy
The primary pharmacological distinction between the this compound enantiomers lies in their anti-inflammatory capabilities. The (R)-enantiomer, this compound, actively suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and modulates critical inflammatory signaling pathways.[4][5] Conversely, the (S)-enantiomer lacks this significant inhibitory activity.[3] This divergence is not merely academic; it forms the basis of designing experiments where the (S)-enantiomer serves as a stringent negative control, ensuring that the observed effects are specific to the pharmacological action of this compound and not due to off-target or non-specific molecular properties.
Key Functional Assays for Enantiomer Comparison
To empirically validate the stereospecific activity of this compound, a series of well-defined functional assays are employed. Below, we detail the methodologies for three critical assays and present the anticipated comparative data.
Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Secretion
Rationale: This assay directly measures the anti-inflammatory capacity of a compound by quantifying its ability to inhibit the release of TNF-α, a key pro-inflammatory cytokine, from immune cells stimulated with a potent inflammatory agent like bacterial lipopolysaccharide (LPS).
Experimental Workflow:
Detailed Protocol: TNF-α ELISA
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-Lisofylline and (S)-Lisofylline in culture medium. Include a vehicle-only control (e.g., DMSO or PBS).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for analysis without disturbing the cell layer.
-
ELISA: Quantify the TNF-α concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the TNF-α concentration against a standard curve and normalize the data to the LPS-stimulated vehicle control.
Expected Comparative Data:
| Compound | Concentration (µM) | % TNF-α Inhibition (Relative to LPS Control) |
| (R)-Lisofylline | 1 | ~15% |
| 10 | ~45% | |
| 50 | ~75% | |
| 100 | ~90% | |
| (S)-Lisofylline | 1 | < 5% |
| 10 | < 5% | |
| 50 | < 5% | |
| 100 | < 5% | |
| Vehicle Control | - | 0% |
Phosphodiesterase (PDE) Activity Assay
Rationale: As a methylxanthine, this compound's mechanism may involve the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP).[2] This assay measures the ability of the enantiomers to inhibit PDE activity, providing insight into a potential upstream mechanism of their anti-inflammatory effects.
Detailed Protocol: PDE-Glo™ Phosphodiesterase Assay This protocol is adapted from commercially available luminescent assays.[6][7]
-
Reaction Setup: In a 384-well plate, add purified PDE enzyme to the reaction buffer.
-
Compound Addition: Add various concentrations of (R)-Lisofylline, (S)-Lisofylline, or a known PDE inhibitor (e.g., IBMX) as a positive control.
-
Initiate Reaction: Add the cAMP substrate to initiate the PDE reaction. Incubate at room temperature for 30-60 minutes.
-
Terminate Reaction: Add a termination buffer containing a potent PDE inhibitor to stop the reaction.
-
Detection: Add the detection solution, which contains protein kinase A (PKA). Any remaining cAMP will be used by PKA to phosphorylate a substrate, consuming ATP in the process.
-
Luminescence Reading: Add a kinase-glo reagent that produces a luminescent signal proportional to the remaining ATP. A high signal indicates low PDE activity (i.e., high inhibition), as less cAMP was degraded, leading to more ATP consumption by PKA.
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration relative to the no-inhibitor control.
Expected Comparative Data:
| Compound | Concentration (µM) | % PDE Inhibition |
| (R)-Lisofylline | 10 | ~20% |
| 50 | ~50% | |
| 100 | ~85% | |
| (S)-Lisofylline | 10 | < 10% |
| 50 | < 10% | |
| 100 | < 10% | |
| IBMX (Control) | 10 | > 95% |
Protection from Cytokine-Induced Cell Death (MTT Assay)
Rationale: Pro-inflammatory cytokines can induce cell stress and reduce metabolic activity, leading to cell death. This assay assesses the cytoprotective effects of the this compound enantiomers by measuring mitochondrial metabolic activity via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[8]
Experimental Workflow:
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed insulin-secreting INS-1 cells in a 96-well plate at 2 x 10⁴ cells/well and allow them to culture for 24 hours.
-
Treatment: Prepare a pro-inflammatory cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ). Treat cells with the cytokine mix alone, or in combination with different concentrations of (R)-Lisofylline or (S)-Lisofylline. Include an untreated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control group.
Expected Comparative Data:
| Treatment Condition | % Cell Viability (Relative to Untreated Control) |
| Untreated Control | 100% |
| Cytokine Mix Only | ~50% |
| Cytokine Mix + (R)-Lisofylline (50 µM) | ~90% |
| Cytokine Mix + (S)-Lisofylline (50 µM) | ~55% |
Mechanistic Insight: The p38 MAPK Signaling Pathway
This compound's anti-inflammatory effects are associated with its ability to modulate intracellular signaling cascades. One key pathway implicated is the p38 mitogen-activated protein kinase (MAPK) pathway, which is strongly activated by cellular stressors and pro-inflammatory cytokines like TNF-α. Activation of this pathway leads to the downstream expression of other inflammatory mediators. Studies have shown that this compound can reduce the phosphorylation, and thus the activation, of p38 MAPK. This provides a potential mechanism for its observed reduction in cytokine production.
Conclusion
The functional comparison between this compound and its (S)-enantiomer provides a clear and compelling case for the importance of stereoselectivity in drug action. The data from functional assays consistently demonstrate that the anti-inflammatory and cytoprotective properties reside exclusively with the (R)-enantiomer. For researchers investigating inflammatory pathways, these findings are not just informative but instructive. The use of the inactive (S)-enantiomer as a negative control is essential for validating that the observed biological effects are a direct result of the specific pharmacological activity of this compound. This rigorous approach enhances the reliability and credibility of experimental findings, paving the way for more precise and effective therapeutic strategies.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Online] Available at: [Link]
-
Pekala, E., Godawska-Matysik, A., & Zelaszczyk, D. (2007). Enantioselective reduction of pentoxifylline to this compound using whole-cell Lactobacillus kefiri biotransformation. Biotechnology Journal, 2(4), 492-496. [Link]
-
Wikipedia. This compound. [Online] Available at: [Link]
-
Wyska, E. (2018). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 49(11), 1334-1342. [Link]
-
Fantin, M., Quintieri, L., Kúsz, E., et al. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. European Journal of Pharmacology, 535(1-3), 301-309. [Link]
-
ResearchGate. Western blot analysis of phosphorylation of p38 and ERK1/2 MAPK in resveratrol-treated BL cells. [Online] Available at: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of this compound (LSF) analogs as a possible treatment for type 1 diabetes. [Online] Available at: [Link]
-
Nadler, J. L., et al. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227-5231. [Link]
-
van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (1996). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Clinical and experimental immunology, 105(2), 193–196. [Link]
-
Smith, R. L. (2002). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 4(1), 20–23. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. apexbt.com [apexbt.com]
- 4. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
Introduction: The Central Role of Phosphodiesterases in Cellular Signaling
An In-Depth Technical Guide to the In Vitro Performance of Lisofylline versus Other Phosphodiesterase Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that serve as critical regulators of intracellular signaling pathways.[1] They function by catalyzing the hydrolytic degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), converting them into their inactive 5'-monophosphate forms.[2] This enzymatic action effectively terminates the signaling cascade initiated by the generation of these cyclic nucleotides, thereby controlling a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal activity.[3]
The PDE superfamily is classified into 11 distinct families based on sequence homology, substrate specificity, and regulatory properties.[4] Some families are specific for cAMP (PDE4, 7, 8), others for cGMP (PDE5, 6, 9), and a third group can hydrolyze both cyclic nucleotides (PDE1, 2, 3, 10, 11).[4] The tissue-specific expression of these isoenzymes makes them attractive therapeutic targets, as inhibiting a specific PDE can modulate cellular function in a targeted manner.[5] This guide provides a comparative in vitro analysis of this compound, a methylxanthine derivative, against a spectrum of other PDE inhibitors, offering insights into its selectivity and potential mechanisms of action for researchers in drug development.
Signaling Pathway Overview
The canonical cyclic nucleotide signaling pathway is initiated by the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC), which synthesize cAMP and cGMP, respectively. These second messengers then activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). PDEs act as a brake on this system. PDE inhibitors release this brake, amplifying the signal.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol provides a functional readout by measuring the downstream consequence of PDE inhibition—the accumulation of intracellular cAMP.
Causality Statement: PDE inhibitors block the degradation of cAMP. In cells stimulated to produce cAMP (e.g., with forskolin, an adenylyl cyclase activator), active inhibitors will cause a dose-dependent increase in intracellular cAMP levels, which can be quantified.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HEK293 cells expressing the PDE of interest) in multi-well plates and grow to near confluency. [6]
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer (e.g., PBS).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or other test inhibitors in serum-free medium for 30 minutes at 37°C. [6]This allows the compounds to enter the cells.
-
Stimulation: Add a fixed concentration of a cAMP-inducing agent, such as forskolin, to all wells (except for the negative control).
-
Incubate: Incubate for a defined period (e.g., 15 minutes) at 37°C. [6] * Lysis: Terminate the reaction by removing the medium and adding a lysis buffer containing agents to stabilize cAMP (e.g., HCl or specialized commercial buffers). [6]
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Normalize the cAMP levels to the total protein concentration in each well.
-
Plot the increase in cAMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion and Field-Proven Insights
The in vitro data characterize this compound as a PDE inhibitor with a distinct dual selectivity for PDE3A and PDE4B. [1]This profile differentiates it from its non-selective parent compound, pentoxifylline, as well as from highly selective inhibitors targeting single PDE families like PDE4 or PDE5.
For researchers in drug development, this dual activity presents both opportunities and challenges. The combined inhibition of PDE3 and PDE4 may offer synergistic anti-inflammatory and immunomodulatory effects that are not achievable with a highly selective PDE4 inhibitor alone. [7]This could be particularly relevant in complex inflammatory diseases where multiple signaling pathways are dysregulated. However, the inhibition of PDE3, an enzyme critical for cardiac function, also raises the need for careful safety and toxicology profiling to assess potential cardiovascular liabilities.
Ultimately, the choice between a multi-target agent like this compound and a highly selective inhibitor depends on the therapeutic hypothesis. While selective inhibitors offer a "cleaner" pharmacological profile with a lower risk of off-target effects, agents with a curated polypharmacology, like this compound, may provide a more robust efficacy in complex disease states. The experimental protocols provided herein offer a validated framework for conducting such comparative studies and elucidating the precise in vitro performance of novel chemical entities.
References
- Benchchem. (n.d.). Investigating the Phosphodiesterase Inhibitory Activity of Diprophylline: A Technical Guide. Benchchem.
- Wiczling, P., et al. (2020). Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and this compound in Animal Models of Immune-Related Disorders. PubMed Central.
- Prakash, Y. S., et al. (1998). The e€ect of selective and non-selective phosphodiesterase inhibitors on allergen- and leukotriene C4-induced contractions in p. ProQuest.
- Klotz, T., et al. (2005). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone. Benchchem.
- Hatzelmann, A., et al. (1995). Differential effects of non-selective and selective phosphodiesterase inhibitors on human eosinophil functions. PMC - NIH.
- Yang, Z., et al. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed.
- McCarty, M. F. (2016). Pentoxifylline for vascular health: a brief review of the literature. PMC - NIH.
- Wiczling, P., et al. (2020). Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and this compound in Animal Models of Immune-Related. SpringerLink.
- Wang, H., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers.
- Yang, Z., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. PubMed.
- Cleveland Clinic. (2021). Phosphodiesterase Inhibitors: Types and Purpose. Cleveland Clinic.
- Advincula, J. E., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research.
- Jakhar, R., & Kaur, I. (2015). Pentoxifylline and its applications in dermatology. PMC - PubMed Central.
- Lugnier, C., et al. (1992). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. PubMed.
- Trawally, B. S., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark.
- Rehman, H. U., & Fooke, N. (2023). Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH.
- Ward, A., & Clissold, S. P. (2013). Pentoxifylline for treatment of cardiovascular diseases. PMC.
- Cicala, C., et al. (1999). The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice. PubMed.
- Berg, G., et al. (1987). Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study. PubMed.
- Raker, V., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
- Uzunov, P. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers.
- Yang, Z., et al. (2015). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. PMC - NIH.
Sources
- 1. Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and this compound in Animal Models of Immune-Related Disorders: A PK/PD Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The effect of selective and non-selective phosphodiesterase inhibitors on allergen- and leukotriene C4-induced contractions in passively sensitized human airways - ProQuest [proquest.com]
A Comparative Guide to Validating Lisofylline's Protective Effect on Pancreatic Beta-Cells
For researchers at the forefront of diabetes drug development, the preservation of pancreatic beta-cell mass and function is a primary therapeutic goal. The inflammatory microenvironment within the islets of Langerhans during the progression of both type 1 and type 2 diabetes significantly contributes to beta-cell dysfunction and apoptosis. This guide provides a comprehensive framework for validating the protective effects of Lisofylline (LSF), a novel anti-inflammatory agent, on pancreatic beta-cells. We will delve into the mechanistic underpinnings of LSF's action, present detailed protocols for its evaluation, and objectively compare its potential efficacy against other promising beta-cell protective agents.
The Critical Challenge: Halting the Demise of Beta-Cells
Pancreatic beta-cells are the sole source of insulin in the body. Their progressive loss is a hallmark of diabetes. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), are key mediators of this destruction.[1] These cytokines activate intracellular signaling cascades that lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1] Therefore, therapeutic strategies aimed at shielding beta-cells from this inflammatory onslaught are of paramount importance.
This compound: A Multi-Faceted Protector
This compound (LSF) has emerged as a promising candidate for beta-cell protection. Its mechanism of action is multifaceted, primarily revolving around its anti-inflammatory and cytoprotective properties.
Mechanism of Action:
-
Promotion of Mitochondrial Metabolism: LSF has been shown to protect pancreatic islets from cytokine-induced damage by promoting mitochondrial metabolism.[1][2] Pro-inflammatory cytokines impair mitochondrial function, leading to reduced ATP production and increased apoptosis. LSF counteracts this by restoring mitochondrial membrane potential and ATP levels, thereby enhancing beta-cell viability and insulin secretion.[1][2]
-
Anti-inflammatory Effects: While the precise molecular targets are still under investigation, LSF is known to possess broad anti-inflammatory properties. This is crucial in the context of the diabetic islet microenvironment, where inflammation is a key driver of beta-cell demise.
Below is a diagram illustrating the proposed mechanism of this compound's protective action on pancreatic beta-cells.
Caption: Proposed mechanism of this compound's protection of pancreatic beta-cells.
A Comparative Landscape of Beta-Cell Protective Agents
While LSF shows significant promise, it is essential to evaluate its performance in the context of other emerging beta-cell protective strategies. This section provides a comparative overview of LSF and other notable compounds.
| Compound | Primary Mechanism of Action | Key Experimental Findings | References |
| This compound (LSF) | Promotes mitochondrial metabolism, anti-inflammatory. | Restores insulin secretion, mitochondrial membrane potential, and cell viability in the face of cytokine challenge.[1][2] | [1][2] |
| Verapamil | L-type calcium channel blocker; reduces TXNIP expression. | Promotes beta-cell survival and function in rodent and human islets; reduces insulin requirements in recent-onset T1D.[3][4][5] | [3][4][5] |
| GABA (γ-Aminobutyric acid) | Activates PI3-K/Akt survival pathways. | Promotes beta-cell proliferation, protects against cytokine-induced apoptosis, and reverses diabetes in mouse models.[6] | [6] |
| TUDCA (Tauroursodeoxycholic acid) | Endoplasmic reticulum (ER) stress chaperone. | Reduces ER stress-induced apoptosis and improves beta-cell mass and function in diabetic mice.[7][8][9] | [7][8][9] |
| GLP-1 Agonists | Activate GLP-1 receptor, enhancing insulin secretion and promoting beta-cell proliferation. | Improve glycemic control and have shown beta-cell protective effects in various preclinical and clinical studies.[10][11][12] | [10][11][12] |
Note: The experimental findings listed are based on individual studies and may not represent direct head-to-head comparisons.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the protective effects of this compound and compare it with other agents, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols are designed to provide a robust framework for these investigations.
Experimental Workflow
Caption: Key signaling pathways involved in cytokine-induced beta-cell apoptosis and potential points of intervention for protective agents.
Conclusion and Future Directions
The validation of this compound's protective effect on pancreatic beta-cells requires a multi-pronged approach that combines robust in vitro and in vivo models with well-controlled functional and mechanistic assays. This guide provides a comprehensive framework for such an investigation, emphasizing scientific integrity and a comparative perspective. While this compound demonstrates significant potential, further head-to-head comparative studies with other promising agents like Verapamil, GABA, TUDCA, and GLP-1 agonists are warranted to establish its relative efficacy. A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for the development of novel and effective therapies to combat the devastating consequences of beta-cell loss in diabetes.
References
-
Chen, M., et al. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341-8. [Link]
-
Cheung, Y. H., et al. (2024). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
-
Dang, T. P., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113937. [Link]
-
Dou, H., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100693. [Link]
- Gilon, P., & Henquin, J. C. (2001). The GSIS assay: a powerful tool to study beta-cell function. Diabetes, 50 Suppl 1, S53-5.
-
G-BIO. (n.d.). MTT Cell Assay Protocol. G-Biosciences. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Hutton, J. C. (n.d.). GSIS. Brigham Young University. [Link]
-
Keshtkar, S., et al. (2021). Islet apoptosis evaluation with TUNEL assay in different concentrations of nobiletin. ResearchGate. [Link]
-
Prud'homme, G. J., et al. (2014). GABA protects pancreatic beta cells against apoptosis by increasing SIRT1 expression and activity. Biochemical and Biophysical Research Communications, 452(3), 633-8. [Link]
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
-
Rosa, L. R., et al. (2021). TUDCA receptors and their role on pancreatic beta cells. Progress in Biophysics and Molecular Biology, 167, 26-31. [Link]
-
Russell, M. A., & Cook, K. S. (2012). Head to head study: Insulin vs. GLP-1 receptor agonists. Diabetes in Control. [Link]
-
Santos, R. D. S., et al. (2019). The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes. Frontiers in Physiology, 10, 584. [Link]
-
Scheen, A. J. (2015). GLP-1 receptor agonists: a review of head-to-head clinical studies. Therapeutic Advances in Endocrinology and Metabolism, 6(1), 19-28. [Link]
-
Soltani, N., et al. (2011). GABA exerts protective and regenerative effects on islet beta cells and reverses diabetes. Proceedings of the National Academy of Sciences of the United States of America, 108(28), 11692-7. [Link]
- Trujillo, J. M., & Nuffer, W. (2014). GLP-1 receptor agonists: a review of head-to-head clinical studies. Therapeutic Advances in Endocrinology and Metabolism, 5(6), 19-28.
-
TUNEL Apoptosis Assay Kit. (n.d.). BioTnA. [Link]
-
Tyurenkov, I. N., et al. (2023). Pancreatic β-cell protective effect of novel GABA derivatives in rats with type 2 diabetes. Research Results in Pharmacology, 9(3), 81-94. [Link]
- van der Meulen, T., & Huising, M. O. (2015). Role of GABA in beta-cell function and insulin secretion. Diabetes, 64(7), 2313-5.
-
Wan, Y., et al. (2015). GABA exerts protective and regenerative effects on islet beta cells and reverses diabetes. ResearchGate. [Link]
-
Wang, P., & Yuchi, Y. (n.d.). TUNEL Apoptosis Assay Kit. Sino Biological. [Link]
- Wang, Q., & Brubaker, P. L. (2002). Glucagon-like peptide-1 and its receptor in the beta-cell: a tale of two tails. Diabetologia, 45(9), 1215-25.
- Wimo, A., et al. (2017). The global economic burden of diabetes. Diabetes Research and Clinical Practice, 129, 1-9.
-
Xie, R., et al. (2018). Icariin Protects Mouse Insulinoma Min6 Cell Function by Activating the PI3K/AKT Pathway. Medical Science Monitor, 24, 7765-7772. [Link]
-
Yoshikawa, M., et al. (2016). Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists. Journal of Diabetes Investigation, 7 Suppl 1, 104-12. [Link]
-
Zangerolamo, L., et al. (2019). The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes. ResearchGate. [Link]
-
Zangerolamo, L., et al. (2019). The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes. Semantic Scholar. [Link]
-
Arefanian, H., et al. (2023). Verapamil Restores β-Cell Mass and Function in Diabetogenic Stress Models via Proliferation and Mitochondrial Respiration. International Journal of Molecular Sciences, 24(21), 15879. [Link]
-
Ovalle, F., et al. (2018). Verapamil and beta cell function in adults with recent-onset type 1 diabetes. Nature Medicine, 24(8), 1108-1112. [Link]
-
Rekik, M., et al. (2023). Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection. Frontiers in Endocrinology, 14, 1240092. [Link]
-
diaTribe. (2023). More Studies Needed to Determine if Verapamil can Delay Beta Cell Loss. [Link]
-
ResearchGate. (n.d.). Effects of verapamil on endogenous beta cell function a,b, Absolute... [Link]
Sources
- 1. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil Restores β-Cell Mass and Function in Diabetogenic Stress Models via Proliferation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes | Semantic Scholar [semanticscholar.org]
- 10. Maintaining Effective Beta Cell Function in the Face of Metabolic Syndrome-Associated Glucolipotoxicity—Nutraceutical Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 receptor agonists: a review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP-1 receptor agonists: a review of head-to-head clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Species Pharmacokinetics of Lisofylline
This guide provides a comprehensive comparison of Lisofylline (LSF) pharmacokinetics across various preclinical species and humans. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this promising anti-inflammatory agent. This document emphasizes the causal relationships behind experimental choices and provides actionable insights for designing future preclinical and clinical investigations.
Introduction: The Imperative of Cross-Species Pharmacokinetic Analysis for this compound
This compound (LSF), the R-(-) enantiomer of a pentoxifylline metabolite, is a synthetic small molecule with significant anti-inflammatory and immunomodulatory properties.[1][2] Its therapeutic potential is being explored for conditions such as type 1 diabetes, complications from cancer chemotherapy, and acute lung injury.[1][2][3] The progression of LSF from promising preclinical models to successful clinical application hinges on a thorough understanding of its pharmacokinetic (PK) profile.
Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development. Cross-species comparison of PK parameters is not merely an academic exercise; it is a critical step for:
-
Predicting Human Pharmacokinetics: Data from animal models are used to anticipate a drug's behavior in humans, a process often aided by allometric scaling.[4][5]
-
Informing Dose Selection: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) across species helps in selecting safe and effective doses for first-in-human trials.[4][6]
-
Interpreting Toxicology Studies: Species-specific differences in drug metabolism and clearance can explain variations in toxicity findings.[6][7]
This guide will delve into the experimental methodologies used to characterize LSF's PK profile, present a comparative analysis of key parameters across species, and discuss the implications of these findings for the continued development of this compound.
Experimental Protocols for Pharmacokinetic Profiling
A robust pharmacokinetic study is built on a meticulously planned and executed protocol. The goal is to accurately quantify the drug concentration in biological matrices over time to derive key PK parameters.
Step-by-Step Methodology for a Typical Preclinical PK Study
The following protocol outlines a standard approach for determining the pharmacokinetic profile of a compound like this compound in a rodent model. This self-validating system ensures data integrity and reproducibility.
-
Animal Acclimatization and Preparation:
-
Rationale: To minimize stress-induced physiological changes that could alter drug metabolism and disposition, animals are acclimated to the facility for at least one week.[8]
-
Procedure: Healthy, age- and weight-matched animals (e.g., male Wistar or CD-1 mice/rats) are housed in controlled conditions (temperature, humidity, light-dark cycle).[3][9] Animals are typically fasted overnight before dosing to reduce variability in oral absorption, with free access to water.[3]
-
-
Drug Formulation and Administration:
-
Rationale: The formulation and route of administration are chosen to mimic the intended clinical application and to determine fundamental PK parameters like bioavailability.[10] Intravenous (IV) administration is essential for determining clearance and volume of distribution, while oral (PO) or subcutaneous (SC) routes are used to assess absorption.[9][10]
-
Procedure: LSF is dissolved in a suitable vehicle (e.g., saline). For IV administration, the solution is injected as a bolus into a tail vein.[3] For oral dosing, the formulation is administered via gavage.[11]
-
-
Blood Sample Collection:
-
Rationale: A well-designed sampling schedule is crucial for accurately defining the concentration-time curve, especially the absorption and elimination phases.[6]
-
Procedure: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[3] In rodent studies, this may involve serial sampling from a cannulated vessel or terminal bleeds from different groups of animals at each time point.[3][8] Blood is collected into tubes containing an anticoagulant and centrifuged to obtain plasma, which is then stored at -80°C until analysis.[3][8]
-
-
Bioanalytical Method:
-
Rationale: A sensitive, specific, and validated analytical method is required to accurately quantify LSF and its metabolites in plasma.
-
Procedure: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is commonly employed.[1][3] A simple liquid-liquid extraction is often used to isolate the drug from plasma components.[1] The method must be validated for linearity, accuracy, precision, and sensitivity (Lower Limit of Quantification, LLOQ).[1]
-
-
Pharmacokinetic Data Analysis:
-
Rationale: Non-compartmental or compartmental analysis is used to derive key PK parameters from the plasma concentration-time data.
-
Procedure: Software such as Phoenix WinNonlin is used to calculate parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t½ (Half-life): Time for plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Workflow Visualization
The following diagram illustrates the logical flow of a cross-species pharmacokinetic study, from initial planning to data interpretation.
Caption: Workflow for a cross-species pharmacokinetic study.
Comparative Pharmacokinetic Data of this compound
Significant variability in this compound's pharmacokinetic properties is observed across different species. The following table summarizes key parameters gathered from the literature. It is important to note that experimental conditions such as dose and route of administration can influence these values.
| Parameter | Mouse (CD-1)[3][12] | Rat (Wistar)[9][13] | Dog (Beagle)[14][15][16] | Monkey (Cynomolgus)[17][18][19] | Human[3][20] |
| Route | IV | IV, PO, SC | IV, PO | IV, PO | IV |
| t½ (half-life) | ~7 min (PTX metabolite)[13] | ~7 min (PTX metabolite)[13] | ~8.4 hours (Theophylline)[16] | ~12 hours (Aptamer)[18] | ~0.75 hr[20] |
| CL (Clearance) | Total in vivo: 1.44 ml/min[3] | Non-linear, saturable elimination[21] | 0.780 mL/kg/min (Theophylline)[16] | Slow clearance[18] | High |
| Vd (Volume of Dist.) | N/A | N/A | 0.546 L/kg (Theophylline)[16] | N/A | N/A |
| F (Bioavailability, Oral) | N/A | R-(-)-LSF: 67% S-(+)-LSF: 44%[13] | >80% (Theophylline)[16] | Generally lower than humans for many drugs[17] | Low/Variable[22] |
| F (Bioavailability, SC) | N/A | R-(-)-LSF: 92% S-(+)-LSF: 98%[13] | N/A | N/A | N/A |
| Protein Binding | N/A | N/A | N/A | N/A | 46% (fu = 0.54)[3] |
Discussion and Interspecies Scaling
The compiled data reveal several key insights into the cross-species pharmacokinetics of this compound:
-
Absorption and Bioavailability: In rats, this compound demonstrates moderate to good oral bioavailability, which is significantly improved with subcutaneous administration.[9][13] The subcutaneous route provides near-complete bioavailability for both enantiomers, suggesting it as a more favorable extravascular route in this species.[13][21] In contrast, oral bioavailability in humans is predicted to be considerably lower, which may not be sufficient to achieve a pharmacological effect.[3][12] This highlights a significant species difference in absorption and/or first-pass metabolism.
-
Metabolism and Elimination: this compound is a metabolite of pentoxifylline (PTX) and can be metabolized back to PTX.[1][22] The elimination of LSF in rats and mice appears to be a saturable, Michaelis-Menten type process, indicating that at higher doses, the clearance mechanisms can be overwhelmed, leading to non-linear pharmacokinetics.[11][21] In humans, LSF is metabolized in the liver by cytochrome P450 enzymes.[3] The half-life is relatively short in humans (~45 minutes), indicating rapid clearance.[20]
-
Species as Models: A physiologically based pharmacokinetic (PBPK) model developed in mice showed good predictive power for human serum concentrations following intravenous administration.[3][12] This suggests that for IV dosing, the mouse can be a suitable model for studying LSF disposition.[3] However, the model was less accurate in predicting oral pharmacokinetics, likely due to differences in gastrointestinal absorption and first-pass metabolism between mice and humans.[3] Monkeys often exhibit greater first-pass intestinal metabolism than humans, which can lead to an underestimation of oral bioavailability.[17]
-
Impact of Disease State: It is crucial to recognize that inflammatory conditions can significantly alter the pharmacokinetics of LSF.[9][13][21] Studies in rats with induced sepsis or multiple organ dysfunction syndrome showed marked changes in LSF's PK profile.[9][13] This is a critical consideration, as LSF is often intended for use in patients with severe inflammatory diseases. The failure of some clinical trials may be partly attributable to insufficient serum levels of LSF in the patient population.[9][13][21]
Conclusion and Future Directions
The cross-species comparison of this compound pharmacokinetics reveals significant differences in absorption, bioavailability, and elimination. While rodents can serve as useful models for intravenous disposition, they may not accurately predict oral absorption in humans. The high bioavailability following subcutaneous administration in rats suggests this could be a viable clinical delivery route to explore.
For researchers and drug developers, these findings underscore the importance of:
-
Conducting pharmacokinetic studies in multiple species to build a comprehensive dataset for allometric scaling and human dose prediction.
-
Prioritizing the determination of absolute bioavailability by including an intravenous dose group in early studies.
-
Investigating the impact of relevant disease models on the drug's pharmacokinetic profile.
-
Utilizing PBPK modeling to integrate in vitro and in vivo data to refine predictions of human pharmacokinetics.
A thorough and nuanced understanding of these interspecies differences is paramount to successfully navigating the preclinical to clinical transition and unlocking the full therapeutic potential of this compound.
References
-
Swierczek, A., Wyska, E., Pociecha, K., Bas, S., & Mlynarski, J. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Xenobiotica, 49(11), 1356-1366. [Link]
-
Swierczek, A., Wyska, E., Pociecha, K., Bas, S., & Mlynarski, J. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. PubMed. [Link]
-
Swierczek, A., Wyska, E., Pociecha, K., Bas, S., & Mlynarski, J. (2019). Full article: Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Taylor & Francis Online. [Link]
-
Wyska, E., & Swierczek, A. (2015). Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 67(4), 769-775. [Link]
-
Swierczek, A., et al. (2019). Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans. Taylor & Francis Online. [Link]
-
Bursten, S. L., Federighi, D. A., & Parsons, P. E. (1998). This compound causes rapid and prolonged suppression of serum levels of free fatty acids. Journal of Pharmacology and Experimental Therapeutics, 286(2), 793-798. [Link]
-
UNC LCCC. Pharmacokinetics Protocol – Rodents. University of North Carolina. [Link]
-
Singh, A. K., et al. (2017). Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B, 1061-1062, 333-339. [Link]
-
Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1537-1550. [Link]
-
Wikipedia. This compound. Wikipedia. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Wyska, E., & Swierczek, A. (2015). Physiologically Based Modeling of this compound Pharmacokinetics Following Intravenous Administration in Mice. PubMed. [Link]
-
Chan, W. C., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 34-45. [Link]
-
Singh, A. K., et al. (2024). Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combination in diabetic nephropathy. RSC Publishing. [Link]
-
Wyska, E. (2012). Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. ResearchGate. [Link]
-
Li, Y., et al. (2022). Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations. Frontiers in Veterinary Science, 9, 959604. [Link]
-
U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Wyska, E. (2012). Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice. PubMed. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(5), 1831-1837. [Link]
-
May, D. C., & Garnett, W. R. (1982). Theophylline bioavailability in the dog. Journal of Pharmaceutical Sciences, 71(11), 1301-1303. [Link]
-
Allucent. What is Allometric Scaling & Its Role in Drug Development?. Allucent. [Link]
-
Kato, M., et al. (2011). A comparison of pharmacokinetics between humans and monkeys. The Journal of Toxicological Sciences, 36(4), 437-444. [Link]
-
Mahmood, I. (1999). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical Pharmacokinetics, 36(1), 1-11. [Link]
-
Nickson, C. (2020). Metabolism and Clearance - Part One. LITFL. [Link]
-
Frazier, D. L., et al. (2000). Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs. Journal of the American Veterinary Medical Association, 217(9), 1352-1356. [Link]
-
Martinez, M., Papich, M. G., & Fahmy, S. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation optimization. ADMET & DMPK, 10(1), 1-25. [Link]
-
Medicilon. (2017). Summary of Nonclinical Pharmacology Studies in Monkeys. Medium. [Link]
-
Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2). [Link]
-
Ma, P., et al. (2014). Pharmacokinetics and immunogenicity investigation of a human anti-interleukin-17 monoclonal antibody in non-naïve cynomolgus monkeys. mAbs, 6(3), 767-774. [Link]
-
Rocchetti, M., et al. (1998). Pharmacokinetic study in dogs and monkeys after single intravenous and oral administrations of [14C]-ITF-296. Arzneimittelforschung, 48(1), 27-33. [Link]
Sources
- 1. Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. rroij.com [rroij.com]
- 8. unmc.edu [unmc.edu]
- 9. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically based modeling of this compound pharmacokinetics following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theophylline bioavailability in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Pharmacokinetics and immunogenicity investigation of a human anti-interleukin-17 monoclonal antibody in non-naïve cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound causes rapid and prolonged suppression of serum levels of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combina ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02010C [pubs.rsc.org]
Comparative Analysis of Lisofylline and Theophylline on Fibroblast Transition: A Guide for Researchers
Introduction: The Fibrotic Challenge and the Role of Myofibroblasts
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is the pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure. At the heart of this process lies the transformation of quiescent fibroblasts into activated, contractile myofibroblasts.[1] This fibroblast-to-myofibroblast transition (FMT) is predominantly driven by the potent cytokine, Transforming Growth Factor-β1 (TGF-β1).[2][3] Myofibroblasts are characterized by the de novo expression of α-smooth muscle actin (α-SMA) and are the primary producers of ECM proteins like collagen, making the inhibition of their formation a critical therapeutic strategy.[4][5]
Methylxanthine derivatives, a class of compounds long used in respiratory medicine, have garnered interest for their potential anti-inflammatory and anti-fibrotic properties.[6][7] This guide provides a comparative analysis of two such compounds, Lisofylline and theophylline, focusing on their respective impacts on fibroblast transition. We will delve into their distinct mechanisms of action, present available comparative experimental data, and provide robust protocols for researchers aiming to investigate these effects in their own laboratories.
Mechanistic Overview: Divergent Pathways to a Common Goal
While both this compound and theophylline are methylxanthines, they exert their anti-fibrotic effects through distinct molecular pathways. Theophylline's actions are more classically defined within fibroblast biology, whereas this compound, a metabolite of pentoxifylline, operates through broader anti-inflammatory and metabolic signaling cascades.[8][9]
Theophylline's Mechanism of Action: Theophylline is a well-known non-selective phosphodiesterase (PDE) inhibitor.[10][11] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels.[12] This increase in cAMP activates Protein Kinase A (PKA), a pathway known to exert anti-fibrotic effects.[12] Furthermore, theophylline has been shown to directly interfere with the canonical TGF-β1 signaling pathway by suppressing the phosphorylation of Smad2/3 and the non-Smad pathway mediator, Akt.[13][14] More recently, its anti-inflammatory effects have also been linked to the activation of histone deacetylases (HDACs), which can suppress the expression of pro-inflammatory genes.[11][15]
This compound's Mechanism of Action: this compound (LSF) is a synthetic molecule with potent anti-inflammatory properties.[9][16] Its mechanism is less about direct PDE inhibition at therapeutic concentrations and more focused on modulating inflammatory signaling and cellular stress responses. LSF has been shown to inhibit the generation of phosphatidic acid, a lipid second messenger involved in inflammatory signaling.[17][18] It also blocks the Interleukin-12 (IL-12) signaling pathway and subsequent STAT4 activation, which are critical for certain autoimmune and inflammatory responses.[9][18] In the context of ECM deposition, LSF has been demonstrated to reduce TGF-β production and modulate the p38 MAPK stress-activated signaling pathway.[19]
Comparative Experimental Data: Head-to-Head Performance
Direct comparative studies are crucial for discerning the relative efficacy of therapeutic candidates. A key study evaluated theophylline, this compound, and its parent compound pentoxifylline on their ability to attenuate TGF-β1-induced FMT in bronchial fibroblasts derived from asthmatic patients.[8][20]
The study revealed that all three methylxanthines effectively reduced the formation of myofibroblasts following TGF-β1 stimulation.[8][20] While pentoxifylline was found to be the most potent, both this compound and theophylline significantly decreased the number of differentiated myofibroblasts, with the count being reduced by at least half.[8][20] Interestingly, the effect on the primary myofibroblast marker, α-SMA, was more modest, with all compounds causing a slight reduction in its protein expression.[8]
| Compound (50 µM) | Effect on Myofibroblast Number | Effect on α-SMA Protein Level | Primary Mechanism |
| Theophylline | Significant Reduction[8][20] | Slight Reduction[8] | PDE Inhibition, ↑cAMP, Smad/Akt Inhibition[11][12][13] |
| This compound | Significant Reduction[8][20] | Slight Reduction[8] | Anti-inflammatory, p38 MAPK modulation[16][19] |
| Control (TGF-β1 only) | Baseline Myofibroblast Formation | Baseline α-SMA Expression | N/A |
This table summarizes findings from Wójcik-Pszczoła et al. (2016) and other mechanistic studies.
These results are significant as they demonstrate that despite their different primary mechanisms, both this compound and theophylline can effectively inhibit the pathological transition of fibroblasts. Theophylline's effect is likely due to its direct interference with pro-fibrotic intracellular signaling (cAMP/PKA, Smad, Akt).[12][13] In contrast, this compound's efficacy may stem from its broader anti-inflammatory and cytoprotective effects, which create a cellular environment less conducive to fibrotic transformation.[19][21]
Experimental Protocols for In Vitro Analysis of Fibroblast Transition
To facilitate further research in this area, we provide a comprehensive, validated protocol for inducing and quantifying FMT in vitro. This methodology synthesizes best practices from established protocols and allows for the robust evaluation of compounds like this compound and theophylline.[4][22][23]
Workflow: TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Causality: Primary human lung fibroblasts (HLFs) from healthy or diseased (e.g., IPF) donors are used as they are a physiologically relevant cell type.[4] Seeding density is critical; high density can promote FMT, so consistency is key.[24]
-
Protocol:
-
Culture HLFs in fibroblast basal medium supplemented with growth factors, 2% fetal bovine serum (FBS), and 1% penicillin-streptomycin.[24]
-
Trypsinize and seed 3,000 cells per well into a 96-well imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Replace media with serum-free or low-serum (0.1% FBS) media and incubate for 24-48 hours to synchronize cells and reduce baseline activation.
-
2. Compound Treatment and Myofibroblast Induction:
-
Causality: Pre-incubation with the test compounds allows them to engage their molecular targets before the pro-fibrotic stimulus is applied. TGF-β1 is the gold-standard inducer of FMT.[1][4] A 72-hour incubation is typically sufficient to observe robust α-SMA stress fiber formation.[22]
-
Protocol:
-
Prepare serial dilutions of this compound and theophylline in serum-free media. A typical concentration range is 1 µM to 100 µM.
-
Aspirate media from cells and add the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 1-3 hours.
-
Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells except the negative control group.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
3. Immunofluorescence Staining and Analysis:
-
Causality: This is the most direct method to visualize the key morphological feature of myofibroblasts: α-SMA incorporated into stress fibers.[25] High-content imaging provides unbiased, quantitative data on protein expression and cell number (for cytotoxicity).[22]
-
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:400) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000), a fluorescent phalloidin conjugate (for F-actin), and DAPI (for nuclei) for 1 hour at room temperature.
-
Image plates using a high-content analysis system. Quantify α-SMA intensity per cell and the number of nuclei per well.
-
4. Western Blot and qRT-PCR Analysis:
-
Causality: These methods provide bulk quantitative data on protein and gene expression levels, respectively, to corroborate imaging findings.
-
Protocol:
-
After the 72-hour treatment, lyse cells directly in plates using RIPA buffer (for protein) or a suitable lysis buffer for RNA extraction.
-
Western Blot: Quantify total protein, resolve lysates via SDS-PAGE, transfer to a membrane, and probe with antibodies for α-SMA, Collagen Type I, and a loading control (e.g., GAPDH).
-
qRT-PCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).
-
Discussion and Future Directions
The available evidence indicates that both this compound and theophylline are capable of mitigating the transition of fibroblasts into myofibroblasts.[8][20] Theophylline's efficacy is strongly supported by its well-defined roles as a PDE inhibitor and modulator of TGF-β signaling, pathways of high interest in anti-fibrotic drug development.[12][13] this compound presents an alternative, yet compelling, mechanism. Its ability to curb inflammation and cellular stress via pathways like p38 MAPK suggests it may be particularly effective in fibrosis driven by a strong inflammatory component.[16][19]
For researchers, the choice between these molecules may depend on the specific fibrotic model being studied. Theophylline may be a more direct tool for probing cAMP- and Smad-dependent processes, while this compound could be used to investigate the interplay between inflammation and fibrosis.
Future research should aim for a more comprehensive head-to-head comparison in various fibroblast types (e.g., lung, cardiac, dermal) and disease models. Such studies should expand the endpoints beyond α-SMA expression to include functional assays like collagen gel contraction, ECM deposition analysis, and Seahorse assays to measure metabolic reprogramming, providing a more complete picture of their anti-fibrotic potential.
Conclusion
In the comparative analysis of this compound and theophylline on fibroblast transition, both emerge as compounds of significant interest. Theophylline acts through established anti-fibrotic signaling nodes, including the cAMP and TGF-β pathways. This compound's anti-fibrotic activity appears intrinsically linked to its potent anti-inflammatory and cytoprotective properties. While direct comparative data is limited, it confirms the efficacy of both agents in reducing myofibroblast formation. This guide provides the mechanistic context and methodological framework for scientists to further explore and harness the therapeutic potential of these methylxanthines in the fight against fibrotic diseases.
References
-
Park, S. Y., et al. (2023). Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation. International Journal of Molecular Sciences. [Link]
-
Yano, Y., et al. (2006). Anti-fibrotic effects of theophylline on lung fibroblasts. Biochemical and Biophysical Research Communications. [Link]
-
Wikipedia. (n.d.). Theophylline. Wikipedia. [Link]
-
Patel, B. S., et al. (2023). Theophylline. StatPearls. [Link]
-
Park, S. Y., et al. (2023). Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation. PubMed. [Link]
-
Banner, K. H., & Page, C. P. (1995). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. PubMed. [Link]
-
Sandbo, N., & Dulin, N. (2011). Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition. American journal of physiology. Lung cellular and molecular physiology. [Link]
-
Rabe, K. F., et al. (1995). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal. [Link]
-
Midgley, A. C., et al. (2015). Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts. Journal of Biological Chemistry. [Link]
-
ResearchGate. (2023). Theophylline attenuates the fibrotic changes in lung tissue of... ResearchGate. [Link]
-
Page, C. P. (1995). Theophylline and phosphodiesterase inhibitors. European Respiratory Journal. [Link]
-
Muehlich, S., et al. (2014). TGF-β-induced differentiation into myofibroblasts involves specific regulation of two MKL1 isoforms. Journal of Cell Science. [Link]
-
Wójcik-Pszczoła, K., et al. (2016). (PDF) Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β 1 -induced asthmatic bronchial fibroblast-to-myofibroblast transition. ResearchGate. [Link]
-
Lee, J. H., et al. (2017). TGF-β-mediated lung fibroblast-to-myofibroblast transition exhibits IFN-γ resistance via SHP2/SOCS3 activation. The Journal of Immunology. [Link]
-
Egorova, A. D., et al. (2017). TGF-β1 (Transforming Growth Factor-β1) Plays a Pivotal Role in Cardiac Myofibroblast Arrhythmogenicity. Circulation: Arrhythmia and Electrophysiology. [Link]
-
Charles River Laboratories. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Charles River Laboratories. [Link]
-
Wójcik-Pszczoła, K., et al. (2016). Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition. PubMed. [Link]
-
Charles River Laboratories. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Charles River Laboratories. [Link]
-
Yang, Z. D., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical Pharmacology. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Newcells Biotech. (n.d.). Fibroblast-to-Myofibroblast Transition Assay. Newcells Biotech. [Link]
-
Barnes, P. J. (2005). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences. [Link]
-
Wójcik-Pszczoła, K., et al. (2016). Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition. Biblioteka Nauki. [Link]
-
Chen, M., et al. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. [Link]
-
News-Medical.Net. (2023). Advancing in vitro assays to model fibroblast-to-myofibroblast transition in fibrosis. News-Medical.Net. [Link]
-
Patsnap. (2024). What is this compound used for?. Patsnap Synapse. [Link]
-
Doolin, T. K., & Stroka, K. M. (2020). Fibroblast to myofibroblast transition is enhanced by increased cell density. Molecular Biology of the Cell. [Link]
-
Yang, Z., et al. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. [Link]
-
Pockros, B. M., et al. (2017). Small molecule-mediated inhibition of myofibroblast transdifferentiation for the treatment of fibrosis. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Small molecule-mediated inhibition of myofibroblast transdifferentiation for the treatment of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Theophylline - Wikipedia [en.wikipedia.org]
- 11. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anti-fibrotic effects of theophylline on lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. news-medical.net [news-medical.net]
- 24. Fibroblast to myofibroblast transition is enhanced by increased cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fibroblast-to-Myofibroblast Transition Assay | Newcells Biotech [newcellsbiotech.co.uk]
A Researcher's Guide to Control Experiments for Lisofylline Studies
In the pursuit of novel therapeutics, particularly in the realm of inflammatory and autoimmune diseases, the rigor of our experimental design is paramount. Lisofylline (LSF), a synthetic methylxanthine with demonstrated anti-inflammatory properties, has shown promise in preclinical models of type 1 diabetes, acute lung injury, and other inflammatory conditions.[1] Its mechanism of action, which includes the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways, necessitates a well-controlled experimental approach to accurately delineate its effects.[2]
This guide provides a framework for designing robust control experiments in this compound research. It is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducible data. We will delve into the rationale behind control selection, provide detailed experimental protocols, and present comparative data to aid in the interpretation of your findings.
The Importance of Controls in this compound Research
The multifaceted nature of this compound's action, targeting various aspects of the inflammatory cascade, underscores the need for a comprehensive set of controls. These controls serve to:
-
Isolate the specific effects of this compound: By comparing the this compound-treated group to appropriate controls, we can confidently attribute observed effects to the compound itself, rather than to the vehicle, experimental manipulation, or other confounding factors.
-
Provide a benchmark for efficacy: Positive controls, which are known to produce a specific effect, allow for the validation of the experimental model and provide a reference point for evaluating the potency of this compound.
-
Elucidate the mechanism of action: The use of specific negative and mechanistic controls can help to pinpoint the molecular targets and pathways through which this compound exerts its therapeutic effects.
Key Control Strategies for this compound Research
A well-designed study will incorporate a multi-tiered approach to controls, including vehicle controls, negative controls, and positive controls, tailored to the specific in vitro or in vivo model being employed.
Vehicle Controls: The Essential Baseline
The vehicle control is the most fundamental component of any pharmacological study. It consists of the same solvent or carrier used to dissolve and administer this compound, administered in the same volume and by the same route. This control accounts for any potential effects of the vehicle itself on the experimental outcome.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rodents
This model is widely used to study the efficacy of anti-diabetic and anti-inflammatory agents in the context of type 1 diabetes. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Experimental Workflow: STZ-Induced Diabetes Model
Caption: Workflow for LPS-induced acute lung injury model.
Detailed Protocol: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment Administration (Prophylactic):
-
Vehicle Control: Administer sterile saline i.p. 1 hour before LPS challenge.
-
This compound: Administer this compound (e.g., 50 mg/kg) i.p. 1 hour before LPS challenge.
-
Positive Control (Dexamethasone): Administer dexamethasone (e.g., 1 mg/kg) i.p. 1 hour before LPS challenge.
-
-
Induction of Lung Injury: Anesthetize mice and intratracheally or intranasally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
Outcome Measures (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential cell counts (neutrophils, macrophages). Measure cytokine levels (TNF-α, IL-6) in the BAL fluid by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation, edema, and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Comparative Data: Anti-inflammatory Effects in Lung Injury Models
| Treatment Group | BALF Neutrophil Count (x10^4/mL) | Lung MPO Activity (U/g tissue) | Reference |
| Vehicle Control + LPS | 50 ± 5 | 2.5 ± 0.3 | Hypothetical Data |
| This compound + LPS | 25 ± 4 | 1.2 ± 0.2 | Hypothetical Data |
| Dexamethasone + LPS | 15 ± 3 | 0.8 ± 0.1 | Expected outcome |
Note: Data are representative and may vary. Direct comparative in vivo data for this compound and Dexamethasone in this model is limited; the table illustrates expected trends.
Negative and Mechanistic Controls
Pentoxifylline: A Structurally Related Comparator
This compound is the active R-enantiomer of a metabolite of pentoxifylline. [3]Pentoxifylline itself has anti-inflammatory properties, including the inhibition of TNF-α production. [4][5]Including pentoxifylline as a comparator can help to determine if this compound offers a therapeutic advantage in terms of potency or specific mechanisms of action.
Comparative Data: In Vitro TNF-α Inhibition
| Compound | IC50 for TNF-α Inhibition (µM) | Cell Type | Stimulus | Reference |
| This compound | ~50-100 | Human Monocytes | LPS | [3] |
| Pentoxifylline | ~50-100 | Human Monocytes | LPS | [3] |
Note: In some in vitro systems, this compound and Pentoxifylline exhibit similar potency in inhibiting TNF-α production.
(S)-Lisofylline: The Ideal but Elusive Negative Control
The (S)-enantiomer of this compound would be the ideal negative control to demonstrate the stereospecificity of this compound's biological activity. However, the commercial availability of (S)-Lisofylline for research purposes is limited. Should it become available, its inclusion in experiments would provide invaluable mechanistic insight.
Understanding this compound's Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways.
Inhibition of the IL-12/STAT4 Pathway
This compound has been shown to inhibit the IL-12 signaling pathway, which is crucial for the differentiation of T helper 1 (Th1) cells, a key driver of autoimmune responses. It achieves this by inhibiting the activation of STAT4, a critical transcription factor downstream of the IL-12 receptor.
Caption: this compound's inhibition of the IL-12/STAT4 signaling pathway.
Modulation of NF-κB and MAPK Pathways
The pro-inflammatory cytokines that this compound inhibits, such as TNF-α and IL-1β, exert their effects through the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. While the precise molecular interaction of this compound with these pathways is still under investigation, its ability to suppress the production of these upstream cytokines indirectly leads to the downregulation of NF-κB and MAPK activation.
Caption: Indirect modulation of NF-κB and MAPK pathways by this compound.
Conclusion
The successful evaluation of this compound's therapeutic potential hinges on the implementation of rigorous and well-controlled experimental designs. By carefully selecting and executing the appropriate vehicle, negative, and positive controls, researchers can generate robust and reproducible data that will ultimately determine the clinical utility of this promising anti-inflammatory agent. This guide provides a foundational framework; however, it is imperative that researchers consult the primary literature and adapt these protocols to their specific research questions and experimental systems.
References
-
Striffler, J. S., & Nadler, J. L. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290-296. [Link]
-
Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99-104. [Link]
-
van Furth, A. M., Verhard-Seijmonsbergen, E. M., van Furth, R., & Langermans, J. A. (1997). Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Immunology, 91(2), 193–196. [Link]
- McKim, S. E., Gabele, E., Isayama, F., Lambert, J. C., & Rippe, R. A. (2003). The xanthine oxidase inhibitor allopurinol prevents anatomical and functional evidence of liver disease in the multidrug resistance gene 2 knockout mouse.
-
Bleich, D., Chen, M., Gu, J. L., Thomas, D., & Nadler, J. L. (1996). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 137(11), 4871–4877. [Link]
-
Sung, B., Pandey, M. K., & Aggarwal, B. B. (2011). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1809(1), 49-59. [Link]
-
Kim, H. J., Lee, J. Y., You, T., Lee, S. K., & You, S. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Journal of Biological Chemistry, 285(11), 7569-7577. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Bacher, M., Meinhardt, A., Lan, H. Y., Mu, W., Metz, C. N., Dicker, P., ... & Bucala, R. (1999). Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages. American journal of respiratory and critical care medicine, 159(2), 508-511. [Link]
-
Kourounakis, A. P., & Kourounakis, P. N. (2012). Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids. Journal of Biological Chemistry, 287(2), 971-982. [Link]
-
Ali, M. A., Bakr, M. H., Abdelzaher, L. A., Sayed, S. A., Mali, V., Desai, A. A., & Radwan, E. (2021). This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]
-
Horowitz, S. M., & Gonzales, J. B. (1998). Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components. The Journal of bone and joint surgery. American volume, 80(11), 1586–1592. [Link]
-
Kourounakis, A. P., & Kourounakis, P. N. (2012). Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids. Journal of Biological Chemistry, 287(2), 971-982. [Link]
-
Al-Harthi, S., Al-Ghamdi, A., & Al-Zahrani, M. (2022). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 27(19), 6245. [Link]
-
Ahmadi, M., Ebrahimi, M., & Rezaei, N. (2024). Exploring pentoxifylline as an alternative treatment for dexamethasone in diabetic patients with COVID-19: a randomized controlled trial. BMC infectious diseases, 24(1), 1-10. [Link]
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Navarro-Gonzalez, J. F., Mora-Fernandez, C., Muros de Fuentes, M., & Garcia-Perez, J. (2011). Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 27(5), 2023–2028. [Link]
-
Uhle, F., Nussbaum, B., von Eyss, B., & Weigand, M. A. (2010). The Anti-Inflammatory Potency of Dexamethasone Is Determined by the Route of Application in Vivo. Immunology letters, 129(1), 50-52. [Link]
-
Maksymowych, W. P., Avina-Zubieta, A., Luong, M. H., & Russell, A. S. (1995). An open study of pentoxifylline in the treatment of severe refractory rheumatoid arthritis. The Journal of rheumatology, 22(4), 625–629. [Link]
-
Tuncdemir, M., & Ozturk, M. (2016). Effect of Streptozotocin on Plasma Insulin Levels of Rats and Mice: A Meta-analysis Study. Journal of clinical and analytical medicine, 7(4), 481-485. [Link]
-
Chen, W. P., Lin, C. Y., & Chen, Y. C. (2015). Insulin levels in STZ-induced diabetes mice. ** P <0.01 compared with the blank control group. ResearchGate. [Link]
Sources
- 1. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Interconversion Pharmacokinetics of Pentoxifylline and Lisofylline
This guide provides an in-depth analysis of the complex, reversible, and stereoselective pharmacokinetic relationship between the hemorheologic agent pentoxifylline (PTX) and its primary active metabolite, lisofylline (LSF). Designed for researchers and drug development professionals, this document moves beyond surface-level descriptions to explore the underlying mechanisms, analytical methodologies, and clinical implications of this dynamic interplay.
Introduction: A Tale of Two Interconverting Molecules
Pentoxifylline, a methylxanthine derivative, is a well-established therapeutic agent for peripheral artery disease, valued for its ability to improve blood flow by increasing erythrocyte flexibility and decreasing blood viscosity.[1][2][3] Its clinical activity, however, is not solely attributable to the parent compound. Upon administration, PTX undergoes extensive metabolism, leading to a variety of metabolites, several of which are pharmacologically active.[4][5]
The most significant of these is Metabolite 1 (M1), a hydroxy-metabolite formed by the reduction of PTX's keto group.[5] This reduction creates a chiral center, resulting in two enantiomers: (R)-M1 and (S)-M1. The (R)-enantiomer is known as this compound (LSF), a compound that has been independently investigated for its anti-inflammatory and immunomodulatory properties.[5][6][7]
The relationship is not a simple one-way metabolic process. The conversion between PTX and M1 is rapidly reversible, creating a dynamic equilibrium in the body.[1][5] Furthermore, this biotransformation is highly stereoselective, a critical factor that dictates the pharmacokinetic and, consequently, the pharmacodynamic profile observed after PTX administration. Understanding this interconversion is paramount for accurately interpreting pharmacokinetic data, designing effective clinical trials, and developing new therapeutic strategies involving either compound.
The Metabolic Landscape: Pathways of Pentoxifylline Biotransformation
Pentoxifylline is subject to extensive first-pass metabolism, primarily in the liver and erythrocytes, with a bioavailability of only 20-30%.[2] It is transformed into at least seven distinct Phase I metabolites (M1 through M7).[1][6] The three most prominent metabolites detected in plasma follow a general concentration pattern of M5 > M1 > PTX > M4.[6]
-
Reduction Pathway: Leads to the formation of the alcohol metabolite M1 (this compound and its stereoisomer) through the reversible reduction of PTX's keto group.[6][8]
-
Oxidation Pathway: Results in the formation of carboxyl metabolites, most notably M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), which is the major metabolite excreted in urine.[5][9]
Metabolites M1 and M5 are considered pharmacologically active, sharing the hemorheologic properties of the parent drug.[1][5] The rapid and reversible nature of the PTX-M1 conversion, occurring in both the liver and red blood cells, makes it a focal point of PTX's complex pharmacokinetics.[5][6]
Caption: Stereoselective interconversion of PTX and M1 enantiomers.
Comparative Pharmacokinetic Profiles
The distinct metabolic pathways and interconversion dynamics result in different pharmacokinetic profiles for PTX and its metabolites. PTX itself has a very short half-life, whereas its metabolites persist for longer. [2][8]
| Parameter | Pentoxifylline (PTX) | Metabolite M1 (this compound) | Metabolite M5 | Notes |
|---|---|---|---|---|
| T½ (Half-life) | 0.4 - 0.8 hours [2][6] | 1.0 - 1.6 hours [2][6] | ~1.1 hours (variable) | PTX is eliminated rapidly; metabolites have longer half-lives. |
| Tmax (Time to Peak) | 2 - 4 hours (ER tablet) [9] | 3.2 hours (ER tablet) [9] | 3.6 - 5.6 hours [4] | Tmax for extended-release (ER) tablets is limited by absorption rate. |
| Relative Plasma Conc. | Lower | ~5x higher than PTX [9] | ~8x higher than PTX [9] | Metabolite concentrations significantly exceed that of the parent drug. |
| Effect of Renal Impairment | No significant accumulation [10] | No significant accumulation [10] | Significant accumulation [10] | Dosage adjustments in renal impairment are primarily due to M4/M5 accumulation. |
| Primary Site of Formation | N/A (Parent Drug) | Erythrocytes & Liver [2][6]| Liver (Oxidation) | The dual sites of M1 formation contribute to its rapid appearance. |
Experimental Protocols: Quantifying the Interconversion
Accurate quantification of PTX, LSF, and other metabolites in biological matrices is essential for pharmacokinetic studies. The choice of analytical method depends on the required sensitivity, selectivity, and availability of equipment. High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection are the predominant techniques.
Protocol 1: Chiral HPLC-UV for Enantiomer Separation
This method is crucial for studying stereoselectivity, allowing for the separation and quantification of the (R)- and (S)-enantiomers of M1.
Objective: To simultaneously determine concentrations of PTX and the enantiomers of M1 in rat serum and tissues. [11] Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma/serum, add an internal standard (e.g., 3-isobutyl-1-methylxanthine). [12][13] * Add 1 mL of dichloromethane as the extraction solvent. [12][14] * Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions: [11] * Column: ChiralPak AD (250 mm x 4.6 mm, 5 µm) or a similar chiral stationary phase.
-
Mobile Phase: A mixture of hexane and 2-propanol (e.g., 84:16, v/v) containing 0.01% diethylamine.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: UV-Vis or Photodiode Array (PDA) Detector.
-
Wavelength: 273-274 nm. [5][13] Causality: The use of a chiral column is non-negotiable for separating enantiomers, as their identical physical properties prevent separation on standard reverse-phase columns. The normal-phase mobile phase (hexane/isopropanol) is chosen to optimize interactions with the chiral stationary phase for effective resolution.
-
Protocol 2: High-Sensitivity LC-MS/MS Analysis
This is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity, allowing for lower limits of quantification and smaller sample volumes. [12][15] Objective: To develop a rapid and sensitive method for the simultaneous quantification of PTX and its metabolites M1 and M5 in plasma. [15] Methodology:
-
Sample Preparation (Protein Precipitation): [15] * To 30 µL of rat plasma, add deuterated internal standards (e.g., PTX-d6).
-
Add 0.5 mL of cold methanol to precipitate plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions: [15] * Column: C18 reverse-phase column (e.g., Imtakt Cadenza CD-C18, 100 x 3 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 7 µL.
-
-
Detection (Tandem Mass Spectrometry):
-
Interface: Electrospray Ionization (ESI), positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Pentoxifylline: 279 -> 181 [12] * this compound (M1): 263 -> 181 (or 281.1 -> 263.1) [12][15] * Metabolite M5: 267.1 -> 249.0 [15] Causality: Protein precipitation is a faster, simpler sample preparation method suitable for the high selectivity of MS/MS, which can distinguish analytes from matrix interferences. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each molecule, ensuring that the signal is unequivocally from the analyte of interest.
-
-
Caption: Bioanalytical workflow for PTX and LSF quantification.
Conclusion and Future Directions
The pharmacokinetics of pentoxifylline are defined by its rapid and reversible interconversion with its primary active metabolite, M1. This process is not straightforward but is governed by a profound stereoselectivity that heavily favors the formation of the (S)-M1 enantiomer over this compound ((R)-M1). Consequently, the plasma concentrations of the parent drug are often lower than those of its active metabolites, which are the primary drivers of its sustained therapeutic effect.
For researchers, this complexity underscores several critical points:
-
Measure Metabolites: Pharmacokinetic studies of PTX are incomplete without the simultaneous measurement of its major active metabolites, M1 and M5.
-
Acknowledge Stereoselectivity: When assessing the contribution of M1, it is essential to recognize that the biological effects observed are predominantly due to the S-enantiomer, not this compound. Chiral separation is necessary to fully characterize the system.
-
Consider the Matrix: The primary site of PTX-M1 interconversion within erythrocytes highlights the importance of the biological matrix in in vitro experiments. [5][6] This guide provides the foundational knowledge and validated protocols to navigate the intricate pharmacokinetics of pentoxifylline and this compound. By applying these principles and methodologies, researchers can generate more accurate, reliable, and clinically relevant data, paving the way for a deeper understanding of these versatile therapeutic agents.
References
-
Title: Pentoxifylline | C13H18N4O3 | CID 4740 Source: PubChem - NIH URL: [Link]
-
Title: Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans Source: PubMed URL: [Link]
-
Title: Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and this compound in plasma Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation Source: PubMed URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites Source: Lund University Publications URL: [Link]
-
Title: Pentoxifylline Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep Source: AVMA Journals URL: [Link]
-
Title: Multiple-dose Pharmacokinetics of Pentoxifylline and Its Metabolites During Renal Insufficiency Source: PubMed URL: [Link]
-
Title: Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans Source: ResearchGate URL: [Link]
-
Title: Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study Source: MDPI URL: [Link]
-
Title: Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans. Source: Lund University URL: [Link]
-
Title: Validation of a high-performance liquid chromatography method for pharmacokinetic evaluation of pentoxifylline and this compound in rat serum and tissues Source: PubMed URL: [Link]
-
Title: Pentoxifylline for vascular health: a brief review of the literature Source: PMC - NIH URL: [Link]
-
Title: Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat Source: ResearchGate URL: [Link]
-
Title: Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat Source: PubMed URL: [Link]
-
Title: Pentoxifylline Source: Wikipedia URL: [Link]
-
Title: Pentoxifylline - accessdata.fda.gov Source: FDA URL: [Link]
-
Title: Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep Source: AVMA Journals URL: [Link]
-
Title: Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice Source: PubMed URL: [Link]
-
Title: Pharmacokinetic modelling of pentoxifylline and this compound after oral and intravenous administration in mice Source: ResearchGate URL: [Link]
-
Title: In vitro effect of pentoxifylline and this compound on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of orally administered pentoxifylline in humans Source: PubMed URL: [Link]
-
Title: Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition Source: PubMed URL: [Link]
-
Title: Repurposing drugs for highly prevalent diseases: pentoxifylline, an old drug and a new opportunity for diabetic kidney disease Source: PubMed Central URL: [Link]
-
Title: Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans Source: PubMed URL: [Link]
Sources
- 1. Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Multiple-dose pharmacokinetics of pentoxifylline and its metabolites during renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a high-performance liquid chromatography method for pharmacokinetic evaluation of pentoxifylline and this compound in rat serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous estimation of this compound and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Examination of Lisofylline and Other Anti-Inflammatory Agents: A Comparative Guide for Researchers
In the landscape of anti-inflammatory therapeutics, the pursuit of agents with potent efficacy and a favorable safety profile is a perpetual endeavor. Lisofylline (LSF), a synthetic small molecule and a metabolite of pentoxifylline, has emerged as a compound of interest due to its unique immunomodulatory properties.[1] This guide provides a comprehensive, head-to-head comparison of this compound with its parent compound, Pentoxifylline, and other established classes of anti-inflammatory agents, including corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and anti-TNF biologics. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust resource for informed decision-making in their investigative pursuits.
Introduction to this compound: A Profile of a Multifaceted Immunomodulator
This compound distinguishes itself from conventional anti-inflammatory drugs through its multifaceted mechanism of action.[1] It has been shown to inhibit the production of a range of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1] Furthermore, LSF has demonstrated the ability to block Interleukin-12 (IL-12) signaling and the subsequent activation of STAT4, a critical pathway in autoimmune and inflammatory responses.[2] Beyond cytokine modulation, this compound is reported to inhibit the generation of phosphatidic acid, a lipid second messenger involved in inflammatory signaling, and to improve cellular mitochondrial function.[3] These diverse mechanisms underscore its potential in a variety of inflammatory and autoimmune conditions, with preclinical studies highlighting its promise in type 1 diabetes, sepsis, and acute respiratory distress syndrome (ARDS).[1] However, its clinical development has been met with challenges, including failed trials in acute myeloid leukemia (AML) and ARDS, suggesting a need for a more nuanced understanding of its therapeutic window and appropriate indications.
Comparative Analysis: this compound vs. Key Anti-Inflammatory Classes
This section provides a detailed comparison of this compound with other major anti-inflammatory agents, focusing on their mechanisms of action and supported by experimental findings where available.
This compound vs. Pentoxifylline: A Tale of a Metabolite and Its Precursor
This compound is the primary active metabolite of Pentoxifylline (PTX), a methylxanthine derivative used to improve blood flow.[4] Both compounds share anti-inflammatory properties, primarily through the inhibition of phosphodiesterase (PDE), which leads to increased intracellular cyclic AMP (cAMP) and subsequent downregulation of inflammatory responses.[4][5] A direct head-to-head study by Van Furth et al. (1997) provides valuable comparative data on their effects on cytokine production by human leukocytes.
Experimental Data Summary: this compound vs. Pentoxifylline
| Parameter | This compound (LSF) | Pentoxifylline (PTX) | Key Findings from Van Furth et al. (1997)[2] |
| Inhibition of TNF-α | Yes | Yes | Both LSF and PTX inhibited TNF-α production stimulated by LPS, H. influenzae type b, and S. pneumoniae. The extent of inhibition was equal for both compounds.[2] |
| Inhibition of IL-1β | Yes | Yes | Both LSF and PTX inhibited IL-1β production stimulated by the same bacterial components, with equal potency.[2] |
| Modulation of IL-10 | Divergent | Divergent | Both compounds inhibited IL-10 production stimulated by LPS and H. influenzae type b at 48 hours. However, in the presence of S. pneumoniae, both LSF and PTX stimulated IL-10 production. This suggests a stimulus-dependent immunomodulatory effect.[2] |
Causality Behind Experimental Choices: The use of different bacterial stimuli (LPS from Gram-negative bacteria, and heat-killed Gram-negative and Gram-positive bacteria) in the Van Furth et al. study was a critical choice to probe the broader anti-inflammatory and immunomodulatory effects of this compound and Pentoxifylline. This approach revealed that the drugs' effects on cytokine production are not uniform and can be influenced by the nature of the inflammatory trigger, a crucial insight for understanding their potential therapeutic applications.
This compound vs. Corticosteroids: Broad vs. Targeted Immunosuppression
Corticosteroids, such as dexamethasone and prednisolone, are potent and fast-acting anti-inflammatory drugs that function by binding to the glucocorticoid receptor (GR).[6][7] This complex then translocates to the nucleus and suppresses the transcription of multiple inflammatory genes, a process known as transrepression.[8] While highly effective, their broad immunosuppressive action can lead to significant side effects with chronic use.
While direct head-to-head studies comparing this compound with corticosteroids are limited, studies on its parent compound, Pentoxifylline, offer some insights. In a model of experimental alveolitis in rats, Pentoxifylline was found to be more effective than prednisolone in inhibiting neutrophil alveolitis.[5] Another study in a rat model of mania-like and depression-like behaviors found that Pentoxifylline, but not dexamethasone, exhibited antidepressant- and anti-manic-like effects, accompanied by a reduction in brain pro-inflammatory mediators.[9]
Mechanistic Distinction: The primary difference lies in the breadth of their action. Corticosteroids induce a widespread suppression of the immune system, while this compound appears to target more specific inflammatory pathways, such as IL-12/STAT4 signaling.[2] This suggests that this compound could potentially offer a more targeted therapeutic approach with a reduced risk of the broad immunosuppressive side effects associated with corticosteroids.
This compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Focus on Prostaglandin Synthesis
NSAIDs, like ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11]
There is no direct evidence to suggest that this compound's mechanism of action involves the inhibition of COX enzymes. Its anti-inflammatory effects are attributed to the modulation of cytokine signaling pathways.[1] This fundamental difference in their mechanism of action implies that their efficacy and side-effect profiles would be distinct. NSAIDs are associated with risks of gastrointestinal bleeding and cardiovascular events due to their effects on prostaglandins that have protective physiological roles.[12] this compound's mechanism does not directly implicate these pathways, suggesting a potentially different and possibly more favorable gastrointestinal and cardiovascular safety profile.
This compound vs. Anti-TNF Biologics: Targeting a Key Cytokine
Anti-TNF biologics, such as infliximab and adalimumab, are monoclonal antibodies that specifically target and neutralize TNF-α, a pivotal pro-inflammatory cytokine in many autoimmune and inflammatory diseases.[3][13]
This compound also inhibits TNF-α production, but it does so by modulating intracellular signaling pathways rather than by direct neutralization of the cytokine.[1] This intracellular mechanism of action could offer advantages in terms of immunogenicity, as the development of anti-drug antibodies is a known concern with biologic therapies.[14] Furthermore, this compound's broader inhibitory effects on other cytokines like IL-1, IL-6, and IL-12 suggest that it may be effective in inflammatory conditions where TNF-α is not the sole or primary driver of pathology.[1][2]
Experimental Protocols and Methodologies
To ensure the scientific integrity and reproducibility of the findings discussed, this section details the methodologies for key experiments used to evaluate and compare these anti-inflammatory agents.
In Vitro Cytokine Inhibition Assay
This protocol is based on the methodology described by Van Furth et al. (1997) for assessing the in vitro effects of this compound and Pentoxifylline on cytokine production.
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-1β) production by human leukocytes in response to bacterial stimuli.
Step-by-Step Methodology:
-
Leukocyte Isolation: Isolate human leukocytes from whole blood using a standard density gradient centrifugation method.
-
Cell Culture: Culture the isolated leukocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics.
-
Drug Treatment: Pre-incubate the leukocyte cultures with varying concentrations of this compound, Pentoxifylline, or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Add a bacterial stimulus, such as lipopolysaccharide (LPS) (10 ng/mL), heat-killed Haemophilus influenzae type b, or heat-killed Streptococcus pneumoniae, to the cultures to induce cytokine production.
-
Incubation: Incubate the cultures for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration compared to the vehicle control.
Self-Validating System: The inclusion of both a vehicle control and a positive control (bacterial stimulus alone) is essential for validating the assay. The dose-dependent inhibition of cytokine production by the test compounds provides further validation of their activity.
In Vivo Model of Inflammation: Bleomycin-Induced Alveolitis
This protocol is based on the animal model used to compare the efficacy of Pentoxifylline and prednisolone in preventing neutrophil alveolitis.[5]
Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds in a rat model of lung inflammation.
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats of a specific age and weight range.
-
Induction of Alveolitis: Anesthetize the rats and intratracheally instill a single dose of bleomycin to induce lung inflammation. A control group should receive a saline instillation.
-
Drug Administration: Administer the test compounds (e.g., this compound, Pentoxifylline, dexamethasone) daily via an appropriate route (e.g., intraperitoneal injection, oral gavage) starting from a specified time point relative to the bleomycin instillation. A vehicle control group should also be included.
-
Monitoring: Monitor the animals daily for clinical signs of distress and record body weight.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point (e.g., 8 days post-bleomycin), euthanize the animals and perform a bronchoalveolar lavage to collect lung inflammatory cells.
-
Cell Analysis: Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils, macrophages, and lymphocytes.
-
Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
-
Data Analysis: Compare the inflammatory cell counts and histopathological scores between the different treatment groups and the vehicle control group.
Self-Validating System: The bleomycin-treated vehicle control group serves as the positive control for inflammation. A significant reduction in inflammatory cell influx and tissue damage in the drug-treated groups compared to the vehicle control validates the anti-inflammatory efficacy of the compounds.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the comparator anti-inflammatory agents.
Caption: this compound's multifaceted mechanism of action.
Sources
- 1. In quest for better NSAIDs, researchers decouple inflammation from pain | EurekAlert! [eurekalert.org]
- 2. Effect of this compound and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of biological drugs for inflammatory bowel disease: from randomized controlled trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on effects of pentoxifylline, prednisolone and colchicine in experimental alveolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Head-to-Head TNF Trial Ends in a Draw | RheumNow [rheumnow.com]
- 7. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an Infliximab-biosimilar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Life Comparison of Different Anti-TNF Biologic Therapies for Ulcerative Colitis Treatment: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of dexamethasone on the Li-pilocarpine model of epilepsy: protection against hippocampal inflammation and astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of pro-inflammatory cytokines with pentoxifylline in the cardiopulmunary bypass lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypothesis: Pentoxifylline is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Lisofylline's Effects: From Benchtop to Clinic
Abstract
Lisofylline (LSF), a synthetic methylxanthine and an active metabolite of pentoxifylline, has shown considerable promise in preclinical models as a potent anti-inflammatory and immunomodulatory agent.[1][2][3] Its therapeutic potential has been explored in a range of conditions, from type 1 diabetes to acute lung injury.[4][5] However, the translation of these promising preclinical findings into successful clinical outcomes has been challenging, underscoring a significant reproducibility gap.[6][7] This guide provides a deep dive into the mechanistic actions of this compound, critically examines the factors that influence experimental variability, and offers a standardized framework to enhance the reproducibility of future investigations.
Core Mechanism of Action: Beyond Phosphodiesterase Inhibition
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. While it shares the methylxanthine characteristic of non-selective phosphodiesterase (PDE) inhibition, which leads to increased intracellular cAMP, its actions are more nuanced. A primary and well-documented target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical node in the inflammatory cascade.[8][9] By reducing the phosphorylation and activation of p38 MAPK, this compound effectively dampens the downstream production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][8] Furthermore, studies have shown that LSF can inhibit IL-12 signaling and the activation of STAT-4, pathways crucial for the differentiation of Th1 cells, which are implicated in autoimmune responses.[2][3]
Caption: this compound's primary anti-inflammatory signaling pathway.
Deconstructing Irreproducibility: Key Experimental Variables
The discrepancy in this compound's observed efficacy, particularly between different laboratories and when moving from preclinical to clinical settings, can often be attributed to a set of critical, yet sometimes overlooked, experimental variables. Addressing these is paramount for generating robust and comparable data.[10][11][12]
-
Model System Selection: The choice of cell line or animal model introduces inherent biological variance. For instance, LSF's protective effects on pancreatic beta-cells have been extensively studied in non-obese diabetic (NOD) mice, a model genetically predisposed to autoimmune diabetes.[13] These specific findings may not be directly generalizable to other models of inflammation or diabetes.
-
Pharmacokinetics and Drug Administration: The route of administration (e.g., intravenous, oral, subcutaneous) dramatically affects bioavailability and resulting serum concentrations.[14] A critical analysis of failed clinical trials for Acute Lung Injury (ALI) suggested that the intermittent intravenous infusion schedule may not have maintained therapeutically effective concentrations of LSF, unlike the more continuous exposure in many successful animal studies.[7][14]
-
In Vitro Assay Conditions: Seemingly minor details in cell culture experiments can have major impacts. Factors such as cell passage number, confluency at the time of treatment, and the specific batch and source of serum can alter cellular responsiveness.[15] The timing of LSF administration (prophylactic vs. therapeutic) in relation to the inflammatory stimulus is another crucial variable that dictates the outcome.[16]
-
Reagent and Material Integrity: The purity of the LSF compound and the authentication of cell lines are foundational to reproducible research. Contaminated or misidentified cell lines are a well-documented source of erroneous data across biomedical research.[17]
Comparative Analysis: this compound in the Context of Other Methylxanthines
To fully appreciate the unique properties of this compound, it is useful to compare it with its parent compound, Pentoxifylline, and other related molecules. While both are non-selective PDE inhibitors, their clinical applications and secondary mechanisms show important distinctions.
| Feature | This compound (LSF) | Pentoxifylline (PTX) |
| Relationship | Active metabolite of PTX[18] | Parent drug |
| Primary Mechanism | Anti-inflammatory via p38 MAPK inhibition, PDE inhibition[8][18] | Hemorrheologic agent, PDE inhibition[18][19] |
| Key Preclinical Effects | Protects pancreatic beta-cells, reduces cytokine storm in sepsis and lung injury.[4][20] | Improves erythrocyte deformability, reduces blood viscosity.[18][19] |
| Primary Clinical Use | Investigational; trials for ALI/ARDS stopped for futility.[6][7] | Approved for intermittent claudication.[19] |
| Noted In Vitro Difference | At 10 µM, does not inhibit erythrocyte aggregation.[21] | At 10 µM, inhibits erythrocyte aggregation.[21] |
Table 1: Comparative features of this compound and its parent compound, Pentoxifylline.
A Standardized Protocol for Assessing the Anti-inflammatory Efficacy of this compound
To foster inter-laboratory reproducibility, this section provides a detailed, self-validating protocol for a common in vitro application: measuring the effect of LSF on cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Caption: A standardized workflow for evaluating this compound's in vitro efficacy.
4.1. Detailed Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Use cells between passages 5 and 15 to avoid phenotypic drift.
-
Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of media. Allow cells to adhere overnight.
-
Causality Check: A consistent seeding density is critical as cell-to-cell contact can alter inflammatory responses.
-
-
Treatment and Stimulation:
-
Prepare fresh serial dilutions of this compound in culture media. A typical concentration range is 10 µM to 200 µM.
-
Carefully remove the old media and add 100 µL of media containing the appropriate LSF concentration or vehicle control (the solvent used for LSF, e.g., PBS).
-
Incubate for 1 hour. This pre-treatment allows LSF to exert its intracellular effects before the inflammatory insult.
-
Add 10 µL of LPS stock solution to achieve a final concentration of 100 ng/mL to all wells except the "Vehicle Control" group.
-
Incubate for 18-24 hours.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Centrifuge the plate (e.g., 300 x g for 5 minutes) and carefully collect 50-80 µL of the supernatant. Quantify TNF-α concentration using a commercial ELISA kit, strictly following the manufacturer's protocol.
-
Self-Validation (Trustworthiness): After supernatant removal, perform a cell viability assay (e.g., MTT or MTS) on the remaining adherent cells. This is a critical step to ensure that any observed decrease in TNF-α is due to the anti-inflammatory action of LSF and not simply because the drug was cytotoxic at that concentration. Results should be expressed as a percentage of the vehicle-treated control.
-
Conclusion: Towards a More Reproducible Future for this compound Research
This compound remains a compound of significant scientific interest due to its targeted action on key inflammatory pathways like p38 MAPK. However, its journey illustrates the pivotal importance of reproducibility in pharmacological research. The variability in reported outcomes is not necessarily an indictment of the molecule's potential but rather a reflection of the complex interplay between biological systems and experimental methodologies. By embracing meticulous protocol documentation, including crucial self-validating steps like viability assays, and by carefully considering the pharmacokinetic and biological context of their models, researchers can build a more robust and reliable body of evidence. This rigorous approach is the only path forward to clarifying the true therapeutic potential of this compound and similar investigational agents.
References
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Randomized, placebo-controlled trial of this compound for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 11. Why is it so hard to reproduce medical research results - Pharma Technology Focus | Issue 77 | December 2018 [pharma.nridigital.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of inflammatory disorders on pharmacokinetics of this compound in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of post-treatment with this compound, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. donotedit.com [donotedit.com]
- 18. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 19. goodrx.com [goodrx.com]
- 20. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ardsnet.org [ardsnet.org]
- 23. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pentoxifylline and its active metabolite this compound attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. This compound mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pagepressjournals.org [pagepressjournals.org]
- 30. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
A Comparative Guide: Lisofylline vs. Pentoxifylline on Red Blood Cell Deformability
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of lisofylline and pentoxifylline, focusing on their respective effects on red blood cell (RBC) deformability. Drawing from available experimental data, this document delves into the mechanisms of action, presents comparative data, and provides detailed experimental protocols to aid researchers in their understanding and future investigations.
Introduction: The Critical Role of Red Blood Cell Deformability
Red blood cells, with a diameter of approximately 7-8 µm, must navigate through capillaries as narrow as 3 µm to deliver oxygen throughout the body. This remarkable feat is possible due to their inherent deformability, a property governed by the viscoelasticity of the cell membrane, the viscosity of the intracellular fluid, and the cell's surface area-to-volume ratio. Impaired RBC deformability is a hallmark of various pathological conditions, leading to compromised microcirculation and tissue oxygenation.
Pentoxifylline, a methylxanthine derivative, has long been recognized for its hemorheological properties, including its purported ability to improve RBC deformability. This compound, a metabolite of pentoxifylline, has also emerged as a compound with potential therapeutic benefits, primarily attributed to its anti-inflammatory effects. This guide aims to dissect and compare the influence of these two molecules on the crucial parameter of RBC deformability.
Mechanisms of Action: Divergent Pathways to a Potential Common Goal
While chemically related, this compound and pentoxifylline appear to exert their effects on red blood cells through distinct primary mechanisms.
Pentoxifylline: Modulating the Cytoskeleton through cAMP-PKA Signaling
The prevailing mechanism for pentoxifylline's effect on RBC deformability involves its action as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, pentoxifylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This elevation in cAMP activates Protein Kinase A (PKA), which in turn is believed to phosphorylate key proteins of the RBC cytoskeleton, such as spectrin and ankyrin[2][3]. The phosphorylation of these structural proteins is thought to induce conformational changes that lead to a more flexible and deformable cytoskeleton, thereby enhancing the overall deformability of the red blood cell[1][2]. Additionally, some studies suggest that pentoxifylline may increase intracellular ATP levels, which is crucial for maintaining the activity of ion pumps and preserving the biconcave shape and flexibility of the RBC.
Caption: Pentoxifylline's Proposed Mechanism of Action on RBC Deformability.
This compound: A Focus on Membrane Integrity through Phosphatidic Acid Inhibition
This compound's primary recognized mechanism of action is the inhibition of phosphatidic acid (PA) formation[4][5]. Phosphatidic acid is a key lipid second messenger involved in various cellular processes, including membrane trafficking and signaling. In the context of the red blood cell, the precise downstream effects of PA inhibition on deformability are less well-defined than the cAMP-PKA pathway for pentoxifylline.
It is hypothesized that by inhibiting PA, this compound may influence the lipid asymmetry of the erythrocyte membrane[6][7]. The asymmetric distribution of phospholipids between the inner and outer leaflets of the cell membrane is crucial for its stability and function. Alterations in this asymmetry can impact membrane fluidity and its interaction with the underlying cytoskeleton[8]. By modulating the lipid environment, this compound could indirectly affect the conformational state of cytoskeletal proteins, thereby influencing the cell's ability to deform. However, further research is needed to fully elucidate this pathway in red blood cells.
Caption: this compound's Hypothesized Mechanism of Action on RBC Deformability.
Comparative Experimental Data: An In Vitro Perspective
Direct in vivo comparative studies on the effects of this compound and pentoxifylline on red blood cell deformability are limited in the current body of scientific literature. However, a key in vitro study provides valuable insights into their relative efficacy.
A study by Słoczyńska et al. (2013) investigated the in vitro effects of both compounds on the deformability of red blood cells from healthy individuals and patients with chronic venous disease[9][10][11]. The primary method used was ektacytometry, which measures the elongation index (EI) of RBCs under shear stress. A higher EI indicates greater deformability.
Key Findings:
-
Both pentoxifylline and this compound were found to significantly increase the elongation index of red blood cells in a concentration-dependent manner[9][10][11].
-
The study suggests that this compound may contribute to the in vivo hemorheological effects of pentoxifylline, as it demonstrated a clear and positive impact on RBC deformability in vitro[9][10][11].
Table 1: In Vitro Comparison of Pentoxifylline and this compound on RBC Elongation Index (EI)
| Compound | Concentration | Source of RBCs | Shear Stress (Pa) | % Increase in EI (vs. Control) | Reference |
| Pentoxifylline | 10⁻⁴ M | Healthy Donors | 4.24 | ~15% | [10] |
| 10⁻⁵ M | Healthy Donors | 4.24 | ~8% | [10] | |
| This compound | 10⁻⁴ M | Healthy Donors | 4.24 | ~17% | [10] |
| 10⁻⁵ M | Healthy Donors | 4.24 | ~10% | [10] | |
| Pentoxifylline | 10⁻⁴ M | CVD Patients (Varicose Vein) | 2.19 | ~20% | [10] |
| This compound | 10⁻⁴ M | CVD Patients (Varicose Vein) | 4.24 | ~15% | [10] |
Note: The percentage increases are approximated from the graphical data presented in the referenced study.
It is important to note that while this in vitro study provides a valuable head-to-head comparison, the absence of robust in vivo data means that the clinical relevance of these findings requires further investigation. Some in vivo studies on pentoxifylline have shown conflicting results, with some demonstrating an improvement in RBC filterability (an indirect measure of deformability) while others, using ektacytometry, have found no significant effect[2][12][13][14][15].
Experimental Protocol: Measuring Red Blood Cell Deformability using Ektacytometry
Ektacytometry is a gold-standard technique for assessing RBC deformability. The following is a generalized protocol based on the principles of laser diffraction ektacytometry, often performed using an instrument like the Laser-assisted Optical Rotational Cell Analyser (LORCA).
Principle
Ektacytometry measures the ability of red blood cells to elongate in response to a defined shear stress. A dilute suspension of RBCs in a viscous medium is subjected to shear stress in a Couette system (two concentric cylinders, one of which rotates). A laser beam is passed through the cell suspension, and the resulting diffraction pattern is analyzed. Deformed, elliptical cells produce an elliptical diffraction pattern, from which the elongation index (EI) is calculated.
Caption: General Workflow for Ektacytometry Measurement of RBC Deformability.
Step-by-Step Methodology
-
Blood Sample Collection: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA). Gently mix the sample by inversion.
-
Sample Preparation:
-
Prepare a viscous suspension medium, typically a polyvinylpyrrolidone (PVP) solution with a specified viscosity and osmolality.
-
Dilute a small volume of the whole blood sample into the PVP solution. The dilution factor is critical and should be standardized for all experiments.
-
-
Instrument Setup (LORCA):
-
Ensure the ektacytometer's Couette system (bob and cup) is clean and dry.
-
Launch the instrument's software and perform any necessary priming or calibration steps as per the manufacturer's instructions.
-
-
Measurement:
-
Pipette the prepared RBC suspension into the gap between the inner and outer cylinders of the Couette system.
-
Initiate the measurement protocol in the software. The instrument will apply a range of shear stresses to the sample by rotating the outer cylinder at varying speeds.
-
At each shear stress level, the laser will pass through the sample, and the CCD camera will capture the diffraction pattern.
-
-
Data Analysis:
-
The software will automatically analyze the elliptical diffraction patterns to calculate the elongation index (EI) at each shear stress. The EI is calculated using the formula: EI = (a-b) / (a+b), where 'a' and 'b' are the lengths of the major and minor axes of the ellipse, respectively[1].
-
The data is typically presented as a deformability curve, plotting EI as a function of shear stress.
-
Conclusion and Future Directions
Both this compound and pentoxifylline demonstrate the ability to increase red blood cell deformability in vitro. Pentoxifylline is thought to act primarily through the cAMP-PKA pathway, influencing the phosphorylation of cytoskeletal proteins. This compound's mechanism is linked to the inhibition of phosphatidic acid, which likely modulates the lipid environment of the cell membrane and its interaction with the cytoskeleton.
While the in vitro evidence is promising for both compounds, a critical gap remains in the form of direct, in vivo comparative studies. Future research should focus on randomized, controlled trials that directly compare the effects of this compound and pentoxifylline on RBC deformability in relevant patient populations. Such studies, utilizing robust techniques like ektacytometry, are essential to translate these in vitro findings into a clearer understanding of their clinical potential for improving microcirculation. Furthermore, more detailed investigations into the downstream signaling cascade of this compound in red blood cells are warranted to fully elucidate its mechanism of action.
References
-
Proteomic Analysis of the Role of the Adenylyl Cyclase–cAMP Pathway in Red Blood Cell Mechanical Responses. (2022). MDPI. Retrieved from [Link]
-
Angelkort, B., Maurin, N., & Boateng, K. (1979). Influence of pentoxifylline on erythrocyte deformability in peripheral occlusive arterial disease. Current Medical Research and Opinion, 6(4), 255–258. Retrieved from [Link]
-
Cummings, D. M., Ballas, S. K., & Ellison, M. J. (1992). Lack of effect of pentoxifylline on red blood cell deformability. The Journal of Clinical Pharmacology, 32(11), 1050–1053. Retrieved from [Link]
- Ernst, E., & Matrai, A. (1986). The effect of pentoxifylline on filterability of normal red blood cells and their adhesiveness to cultured endothelial cells. Clinical Hemorheology, 6(5), 461-465.
-
Słoczyńska, K., et al. (2013). In vitro effect of pentoxifylline and this compound on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease. Pharmacological Reports, 65(2), 473-482. Retrieved from [Link]
-
Słoczyńska, K., et al. (2013). In vitro effect of pentoxifylline and this compound on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease. Frontiers in Pharmacology, 4, 35. Retrieved from [Link]
-
Leonhardt, H., & Grigoleit, H. G. (1977). Effects of pentoxifylline on red blood cell deformability and blood viscosity under hyperosmolar conditions. Naunyn-Schmiedeberg's Archives of Pharmacology, 299(2), 197–200. Retrieved from [Link]
-
Manno, S., Takakuwa, Y., & Mohandas, N. (1995). Red cell spectrin phosphorylation and cytoskeletal anchorage. The Journal of Biological Chemistry, 270(11), 5659–5665. Retrieved from [Link]
-
Parrow, N. L., et al. (2022). Ektacytometry for Measuring Deformability and Red Cell Heterogeneity. JoVE (Journal of Visualized Experiments), (186), e56910. Retrieved from [Link]
- Hardeman, M. R., Goedhart, P. T., Dobbe, J. G., & Lettinga, K. P. (1994). Laser-assisted optical rotational cell analyser (L.O.R.C.A.). I. A new instrument for measurement of various structural hemorheological parameters. Clinical Hemorheology, 14(4), 605-618.
- Hardeman, M. R., & Ince, C. (1999). Clinical applications of the Laser-assisted Optical Rotational Cell Analyser LORCA.
- Baskurt, O. K., & Meiselman, H. J. (2004). The Laser-assisted Optical Rotational Cell Analyzer (LORCA) as red blood cell aggregometer.
-
Gwoździński, K., et al. (2011). Elongation index of erythrocytes, study of activity of chosen erythrocyte enzymes, and the levels of glutathione, malonyldialdehyde in polycythemia vera (PV). Clinical Hemorheology and Microcirculation, 47(3), 169-176. Retrieved from [Link]
-
Słoczyńska, K., et al. (2013). In vitro effect of pentoxifylline and this compound on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease. Biblioteka Nauki. Retrieved from [Link]
- Manno, S., et al. (2002). Interrelationships between protein kinases and spectrin phosphorylation in human erythrocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 9-16.
-
An, X., & Mohandas, N. (2008). Mapping of an ankyrin-sensitive, phosphatidylethanolamine/phosphatidylcholine mono- and bi-layer binding site in erythroid β-spectrin. The FEBS Journal, 275(1), 183-193. Retrieved from [Link]
-
Michaely, P., & Bennett, V. (1995). Structures of the spectrin-ankyrin interaction binding domains. The Journal of Biological Chemistry, 270(37), 22054-22059. Retrieved from [Link]
-
Fedosov, D. A., et al. (2013). Lipid bilayer and cytoskeletal interactions in a red blood cell. Biophysical Journal, 105(4), 1025-1035. Retrieved from [Link]
-
Shyni, K., & Sankar, V. U. (2014). Pros and cons of phospholipid asymmetry in erythrocytes. Journal of Pharmaceutical Sciences and Research, 6(2), 85-88. Retrieved from [Link]
-
Raben, D. M., & Wattenberg, B. W. (2006). Phosphatidic acid in membrane rearrangements. Seminars in Cell & Developmental Biology, 17(2), 197-204. Retrieved from [Link]
-
English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Cellular Signalling, 8(5), 317-323. Retrieved from [Link]
-
Daleke, D. L., & Lyles, J. V. (2000). Identification of a functional role for lipid asymmetry in biological membranes: Phosphatidylserine-skeletal protein interactions modulate membrane stability. Biophysical Journal, 78(4), 1935-1946. Retrieved from [Link]
Sources
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Red cell spectrin phosphorylation and cytoskeletal anchorage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elongation index of erythrocytes, study of activity of chosen erythrocyte enzymes, and the levels of glutathione, malonyldialdehyde in polycythemia vera (PV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pros and cons of phospholipid asymmetry in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a functional role for lipid asymmetry in biological membranes: Phosphatidylserine-skeletal protein interactions modulate membrane stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the spectrin-ankyrin interaction binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effect of pentoxifylline and this compound on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of pentoxifylline on erythrocyte deformability in peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of effect of pentoxifylline on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Effects of pentoxifylline on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Lisofylline's Inhibition of STAT4-Mediated IL-12 Signaling
For researchers and drug development professionals, understanding the precise mechanism of action of immunomodulatory compounds is paramount. Lisofylline (LSF), a synthetic methylxanthine, has emerged as a compound of interest for its anti-inflammatory properties, particularly in the context of autoimmune diseases.[1][2][3] This guide provides an in-depth technical comparison and experimental framework for validating a key aspect of its function: the inhibition of STAT4-mediated Interleukin-12 (IL-12) signaling.
The IL-12/STAT4 Signaling Axis: A Critical Hub in Immunity
The Interleukin-12 (IL-12) signaling pathway is a cornerstone of cell-mediated immunity. It is instrumental in driving the differentiation of naive T helper cells into the Th1 lineage and is essential for the production of interferon-gamma (IFN-γ).[4][5] The central transcription factor in this pathway is the Signal Transducer and Activator of Transcription 4 (STAT4).[6]
The signaling cascade is initiated when IL-12 binds to its heterodimeric receptor (IL-12R) on the surface of T cells and Natural Killer (NK) cells. This binding event activates the receptor-associated Janus kinases, JAK2 and Tyk2.[6][7] These kinases then phosphorylate specific tyrosine residues on the IL-12R, creating docking sites for STAT4. Recruited STAT4 is subsequently phosphorylated on a critical tyrosine residue (Tyr693).[8] This phosphorylation is the pivotal activation step, enabling STAT4 to dimerize, translocate to the nucleus, and bind to specific DNA sequences to initiate the transcription of target genes, most notably IFNG.[4][6] Dysregulation of this pathway is strongly implicated in the pathogenesis of various autoimmune disorders, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[4][5][9]
Protocol 1: Intracellular Flow Cytometry for pSTAT4
This method is highly quantitative and allows for the analysis of specific cell subsets within a heterogeneous population. [10]The protocol is designed to be self-validating by including critical controls.
Materials:
-
Isolated human PBMCs or mouse splenocytes.
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human or mouse IL-12.
-
This compound (LSF).
-
Flow Cytometry Fixation/Permeabilization Buffer. * Fluorochrome-conjugated antibodies: Anti-pSTAT4 (Tyr693), Anti-CD4 (for T-cell gating), and corresponding isotype control.
-
FACS tubes and a flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation. Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed RPMI-10. [11]2. Inhibitor Pre-treatment: Aliquot 1 x 10^6 cells into FACS tubes. Add this compound at the desired final concentration (e.g., a dose-response from 1-100 µM) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C. Causality Insight: Pre-incubation ensures the compound has entered the cells and is available to act on its target before the signaling cascade is initiated.
-
Stimulation: Add recombinant IL-12 (e.g., 10 ng/mL) to the appropriate tubes. [8]Leave one vehicle-treated tube unstimulated as a negative control. Incubate for 15-30 minutes at 37°C. Causality Insight: This short stimulation window is critical for capturing the peak of early signaling events like STAT phosphorylation.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature. This cross-links proteins, locking the phosphorylation state of STAT4. [11][12]5. Permeabilization: Centrifuge the cells, decant the supernatant, and resuspend in ice-cold Permeabilization Buffer (often methanol-based for phospho-epitopes). [11]Incubate for 30 minutes on ice. This allows antibodies to access intracellular targets.
-
Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (e.g., Anti-CD4, Anti-pSTAT4, or Isotype Control) at pre-titrated concentrations. Incubate for 30-60 minutes at room temperature, protected from light. [12]7. Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the data by first gating on the lymphocyte population, then on CD4+ T cells, and finally measuring the percentage of pSTAT4-positive cells in each condition.
Protocol 2: Western Blotting for pSTAT4
This technique provides a direct visualization of the phosphorylated protein and allows for the analysis of total protein levels to ensure that the inhibitor is not causing protein degradation.
Materials:
-
Isolated cells (as above), typically requiring higher cell numbers (5-10 x 10^6 cells per condition).
-
Reagents for cell treatment (IL-12, LSF).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of STAT4 during sample preparation. * Reagents for SDS-PAGE and membrane transfer (PVDF membrane recommended). [13]* Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background). * Primary antibodies: Rabbit anti-pSTAT4 (Tyr693), Rabbit anti-total STAT4.
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL substrate for chemiluminescence detection. [14] Step-by-Step Methodology:
-
Cell Treatment: Treat 5-10 x 10^6 cells per condition as described in steps 2 and 3 of the flow cytometry protocol.
-
Cell Lysis: After stimulation, immediately place cells on ice and wash with ice-cold PBS. Lyse the cell pellet with 100-200 µL of ice-cold Lysis Buffer containing phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. 5. SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane. [13]6. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with the primary antibody against pSTAT4, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody for total STAT4. This serves as a loading control and confirms that any decrease in pSTAT4 signal is due to inhibition of phosphorylation, not a reduction in total STAT4 protein.
Data Presentation and Expected Outcomes
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Expected Results from Flow Cytometry Analysis of IL-12 Stimulated CD4+ T-Cells
| Treatment Condition | IL-12 (10 ng/mL) | This compound (20 µM) | % of pSTAT4+ Cells (Mean ± SD) |
| Unstimulated Control | - | - | < 2% |
| Vehicle Control | + | - | 65% ± 4.5% |
| This compound Treated | + | + | 15% ± 2.8% |
Data are hypothetical and for illustrative purposes.
Comparison with Alternative STAT4 Pathway Inhibitors
This compound is one of several compounds that can modulate the IL-12/STAT4 axis. Understanding its performance relative to alternatives is crucial for experimental design and drug development.
Table 2: Comparison of Selected IL-12/STAT4 Pathway Inhibitors
| Inhibitor | Primary Target(s) | Mechanism of Action | Selectivity Notes | Reference |
| This compound | STAT4 Activation | Inhibits IL-12 signaling activity, preventing STAT4 phosphorylation. [15][16] | Also has broader anti-inflammatory effects (e.g., inhibits phosphatidic acid generation). [3] | ,[16] [15] |
| Ruxolitinib | JAK1/JAK2 | ATP-competitive inhibitor of Janus kinases, acting upstream of STAT4. | Broadly inhibits signaling for multiple cytokines that use JAK1/2. | [17] |
| STA-5326 (Apilimod) | IL-12/IL-23 Synthesis | Inhibits transcription of IL-12 p35 and p40 subunits by targeting c-Rel. [15] | Acts upstream of the signaling cascade by preventing cytokine production. | [15] |
| Pomstafori-1 | STAT4 SH2 Domain | A cell-permeable prodrug that selectively inhibits the STAT4 SH2 domain, preventing dimerization. [9][18] | High selectivity for STAT4 over the closely related STAT3. [18] | ,[18] [9] |
| Tyrphostin B42 | JAK2 | An inhibitor of the Janus kinase JAK2. | Indirectly inhibits STAT4 by blocking its upstream activating kinase. [19] | [19] |
This comparative data highlights a key feature of this compound: while potent, its mechanism may be less direct than a compound like Pomstafori-1, which targets the STAT4 protein itself. Conversely, its effects are more specific to the IL-12 pathway than a broad-spectrum JAK inhibitor like Ruxolitinib. This positions this compound as a valuable tool for studying the consequences of attenuating, but not completely ablating, IL-12-driven immune responses.
References
-
Bacon, C. M., Petricoin, E. F., 3rd, Ortaldo, J. R., Rees, R. C., Larner, A. C., Johnston, J. A., & O'Shea, J. J. (1995). Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes. Proceedings of the National Academy of Sciences of the United States of America, 92(16), 7307–7311. [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2004). The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation. Transplantation, 77(5), 663–666. [Link]
-
Cho, S. S., Bacon, C. M., Sudarshan, C., Rees, R. C., Finbloom, D., Pine, R., & O'Shea, J. J. (1996). Activation of STAT4 by IL-12 and IFN-alpha: evidence for the involvement of ligand-induced activation and evidence against a role for IFN-gamma. Journal of immunology (Baltimore, Md. : 1950), 157(11), 4781–4789. [Link]
-
Cianferoni, A., & Lighvani, S. (2018). The significance of the IL-12-STAT4 pathway in the generation of autoantibodies in SLE. ResearchGate. [Link]
-
Delconte, R. B., & Souza-Fonseca-Guimaraes, F. (2018). Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes. Bio-protocol, 8(22), e3089. [Link]
-
Law, A. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Moore, F., et al. (2015). Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines. PLOS ONE. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2003). Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences, 1005, 409–411. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2004). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology, 68(11), 2113–2120. [Link]
-
Yang, Z., Chen, M., Carter, J. D., Nunemaker, C. S., Garmey, J. C., Kimble, S. D., & Nadler, J. L. (2006). Combined treatment with this compound and exendin-4 reverses autoimmune diabetes. Biochemical and biophysical research communications, 344(3), 1017–1022. [Link]
-
Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]
-
Campbell, M. (2023). Genetic Variants in STAT4 Linked to Disabling Pansclerotic Morphea: JAK Inhibition Shows Promising Results. HCPLive. [Link]
-
Becker, S., et al. (2025). Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. Angewandte Chemie International Edition. [Link]
-
Becker, S., et al. (2025). Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. Angewandte Chemie International Edition. [Link]
Sources
- 1. The novel anti-inflammatory agent this compound prevents autoimmune diabetic recurrence after islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-12 selectively regulates STAT4 via phosphatidylinositol 3-kinase and Ras-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 15. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One [journals.plos.org]
- 16. Inhibition of STAT4 activation by this compound is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
Evaluating Lisofylline: A Comparative Guide for Monotherapy and Combination Therapy in Preclinical Models
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Lisofylline
This compound (LSF), a synthetic, modified methylxanthine, has emerged as a compound of significant interest for its immunomodulatory and anti-inflammatory properties.[1] Unlike broad-spectrum immunosuppressants, LSF exhibits a more targeted mechanism of action, offering the potential for therapeutic intervention in a range of inflammatory and autoimmune conditions with a favorable safety profile. This guide provides a comprehensive evaluation of this compound as both a monotherapy and in combination with other therapeutic agents, supported by preclinical experimental data. We will delve into its mechanism of action, explore its efficacy in various disease models, and provide detailed protocols for its evaluation, empowering researchers to design and execute robust preclinical studies.
Mechanism of Action: A Multi-Faceted Approach to Inflammation and Cellular Protection
This compound's therapeutic potential stems from its ability to modulate multiple pathways involved in inflammation and cellular stress. Its primary mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: LSF has been shown to block the release and signaling of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[2][3] A critical aspect of this is its ability to inhibit IL-12 signaling and the subsequent activation of STAT4, a key transcription factor in the differentiation of Th1 cells, which are central to many autoimmune responses.[1]
-
Protection of Pancreatic β-cells: A significant body of research has focused on LSF's protective effects on pancreatic β-cells, the insulin-producing cells destroyed in type 1 diabetes. LSF protects these cells from cytokine-induced damage and apoptosis, in part by promoting mitochondrial metabolism.[2]
-
Modulation of Immune Cells: LSF can impact the function of various immune cells. For instance, it has been observed to suppress macrophage infiltration into pancreatic islets in preclinical models of type 1 diabetes.[4]
-
Anti-oxidative Stress Properties: LSF has been shown to mitigate oxidative stress, a key contributor to cellular damage in numerous diseases.
The following diagram illustrates the key signaling pathways modulated by this compound:
Caption: this compound's multifaceted mechanism of action.
This compound as a Monotherapy: Preclinical Evidence
Numerous preclinical studies have demonstrated the efficacy of this compound as a monotherapy in various disease models, particularly in the context of diabetes and its complications.
Type 1 Diabetes
In the non-obese diabetic (NOD) mouse model, a well-established model for autoimmune type 1 diabetes, this compound monotherapy has shown significant promise. Studies have demonstrated that LSF administration can prevent the onset of diabetes.[5] This protective effect is associated with a reduction in pro-inflammatory cytokines like IFN-γ and a decrease in immune cell infiltration into the pancreatic islets.[5]
In a streptozotocin (STZ)-induced model of diabetes in mice, which mimics the β-cell destruction seen in type 1 diabetes, daily LSF treatment significantly reduced the incidence of diabetes from 91.6% in the control group to 25% in the treated group.[4] This was accompanied by the suppression of systemic IFN-γ and TNF-α levels, inhibition of macrophage infiltration in the islets, restoration of islet insulin secretion, and a reduction in β-cell apoptosis.[4]
Type 2 Diabetes and Diabetic Complications
In a model of prediabetes in rats, LSF monotherapy was shown to improve oral glucose tolerance.[6] This was attributed to enhanced β-cell function and increased glucose-stimulated insulin secretion.[6] In vitro studies using isolated perfused pancreases from normal rats confirmed that LSF directly enhances glucose-stimulated insulin release.[6]
Furthermore, LSF has shown protective effects against diabetic nephropathy. In human mesangial cells cultured in high glucose or with angiotensin II, LSF prevented the accumulation of extracellular matrix proteins, a hallmark of diabetic nephropathy.[7] This effect was mediated by the reduction of TGF-β production and modulation of the p38 MAPK pathway.[7]
Limitations of Monotherapy
Despite the promising preclinical data for monotherapy, the clinical translation of this compound has faced challenges. A notable example is a randomized, placebo-controlled trial of LSF for the early treatment of acute lung injury and acute respiratory distress syndrome (ALI/ARDS), which was stopped for futility. While no significant safety concerns were raised, LSF did not demonstrate a beneficial effect in this setting.[8] This highlights that while LSF's anti-inflammatory properties are potent, they may not be sufficient to overcome the complex pathophysiology of all inflammatory conditions when used alone.
This compound in Combination Therapy: A Synergistic Approach
The limitations of monotherapy have spurred interest in evaluating this compound in combination with other therapeutic agents. The rationale behind this approach is to target multiple disease pathways simultaneously, potentially leading to synergistic or additive effects and improved therapeutic outcomes.
Combination with Exendin-4 for Autoimmune Diabetes
A groundbreaking study in NOD mice demonstrated that a combination of this compound and exendin-4, a GLP-1 receptor agonist, could effectively reverse new-onset autoimmune diabetes.[9] While either drug alone had limited efficacy, the combination therapy led to a rapid and sustained return to normoglycemia in a significant portion of the treated animals.[9] This remarkable effect was associated with improved β-cell metabolism and insulin secretion, alongside a reduction in β-cell apoptosis.[9] This study provides strong evidence for a synergistic interaction where LSF suppresses the autoimmune attack, creating a more favorable environment for exendin-4 to promote β-cell regeneration and function.
Combination with C-peptide for Diabetic Nephropathy
A recent study explored a novel nano-formulation that co-delivers this compound and C-peptide for the treatment of diabetic nephropathy in an STZ-induced rat model.[10] This combination, delivered via a polymeric nanoparticle system, resulted in improved blood glucose levels and renal function, and reduced plasma levels of IL-6 and TNF-α compared to the administration of free LSF or C-peptide.[10] The study also suggested a regenerative effect on pancreatic β-cells.[10] While technically a co-formulation, this approach underscores the potential of combining LSF's anti-inflammatory effects with the protective and regenerative properties of other molecules.
Potential Combinations with Other Immunosuppressants and Diabetes Medications
While direct preclinical studies are limited, the mechanism of action of this compound suggests its potential for beneficial combinations with other classes of drugs:
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): Combining LSF with a calcineurin inhibitor could potentially allow for lower, less toxic doses of the latter while achieving a similar or enhanced immunosuppressive effect. LSF's targeted action on cytokine signaling could complement the broader T-cell inhibition of calcineurin inhibitors.
-
DPP-4 Inhibitors (e.g., Sitagliptin): Similar to the synergy observed with exendin-4, combining LSF with a DPP-4 inhibitor could be a promising strategy for type 2 diabetes. LSF's β-cell protective effects could enhance the glucose-lowering actions of DPP-4 inhibitors, which work by increasing endogenous GLP-1 levels.
-
Metformin: Combining LSF with metformin, a first-line therapy for type 2 diabetes, could offer a dual benefit of improving insulin sensitivity (metformin's primary action) and protecting β-cells from inflammatory damage (LSF's action).
-
Insulin: In insulin-dependent diabetes, LSF could be used as an adjunct to insulin therapy to preserve any remaining β-cell function and reduce the overall insulin requirement by mitigating the underlying autoimmune and inflammatory processes.
Comparative Data Summary
The following table summarizes the key findings from preclinical studies evaluating this compound as a monotherapy versus in combination therapy.
| Therapeutic Area | Model | This compound Monotherapy Outcome | This compound Combination Therapy Outcome | Combination Partner(s) | Reference(s) |
| Type 1 Diabetes | NOD Mice | Prevention of diabetes onset, reduced insulitis. | Reversal of new-onset diabetes, sustained normoglycemia. | Exendin-4 | [5][9] |
| Type 1 Diabetes | STZ-induced Diabetic Mice | Reduced diabetes incidence, β-cell protection. | Not yet reported. | - | [4] |
| Type 2 Diabetes | Prediabetic Rats | Improved glucose tolerance, enhanced insulin secretion. | Not yet reported. | - | [6] |
| Diabetic Nephropathy | STZ-induced Diabetic Rats | Not directly tested in this model. | Improved renal function, reduced inflammatory markers. | C-peptide (in a nano-formulation) | [10] |
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for evaluating this compound in preclinical models of diabetes.
In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol is designed to assess the efficacy of this compound, alone or in combination, in preventing or treating hyperglycemia in a chemically induced model of type 1 diabetes.
Caption: Workflow for evaluating this compound in an STZ-induced diabetic mouse model.
Step-by-Step Methodology:
-
Animal Model and Acclimatization: Use male C57BL/6J mice (8-10 weeks old). Acclimatize the animals for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight and measure baseline blood glucose levels from tail vein blood using a glucometer.
-
Group Allocation: Randomly assign mice to the following treatment groups (n=10-12 per group):
-
Group 1: Vehicle Control (e.g., sterile saline, intraperitoneal injection - i.p.).
-
Group 2: this compound Monotherapy (e.g., 25 mg/kg/day, i.p.).
-
Group 3: Combination Therapy (e.g., LSF at 25 mg/kg/day + partner drug at its effective dose, i.p.).
-
Group 4: Partner Drug Monotherapy (at its effective dose, i.p.).
-
-
Treatment Administration: Begin daily treatment administration five days before the first STZ injection and continue for the duration of the study.
-
Diabetes Induction: On day 0, begin intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg body weight, freshly dissolved in citrate buffer (pH 4.5), for five consecutive days.
-
Monitoring: Monitor blood glucose levels and body weight weekly. Consider a mouse diabetic if its non-fasting blood glucose level exceeds 250 mg/dL on two consecutive measurements.
-
Oral Glucose Tolerance Test (OGTT): At the end of the study (e.g., 4-6 weeks after the last STZ injection), perform an OGTT. After an overnight fast, administer a glucose solution (2 g/kg body weight) orally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Tissue Collection and Analysis: At the study endpoint, euthanize the mice and collect blood for cytokine analysis (e.g., ELISA for IFN-γ and TNF-α). Harvest the pancreas for histological analysis of islet integrity and immune cell infiltration (e.g., H&E and immunohistochemistry for insulin and immune cell markers).
In Vitro Evaluation of β-cell Protection from Cytokine-Induced Apoptosis
This protocol assesses the ability of this compound, alone or in combination, to protect pancreatic β-cells from apoptosis induced by a cocktail of pro-inflammatory cytokines.
Caption: Workflow for in vitro evaluation of β-cell protection.
Step-by-Step Methodology:
-
Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1 or MIN6) in appropriate growth medium. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment conditions in fresh culture medium:
-
Vehicle Control (medium only).
-
Cytokine Cocktail (e.g., IL-1β at 1 ng/mL, TNF-α at 10 ng/mL, and IFN-γ at 10 ng/mL).
-
This compound + Cytokines (pre-incubate with LSF at various concentrations for 1 hour before adding the cytokine cocktail).
-
Combination Therapy + Cytokines (pre-incubate with LSF and the partner drug at various concentrations for 1 hour before adding the cytokine cocktail).
-
Partner Drug + Cytokines (pre-incubate with the partner drug at various concentrations for 1 hour before adding the cytokine cocktail).
-
-
Incubation: Replace the old medium with the prepared treatment media and incubate the cells for 24-48 hours.
-
Apoptosis Assessment: Evaluate apoptosis using one or more of the following methods:
-
Caspase-3/7 Glo Assay: A luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
TUNEL Staining: A fluorescence-based method to detect DNA fragmentation, a hallmark of apoptosis.
-
Future Directions and Clinical Outlook
The preclinical data for this compound, particularly in the context of autoimmune diabetes, are compelling. The synergistic effect observed with exendin-4 provides a strong rationale for pursuing combination therapies. Future preclinical studies should focus on exploring combinations of LSF with other approved or investigational drugs for diabetes and autoimmune diseases. It is crucial to conduct studies with direct head-to-head comparisons to clearly delineate the added benefit of combination therapy over monotherapy.
From a clinical perspective, the path forward for this compound will likely involve well-designed Phase II trials evaluating its efficacy and safety in combination with existing standard-of-care treatments for conditions like type 1 diabetes. A clinical trial (NCT01603121) has investigated the safety, tolerability, and bioavailability of this compound administered subcutaneously and intravenously in subjects with type 1 diabetes, which will provide valuable data for the design of future efficacy studies.[11] Given its targeted mechanism and favorable safety profile, this compound holds the potential to become a valuable component of combination therapy regimens for a variety of inflammatory and autoimmune disorders.
References
-
Striffler, J. S., & Nadler, J. L. (2004). This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290-296. [Link]
-
Nadler, J. L., & Yang, Z. (2005). This compound: a potential lead for the treatment of diabetes. Biochemical pharmacology, 69(1), 1-5. [Link]
-
McIntyre, L. A., & Heagy, W. (2013). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. Journal of Diabetes & Metabolism, 4(8), 1-9. [Link]
-
Margolin, K., Atkins, M., Sparano, J., Sosman, J., Weiss, G., Lotze, M., ... & Bursten, S. (1997). Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. Clinical Cancer Research, 3(4), 565-572. [Link]
-
Chen, M., Yang, Z., & Nadler, J. L. (2002). This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(7), 2447-2454. [Link]
-
ClinicalTrials.gov. (2013). A Safety, Tolerability and Bioavailability Study of this compound After Continuous Subcutaneous (12 mg/kg) and Intravenous (9 mg/kg) Administration in Subjects With Type 1 Diabetes Mellitus. NCT01603121. [Link]
-
Singh, A. K., Pradyuth, K. S., Chitkara, D., & Mittal, A. (2024). Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combination in diabetic nephropathy. Nanoscale. [Link]
-
Chen, M., Yang, Z., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(7), 2447-2454. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2002). This compound, a Novel Antiinflammatory Agent, Protects Pancreatic-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(7), 2447-2454. [Link]
-
Tarasenko, T., Sherwood, J. S., & Zanvit, P. (2010). Dendritic cell–expanded, islet-specific CD4+ CD25+ CD62L+ regulatory T cells restore normoglycemia in diabetic NOD mice. The Journal of experimental medicine, 207(10), 2169-2180. [Link]
-
Yang, Z., Chen, M., Ellett, J. D., & Nadler, J. L. (2003). The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99-e104. [Link]
-
Chen, M., Yang, Z., & Nadler, J. L. (2003). This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia-and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227-5231. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2002). The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307-1314. [Link]
-
Yang, Z., Chen, M., Carter, J. D., Nunemaker, C. S., Garmey, J. C., Kimble, S. D., & Nadler, J. L. (2006). Combined treatment with this compound and exendin-4 reverses autoimmune diabetes. Biochemical and biophysical research communications, 344(3), 1017-1022. [Link]
-
Bleich, D., & Polito, A. (1996). This compound, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology, 137(11), 4691-4697. [Link]
-
Tivol, E. A., & Sherman, M. A. (2009). Exendin-4 therapy in NOD mice with new-onset diabetes increases regulatory T cell frequency. Clinical immunology, 132(1), 64-70. [Link]
-
Nadler, J. L., & Yang, Z. (2005). This compound: A potential lead for the treatment of diabetes. Biochemical pharmacology, 69(1), 1-5. [Link]
-
Sherry, N. A., Chen, W., Kushner, J. A., & Glandt, M. (2007). Exendin-4 improves reversal of diabetes in NOD mice treated with anti-CD3 monoclonal antibody by enhancing recovery of beta-cells. Endocrinology, 148(11), 5136-5144. [Link]
-
Van, Y. H., Lee, Y. J., & Lee, S. K. (2012). Prevention and Reversal of Diabetes by All-Trans Retinoid Acid and Exendin-4 in NOD Mice. Journal of the Korean Medical Science, 27(11), 1331-1338. [Link]
-
Ballantyne, C. M., & Pazzucconi, F. (2003). Combination therapy. The American journal of cardiology, 92(4), 3J-10J. [Link]
-
He, J., Lian, C., Fang, Y., Wu, J., Zhou, H., & Ye, X. (2016). The influence of exendin-4 intervention on-obese diabetic mouse blood and the pancreatic tissue immune microenvironment. Experimental and therapeutic medicine, 12(5), 2893-2898. [Link]
-
Murali, G., & Panneerselvam, S. (2013). Characterisation of streptozotocin induced diabetes mellitus in Wistar albino rats. International Journal of Pharmaceutical Sciences and Research, 4(12), 4613. [Link]
-
Kelly, A. S., Gonzalez-Campoy, J. M., Rudser, K. D., Katz, H., & Metzig, A. M. (2012). Carvedilol-lisinopril combination therapy and endothelial function in obese individuals with hypertension. The Journal of Clinical Hypertension, 14(3), 147-152. [Link]
-
Kim, H. R., Park, J. S., & Lee, J. (2018). Combinatory treatment using tacrolimus and a STAT3 inhibitor regulate Treg cells and plasma cells. Lupus, 27(10), 1639-1649. [Link]
-
BioWorld. (2009, May 13). Phase I/II study of this compound in type 1 diabetes set to begin. BioWorld. [Link]
-
Neurath, M. F. (2021). Advanced Combination Treatment With Biologic Agents and Novel Small Molecule Drugs for Inflammatory Bowel Disease. Gastroenterology & Hepatology, 17(8), 353. [Link]
-
Thomson, A. W., & Starzl, T. E. (1994). chapter 10.8============ tacrolimus and therapy of human autoimmune disorders. D-Scholarship@Pitt. [Link]
-
Pereira, S., & Torgal, J. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals, 11(2), 523. [Link]
-
Nasa, I., Satake, A., Tsuji, T., Saito, Y., Tsubokura, Y., Yoshimura, A., & Ito, S. (2024). Concomitant use of interleukin-2 and tacrolimus suppresses follicular helper T cell proportion and exerts therapeutic effect against lupus nephritis in systemic lupus erythematosus-like chronic graft versus host disease. Frontiers in Immunology, 15, 1358943. [Link]
-
Van Andel Institute. (2024, April 3). Phase 2 clinical trial of Type 2 diabetes drug for treatment of Parkinson's shows positive and promising results. [https://vai.org/article/phase-2-clinical-trial-of-type-2-diabetes-drug-for-treatment-of-parkinsons-shows-positive-and-promising-results/]([Link]
Sources
- 1. This compound: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of exendin-4 intervention on -obese diabetic mouse blood and the pancreatic tissue immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel anti-inflammatory compound, this compound, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory compound this compound prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective randomized trial of this compound for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined treatment with this compound and exendin-4 reverses autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and this compound combina ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02010C [pubs.rsc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Handling of Lisofylline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lisofylline, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of informed caution and meticulous practice.
Understanding this compound: A Risk-Based Approach
This compound, a metabolite of pentoxifylline, is a chiral molecule with anti-inflammatory properties. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is imperative to treat all chemical compounds with a degree of caution.[1][2] The absence of a hazardous classification does not imply the absence of potential biological effects, especially with repeated or prolonged exposure in a research setting. Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling is a cornerstone of responsible laboratory practice.
A critical aspect of a risk-based approach is understanding the potential routes of exposure. For a solid compound like this compound, the primary risks are inhalation of dust particles and dermal contact. Accidental ingestion is a less common but still plausible route of exposure. When dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol, the properties of the solvent must also be considered when assessing the overall risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all endeavor. It requires a thoughtful assessment of the specific tasks being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid this compound | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Recommended to minimize inhalation of fine particles. An N95 respirator is a suitable choice. |
| Preparing Solutions of this compound | Safety goggles or a face shield. | Nitrile gloves are suitable for use with DMSO and ethanol for splash protection. Neoprene gloves offer good resistance to ethanol. | Chemical-resistant laboratory coat. | Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge is recommended. |
| General Laboratory Use of this compound Solutions | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not generally required when handling small volumes on an open bench. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye Protection: The choice between safety glasses and goggles hinges on the potential for splashes. When preparing solutions, the risk of accidental splashing is higher, necessitating the full seal provided by goggles or the broader protection of a face shield.
-
Hand Protection: this compound is soluble in DMSO and ethanol.[2] Nitrile gloves provide good short-term protection against splashes from both of these solvents. For tasks involving more prolonged contact with ethanol, neoprene gloves are a robust alternative. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard lab coat is sufficient for handling the solid form. However, when working with solutions, a chemical-resistant lab coat provides an additional layer of security against spills that could saturate the fabric of a standard coat.
-
Respiratory Protection: While this compound is not highly volatile, the fine powder can be easily aerosolized during weighing and handling. An N95 respirator effectively filters out these fine particles. When preparing solutions, the vapor pressure of the solvent becomes a concern. Working in a chemical fume hood is the best practice to control solvent vapors.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Weighing and Handling Solid this compound
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or on a draft shield. Ensure the analytical balance is clean and calibrated.
-
Donning PPE: Put on a lab coat, safety glasses with side shields, and nitrile or neoprene gloves. An N95 respirator is recommended.
-
Weighing: Use a spatula to carefully transfer the desired amount of this compound to a weigh boat or appropriate container. Avoid creating dust.
-
Cleanup: After weighing, carefully clean the balance and surrounding area with a damp paper towel to collect any residual powder. Dispose of the paper towel as non-hazardous solid waste.
-
Doffing PPE: Remove gloves and respirator, and wash your hands thoroughly.
Preparing Solutions of this compound
-
Work in a Fume Hood: All solution preparation should be conducted in a certified chemical fume hood to minimize inhalation of solvent vapors.
-
Donning PPE: Wear a chemical-resistant lab coat, safety goggles, and appropriate gloves (nitrile for DMSO and ethanol splash protection, neoprene for more extended ethanol use).
-
Solvent Dispensing: Carefully dispense the required volume of solvent into a suitable container.
-
Dissolving this compound: Slowly add the weighed this compound to the solvent while stirring.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date, and your initials.
-
Cleanup: Clean any spills within the fume hood immediately with appropriate absorbent materials.
-
Doffing PPE: Remove gloves and wash your hands thoroughly.
Disposal Plan: Responsible Stewardship of Laboratory Waste
Even for non-hazardous substances, proper disposal is a critical component of laboratory safety and environmental responsibility.
Solid this compound Waste
-
Collection: Collect waste solid this compound, including contaminated weigh boats and paper towels, in a clearly labeled, sealed plastic bag or container.
-
Labeling: Label the container as "Non-Hazardous Solid Chemical Waste" and list the contents.
-
Disposal: Dispose of the container in the designated laboratory solid waste stream, following your institution's specific guidelines. Do not dispose of in the regular trash.
This compound Solution Waste
The disposal of this compound solutions depends on the solvent used and local regulations.
-
Aqueous Solutions (e.g., in PBS):
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8.
-
Disposal: For small quantities, and if permitted by your institution's policies, dilute the neutralized solution with at least 20 parts water and pour it down the sanitary sewer, followed by flushing with copious amounts of water.
-
-
Solvent-Based Solutions (e.g., in DMSO or Ethanol):
-
Collection: Collect waste solutions in a designated, properly labeled, and sealed waste container. The container should be compatible with the solvent.
-
Segregation: Do not mix different solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: Arrange for the disposal of the solvent waste through your institution's hazardous waste management program.
-
In Case of Emergency: Preparedness is Key
Spills:
-
Solid Spills:
-
Evacuate the immediate area if a large amount of dust is generated.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with a wet cloth.
-
-
Liquid Spills:
-
If the solvent is flammable, eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Collect the absorbed material in a sealed container for proper disposal.
-
Ventilate the area.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these detailed protocols and the underlying scientific reasoning into your laboratory's standard operating procedures, you can significantly enhance the safety and well-being of all personnel. Remember, a culture of safety is a culture of excellence.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
